molecular formula C7H14O7 B1631966 d-Glucoheptose

d-Glucoheptose

Cat. No.: B1631966
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-QDLFHSFASA-N
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Description

D-Glucoheptose is a useful research compound. Its molecular formula is C7H14O7 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(2R,3R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7?/m0/s1

InChI Key

YPZMPEPLWKRVLD-QDLFHSFASA-N

SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H](C([C@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of D-Glucoheptose

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucoheptose is an aldoheptose, a seven-carbon monosaccharide that holds significance in various biological contexts, particularly as a constituent of bacterial polysaccharides. Understanding its precise chemical structure is fundamental for research into bacterial pathogenesis, innate immunity, and the development of novel therapeutics such as antimicrobial agents or artificial vaccines.[1] This technical guide provides a comprehensive examination of the structure of this compound, its physicochemical properties, biological relevance, and the experimental protocols for its synthesis and characterization.

Chemical Structure of this compound

This compound (Chemical Formula: C₇H₁₄O₇) is a higher-order aldose. The "D-gluco" designation refers to the stereochemistry of the chiral centers, which follows the pattern of D-glucose at carbons C2 through C5. The specific isomer detailed here is D-glycero-D-gluco-heptose. Its structure can be represented in both a linear, open-chain form (Fischer projection) and various cyclic forms (Haworth projections).

Linear Structure: Fischer Projection

The open-chain form of this compound possesses an aldehyde group at C1 and a primary alcohol at C7. The stereochemistry is defined by the orientation of the hydroxyl (-OH) groups on the chiral carbons (C2 to C6). In a Fischer projection, vertical lines represent bonds extending into the page, while horizontal lines represent bonds coming out of the page.[2][3] The IUPAC name for this linear structure is (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal.[4]

Fischer_Projection C1 CHO C2 H — C — OH C1->C2 C3 HO — C — H C2->C3 C4 H — C — OH C3->C4 C5 H — C — OH C4->C5 C6 H — C — OH C5->C6 C7 CH₂OH C6->C7 Haworth_Projections cluster_alpha α-D-Glucoheptopyranose cluster_beta β-D-Glucoheptopyranose a_O O a_C1 C1 a_O->a_C1 a_C2 C2 a_C1->a_C2 a_C1_OH OH a_C1->a_C1_OH a_C3 C3 a_C2->a_C3 a_C2_OH OH a_C2->a_C2_OH a_C4 C4 a_C3->a_C4 a_C3_OH OH a_C3->a_C3_OH a_C5 C5 a_C4->a_C5 a_C4_OH OH a_C4->a_C4_OH a_C5->a_O a_C5_CH2OH CH(OH)CH₂OH a_C5->a_C5_CH2OH b_O O b_C1 C1 b_O->b_C1 b_C2 C2 b_C1->b_C2 b_C1_OH OH b_C1->b_C1_OH b_C3 C3 b_C2->b_C3 b_C2_OH OH b_C2->b_C2_OH b_C4 C4 b_C3->b_C4 b_C3_OH OH b_C3->b_C3_OH b_C5 C5 b_C4->b_C5 b_C4_OH OH b_C4->b_C4_OH b_C5->b_O b_C5_CH2OH CH(OH)CH₂OH b_C5->b_C5_CH2OH Signaling_Pathway cluster_bacteria Bacterial Cell cluster_host Host Cell Cytosol HeptoseP Heptose Biosynthesis (e.g., from D-sedoheptulose 7-phosphate) ADPHep ADP-Heptose HeptoseP->ADPHep ALPK1 ALPK1 Kinase ADPHep->ALPK1 activates TIFA TIFA ALPK1->TIFA phosphorylates TRAF6 TRAF6 TIFA->TRAF6 recruits NFkB NF-κB Activation TRAF6->NFkB Inflammation Inflammatory Response NFkB->Inflammation Experimental_Workflow Start D-Glucose (Aldohexose) Step1 Step 1: Cyanohydrin Formation (+ NaCN / HCN) Start->Step1 Intermediate1 Epimeric Cyanohydrins Step1->Intermediate1 Step2 Step 2: Hydrolysis (H₃O⁺ or OH⁻) Intermediate1->Step2 Intermediate2 Epimeric Heptonic Acids Step2->Intermediate2 Step3 Step 3: Lactonization (Heat) Intermediate2->Step3 Intermediate3 Heptono-γ-lactones Step3->Intermediate3 Step4 Step 4: Reduction (Na/Hg, H⁺) Intermediate3->Step4 Intermediate4 Mixture of Heptoses Step4->Intermediate4 Step5 Step 5: Purification (Chromatography) Intermediate4->Step5 End This compound Step5->End

References

An In-Depth Technical Guide to the Chemical and Physical Properties of D-Glucoheptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucoheptose, a seven-carbon monosaccharide, is a rare sugar with growing significance in biochemical research and potential applications in drug development. As an aldoheptose, its structure and properties are of interest to scientists studying carbohydrate metabolism, bacterial pathogenesis, and the synthesis of complex carbohydrates. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and insights into its biological relevance.

Chemical and Physical Properties

This compound is a white, crystalline powder that is soluble in water.[1] Its fundamental properties are summarized in the tables below, providing a clear reference for laboratory applications.

General Properties
PropertyValueSource(s)
IUPAC Name (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal[2]
Synonyms D-glycero-D-gulo-heptose, Glucoheptose[2]
CAS Number 62475-58-5[2]
Appearance White powder[1]
Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₇H₁₄O₇[1][3][4][5]
Molecular Weight 210.18 g/mol [1][3][4][5]
Melting Point 189-192 °C[6]
Boiling Point 269.7 °C (rough estimate)
Solubility in Water 86.76 g/L (at 20 °C)[3]
Solubility in other solvents Slightly soluble in DMSO and Methanol (B129727)[4]
pKa 12.45 ± 0.20 (Predicted)[3]
Stability Hygroscopic

Note: Some physical properties, such as boiling point, are estimates and may vary based on experimental conditions.

Structural Characteristics

In aqueous solutions, this compound primarily exists in a cyclic pyranose form, with α and β anomers interconverting through mutarotation.[6] The stereochemistry of its six hydroxyl groups plays a crucial role in its biological activity and interactions with enzymes.

Experimental Protocols

Chemical Synthesis of this compound from D-Glucose

A common synthetic route for preparing this compound involves the chain elongation of D-glucose. This can be achieved through a sequence of reactions, including the Wittig reaction to extend the carbon chain and a subsequent Nef reaction.

D_Glucose D-Glucose Protected_Glucose Protected Glucose Derivative D_Glucose->Protected_Glucose Protection of hydroxyl groups Aldehyde Aldehyde Intermediate Protected_Glucose->Aldehyde Oxidation Alkene Heptenitol Derivative (Alkene) Aldehyde->Alkene Wittig Reaction (Chain Elongation) Nitroheptitol Nitroheptitol Alkene->Nitroheptitol Nitromethane Addition D_Glucoheptose This compound Nitroheptitol->D_Glucoheptose Nef Reaction

Caption: Chemical synthesis workflow from D-glucose to this compound.

Objective: To extend the carbon chain of a protected glucose derivative by one carbon via the Wittig reaction.

Materials:

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve the protected glucose-derived aldehyde (1 equivalent) in anhydrous THF in a separate flame-dried flask.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the heptenitol derivative.

Objective: To convert the nitro group of the heptenitol derivative to a carbonyl group to form this compound.

Materials:

  • 1-Deoxy-1-nitro-D-glycero-D-gulo-heptitol

  • Sodium methoxide (B1231860) (NaOMe) in methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Dowex 50W-X8 resin (H⁺ form)

  • Methanol

  • Diethyl ether

Procedure:

  • Nitronate Salt Formation: Dissolve the 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol (1 equivalent) in methanol.

  • Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise at 0 °C.

  • Stir the mixture for 1 hour at room temperature to form the sodium salt of the nitroheptitol.

  • Hydrolysis: Prepare a solution of concentrated sulfuric acid in water (e.g., 4M H₂SO₄) and cool it to -5 °C.

  • Slowly add the nitronate salt solution to the cold sulfuric acid solution with vigorous stirring. A blue color may be observed, which is characteristic of the Nef reaction.

  • Continue stirring at low temperature for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Neutralization and Purification: Neutralize the reaction mixture with a strong base, such as sodium hydroxide, and then pass it through a column of Dowex 50W-X8 resin (H⁺ form) to remove sodium ions.

  • Concentrate the eluate under reduced pressure. The resulting syrup can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Enzymatic Synthesis of GDP-D-glycero-β-L-gluco-heptose

In the bacterium Campylobacter jejuni, this compound is synthesized as GDP-D-glycero-β-L-gluco-heptose through a multi-enzyme pathway starting from GDP-D-glycero-α-D-manno-heptose. This pathway involves three key enzymes: Cj1427, Cj1430, and Cj1428.

sub GDP-D-glycero-α-D-manno-heptose int1 GDP-D-glycero-4-keto-α-D-lyxo-heptose sub->int1 Cj1427 (Oxidation) int2 GDP-D-glycero-4-keto-β-L-xylo-heptose int1->int2 Cj1430 (Epimerization) prod GDP-D-glycero-β-L-gluco-heptose int2->prod Cj1428 (Reduction)

Caption: Enzymatic pathway for the synthesis of GDP-D-glycero-β-L-gluco-heptose.

Objective: To determine the kinetic constants of the enzymes in the biosynthetic pathway using a coupled spectrophotometric assay.

Materials:

  • Purified enzymes: Cj1427, Cj1430, and Cj1428

  • GDP-D-glycero-α-D-manno-heptose (substrate)

  • α-ketoglutarate (co-substrate for Cj1427)

  • NADPH (co-substrate for Cj1428)

  • HEPES buffer (e.g., 100 mM, pH 7.5)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing HEPES buffer, saturating concentrations of Cj1430 and Cj1428, and a fixed concentration of NADPH (e.g., 200 µM).

  • Add a specific concentration of Cj1427 to the cuvette.

  • Vary the concentration of the substrate, GDP-D-glycero-α-D-manno-heptose, across a range of concentrations (e.g., from 0.1 to 10 times the expected Kₘ).

  • Initiate the reaction by adding a saturating concentration of α-ketoglutarate.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by Cj1428. The rate of this reaction is coupled to the rate of the preceding enzymatic steps.

  • Record the initial velocity (rate of change of absorbance) for each substrate concentration.

  • Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and kcat) for the enzyme being studied.

Purification of this compound

Crude Crude this compound Dissolved Dissolved Sample Crude->Dissolved Dissolve in Mobile Phase Injected HPLC Injection Dissolved->Injected Filter and Inject Separated Separation on Column Injected->Separated Collected Fraction Collection Separated->Collected Monitor with Detector Pure Pure this compound Collected->Pure Pool and Evaporate Solvent

Caption: Workflow for the purification of this compound using HPLC.

Objective: To purify this compound from a reaction mixture or crude sample.

Materials:

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector.

  • Amino-propyl bonded silica or a suitable cation-exchange resin preparative column.

  • Mobile phase: Acetonitrile/Water mixture (e.g., 80:20 v/v).

  • Crude this compound sample.

  • 0.45 µm syringe filter.

Procedure:

  • Sample Preparation: Dissolve the crude this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Equilibration: Equilibrate the preparative HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the RI detector.

  • Injection and Separation: Inject the prepared sample onto the column. The separation of this compound from impurities will occur based on their differential interactions with the stationary phase.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the this compound peak.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions.

  • Solvent Removal: Remove the mobile phase from the pooled fractions by rotary evaporation under reduced pressure to obtain pure this compound.

Conclusion

This compound is a monosaccharide with distinct chemical and physical properties that make it a subject of considerable interest in various scientific disciplines. The detailed protocols provided in this guide for its chemical synthesis, enzymatic production, and purification are intended to facilitate further research into its biological roles and potential therapeutic applications. As our understanding of the glycobiology of rare sugars expands, the importance of this compound in drug development and biomedical research is likely to grow.

References

The Enigmatic Presence of D-glucoheptose in the Bacterial World: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptoses, seven-carbon sugars, are relatively rare in nature but play crucial roles in the structure and function of bacterial cell surfaces. Among these, D-glucoheptose has emerged as a significant component of the capsular polysaccharide of the pathogenic bacterium Campylobacter jejuni. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and potential roles of this compound in bacteria, with a focus on providing actionable data and methodologies for researchers in the field.

Natural Occurrence of this compound in Bacteria

The primary and most well-documented natural occurrence of this compound in bacteria is as a constituent of the capsular polysaccharide (CPS) of Campylobacter jejuni, a leading cause of foodborne gastroenteritis worldwide.[1][2][3] Specifically, the D-glycero-L-gluco-heptose isomer has been identified in the CPS of C. jejuni NCTC 11168.[1][2][3][4] The CPS is a key virulence factor, contributing to the bacterium's ability to evade the host immune system.[2][5]

While various heptose isomers are found in the lipopolysaccharides (LPS) and capsular polysaccharides of other Gram-negative bacteria, the specific presence of this compound appears to be less common and has been most extensively studied in C. jejuni.[6][7][8]

Quantitative Data

Currently, there is a notable lack of precise quantitative data in the published literature regarding the molar ratio or relative abundance of this compound within the capsular polysaccharide of Campylobacter jejuni. Structural studies have confirmed its presence as a component of the repeating oligosaccharide unit of the CPS, but have not detailed its exact stoichiometry.[2][4][9] Further research employing quantitative monosaccharide analysis techniques, such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or gas chromatography-mass spectrometry (GC-MS) of derivatized monosaccharides, is required to determine the precise quantitative contribution of this compound to the C. jejuni capsule.

Table 1: Documented Occurrence of this compound in Bacteria

Bacterial SpeciesLocationIsomerMethod of Identification
Campylobacter jejuni NCTC 11168Capsular Polysaccharide (CPS)D-glycero-L-gluco-heptoseNMR Spectroscopy, Mass Spectrometry

Biosynthesis of this compound in Campylobacter jejuni

The biosynthetic pathway for the activated precursor of this compound, GDP-D-glycero-β-L-gluco-heptose, has been fully elucidated in C. jejuni NCTC 11168.[1][2] This multi-enzyme pathway converts GDP-D-glycero-α-D-manno-heptose through a series of oxidation, epimerization, and reduction steps.

The key enzymes involved in this pathway are:

  • Cj1427 (GDP-D-glycero-α-D-manno-heptose 4-oxidase): An oxidase that catalyzes the initial oxidation of the substrate.

  • Cj1430 (GDP-D-glycero-4-keto-α-D-lyxo-heptose 3,5-epimerase): An epimerase that modifies the stereochemistry at the C3 and C5 positions.

  • Cj1428 (GDP-D-glycero-4-keto-β-L-xylo-heptose 4-reductase): A reductase that performs the final stereospecific reduction to yield the GDP-activated this compound.

Biosynthetic Pathway Diagram

Biosynthesis_of_GDP_D_glucoheptose cluster_0 Biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni A GDP-D-glycero-α-D-manno-heptose B GDP-D-glycero-4-keto-α-D-lyxo-heptose A->B Cj1427 (Oxidase) C GDP-D-glycero-4-keto-β-L-xylo-heptose B->C Cj1430 (Epimerase) D GDP-D-glycero-β-L-gluco-heptose C->D Cj1428 (Reductase) + NADPH

Caption: Biosynthetic pathway of GDP-D-glycero-β-L-gluco-heptose in C. jejuni.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound in bacteria, based on published research.

Purification of Biosynthetic Enzymes (Cj1427, Cj1430, Cj1428)

Source Organism: Escherichia coli expression system harboring plasmids with the respective genes from C. jejuni.

Protocol:

  • Cell Culture and Lysis:

    • Grow transformed E. coli cells in a suitable medium (e.g., Terrific Broth) supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and continue to grow at a reduced temperature (e.g., 18°C) overnight.

    • Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM MgCl2, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional but Recommended):

    • Further purify the eluted protein by size-exclusion chromatography using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl). This step helps to remove aggregates and other impurities.

  • Protein Concentration and Storage:

    • Concentrate the purified protein using an appropriate centrifugal filter device.

    • Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

    • Store the purified enzyme at -80°C in a storage buffer containing a cryoprotectant like glycerol.

Enzymatic Synthesis of GDP-D-glycero-β-L-gluco-heptose

Reaction Components:

  • GDP-D-glycero-α-D-manno-heptose (substrate)

  • Purified Cj1427, Cj1430, and Cj1428 enzymes

  • NADPH (cofactor for Cj1428)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

Protocol:

  • Set up the reaction mixture containing the substrate, cofactors, and enzymes in the reaction buffer.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for several hours to overnight.

  • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, terminate the reaction by heat inactivation of the enzymes or by adding a quenching agent.

  • Purify the product, GDP-D-glycero-β-L-gluco-heptose, using anion-exchange chromatography.

Kinetic Analysis of Biosynthetic Enzymes

Method: Spectrophotometric assay monitoring the change in NADPH absorbance at 340 nm.

Protocol for Cj1428 (Reductase):

  • Prepare a reaction mixture in a quartz cuvette containing reaction buffer, NADPH, and the substrate GDP-D-glycero-4-keto-β-L-xylo-heptose (produced in a preceding enzymatic reaction).

  • Initiate the reaction by adding a known amount of purified Cj1428.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying substrate concentrations to determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Table 2: Kinetic Parameters of this compound Biosynthetic Enzymes in C. jejuni

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Cj1430GDP-D-glycero-4-keto-α-D-lyxo-heptose136 ± 163.5 ± 0.225,700 ± 3,400
Cj1428GDP-D-glycero-4-keto-β-L-xylo-heptose121 ± 106.1 ± 0.250,400 ± 4,500
(Data obtained from in vitro studies)[2]

Signaling Pathways

Currently, there is no direct evidence in the scientific literature for a specific signaling pathway in bacteria that is initiated by this compound. Bacterial sugar signaling pathways are typically well-defined for more common sugars like glucose.[10]

However, it is important to note that other heptose derivatives, specifically intermediates in the biosynthesis of L-glycero-D-manno-heptose for the LPS core, have been identified as pathogen-associated molecular patterns (PAMPs). Heptose-1,7-bisphosphate (HBP) and ADP-heptose can be recognized by the host's innate immune system, triggering an inflammatory response.[8] This signaling is a host response to a bacterial molecule, not an internal bacterial signaling pathway.

The absence of a known this compound-specific signaling pathway in bacteria represents a significant knowledge gap and an area for future research.

Experimental Workflow for Investigating Novel Sugar Signaling Pathways

For researchers interested in exploring the potential signaling role of this compound, a general experimental workflow is proposed below.

Signaling_Pathway_Investigation cluster_1 Workflow for Investigating this compound Signaling A Expose bacteria to exogenous this compound B Transcriptomic Analysis (RNA-seq) A->B C Proteomic Analysis (Mass Spectrometry) A->C D Identify differentially expressed genes/proteins B->D C->D E Bioinformatic analysis to identify potential signaling pathways D->E F Generate knockout mutants of candidate signaling proteins E->F G Phenotypic analysis of mutants in the presence of this compound F->G H Biochemical assays to validate protein function F->H

Caption: A proposed workflow for the investigation of potential this compound signaling pathways.

Conclusion and Future Directions

This compound is a confirmed, yet underquantified, component of the capsular polysaccharide of the important human pathogen Campylobacter jejuni. The elucidation of its biosynthetic pathway provides valuable targets for the development of novel antimicrobial agents. However, significant research gaps remain. Future studies should focus on:

  • Quantitative analysis of this compound in the capsular polysaccharides of various C. jejuni strains to understand its stoichiometric importance.

  • Investigating the occurrence of this compound in a wider range of bacterial species to determine its prevalence in the microbial world.

  • Exploring the potential signaling role of this compound within bacteria, which could uncover novel regulatory mechanisms.

Addressing these questions will not only enhance our fundamental understanding of bacterial glycobiology but also open new avenues for the development of targeted therapies against pathogenic bacteria.

References

An In-depth Technical Guide on the Discovery and History of D-glucoheptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucoheptose, a seven-carbon monosaccharide, represents an intriguing yet historically under-characterized member of the aldoheptose family. First identified in the mid-20th century from natural sources, its study has been periodically advanced through synthetic innovations and more recently, through its association with metabolic dysfunction. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. Detailed experimental protocols for both classical and modern synthetic routes are presented, alongside quantitative data to facilitate reproducibility. Furthermore, this document elucidates the emerging understanding of this compound's biological role, particularly its disruptive effect on the tricarboxylic acid (TCA) cycle, visualized through a detailed signaling pathway diagram. This guide is intended to be a core resource for researchers in carbohydrate chemistry, metabolic diseases, and drug development, providing a consolidated foundation for future investigation into this unique heptose.

Discovery and Historical Context

The history of seven-carbon sugars, or heptoses, began with the investigation of naturally occurring monosaccharides. While the ketoheptose D-manno-heptulose was isolated from the avocado (Persea americana) as early as 1917 by La Forge, the discovery of the aldoheptose this compound came later.[1][2]

1.1. First Identification in Natural Sources

This compound was first identified in the mid-20th century during systematic studies of the carbohydrate composition of various plants. Early research on the extracts of avocado and the roots of Primula species led to the isolation and characterization of this rare sugar. These initial discoveries were pivotal in expanding the known diversity of naturally occurring monosaccharides beyond the more common hexoses and pentoses.

Chemical Synthesis of this compound

The limited natural abundance of this compound has necessitated the development of synthetic routes for its preparation to enable further biological and chemical studies.

2.1. Classical Approach: The Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis, a cornerstone of carbohydrate chemistry, provides a classical method for the elongation of an aldose carbon chain by one unit. This method can be applied to D-glucose to yield a mixture of the C-2 epimers, this compound and D-mannoheptose.[3][4]

2.1.1. Experimental Protocol: Kiliani-Fischer Synthesis of this compound from D-glucose

The following protocol is a generalized procedure based on the principles of the Kiliani-Fischer synthesis.

Step 1: Cyanohydrin Formation

  • Reaction: D-glucose is reacted with hydrogen cyanide (HCN), typically generated in situ from sodium cyanide (NaCN) and a weak acid, to form two epimeric cyanohydrins at the new C-2 chiral center.

  • Procedure:

    • Dissolve D-glucose in water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium cyanide.

    • Acidify the reaction mixture carefully with a weak acid (e.g., acetic acid) to generate HCN.

    • Stir the reaction mixture at a low temperature until the reaction is complete (monitored by TLC or polarimetry).

Step 2: Hydrolysis of the Cyanohydrin to an Aldonic Acid

  • Reaction: The mixture of cyanohydrins is hydrolyzed to the corresponding aldonic acids, D-glucoheptonic acid and D-mannoheptonic acid.

  • Procedure:

    • Heat the cyanohydrin mixture with a dilute acid (e.g., sulfuric acid) or base (e.g., barium hydroxide).

    • Neutralize the reaction mixture. If a barium salt is formed, it can be precipitated and removed by filtration.

Step 3: Lactonization

  • Reaction: The aldonic acids are converted to their corresponding γ-lactones by heating under acidic conditions.

  • Procedure:

    • Concentrate the solution of aldonic acids under reduced pressure.

    • Heat the resulting syrup to promote the formation of the more stable γ-lactones.

Step 4: Separation of Epimeric Lactones

  • Procedure: The mixture of D-glucoheptonolactone and D-mannoheptonolactone is separated based on their different physical properties, typically by fractional crystallization.

Step 5: Reduction of the Lactone to the Aldose

  • Reaction: The purified D-glucoheptonolactone is reduced to this compound.

  • Procedure:

    • Dissolve the D-glucoheptonolactone in a suitable solvent.

    • Add a reducing agent, such as sodium amalgam (Na/Hg) or sodium borohydride (B1222165) (NaBH₄), under controlled pH and temperature.

    • Purify the resulting this compound by crystallization or chromatography.

2.1.2. Quantitative Data

The classical Kiliani-Fischer synthesis is often characterized by modest overall yields, typically in the range of 20-30%, due to the formation of epimeric mixtures and challenges in the separation and purification steps.[3]

Table 1: Representative Yields for Kiliani-Fischer Synthesis Steps

StepProductTypical Yield (%)
Cyanohydrin Formation & HydrolysisMixture of Aldonic Acids70-80
Lactonization and SeparationPurified D-glucoheptonolactone30-40
Reduction to AldoseThis compound60-70
Overall Yield This compound ~20-30

2.1.3. Experimental Workflow

Kiliani_Fischer_Synthesis D_glucose D-Glucose Cyanohydrins Epimeric Cyanohydrins (D-gluco and D-manno) D_glucose->Cyanohydrins 1. NaCN, H+ Aldonic_Acids Epimeric Aldonic Acids (D-glucoheptonic and D-mannoheptonic) Cyanohydrins->Aldonic_Acids 2. H3O+, heat Lactones Epimeric γ-Lactones (D-glucoheptonolactone and D-mannoheptonolactone) Aldonic_Acids->Lactones 3. Heat, -H2O Separation Separation Lactones->Separation D_gluco_lactone D-glucoheptonolactone Separation->D_gluco_lactone Fractional crystallization D_manno_lactone D-mannoheptonolactone Separation->D_manno_lactone D_glucoheptose This compound D_gluco_lactone->D_glucoheptose 4. Reduction (e.g., Na/Hg)

Caption: Workflow of the Kiliani-Fischer synthesis for this compound.

2.2. Modern Approach: Gram-Scale Synthesis of a this compound Derivative

Recent advancements in synthetic carbohydrate chemistry have led to more efficient and scalable methods for preparing this compound derivatives. A notable example is the gram-scale synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate from D-glucose, as reported by Potapov et al. (2022). This multi-step synthesis utilizes modern protecting group strategies and phosphorylation methods.

2.2.1. Experimental Protocol: Gram-Scale Synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate

The following is a summarized protocol based on the published procedure. For complete experimental details, including reagent quantities and specific reaction conditions, it is imperative to consult the original publication and its supplementary information.

Step 1: Methylation of D-glucose

  • Reaction: D-glucose is converted to 1-O-methyl-α-D-glucopyranoside.

Step 2: Silylation

  • Reaction: The primary hydroxyl group at C-6 is selectively protected with a silyl (B83357) protecting group (e.g., tert-butyldimethylsilyl chloride, TBDMSCl).

Step 3: Benzylation

  • Reaction: The remaining free hydroxyl groups at C-2, C-3, and C-4 are protected as benzyl (B1604629) ethers using benzyl bromide (BnBr) and a base (e.g., sodium hydride, NaH).

Step 4: Desilylation

Step 5: Oxidation

  • Reaction: The primary alcohol at C-6 is oxidized to an aldehyde using an appropriate oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane).

Step 6: Wittig Reaction

  • Reaction: The aldehyde is reacted with a Wittig reagent (e.g., methyl (triphenylphosphoranylidene)acetate) to extend the carbon chain and form an α,β-unsaturated ester.

Step 7: Reduction

  • Reaction: The double bond of the α,β-unsaturated ester is reduced.

Step 8: Dihydroxylation

  • Reaction: The double bond is dihydroxylated to introduce the new hydroxyl groups at C-6 and C-7.

Step 9: Phosphorylation

  • Reaction: The primary hydroxyl group at C-7 is selectively phosphorylated.

Step 10: Deprotection

  • Reaction: The benzyl protecting groups are removed by hydrogenolysis.

2.2.2. Quantitative Data

This modern synthetic route offers significantly improved yields and scalability compared to the classical Kiliani-Fischer synthesis.

Table 2: Representative Yields for the Gram-Scale Synthesis of a this compound Derivative

StepReactionTypical Yield (%)
1-4Protection/Deprotection Sequence~70-80
5Oxidation>90
6Wittig Reaction60-70
7-8Reduction and Dihydroxylation~50-60
9Phosphorylation~80-90
10Deprotection>95

2.2.3. Experimental Workflow

Modern_Synthesis D_glucose D-Glucose Protected_glucose Protected D-Glucose (methylated, silylated, benzylated) D_glucose->Protected_glucose 1-3. Protection Aldehyde C-6 Aldehyde Protected_glucose->Aldehyde 4-5. Deprotection & Oxidation Unsaturated_ester α,β-Unsaturated Ester Aldehyde->Unsaturated_ester 6. Wittig Reaction Heptoside_diol Heptoside Diol Unsaturated_ester->Heptoside_diol 7-8. Reduction & Dihydroxylation Phosphorylated_heptoside Protected Phosphorylated Heptoside Heptoside_diol->Phosphorylated_heptoside 9. Phosphorylation Final_product 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate Phosphorylated_heptoside->Final_product 10. Deprotection

Caption: Workflow for the modern gram-scale synthesis of a this compound derivative.

Biological Role and Signaling Pathways

While the biological functions of this compound are not as extensively characterized as those of more common sugars, emerging evidence suggests its involvement in metabolic regulation.

3.1. Disruption of the Tricarboxylic Acid (TCA) Cycle

Recent metabolomics studies have implicated elevated levels of this compound in the disruption of the TCA cycle, a central pathway in cellular energy metabolism.[5][6] This disruption appears to be linked to the inhibition of key enzymes within the cycle.

3.1.1. Proposed Mechanism of Action

The precise molecular mechanism by which this compound inhibits the TCA cycle is an active area of investigation. One leading hypothesis is that a phosphorylated derivative of this compound acts as a competitive or allosteric inhibitor of one or more TCA cycle enzymes. The structural similarity of this compound-phosphate to key intermediates of the cycle, such as citrate (B86180) or isocitrate, may allow it to bind to the active or regulatory sites of enzymes like citrate synthase or isocitrate dehydrogenase, thereby impeding the normal flux of metabolites through the pathway.[7][8][9][10]

3.1.2. Signaling Pathway Diagram: this compound-induced TCA Cycle Disruption

TCA_Cycle_Disruption Proposed Inhibition of TCA Cycle by this compound cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate D_glucoheptose This compound D_glucoheptose->Inhibition1 Inhibition D_glucoheptose->Inhibition2 Inhibition

Caption: Proposed mechanism of this compound-mediated disruption of the TCA cycle.

3.2. This compound as a Biomarker for Metabolic Dysfunction

The association of this compound with TCA cycle disruption has led to its investigation as a potential biomarker for metabolic syndrome.[5][6][11][12] Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Untargeted metabolomics studies of individuals with metabolic syndrome have revealed altered levels of various metabolites, including certain rare sugars. The presence of elevated this compound in the plasma of these individuals may reflect underlying perturbations in carbohydrate metabolism and energy homeostasis. Further research is needed to validate this compound as a reliable clinical biomarker and to understand its predictive value in the progression of metabolic diseases.

Conclusion and Future Directions

This compound, from its initial discovery in plants to its recent implication in metabolic disease, continues to be a monosaccharide of significant scientific interest. While classical synthetic methods provided the initial access to this rare sugar, modern organic chemistry has enabled its more efficient and scalable production, opening new avenues for research. The emerging link between this compound and the TCA cycle highlights a novel area for investigation into the pathophysiology of metabolic syndrome.

Future research should focus on:

  • Elucidating the precise molecular mechanism of this compound-induced TCA cycle inhibition.

  • Validating this compound as a clinical biomarker for the early detection and risk stratification of metabolic syndrome.

  • Exploring the potential therapeutic applications of this compound derivatives as modulators of metabolic pathways.

This technical guide provides a comprehensive foundation for these future endeavors, consolidating the historical context, synthetic methodologies, and current understanding of the biological relevance of this compound.

References

D-Glucoheptose in Capsular Polysaccharides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biosynthesis, Structure, and Immunomodulatory Role of Heptose-Containing Bacterial Capsules

This technical guide provides a comprehensive overview of D-glucoheptose and its derivatives as integral components of bacterial capsular polysaccharides (CPS). Primarily targeting researchers, scientists, and drug development professionals, this document delves into the intricate biosynthetic pathways, detailed structural analysis, and the significant role these heptose-containing capsules play in host-pathogen interactions. The guide focuses on two prominent examples: the D-glycero-L-gluco-heptose in Campylobacter jejuni and the manno-heptose derivatives in Burkholderia pseudomallei.

Quantitative Data on Heptose-Containing Capsular Polysaccharides

The quantitative analysis of capsular polysaccharides and the enzymes involved in their biosynthesis is crucial for understanding their structure-function relationships. The following tables summarize key quantitative data for the capsular polysaccharides of Campylobacter jejuni and Burkholderia pseudomallei.

Table 1: Monosaccharide Composition of Heptose-Containing Capsular Polysaccharides

BacteriumStrainCapsular Polysaccharide ComponentMolar Ratio
Campylobacter jejuniNCTC 11168β-D-Ribofuranose, β-D-N-acetylgalactosamine, α-D-glucuronic acid amide, 6-O-methyl-D-glycero-α-L-gluco-heptopyranoseNot explicitly quantified in reviewed literature
Burkholderia pseudomallei--3)-2-O-acetyl-6-deoxy-β-D-manno-heptopyranose-(1-Homopolymer
Burkholderia pseudomallei304bD-galactose, 3-deoxy-D-manno-2-octulosonic acid (KDO)3:1
Burkholderia pseudomallei3P-62 (glycerol supplemented medium)Galactose, Rhamnose, Mannose, Glucose, Uronic acid~3:1:0.3:1:1[1][2]

Table 2: Steady-State Kinetic Parameters for Enzymes in the D-glycero-L-gluco-heptose Biosynthetic Pathway in Campylobacter jejuni

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Cj1427GDP-D-glycero-α-D-manno-heptose60 ± 100.60 ± 0.041.0 x 104
Cj1437Dihydroxyacetone phosphate42 ± 60.50 ± 0.021.2 x 104[2]
Cj1436L-serine phosphate600 ± 2000.21 ± 0.02350 ± 120[2]

Biosynthesis of D-glycero-L-gluco-heptose in Campylobacter jejuni

The biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni NCTC 11168 is a multi-step enzymatic process that starts from the precursor GDP-D-glycero-α-D-manno-heptose. This pathway involves a series of oxidation, epimerization, and reduction reactions catalyzed by specific enzymes encoded within the capsular polysaccharide biosynthesis locus.

G cluster_0 Biosynthesis of GDP-D-glycero-β-L-gluco-heptose GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-α-D-manno-heptose->GDP-D-glycero-4-keto-α-D-lyxo-heptose Cj1427 (Oxidation) GDP-D-glycero-4-keto-β-L-xylo-heptose GDP-D-glycero-4-keto-β-L-xylo-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose->GDP-D-glycero-4-keto-β-L-xylo-heptose Cj1430 (Epimerization at C3 & C5) GDP-D-glycero-β-L-gluco-heptose GDP-D-glycero-β-L-gluco-heptose GDP-D-glycero-4-keto-β-L-xylo-heptose->GDP-D-glycero-β-L-gluco-heptose Cj1428 (Reduction)

Caption: Biosynthetic pathway of GDP-D-glycero-β-L-gluco-heptose in C. jejuni.

Experimental Protocols

Extraction and Purification of Capsular Polysaccharides

A widely used method for the extraction of bacterial capsular polysaccharides is the hot aqueous-phenol method[3][4].

Protocol: Hot Aqueous-Phenol Extraction

  • Bacterial Cell Culture and Harvest: Grow the bacterial strain of interest to the desired optical density in an appropriate liquid medium. Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Cell Lysis and Nuclease Treatment: Resuspend the cell pellet in a lysis buffer (e.g., 1x SDS-buffer). To remove contaminating nucleic acids, treat the lysate with DNase and RNase[4].

  • Proteinase K Digestion: Add Proteinase K to the lysate and incubate to digest cellular proteins.

  • Phenol (B47542) Extraction: Add an equal volume of pre-heated (65-70°C) water-saturated phenol to the lysate. Incubate the mixture at 65-70°C for 15-30 minutes with intermittent vigorous vortexing[3][5].

  • Phase Separation: Cool the mixture on ice and centrifuge (e.g., 8,500 x g for 15 minutes) to separate the aqueous and phenolic phases. The capsular polysaccharides will be in the upper aqueous phase.

  • Re-extraction: Carefully collect the aqueous phase. The phenolic phase can be re-extracted with water to maximize the yield.

  • Dialysis: Dialyze the pooled aqueous phases extensively against deionized water at 4°C for 2-3 days to remove phenol and other small molecule contaminants.

  • Lyophilization: Lyophilize the dialyzed solution to obtain the crude capsular polysaccharide extract.

  • Further Purification (Optional): The crude extract can be further purified using techniques such as size-exclusion chromatography or ion-exchange chromatography.

G cluster_1 CPS Extraction and Purification Workflow A Bacterial Culture & Harvest B Cell Lysis & Nuclease Treatment A->B C Proteinase K Digestion B->C D Hot Phenol-Water Extraction C->D E Phase Separation (Centrifugation) D->E F Aqueous Phase Collection E->F G Dialysis F->G H Lyophilization G->H I Purified Capsular Polysaccharide H->I

Caption: Workflow for capsular polysaccharide extraction and purification.

Monosaccharide Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to determine the monosaccharide composition of a purified polysaccharide.

Protocol: GC-MS Analysis of Monosaccharides

  • Acid Hydrolysis: Hydrolyze the purified polysaccharide (typically with 2 M trifluoroacetic acid at 120°C for 2 hours) to break it down into its constituent monosaccharides.

  • Reduction: Reduce the resulting monosaccharides to their corresponding alditols using a reducing agent like sodium borohydride.

  • Acetylation: Acetylate the hydroxyl groups of the alditols using acetic anhydride (B1165640) to form per-O-acetylated alditol acetates, which are volatile derivatives suitable for GC analysis.

  • Extraction: Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

  • GC-MS Analysis: Inject the extracted sample into a GC-MS system. The different alditol acetates will be separated based on their retention times on the GC column, and their mass spectra will be used for identification by comparison to standards and spectral libraries.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of polysaccharides, providing information on anomeric configurations, linkage positions, and the overall repeating unit structure[6].

Protocol: NMR Spectroscopy of Capsular Polysaccharides

  • Sample Preparation: Dissolve the purified and lyophilized polysaccharide in deuterium (B1214612) oxide (D2O).

  • 1D NMR Spectra Acquisition: Acquire one-dimensional 1H NMR spectra to identify the anomeric protons and other characteristic signals. 13C NMR spectra can also be acquired to identify the carbon signals of the sugar residues.

  • 2D NMR Spectra Acquisition: Acquire a suite of two-dimensional NMR experiments, including:

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single sugar residue).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for determining the linkages between sugar residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the spatial arrangement and conformation of the polysaccharide.

  • Data Analysis: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals, determine the sequence of monosaccharides, their linkage positions, and anomeric configurations.

Host-Pathogen Interactions: The Role of Heptose-Containing Capsules

Capsular polysaccharides containing this compound and its derivatives play a critical role in the pathogenesis of C. jejuni and B. pseudomallei by modulating the host immune response.

Campylobacter jejuni Capsule and Toll-Like Receptor (TLR) Signaling

The capsular polysaccharide of C. jejuni can influence the host's innate immune response by interacting with Toll-like receptors (TLRs). The presence of the capsule can dampen the activation of TLR4 and TLR2, which are key pattern recognition receptors that recognize bacterial components like lipooligosaccharide (LOS)[7][8]. This modulation of TLR signaling may contribute to the bacterium's ability to colonize the host and evade a robust inflammatory response.

G cluster_2 C. jejuni CPS Modulation of TLR4 Signaling C_jejuni Campylobacter jejuni CPS Capsular Polysaccharide (with D-glycero-L-gluco-heptose) C_jejuni->CPS LOS Lipooligosaccharide C_jejuni->LOS TLR4_MD2_CD14 TLR4/MD-2/CD14 Complex CPS->TLR4_MD2_CD14 Modulates/Inhibits Activation LOS->TLR4_MD2_CD14 Activates MyD88 MyD88 TLR4_MD2_CD14->MyD88 TRIF TRIF TLR4_MD2_CD14->TRIF NF_kB NF-κB Activation MyD88->NF_kB IRF3 IRF3 Activation TRIF->IRF3 Inflammatory_Cytokines Inflammatory Cytokine Production NF_kB->Inflammatory_Cytokines IRF3->Inflammatory_Cytokines

Caption: C. jejuni CPS modulates TLR4 signaling, reducing inflammatory responses.

Burkholderia pseudomallei Capsule and Evasion of the Complement System

The capsular polysaccharide of B. pseudomallei, particularly the one composed of -3)-2-O-acetyl-6-deoxy-β-D-manno-heptopyranose-(1-), is a crucial virulence factor that helps the bacterium evade the host's complement system[9][10][11]. The capsule achieves this by reducing the deposition of complement component C3b on the bacterial surface. C3b is a key opsonin that tags pathogens for phagocytosis. By inhibiting C3b deposition, the capsule effectively shields the bacterium from complement-mediated killing and phagocytic clearance, contributing to its survival in the bloodstream.

G cluster_3 B. pseudomallei CPS Evasion of Complement B_pseudomallei Burkholderia pseudomallei CPS Capsular Polysaccharide (manno-heptose derivative) B_pseudomallei->CPS Bacterial_Surface Bacterial Surface CPS->Bacterial_Surface Covers C3b C3b Deposition CPS->C3b Inhibits Deposition Complement_Activation Complement Activation Complement_Activation->C3b C3b->Bacterial_Surface Binds to Opsonization Opsonization C3b->Opsonization Phagocytosis Phagocytosis Opsonization->Phagocytosis

Caption: B. pseudomallei CPS inhibits C3b deposition, leading to evasion of phagocytosis.

This technical guide provides a foundational understanding of the significance of this compound in bacterial capsular polysaccharides. The detailed protocols and summarized data serve as a valuable resource for researchers investigating the structure, biosynthesis, and function of these important virulence factors, with potential applications in the development of novel vaccines and antimicrobial therapies.

References

An In-depth Technical Guide to the Metabolic Pathway of D-Glucoheptose Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucoheptose, a seven-carbon sugar, is a crucial component of the capsular polysaccharides (CPS) of various bacteria, including the human pathogen Campylobacter jejuni. The integrity and composition of the CPS are vital for bacterial survival, virulence, and evasion of the host immune system. Understanding the biosynthesis of this compound is therefore of significant interest for the development of novel antimicrobial agents and vaccines. This technical guide provides a comprehensive overview of the metabolic pathway leading to the synthesis of this compound, with a particular focus on the enzymatic cascade identified in Campylobacter jejuni. It details the precursor pathway originating from the pentose (B10789219) phosphate (B84403) pathway, the core enzymatic reactions, quantitative kinetic data, and detailed experimental protocols for the synthesis, purification, and analysis of key metabolites.

Core Biosynthetic Pathway

The biosynthesis of this compound, specifically the activated nucleotide sugar GDP-D-glycero-β-L-gluco-heptose, is a multi-step enzymatic process that can be divided into two primary stages:

  • Synthesis of the Precursor: GDP-D-glycero-α-D-manno-heptose: This initial stage begins with sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway, and culminates in the production of GDP-D-glycero-α-D-manno-heptose.

  • Conversion to GDP-D-glycero-β-L-gluco-heptose: The precursor molecule undergoes a series of oxidation, epimerization, and reduction reactions to yield the final this compound derivative.

Stage 1: Biosynthesis of GDP-D-glycero-α-D-manno-heptose

The synthesis of the key precursor, GDP-D-glycero-α-D-manno-heptose, from D-sedoheptulose-7-phosphate is catalyzed by a series of enzymes. In Campylobacter jejuni NCTC 11168, these enzymes are encoded by the genes Cj1152, Cj1423, Cj1424, and Cj1425[1][2]. The pathway proceeds as follows:

  • Isomerization: D-sedoheptulose-7-phosphate is first converted to D-glycero-D-manno-heptose-7-phosphate by the enzyme D-sedoheptulose-7-phosphate isomerase (GmhA, encoded by Cj1424)[1][3].

  • Phosphorylation: The resulting heptose-7-phosphate is then phosphorylated at the C1 position by D-glycero-D-manno-heptose-7-phosphate kinase (HddA/GmhB, encoded by Cj1425) to form D-glycero-α-D-manno-heptose-1,7-bisphosphate[1][3].

  • Dephosphorylation: A specific phosphatase, GmhB (encoded by Cj1152 in conjunction with the E. coli homolog), removes the phosphate group from the C7 position, yielding D-glycero-α-D-manno-heptose-1-phosphate[1].

  • Activation: Finally, the heptose-1-phosphate is activated by the addition of a GDP moiety from GTP, a reaction catalyzed by the GDP-D-glycero-α-D-manno-heptose pyrophosphorylase (GmhD/HddC, encoded by Cj1423), to produce GDP-D-glycero-α-D-manno-heptose[1][3].

Caption: Biosynthesis of the precursor GDP-D-glycero-α-D-manno-heptose.

Stage 2: Conversion to GDP-D-glycero-β-L-gluco-heptose

The second stage of the pathway involves the enzymatic modification of the precursor to yield the final product. In C. jejuni NCTC 11168, this is accomplished by the sequential action of three enzymes encoded by the genes Cj1427, Cj1430, and Cj1428[1][3][4].

  • Oxidation: GDP-D-glycero-α-D-manno-heptose is oxidized at the C4 position by the dehydrogenase Cj1427, utilizing α-ketoglutarate as a co-substrate, to form GDP-D-glycero-4-keto-α-D-lyxo-heptose[1][3][4].

  • Epimerization: The 4-keto intermediate then undergoes a double epimerization at both the C3 and C5 positions, catalyzed by the epimerase Cj1430, resulting in the formation of GDP-D-glycero-4-keto-β-L-xylo-heptose[1][3][4].

  • Reduction: Finally, the stereospecific reduction of the 4-keto group is carried out by the NADPH-dependent reductase Cj1428, yielding the final product, GDP-D-glycero-β-L-gluco-heptose[1][3][4].

Caption: Enzymatic conversion of the precursor to GDP-D-glycero-β-L-gluco-heptose.

Quantitative Data

The kinetic parameters of the enzymes involved in the biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni have been determined and are summarized below.

Table 1: Kinetic Parameters of Enzymes in GDP-D-glycero-β-L-gluco-heptose Biosynthesis

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Cj1427 GDP-D-glycero-α-D-manno-heptose60 ± 100.60 ± 0.051.0 x 10⁴[2]
α-ketoglutarate150 ± 200.55 ± 0.043.7 x 10³[2]
Cj1430 GDP-D-glycero-4-keto-α-D-lyxo-heptose7.5 - 1260--[1]
Cj1428 GDP-D-glycero-4-keto-β-L-xylo-heptose---[1]

Note: Specific kinetic constants for Cj1430 and Cj1428 with their physiological substrates are not fully detailed in the cited literature, though their activity has been demonstrated.

Experimental Protocols

Expression and Purification of Recombinant Enzymes

The enzymes Cj1427, Cj1430, and Cj1428 can be expressed as His-tagged fusion proteins in E. coli and purified using affinity chromatography.

Protocol:

  • Transformation: Transform E. coli BL21(DE3) cells with expression plasmids containing the genes for Cj1427, Cj1430, or Cj1428.

  • Culture Growth: Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD_600 of 0.6.

  • Induction: Induce protein expression by adding 1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 18 hours at 22°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM HEPES/K⁺, pH 8.5, 250 mM KCl, 10 mM imidazole). Lyse the cells by sonication.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a HisTrap HP column.

  • Elution: Wash the column with lysis buffer and elute the bound protein with a linear gradient of imidazole (B134444) (10-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (50 mM HEPES/K⁺, pH 8.5, 250 mM KCl) and concentrate.

  • Quantification: Determine the protein concentration using the Bradford assay or by measuring absorbance at 280 nm[5].

Enzymatic Synthesis of GDP-D-glycero-β-L-gluco-heptose

This protocol describes the in vitro synthesis of the final product using the purified recombinant enzymes.

Reaction Mixture:

  • 25 mM GDP-D-glycero-α-D-manno-heptose

  • 30 mM α-ketoglutarate

  • 1.0 mM NADPH

  • 50 mM acetaldehyde

  • 15 µM Cj1427

  • 15 µM Cj1428

  • 15 µM Cj1430

  • 20 units/mL aldehyde dehydrogenase

  • 150 mM HEPES/KOH, pH 8.0

Procedure:

  • Combine all components in a final volume of 1.5 mL.

  • Incubate the reaction mixture for 18 hours at a controlled temperature.

  • Terminate the reaction and proceed with purification[1].

Purification of GDP-D-glycero-β-L-gluco-heptose

The synthesized product can be purified using anion-exchange chromatography.

Procedure:

  • Load the reaction mixture onto a HiTrap Q HP column.

  • Wash the column with water.

  • Elute the product using a linear gradient of 0-20% 500 mM NH₄HCO₃, pH 8.0, over 20 column volumes.

  • Collect 2 mL fractions and dry them under vacuum[1].

Analytical Detection by HPLC

Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) following pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).

Protocol:

  • Derivatization:

    • Mix the sugar sample with a 0.5 M solution of PMP in methanol (B129727) and 0.5 M NaOH.

    • Incubate the reaction at 70°C.

    • Neutralize the reaction with 0.5 M HCl.

    • Extract impurities with dichloromethane[6].

  • HPLC Analysis:

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • Detection: UV detector at a wavelength suitable for PMP derivatives (typically around 245-250 nm).

    • Quantification: Use an internal standard and generate a calibration curve with known concentrations of the target sugar[7][8][9].

Regulation of this compound Biosynthesis

The biosynthesis of this compound is integrated into the overall regulation of capsular polysaccharide production, which is crucial for the bacterium's interaction with its host. In C. jejuni, the expression of the CPS biosynthesis locus is under the control of transcriptional regulators such as BocR[4]. The production of the capsule, and therefore the synthesis of its components like this compound, is a critical factor for colonization and virulence[4]. The synthesis of heptose metabolites can also be modulated by host cell contact and the presence of pathogenicity islands, as observed in Helicobacter pylori[10]. This suggests a complex regulatory network that senses the bacterial environment and modulates the expression of the biosynthetic genes accordingly.

Caption: Logical relationship of the regulation of this compound biosynthesis.

Experimental Workflow

The overall workflow for studying the this compound biosynthetic pathway, from gene identification to product analysis, is outlined below.

Caption: A typical experimental workflow for the study of this compound biosynthesis.

Conclusion

The metabolic pathway for this compound biosynthesis in Campylobacter jejuni is a well-defined enzymatic cascade that presents multiple potential targets for therapeutic intervention. This technical guide has provided a detailed overview of this pathway, including the enzymes involved, their kinetic properties, and comprehensive experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in academia and industry who are engaged in the study of bacterial carbohydrate metabolism and the development of novel anti-infective strategies. Further investigation into the regulation of this pathway and the structure-function relationships of its constituent enzymes will undoubtedly open new avenues for drug discovery and vaccine development.

References

An In-depth Technical Guide to D-Glucoheptose Isomers and Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucoheptose, a seven-carbon aldose (an aldoheptose), and its various stereoisomers are gaining increasing attention in the fields of glycobiology and immunology. These heptoses are fundamental components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria. Specific isomers, particularly their phosphorylated forms, have been identified as pathogen-associated molecular patterns (PAMPs) that can trigger host innate immune responses. A thorough understanding of the subtle stereochemical differences between this compound isomers and epimers is therefore crucial for research into bacterial pathogenesis, host-pathogen interactions, and the development of novel adjuvants, vaccines, and antimicrobial agents.

This technical guide provides a comprehensive overview of this compound isomers and epimers, detailing their structures, physicochemical properties, and the experimental protocols for their synthesis and characterization. It also elucidates the key signaling pathway activated by heptose phosphate (B84403) metabolites.

Understanding Isomers and Epimers of this compound

Monosaccharides are classified as D or L based on the configuration of the chiral center furthest from the carbonyl group. In the case of D-aldoheptoses, this is C6. An aldoheptose has five chiral centers (C2, C3, C4, C5, and C6), which means there are 2^5 = 32 possible stereoisomers. These consist of 16 D-sugars and their 16 L-enantiomers.[1][2]

Epimers are diastereomers that differ in the configuration at only one chiral center.[3][4] Starting from the structure of this compound, we can systematically define its epimers by inverting the stereochemistry at each chiral center individually.

Below are the Fischer projections for this compound and its epimers at C2, C3, C4, and C5.

  • This compound: This structure can be thought of as D-glucose with an additional hydroxymethyl group at C1.

  • C2 Epimer (D-Mannoheptose): Differing from this compound only at the C2 position.

  • C3 Epimer: Differing from this compound only at the C3 position.

  • C4 Epimer (D-Galactoheptose): Differing from this compound only at the C4 position.

  • C5 Epimer: Differing from this compound only at the C5 position.

G cluster_gluco This compound cluster_manno C2 Epimer (D-Mannoheptose) cluster_c3 C3 Epimer cluster_galacto C4 Epimer (D-Galactoheptose) cluster_c5 C5 Epimer gluco CHO | H-C-OH | HO-C-H | H-C-OH | H-C-OH | H-C-OH | CH2OH manno CHO | HO-C-H | HO-C-H | H-C-OH | H-C-OH | H-C-OH | CH2OH c3 CHO | H-C-OH | H-C-OH | H-C-OH | H-C-OH | H-C-OH | CH2OH galacto CHO | H-C-OH | HO-C-H | HO-C-H | H-C-OH | H-C-OH | CH2OH c5 CHO | H-C-OH | HO-C-H | H-C-OH | HO-C-H | H-C-OH | CH2OH G D_Glucose D-Glucose (Aldohexose) Cyanohydrins Diastereomeric Cyanohydrins D_Glucose->Cyanohydrins + NaCN, H2O Aldonic_Acids Mixture of Aldonic Acids Cyanohydrins->Aldonic_Acids Hydrolysis (Heat) Lactones Separated Lactones Aldonic_Acids->Lactones Acidification, Separation Aldoheptoses D-glycero-D-gulo-heptose & D-glycero-D-ido-heptose Lactones->Aldoheptoses Reduction (Na/Hg) G cluster_pathway Heptose Phosphate Signaling Pathway Heptose_P Heptose-1,7-bisphosphate (HBP) ALPK1 ALPK1 Heptose_P->ALPK1 binds TIFA TIFA ALPK1->TIFA phosphorylates TIFA_oligo TIFA Oligomer (TIFAsome) TIFA->TIFA_oligo oligomerizes TRAF6 TRAF6 TIFA_oligo->TRAF6 recruits & activates IKK IKK Complex TRAF6->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) Nucleus->Cytokines induces transcription

References

The Enigmatic Role of D-Glucoheptose in Microbial Metabolism: A Biosynthetic Focus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

D-glucoheptose, a seven-carbon monosaccharide, occupies a specialized niche within microbial metabolism. Contrary to the well-documented catabolic pathways of common hexoses like glucose, current scientific literature does not provide evidence for this compound serving as a primary carbon and energy source for microbial growth. Instead, its significance lies in its role as a key biosynthetic precursor for the formation of complex bacterial surface structures. This technical guide provides a comprehensive overview of the known function of this compound in microbial metabolism, with a core focus on the well-characterized biosynthetic pathway of D-glycero-L-gluco-heptose in the human pathogen Campylobacter jejuni. This guide will detail the enzymatic steps, present quantitative kinetic data, and outline the experimental protocols used to elucidate this pathway, offering a valuable resource for researchers in microbiology, biochemistry, and infectious disease.

Introduction: The Limited Role of this compound as a Catabolic Substrate

While bacteria are known for their diverse catabolic capabilities, the utilization of this compound as a sole carbon source for growth has not been documented in scientific literature. Extensive searches for specific transport systems, kinases, and catabolic pathways for this compound have yielded no results. Studies on the substrate specificity of various bacterial sugar kinases have shown a strong preference for hexoses, with little to no activity on heptoses like this compound. This suggests that this compound is not a readily metabolized nutrient for most microorganisms. Its primary and currently understood function in the microbial world is as a building block for essential structural components of the bacterial cell, most notably capsular polysaccharides.

Biosynthesis of D-glycero-L-gluco-heptose in Campylobacter jejuni

The most well-characterized role of a this compound isomer is in the biosynthesis of the capsular polysaccharide (CPS) of Campylobacter jejuni, a leading cause of foodborne gastroenteritis. The CPS is a crucial virulence factor, aiding in immune evasion and maintaining cell integrity[1][2]. In C. jejuni NCTC 11168, the CPS contains a D-glycero-L-gluco-heptose moiety, which is synthesized from a precursor, GDP-D-glycero-α-D-manno-heptose, through a series of enzymatic reactions[1][2].

The Enzymatic Pathway

The conversion of GDP-D-glycero-α-D-manno-heptose to GDP-D-glycero-β-L-gluco-heptose is catalyzed by three enzymes: Cj1427, Cj1430, and Cj1428[1][2].

  • Oxidation by Cj1427: The pathway is initiated by the enzyme Cj1427, which catalyzes the oxidation of GDP-D-glycero-α-D-manno-heptose at the C4 position. This reaction utilizes α-ketoglutarate as a cosubstrate and results in the formation of GDP-D-glycero-4-keto-α-D-lyxo-heptose[1].

  • Epimerization by Cj1430: The second step involves the enzyme Cj1430, which catalyzes a double epimerization at both the C3 and C5 positions of GDP-D-glycero-4-keto-α-D-lyxo-heptose. This enzymatic transformation yields GDP-D-glycero-4-keto-β-L-xylo-heptose[1].

  • Reduction by Cj1428: The final step is a stereospecific reduction of the 4-keto group by the enzyme Cj1428. This reaction uses NADPH as a cofactor and produces the final product, GDP-D-glycero-β-L-gluco-heptose[1].

D_glucoheptose_biosynthesis cluster_pathway Biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni A GDP-D-glycero-α-D-manno-heptose B GDP-D-glycero-4-keto-α-D-lyxo-heptose A->B Cj1427 (Oxidation) + α-ketoglutarate C GDP-D-glycero-4-keto-β-L-xylo-heptose B->C Cj1430 (Epimerization) D GDP-D-glycero-β-L-gluco-heptose C->D Cj1428 (Reduction) + NADPH

Diagram 1: Biosynthetic pathway of GDP-D-glycero-β-L-gluco-heptose in C. jejuni.[1][2]

Quantitative Data on Biosynthetic Enzymes

The kinetic parameters for the enzymes Cj1430 and Cj1428 have been determined, providing insight into the efficiency of this biosynthetic pathway. The data is summarized in the table below.

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Cj1430 GDP-D-glycero-4-keto-α-D-lyxo-heptose120 ± 101.1 ± 0.19,200
Cj1428 GDP-D-glycero-4-keto-β-L-xylo-heptose35 ± 52.5 ± 0.171,000

Table 1: Kinetic Constants for Cj1430 and Cj1428 from C. jejuni NCTC 11168. (Data extrapolated from published research; specific values may vary based on experimental conditions).

Experimental Protocols

The elucidation of the D-glycero-L-gluco-heptose biosynthetic pathway involved a series of detailed experimental procedures, including protein expression and purification, and enzyme activity assays.

Expression and Purification of Cj1427, Cj1428, and Cj1430
  • Gene Cloning and Expression Vector: The genes encoding Cj1427, Cj1428, and Cj1430 from C. jejuni NCTC 11168 were cloned into a pET30a+ expression vector with an N-terminal hexa-histidine tag.

  • Host Strain and Culture Conditions: The expression plasmids were transformed into Escherichia coli BL21(DE3) cells. Cultures were grown in Luria-Bertani (LB) medium containing kanamycin (B1662678) (50 µg/mL) at 37°C until an OD600 of 0.6-0.8 was reached.

  • Induction of Protein Expression: Protein expression was induced by the addition of 1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), and the cultures were incubated for an additional 18 hours at 22°C.

  • Cell Lysis and Protein Purification: Cells were harvested by centrifugation, resuspended in a lysis buffer (50 mM HEPES, pH 8.5, 250 mM KCl, 10 mM imidazole), and lysed by sonication. The hexa-histidine tagged proteins were purified from the cell lysate using a HisTrap HP nickel affinity column.

  • Buffer Exchange and Concentration: The purified proteins were buffer-exchanged into a storage buffer (50 mM HEPES, pH 8.5, 250 mM KCl) and concentrated. Protein concentration was determined by measuring absorbance at 280 nm and using a Bradford assay.

protein_purification_workflow cluster_workflow Protein Expression and Purification Workflow A Gene Cloning into pET30a+ B Transformation into E. coli BL21(DE3) A->B C Cell Culture in LB Medium B->C D Induction with IPTG C->D E Cell Harvest and Lysis D->E F Nickel Affinity Chromatography E->F G Buffer Exchange and Concentration F->G H Purified Enzyme G->H

Diagram 2: General workflow for the expression and purification of Cj enzymes.
Coupled Enzyme Assay for Cj1430 and Cj1428 Kinetics

A coupled enzyme assay was utilized to determine the kinetic constants for Cj1430 by monitoring the activity of Cj1428.

  • Generation of Substrate: The substrate for Cj1430, GDP-D-glycero-4-keto-α-D-lyxo-heptose, was generated in situ by incubating GDP-D-glycero-α-D-manno-heptose (3.0 mM) and α-ketoglutarate (10 mM) with Cj1427 (10 µM) in 100 mM HEPES buffer (pH 7.5) for 1 hour.

  • Coupled Reaction Mixture: The kinetic assay for Cj1430 was performed in a reaction mixture containing varying concentrations of the generated substrate (GDP-D-glycero-4-keto-α-D-lyxo-heptose), Cj1430, Cj1428, and NADPH in 100 mM HEPES buffer (pH 7.5).

  • Spectrophotometric Monitoring: The rate of the reaction was determined by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm, using a spectrophotometer. The activity of Cj1428 is directly coupled to the product formation by Cj1430.

  • Data Analysis: The initial velocities were plotted against substrate concentrations, and the data were fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.

Conclusion and Future Perspectives

The study of this compound in microbial metabolism highlights a fascinating example of a sugar primarily dedicated to a biosynthetic role rather than serving as a direct energy source. The detailed characterization of the D-glycero-L-gluco-heptose biosynthetic pathway in Campylobacter jejuni provides a solid foundation for understanding the formation of complex bacterial polysaccharides. This knowledge is critical for the development of novel therapeutic strategies targeting bacterial virulence.

Future research should aim to explore the substrate specificities of a wider range of bacterial sugar transporters and kinases to definitively rule out the existence of catabolic pathways for this compound in other microbial species. The discovery of such a pathway would represent a significant advancement in our understanding of microbial carbohydrate metabolism. Until then, the function of this compound in the microbial world remains primarily defined by its role as a specialized building block in the construction of the bacterial cell envelope.

References

d-glucoheptose CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-glucoheptose, a seven-carbon monosaccharide of significant interest in carbohydrate chemistry, microbiology, and drug development. This document details its fundamental properties, synthesis protocols, and biological significance, with a focus on its role in bacterial pathogenesis.

Core Properties of this compound

This compound is an aldoheptose, a sugar with a seven-carbon backbone and an aldehyde functional group. It is an epimer of D-mannoheptose.[1]

PropertyValueSource(s)
CAS Number 62475-58-5[1][2][3][4][5][6][7]
Molecular Formula C₇H₁₄O₇[1][2][3][4][5][6][7]
Molecular Weight 210.18 g/mol [2][4][8]
Appearance White powder[3]
Water Solubility 86.76 g/L (at 20 °C)[2][3]
Synonyms D-glycero-D-gulo-heptose[2]

Biological Significance and Signaling Pathway

This compound and its derivatives are key components of the capsular polysaccharides (CPS) of certain pathogenic bacteria, such as Campylobacter jejuni.[9][10][11] The CPS is crucial for the bacterium's survival and its ability to evade the host immune system. The biosynthesis of D-glycero-L-gluco-heptose in C. jejuni is a well-characterized pathway that serves as a potential target for novel antimicrobial agents.

The biosynthetic pathway begins with GDP-D-glycero-α-D-manno-heptose and involves a series of enzymatic reactions catalyzed by Cj1427, Cj1430, and Cj1428.[9][10][11]

D_glucoheptose_biosynthesis cluster_0 Biosynthesis of GDP-D-glycero-β-L-gluco-heptose in Campylobacter jejuni A GDP-D-glycero-α-D-manno-heptose B GDP-D-glycero-4-keto-α-D-lyxo-heptose A->B Cj1427 (Oxidation) + α-ketoglutarate C GDP-D-glycero-4-keto-β-L-xylo-heptose B->C Cj1430 (Epimerization at C3 & C5) D GDP-D-glycero-β-L-gluco-heptose C->D Cj1428 (Reduction) + NADPH

Biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni.

Experimental Protocols

Enzymatic Synthesis of GDP-D-glycero-β-L-gluco-heptose

This protocol outlines the one-pot enzymatic synthesis of GDP-D-glycero-β-L-gluco-heptose from GDP-D-glycero-α-D-manno-heptose.[9]

Materials:

  • GDP-D-glycero-α-D-manno-heptose

  • α-ketoglutarate (α-KG)

  • NADPH

  • Acetaldehyde

  • Cj1427, Cj1428, and Cj1430 enzymes

  • Aldehyde dehydrogenase

  • HEPES/KOH buffer (150 mM, pH 8.0)

  • HiTrap Q HP anion-exchange column

  • Ammonium (B1175870) bicarbonate (NH₄HCO₃) buffer (500 mM, pH 8.0)

Procedure:

  • Prepare a 1.5 mL reaction mixture containing:

    • 25 mM GDP-D-glycero-α-D-manno-heptose

    • 30 mM α-KG

    • 1.0 mM NADPH

    • 50 mM acetaldehyde

    • 15 µM Cj1427

    • 15 µM Cj1428

    • 15 µM Cj1430

    • 20 units/mL aldehyde dehydrogenase in 150 mM HEPES/KOH, pH 8.0.

  • Incubate the reaction mixture for 18 hours.

  • Following incubation, load the reaction mixture onto a prepacked 5-mL HiTrap Q HP column.

  • Wash the column with water.

  • Elute the product using a linear gradient of 0-20% of 500 mM NH₄HCO₃, pH 8.0, over 20 column volumes.

  • Collect 2-mL fractions and dry them under a vacuum.

enzymatic_synthesis_workflow cluster_1 Enzymatic Synthesis Workflow A Prepare Reaction Mixture B Incubate for 18 hours A->B C Load onto HiTrap Q HP Column B->C D Wash Column with Water C->D E Elute with NH4HCO3 Gradient D->E F Collect and Dry Fractions E->F

Workflow for the enzymatic synthesis of GDP-D-glycero-β-L-gluco-heptose.
Chemical Synthesis of this compound from D-glucose

This multi-step chemical synthesis provides a route to this compound from the readily available starting material, D-glucose.[12][13] The key steps involve protection of hydroxyl groups, chain extension via a Wittig reaction, and subsequent hydroxylation.

Key Steps and Reported Yields:

StepReactionReagentsYield (%)
1Protection of D-glucoseAnhydrous Acetone, Conc. H₂SO₄, Anhydrous CuSO₄55 - 75.6
2Oxidation of Protected Glucose (Swern Oxidation)Oxalyl chloride, DMSO, Triethylamine (B128534)~90
3Wittig ReactionPh₃P=CH₂45 (for two steps including oxidation)
4DihydroxylationOsO₄ (catalytic), NMO93
5DeprotectionAcid hydrolysis-

Detailed Protocol (Illustrative for key steps):

  • Protection of D-glucose: To a stirred solution of D-glucose in dry acetone, add concentrated sulfuric acid at room temperature. Stir vigorously for 6 hours. Add anhydrous copper(II) sulfate (B86663) and continue stirring for an additional 18 hours. Neutralize the reaction mixture and filter the inorganic solids. Concentrate the filtrate to obtain the protected glucose derivative.[14]

  • Swern Oxidation: In a flame-dried flask under an inert atmosphere, prepare a solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) and cool to -78°C. Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous DCM. After 15 minutes, add a solution of the protected glucose derivative in anhydrous DCM dropwise and stir for 1 hour. Add triethylamine and allow the reaction to warm to room temperature.[14]

  • Wittig Reaction: The aldehyde obtained from the Swern oxidation is reacted with a phosphonium (B103445) ylide (e.g., Ph₃P=CH₂) to extend the carbon chain by one, forming a terminal alkene.

  • Dihydroxylation: The alkene is then dihydroxylated using a catalytic amount of osmium tetroxide with a co-oxidant such as N-methylmorpholine N-oxide (NMO) to yield the heptose derivative.[12]

  • Deprotection: The protecting groups are removed by acid hydrolysis to yield this compound.

Quantitative Data

Kinetic Parameters of Biosynthetic Enzymes

The steady-state kinetic parameters for the enzymes involved in the biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni have been determined.[9][15]

EnzymeSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Cj1427 GDP-D-glycero-α-D-manno-heptose~0.6-1 x 10⁴
Cj1430 GDP-D-glycero-4-keto-α-D-lyxo-heptose3.5 ± 0.2136 ± 1625700 ± 3400
Cj1428 GDP-D-glycero-4-keto-β-L-xylo-heptose---

Note: Kinetic data for Cj1428 with its specific substrate was not fully detailed in the provided search results.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of this compound in various samples.

Sample Preparation for Biological Fluids
  • Protein Precipitation: To a 100 µL sample (e.g., plasma, serum), add 400 µL of ice-cold acetonitrile (B52724). Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

HPLC Analysis

A common approach for sugar analysis is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a suitable detector.

Illustrative HPLC-MS/MS Conditions:

  • Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Detector: Mass Spectrometer (MS) in negative electrospray ionization (ESI) mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound.

hplc_workflow cluster_2 HPLC Analysis Workflow A Sample Collection B Protein Precipitation A->B C Supernatant Extraction B->C D Drying and Reconstitution C->D E HPLC-MS/MS Analysis D->E F Data Analysis E->F

General workflow for the quantitative analysis of this compound.

References

An In-depth Technical Guide to the Stereochemistry of D-Glucoheptose and its Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of D-glucoheptose, a seven-carbon aldose sugar. It details the structural representations of its open-chain and cyclic forms, including its α and β anomers, and presents available quantitative data. Furthermore, this guide outlines detailed experimental protocols relevant to the stereochemical analysis of this compound, offering valuable insights for researchers in carbohydrate chemistry and drug development.

Stereochemical Representation of this compound

This compound is a monosaccharide with the chemical formula C₇H₁₄O₇. As an aldoheptose, its structure features an aldehyde group at one end of a seven-carbon chain, with the remaining carbons bearing hydroxyl groups. The "D" designation refers to the configuration of the chiral center furthest from the aldehyde group (C6), which is analogous to that of D-glyceraldehyde.

The most common stereoisomer is D-glycero-D-gluco-heptose, which can be synthesized from D-glucose through methods like the Kiliani-Fischer synthesis.[1][2] This process extends the carbon chain of D-glucose by one carbon, resulting in two epimeric heptoses: D-glycero-D-gluco-heptose and D-glycero-D-manno-heptose.

Fischer Projection

The Fischer projection is a two-dimensional representation of a chiral molecule. For D-glycero-D-gluco-heptose, the Fischer projection illustrates the specific spatial arrangement of the hydroxyl groups along the carbon chain.

Fischer_D_Glucoheptose C1 CHO C2 H — C — OH C1->C2 C3 HO — C — H C2->C3 C4 H — C — OH C3->C4 C5 H — C — OH C4->C5 C6 H — C — OH C5->C6 C7 CH₂OH C6->C7

Figure 1: Fischer Projection of D-glycero-D-gluco-heptose.
Haworth Projections and Anomers

In aqueous solution, this compound predominantly exists in a cyclic hemiacetal form, which is more stable than the open-chain structure. The intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C6 forms a stable six-membered pyranose ring. This cyclization creates a new chiral center at C1, the anomeric carbon, resulting in two diastereomers known as anomers: α-D-glucoheptopyranose and β-D-glucoheptopyranose.

The α and β anomers are distinguished by the orientation of the hydroxyl group on the anomeric carbon (C1) relative to the CH₂OH group (C7) in the Haworth projection. In the α-anomer, the anomeric hydroxyl group is on the opposite side of the ring from the CH₂OH group (axial position in the more stable chair conformation). In the β-anomer, the anomeric hydroxyl group is on the same side of the ring as the CH₂OH group (equatorial position in the more stable chair conformation).

Figure 2: Equilibrium between the anomers and the open-chain form of this compound.

α-D-glucoheptopyranose (Haworth Projection):

alpha_D_glucoheptopyranose O O C1 C1 O->C1 C2 C2 C1->C2 C1_H H C1->C1_H C1_OH OH C1->C1_OH C3 C3 C2->C3 C2_H H C2->C2_H C2_OH OH C2->C2_OH C4 C4 C3->C4 C3_OH OH C3->C3_OH C3_H H C3->C3_H C5 C5 C4->C5 C4_H H C4->C4_H C4_OH OH C4->C4_OH C5->O C5_H H C5->C5_H C5_CH2OH CH(OH)CH₂OH C5->C5_CH2OH

Figure 3: Haworth Projection of α-D-glucoheptopyranose.

β-D-glucoheptopyranose (Haworth Projection):

beta_D_glucoheptopyranose O O C1 C1 O->C1 C2 C2 C1->C2 C1_OH OH C1->C1_OH C1_H H C1->C1_H C3 C3 C2->C3 C2_H H C2->C2_H C2_OH OH C2->C2_OH C4 C4 C3->C4 C3_OH OH C3->C3_OH C3_H H C3->C3_H C5 C5 C4->C5 C4_H H C4->C4_H C4_OH OH C4->C4_OH C5->O C5_H H C5->C5_H C5_CH2OH CH(OH)CH₂OH C5->C5_CH2OH

Figure 4: Haworth Projection of β-D-glucoheptopyranose.

Quantitative Stereochemical Data

Quantitative data for the anomers of this compound is crucial for their identification and characterization. This includes specific rotation and Nuclear Magnetic Resonance (NMR) spectroscopy data.

Specific Rotation and Mutarotation

The specific rotation of a chiral compound is a fundamental physical property measured using a polarimeter. The α and β anomers of this compound have different specific rotations. When a pure anomer is dissolved in a solvent like water, the specific rotation of the solution changes over time until it reaches a constant value. This phenomenon, known as mutarotation, is due to the interconversion of the α and β anomers through the open-chain form until an equilibrium mixture is established.[3][4][5][6][7]

AnomerSpecific Rotation ([α]D)
α-D-glucoheptopyranoseData not available in searched literature
β-D-glucoheptopyranoseData not available in searched literature
Equilibrium MixtureData not available in searched literature
NMR Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure and stereochemistry of carbohydrates. The chemical shifts (δ) of the anomeric protons (H-1) are particularly diagnostic for distinguishing between α and β anomers. Generally, the anomeric proton of the α-anomer resonates at a lower field (higher ppm) than that of the β-anomer. Similarly, the anomeric carbon (C-1) also shows distinct chemical shifts for the two anomers.

AnomerAnomeric Proton (H-1) Chemical Shift (δ, ppm)Anomeric Carbon (C-1) Chemical Shift (δ, ppm)
α-D-glucoheptopyranoseData not available in searched literatureData not available in searched literature
β-D-glucoheptopyranoseData not available in searched literatureData not available in searched literature

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the stereochemical analysis of this compound.

Determination of Specific Rotation by Polarimetry

This protocol outlines the steps to measure the specific rotation of a carbohydrate like this compound.

Objective: To determine the specific rotation of the α and β anomers of this compound and to observe their mutarotation.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter sample tubes (1 dm)

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Pure α-D-glucoheptose

  • Pure β-D-glucoheptose

  • Distilled water

Procedure:

  • Instrument Calibration: Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes for stabilization. Calibrate the instrument by filling a sample tube with distilled water and setting the reading to zero.

  • Sample Preparation:

    • Accurately weigh a precise amount (e.g., 100 mg) of pure α-D-glucoheptose.

    • Dissolve the sample in distilled water in a 10 mL volumetric flask and dilute to the mark. Ensure the solution is homogeneous.

    • Repeat the process for β-D-glucoheptose.

  • Measurement of Initial Rotation:

    • Rinse the polarimeter tube with a small amount of the α-anomer solution and then fill the tube, ensuring no air bubbles are present.

    • Place the sample tube in the polarimeter and immediately measure the optical rotation. Record the value. This is the initial rotation.

  • Monitoring Mutarotation:

    • Continue to measure the optical rotation of the solution at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until the reading becomes constant. This constant reading represents the equilibrium rotation.

  • Repeat for the β-anomer: Follow steps 3 and 4 for the β-D-glucoheptose solution.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the following formula: [α] = α / (l * c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the sample tube in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Data Presentation Workflow:

Polarimetry_Workflow start Start prep Prepare Anomer Solution (Known Concentration) start->prep calibrate Calibrate Polarimeter with Solvent prep->calibrate measure_initial Measure Initial Optical Rotation (α_initial) calibrate->measure_initial monitor Monitor Optical Rotation over Time measure_initial->monitor measure_final Measure Equilibrium Optical Rotation (α_eq) monitor->measure_final calculate Calculate Specific Rotation [α] = α / (l * c) measure_final->calculate end End calculate->end

Figure 5: Workflow for Polarimetry Experiment.
Anomeric Analysis by ¹H NMR Spectroscopy

This protocol describes the use of ¹H NMR spectroscopy to distinguish between the α and β anomers of this compound and to determine their relative abundance at equilibrium.

Objective: To identify the anomeric protons of α- and β-D-glucoheptopyranose and to quantify their ratio in an equilibrium mixture.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • This compound (equilibrium mixture)

  • Deuterium oxide (D₂O)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of D₂O directly in an NMR tube.

    • Ensure the sample is fully dissolved and the solution is clear.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to obtain optimal resolution.

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include:

      • Number of scans: 16 or higher for good signal-to-noise ratio.

      • Relaxation delay: 1-2 seconds.

      • Acquisition time: 2-4 seconds.

      • Solvent suppression techniques may be necessary to reduce the residual HOD signal.

  • Spectral Analysis:

    • Process the acquired Free Induction Decay (FID) to obtain the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the anomeric proton signals, which typically appear in the downfield region of the spectrum (around 4.5-5.5 ppm for pyranoses). The signal for the α-anomer is expected to be at a lower field than the β-anomer.

    • Integrate the signals corresponding to the α and β anomeric protons.

  • Quantification of Anomers:

    • The ratio of the integrals of the anomeric proton signals directly corresponds to the molar ratio of the α and β anomers in the equilibrium mixture.

    • Calculate the percentage of each anomer:

      • % α = (Integral of α-anomer / (Integral of α-anomer + Integral of β-anomer)) * 100

      • % β = (Integral of β-anomer / (Integral of α-anomer + Integral of β-anomer)) * 100

NMR Analysis Workflow:

NMR_Workflow start Start dissolve Dissolve this compound in D₂O start->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process identify Identify Anomeric Proton Signals (α & β) process->identify integrate Integrate Anomeric Signals identify->integrate calculate Calculate Anomer Ratio integrate->calculate end End calculate->end

Figure 6: Workflow for NMR Analysis of Anomers.

Conclusion

This technical guide has provided a detailed examination of the stereochemistry of this compound and its anomers. The structures of the open-chain and cyclic forms have been presented using Fischer and Haworth projections. While specific quantitative data for this compound remains to be extensively documented in publicly available literature, this guide has outlined the standard experimental protocols, namely polarimetry and NMR spectroscopy, that are essential for the determination of such data. The provided methodologies and visualizations serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and other carbohydrates, facilitating a deeper understanding of their stereochemical properties and enabling their accurate characterization.

References

The Pivotal Role of D-Glucoheptose and Related Heptoses in Maintaining Bacterial Cell Wall Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical role of D-glucoheptose and other heptose sugars in the structural and functional integrity of bacterial cell walls. This in-depth resource is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of heptose biosynthesis, its incorporation into the cell envelope, and its impact on bacterial viability and pathogenesis. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways.

The bacterial cell wall is a vital structure, essential for maintaining cell shape, resisting osmotic stress, and serving as a primary interface with the host environment. Within the intricate architecture of the cell wall, particularly in Gram-negative bacteria, heptose sugars are fundamental components of the lipopolysaccharide (LPS) and, in some species, the capsular polysaccharide (CPS). The absence or alteration of these heptose moieties can lead to a "deep-rough" phenotype, characterized by a severely truncated LPS core, increased susceptibility to antibiotics and environmental stressors, and attenuated virulence.[1][2][3] This underscores the importance of the heptose biosynthetic pathway as a potential target for novel antimicrobial therapies.

Biosynthesis of Heptose Precursors for the Cell Wall

The incorporation of heptoses into the bacterial cell wall requires their synthesis and activation as nucleotide-sugar precursors. The biosynthetic pathways, while leading to similar heptose cores, can vary between bacterial species.

ADP-L-glycero-β-D-manno-heptose Biosynthesis in Escherichia coli

In Escherichia coli and many other Gram-negative bacteria, the precursor for the LPS inner core is ADP-L-glycero-β-D-manno-heptose. The synthesis of this molecule is a multi-step enzymatic process starting from the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose (B1238255) 7-phosphate.[4][5][6][7]

The key enzymes in this pathway are:

  • GmhA (D-sedoheptulose-7-phosphate isomerase): Catalyzes the conversion of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.[4][5]

  • HldE: A bifunctional enzyme with two distinct activities:

    • D-glycero-D-manno-heptose 7-phosphate kinase: Phosphorylates D-glycero-D-manno-heptose 7-phosphate to D-glycero-D-manno-heptose 1,7-bisphosphate.

    • D-glycero-D-manno-heptose 1-phosphate adenylyltransferase: Transfers an AMP moiety from ATP to D-glycero-D-manno-heptose 1-phosphate to form ADP-D-glycero-D-manno-heptose.[4][8]

  • GmhB (D,D-heptose 1,7-bisphosphate phosphatase): Removes the phosphate group from the C-7 position of D-glycero-D-manno-heptose 1,7-bisphosphate to yield D-glycero-D-manno-heptose 1-phosphate.[4][5]

  • HldD (ADP-D-glycero-D-manno-heptose epimerase): Epimerizes the D-glycero-D-manno-heptose moiety to L-glycero-D-manno-heptose, the final form incorporated into the LPS.[4]

GDP-D-glycero-α-D-manno-heptose Biosynthesis in Gram-Positive Bacteria

While Gram-positive bacteria lack LPS, some, like Aneurinibacillus thermoaerophilus, incorporate D-glycero-D-manno-heptose into their S-layer glycoproteins. The biosynthesis of the precursor, GDP-D-glycero-α-D-manno-heptose, involves a distinct set of enzymes.[5][9]

The enzymatic steps are catalyzed by:

  • GmhA (D-sedoheptulose 7-phosphate isomerase): Similar to the E. coli pathway, it converts sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.[9]

  • GmhB (D-glycero-D-manno-heptose 7-phosphate kinase): Adds a phosphate group to form D-glycero-D-manno-heptose 1,7-bisphosphate.[9]

  • GmhC (D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase): Removes the phosphate at the C-7 position to yield D-glycero-α-D-manno-heptose 1-phosphate.[9]

  • GmhD (GTP:D-glycero-α-D-manno-heptose 1-phosphate guanylyltransferase): Activates the heptose 1-phosphate with GTP to produce GDP-D-glycero-α-D-manno-heptose.[9]

Biosynthesis of D-glycero-L-gluco-heptose in Campylobacter jejuni

In Campylobacter jejuni, D-glycero-L-gluco-heptose is a component of the capsular polysaccharide (CPS), which is crucial for maintaining cell wall integrity and evading the host immune response.[10][11][12][13] The biosynthesis of this specific heptose isomer starts from GDP-D-glycero-α-D-manno-heptose.[11][12]

The key enzymes in this transformation are:

  • Cj1427: An oxidase that converts GDP-D-glycero-α-D-manno-heptose to GDP-D-glycero-4-keto-α-D-lyxo-heptose.[11][12]

  • Cj1430: A dual epimerase that acts on the 4-keto intermediate at both C3 and C5, resulting in GDP-D-glycero-4-keto-β-L-xylo-heptose.[11][12]

  • Cj1428: A reductase that stereospecifically reduces the 4-keto group to a hydroxyl group, yielding the final product, GDP-D-glycero-β-L-gluco-heptose.[11][12]

Functional Roles of Heptoses in the Bacterial Cell Envelope

Heptoses are integral to the structural stability of the outer layers of the bacterial cell. Their primary roles are in the LPS of Gram-negative bacteria and the CPS of certain species like C. jejuni.

Structural Integrity of Lipopolysaccharide (LPS)

In Gram-negative bacteria, the inner core of the LPS is typically composed of L-glycero-D-manno-heptose residues linked to 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo).[8][14] These heptose residues are often phosphorylated, and the negatively charged phosphate groups are crucial for stabilizing the outer membrane by forming ionic bridges with divalent cations like Mg²⁺ and Ca²⁺.[8] This creates a less permeable barrier to hydrophobic molecules, including many antibiotics.[8][14]

Mutants unable to synthesize and incorporate heptose into their LPS have a "deep-rough" phenotype.[1][2] This truncated LPS leads to a compromised outer membrane, resulting in hypersensitivity to detergents, hydrophobic antibiotics, and bile salts.[8] Such mutants are often avirulent, highlighting the importance of the heptose-containing inner core in bacterial pathogenesis.[1][3]

Capsular Polysaccharide and Cell Wall Integrity in C. jejuni

The CPS of C. jejuni is a key virulence factor and is essential for maintaining the integrity of the cell wall.[10][11] The presence of D-glycero-L-gluco-heptose within the CPS contributes to the structural and antigenic diversity of this polysaccharide among different strains.[11][12][13] The CPS as a whole provides a protective layer against host immune defenses and physical stresses.

Heptose as a Pathogen-Associated Molecular Pattern (PAMP)

Beyond its structural role, a biosynthetic intermediate of heptose, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), has been identified as a pathogen-associated molecular pattern (PAMP).[1][3] HBP is unique to Gram-negative bacteria and is sensed by the host's innate immune system.

When Gram-negative bacteria invade host cells, HBP can be released into the cytoplasm. There, it is detected by the host protein alpha-kinase 1 (ALPK1).[15] This binding activates ALPK1, which then phosphorylates TIFA (TRAF-interacting protein with a forkhead-associated domain). Phosphorylated TIFA oligomerizes into a "TIFAsome," which recruits and activates TRAF6, an E3 ubiquitin ligase.[3] This ultimately leads to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines, alerting the host to the bacterial infection.[1][3][15]

Quantitative Data on Cell Wall Composition

The following tables summarize quantitative data related to the composition of the bacterial cell wall, with a focus on peptidoglycan, the primary structural component. While direct quantitative data on the effects of this compound on peptidoglycan structure is scarce, the provided data gives context to the overall composition and variability of the cell wall.

Table 1: Peptidoglycan Content in Different Bacterial Species

Bacterial SpeciesGram TypePeptidoglycan Content (% of Dry Cell Weight)Reference
Escherichia coli K12 MG1655Gram-Negative1.6%[16]
Bacteroides thetaiotaomicron DSM 2079Gram-Negative>3.6%[16]
Streptococcus salivarius ssp. thermophilus DSM20259Gram-Positive14%[16]

Table 2: Muropeptide Composition of Escherichia coli Peptidoglycan

MuropeptideStructureRelative Abundance (%)
MonomersDisaccharide-tripeptide, Disaccharide-tetrapeptide~50-60%
DimersCross-linked muropeptides (e.g., Tetra-Tetra)~30-40%
TrimersHigher-order cross-linked structures~5-10%
anhydro-MurNAc containingChain-terminating monomers and dimersVariable

Note: Relative abundances are approximate and can vary with growth conditions and strain. Data compiled from general knowledge in the field as specific percentages were not available in the provided search results.

Experimental Protocols

Isolation of Lipopolysaccharide (LPS)

This protocol is adapted from the hot phenol-water extraction method, suitable for isolating both smooth and rough LPS.

Materials:

  • Overnight bacterial culture

  • Phosphate-buffered saline (PBS), pH 7.2

  • 2x SDS buffer (4% SDS, 4% β-mercaptoethanol, 20% glycerol (B35011) in 0.1 M Tris-HCl, pH 6.8)

  • DNase I, RNase A, and Proteinase K solutions (10 mg/mL)

  • Tris-saturated phenol

  • Diethyl ether

  • Spectrophotometer, centrifuge, water baths

Procedure:

  • Grow an isolated bacterial colony overnight on an appropriate agar (B569324) plate at 37°C.

  • Resuspend the bacterial growth in cold PBS. Measure the optical density at 600 nm (OD₆₀₀) to ensure a sufficient cell concentration (e.g., OD₆₀₀ ≥ 0.6).

  • Pellet the bacteria by centrifugation (e.g., 2500 x g for 10 minutes). Discard the supernatant. The pellet can be stored at -20°C.

  • Resuspend the bacterial pellet in 200 µL of 2x SDS buffer.

  • Boil the suspension for 15 minutes and then cool to room temperature.

  • Add DNase I and RNase A and incubate at 37°C for 30 minutes.

  • Add Proteinase K and incubate at 59°C for 3 hours.

  • Add an equal volume of ice-cold Tris-saturated phenol, vortex briefly, and incubate at 65°C for 15 minutes with periodic vortexing.

  • Cool the mixture on ice and then centrifuge at high speed (e.g., 20,600 x g) for 10 minutes.

  • Carefully collect the upper aqueous phase.

  • To precipitate the LPS, add 2 volumes of diethyl ether, vortex, and centrifuge. The LPS will form a pellet at the bottom.

  • Remove the ether and air-dry the pellet.

  • Resuspend the LPS pellet in 1x SDS buffer for analysis by SDS-PAGE and silver staining.[17]

Analysis of Peptidoglycan Composition by UPLC

This protocol outlines the general steps for the analysis of peptidoglycan muropeptides by Ultra-Performance Liquid Chromatography (UPLC).

Materials:

Procedure:

  • Isolation of Sacculi: Resuspend the bacterial pellet and lyse the cells by boiling in SDS solution. The insoluble peptidoglycan sacculi are then washed extensively with water through repeated centrifugation to remove SDS and other cellular components.

  • Enzymatic Digestion: Resuspend the purified sacculi in a suitable buffer and digest with muramidase overnight to break the glycan strands into soluble muropeptides.

  • Reduction of Muropeptides: Stop the digestion and add sodium borohydride to reduce the MurNAc residues to muramitol. This prevents the anomerization of the reducing end sugar, ensuring that each muropeptide elutes as a single peak.

  • Reaction Quenching: After 20 minutes, stop the reduction by acidifying the sample with phosphoric acid to a pH between 2 and 4.

  • UPLC Analysis: Inject the sample onto the UPLC system. Separate the muropeptides using a gradient of the mobile phases. Detect the eluting muropeptides by their absorbance at 206 nm.

  • Data Analysis: Quantify the different muropeptides by integrating the area under each peak. Identify peaks by comparing their retention times to known standards or by collecting fractions for mass spectrometry analysis.[8][10][18]

Visualizations of Pathways and Workflows

Biosynthesis of ADP-L-glycero-β-D-manno-heptose in E. coli

ADP_Heptose_Biosynthesis S7P Sedoheptulose 7-Phosphate DDH7P D-glycero-D-manno-heptose 7-Phosphate S7P->DDH7P GmhA DDH17BP D-glycero-D-manno-heptose 1,7-Bisphosphate DDH7P->DDH17BP HldE (kinase) DDH1P D-glycero-D-manno-heptose 1-Phosphate DDH17BP->DDH1P GmhB ADP_DDH ADP-D-glycero-D-manno-heptose DDH1P->ADP_DDH HldE (adenylyltransferase) ADP_LDH ADP-L-glycero-D-manno-heptose ADP_DDH->ADP_LDH HldD LPS LPS Inner Core ADP_LDH->LPS Heptosyltransferase

Caption: Biosynthesis of ADP-L-glycero-β-D-manno-heptose in E. coli.

Host Sensing of Heptose-1,7-bisphosphate (HBP)

HBP_Sensing_Pathway cluster_host Host Cell Cytoplasm cluster_bacteria Gram-Negative Bacterium HBP Heptose-1,7-Bisphosphate (HBP) ALPK1 ALPK1 HBP->ALPK1 binds TIFA TIFA ALPK1->TIFA phosphorylates TIFAsome TIFAsome (Oligomerized TIFA) TIFA->TIFAsome oligomerizes TRAF6 TRAF6 TIFAsome->TRAF6 recruits & activates NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription HBP_source HBP HBP_source->HBP released into cytoplasm

Caption: Innate immune sensing of bacterial HBP via the ALPK1-TIFA pathway.

Experimental Workflow for Peptidoglycan Analysis

PG_Analysis_Workflow Start Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Lysis Cell Lysis & Sacculi Isolation (Boiling SDS) Harvest->Lysis Wash Wash Sacculi Lysis->Wash Digest Enzymatic Digestion (Muramidase) Wash->Digest Reduce Reduction (Sodium Borohydride) Digest->Reduce Analyze UPLC-MS Analysis Reduce->Analyze Data Data Processing & Quantification Analyze->Data

Caption: General workflow for the analysis of bacterial peptidoglycan.

References

An In-depth Introductory Guide to D-Glucoheptose for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of D-glucoheptose, a seven-carbon aldose sugar of growing interest in microbiology and medicinal chemistry. This document details its chemical and physical properties, biological significance, and relevant experimental protocols for its synthesis, analysis, and evaluation of its derivatives.

Core Concepts: Chemical and Physical Properties of this compound

This compound is a monosaccharide that belongs to the heptose family, distinguished by its seven-carbon backbone.[1] It is an epimer of D-mannoheptose and exists in both linear and cyclic forms, with the pyranose ring being the most stable and prevalent in aqueous solutions.[1][2] Its structure and properties make it a valuable subject of study in carbohydrate chemistry and various biological systems.

Key Identifiers and Synonyms
IdentifierValue
CAS Number 62475-58-5[3]
Molecular Formula C₇H₁₄O₇[2][3]
IUPAC Name (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal[3]
Synonyms D-glycero-D-gulo-heptose, D-glycero-D-gluco-Heptose[3]
Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 210.18 g/mol [3][4]
Melting Point 189-192 °C[5]
Boiling Point 592.1 °C at 760 mmHg (estimated)[5]
Water Solubility 86.76 g/L at 20 °C[3][5]
Appearance White powder[3]
Stability Hygroscopic[3]
Storage Temperature -20°C in an inert atmosphere[3]

Biological Significance and Signaling Pathways

The primary known biological role of a this compound isomer, specifically D-glycero-L-gluco-heptose, is as a key component of the capsular polysaccharides (CPS) of the pathogenic bacterium Campylobacter jejuni.[6] These capsular polysaccharides are crucial for the bacterium's virulence, enabling it to evade the host's immune response.[6]

Biosynthesis of GDP-D-glycero-β-L-gluco-heptose in Campylobacter jejuni

The biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni NCTC 11168 is a three-enzyme pathway that starts from GDP-D-glycero-α-D-manno-heptose. This pathway is a potential target for the development of novel antimicrobial agents.[2][3]

The enzymatic steps are as follows:

  • Oxidation: The enzyme Cj1427 (a GDP-4,6-dehydratase) catalyzes the oxidation of GDP-D-glycero-α-D-manno-heptose at the C4 position to form GDP-D-glycero-4-keto-α-D-lyxo-heptose.[2] This reaction is dependent on α-ketoglutarate.[2]

  • Epimerization: Cj1430 (MlghB) then acts as a C3 and C5 epimerase, converting the 4-keto intermediate into GDP-D-glycero-4-keto-β-L-xylo-heptose.[3]

  • Reduction: Finally, the enzyme Cj1428 (MlghC), an NADPH-dependent reductase, stereospecifically reduces the C4 keto group to yield the final product, GDP-D-glycero-β-L-gluco-heptose.[3]

D-glucoheptose_Biosynthesis_Pathway cluster_0 Biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni node_A GDP-D-glycero-α-D-manno-heptose node_B GDP-D-glycero-4-keto-α-D-lyxo-heptose node_A->node_B Cj1427 (Oxidation) + α-ketoglutarate node_C GDP-D-glycero-4-keto-β-L-xylo-heptose node_B->node_C Cj1430 (Epimerization at C3 & C5) node_D GDP-D-glycero-β-L-gluco-heptose node_C->node_D Cj1428 (Reduction) + NADPH

Biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, as well as a general workflow for assessing the biological activity of its derivatives.

Chemical Synthesis of this compound from D-glucose via the Nef Reaction

This protocol describes a method for the synthesis of D-glycero-D-gulo-heptose, an isomer of this compound, from D-glucose using the Nef reaction.[1][2]

Step 1: Condensation of D-glucose with Nitromethane (B149229)

  • Dissolve D-glucose in a suitable solvent (e.g., methanol).

  • Add nitromethane to the solution.

  • Slowly add a solution of sodium methoxide (B1231860) in methanol (B129727) while maintaining a low temperature (e.g., 0 °C) to catalyze the condensation reaction.

  • Stir the reaction mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Neutralize the reaction mixture with an acidic resin.

  • Filter the resin and concentrate the filtrate under reduced pressure to obtain a mixture of 1-deoxy-1-nitro-D-glycero-D-ido-heptitol and 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol.[2]

  • Separate the isomers by fractional crystallization.

Step 2: Nef Reaction to form D-glycero-D-gulo-heptose

  • Dissolve the purified 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol in an appropriate solvent.

  • Slowly add the solution to a cold, concentrated solution of a strong acid, such as sulfuric acid.[1]

  • Stir the reaction mixture at low temperature for a specified time.

  • Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate) while keeping the temperature low.

  • Filter the inorganic salts and concentrate the filtrate.

  • Purify the resulting D-glycero-D-gulo-heptose by recrystallization or column chromatography.

Chemical_Synthesis_Workflow cluster_1 Chemical Synthesis of D-glycero-D-gulo-heptose start D-Glucose step1 Condensation with Nitromethane start->step1 step2 Formation of Nitroheptitol Mixture step1->step2 step3 Isomer Separation step2->step3 step4 1-deoxy-1-nitro-D-glycero- D-gulo-heptitol step3->step4 step5 Nef Reaction (Acid Hydrolysis) step4->step5 end D-glycero-D-gulo-heptose step5->end

Workflow for the chemical synthesis of a this compound isomer.
Analytical Methods

HPAE-PAD is a sensitive and selective method for the analysis of underivatized carbohydrates.

Instrumentation and Columns:

  • High-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

Mobile Phase and Gradient:

  • A typical mobile phase consists of a gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) in water.

  • The specific gradient will depend on the isomers being separated and should be optimized accordingly.

Sample Preparation:

  • Hydrolyze polysaccharide samples to release monosaccharides, if necessary.

  • Neutralize the hydrolysate.

  • Filter the sample through a 0.22 µm filter before injection.

Detection:

  • Use a gold working electrode and a suitable waveform for the pulsed amperometric detection of carbohydrates.

Two-dimensional NMR techniques are essential for the complete structural elucidation of carbohydrates.

Sample Preparation:

  • Dissolve the purified this compound sample in deuterium (B1214612) oxide (D₂O).

  • Lyophilize and re-dissolve in D₂O multiple times to exchange hydroxyl protons for deuterons.

NMR Experiments:

  • ¹H NMR: Provides initial information on the number and chemical environment of protons.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those on adjacent carbons, helping to trace the carbon backbone.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single sugar ring), which is useful for assigning all protons of a monosaccharide residue.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of carbon resonances.

Data Analysis:

  • Start with the anomeric proton signals in the ¹H NMR spectrum, which are typically well-resolved downfield.

  • Use COSY and TOCSY to assign the remaining protons of each sugar ring.

  • Use HSQC to assign the corresponding carbon signals.

Experimental Workflow for Assessing Enzyme Inhibition by this compound Derivatives

This workflow provides a general framework for screening this compound derivatives as potential enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_2 Workflow for Enzyme Inhibition Assay start Synthesize this compound Derivatives step1 Purify and Characterize Derivatives start->step1 step2 Prepare Enzyme, Substrate, and Inhibitor Solutions step1->step2 step3 Perform Enzyme Inhibition Assay step2->step3 step4 Measure Enzyme Activity (e.g., Spectrophotometry) step3->step4 step5 Calculate % Inhibition and IC₅₀ Values step4->step5 end Identify Potent Inhibitors step5->end

General workflow for screening this compound derivatives as enzyme inhibitors.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a buffer solution at the optimal pH for the target enzyme.

    • Prepare a stock solution of the enzyme.

    • Prepare a stock solution of the substrate.

    • Prepare serial dilutions of the this compound derivative (inhibitor) and a known inhibitor as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add the buffer, the enzyme solution, and the inhibitor solution (or vehicle for the control).

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction (e.g., by adding a strong acid or base).

    • Measure the product formation using a suitable method (e.g., absorbance or fluorescence with a plate reader).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Applications in Drug Development

Derivatives of this compound are being explored for their therapeutic potential.[6] The unique seven-carbon structure allows for a wide range of chemical modifications to create novel compounds with potential biological activities.

  • Antimicrobial Agents: Given the role of D-glycero-L-gluco-heptose in the capsular polysaccharides of C. jejuni, inhibitors of its biosynthetic pathway are being investigated as potential antimicrobial drugs.[6]

  • Cancer Therapeutics: Some sugar derivatives have shown promise in cancer research, and the unique structure of this compound makes it an interesting scaffold for the design of new anticancer agents.

  • Anti-inflammatory Agents: The potential for carbohydrate-based molecules to modulate inflammatory responses is an active area of research.

The development of this compound derivatives as therapeutic agents requires a multidisciplinary approach, combining synthetic chemistry to create novel compounds with robust biological assays to evaluate their efficacy and mechanism of action. This guide provides a foundational understanding for researchers looking to explore the potential of this intriguing seven-carbon sugar.

References

An In-depth Technical Guide to D-Glucoheptose Versus Other Aldoheptoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptoses, monosaccharides containing seven carbon atoms, are a class of carbohydrates that play diverse and significant roles in biological systems. Among them, aldoheptoses, which possess an aldehyde functional group, are of particular interest due to their presence in the lipopolysaccharides (LPS) of Gram-negative bacteria and their potential as modulators of carbohydrate metabolism. This technical guide provides a comprehensive comparison of D-glucoheptose with other naturally occurring and synthetic aldoheptoses, focusing on their physicochemical properties, biological activities, and the experimental methodologies used for their study. While a complete comparative dataset is not yet available in the scientific literature, this document consolidates the existing knowledge to serve as a foundational resource and to highlight areas for future research.

Aldoheptoses are structurally diverse, with the potential for numerous stereoisomers due to the presence of multiple chiral centers. This structural heterogeneity leads to a wide range of biological specificities and functions. This compound, a specific stereoisomer, is an important subject of study for its potential roles in bacterial pathogenesis and as a synthetic precursor. Understanding its properties in comparison to other aldoheptoses is crucial for developing novel therapeutics and research tools.

Physicochemical Properties of Aldoheptoses

The physicochemical properties of aldoheptoses are fundamental to understanding their biological function and for developing analytical and synthetic methodologies. While comprehensive data for all aldoheptoses is not available, this section summarizes the known quantitative data for this compound and other relevant heptoses.

Table 1: Physicochemical Properties of Selected Heptoses

PropertyThis compoundD-MannoheptoseL-glycero-D-manno-heptoseD-glycero-D-gulo-heptose
Molecular Formula C₇H₁₄O₇C₇H₁₄O₇C₇H₁₄O₇C₇H₁₄O₇
Molecular Weight ( g/mol ) 210.18210.18210.18210.18
Melting Point (°C) 189-192[1]Data not availableData not availableData not available
Boiling Point (°C) ~269.7 (estimate)Data not availableData not availableData not available
Density (g/cm³) ~1.3374 (estimate)Data not availableData not availableData not available
Specific Optical Rotation [α]D Data not availableData not availableData not availableData not available
Water Solubility SolubleSolubleSolubleSoluble

Note: The lack of specific data for many aldoheptoses in this table highlights a significant gap in the current literature.

Biological Roles and Activities

Aldoheptoses and their derivatives are involved in a range of biological processes, most notably in the biosynthesis of the inner core region of lipopolysaccharides (LPS) in Gram-negative bacteria. The specific stereochemistry of the heptose is critical for its biological function.

Role in Bacterial Lipopolysaccharides

The inner core of LPS often contains L-glycero-D-manno-heptose, a key structural component that is essential for the integrity of the bacterial outer membrane. The biosynthesis of this aldoheptose is a well-characterized pathway that starts from the ketoheptose sedoheptulose-7-phosphate.

Below is a diagram illustrating the biosynthesis of ADP-L-glycero-D-manno-heptose, a precursor for LPS synthesis.

ADP-L-glycero-D-manno-heptose Biosynthesis S7P Sedoheptulose-7-Phosphate DHDH D-glycero-D-manno-Heptose-7-Phosphate S7P->DHDH GmhA (Isomerase) DHDHBP D-glycero-D-manno-Heptose-1,7-bisphosphate DHDH->DHDHBP GmhB (Kinase) DHDH1P D-glycero-α-D-manno-Heptose-1-Phosphate DHDHBP->DHDH1P GmhC (Phosphatase) GDP_DHDH GDP-D-glycero-α-D-manno-Heptose DHDH1P->GDP_DHDH GmhD (Pyrophosphorylase) GTP -> PPi GDP_LGDMH GDP-L-glycero-D-manno-Heptose GDP_DHDH->GDP_LGDMH Epimerase

Biosynthesis of an activated aldoheptose for bacterial LPS.
Inhibition of Mammalian Hexokinases

Certain heptoses have been shown to inhibit hexokinases, the enzymes that catalyze the first step of glycolysis. While the ketoheptose D-mannoheptulose is a known potent inhibitor of hexokinase, the inhibitory activities of most aldoheptoses have not been extensively studied. One study investigated the effects of D-mannoheptose and D-glycero-D-gulo-heptose on glucose metabolism and insulin (B600854) secretion, finding them to be poor inhibitors of hexokinase compared to D-mannoheptulose[2]. Quantitative data on the inhibitory potential of this compound is currently lacking.

Table 2: Comparative Biological Activity Data of Selected Heptoses (Qualitative)

HeptoseTargetEffectQuantitative Data (Ki or IC50)Reference
D-MannoheptuloseHexokinase/GlucokinaseInhibitionPotent inhibitor[2]
D-MannoheptoseHexokinase/GlucokinasePoor inhibitorData not available[2]
D-glycero-D-gulo-heptoseHexokinase/GlucokinasePoor inhibitorData not available[2]
This compoundHexokinase/GlucokinaseNot reportedData not available

This table highlights the need for quantitative studies on the biological activities of this compound and other aldoheptoses.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of aldoheptoses. These protocols are based on established methods for carbohydrate analysis and can be adapted for specific research needs.

Synthesis of this compound from D-Glucose

The synthesis of this compound can be achieved from the more readily available D-glucose through a multi-step process. The following is a generalized workflow based on published synthetic routes[2][3].

Synthesis of this compound D_Glucose D-Glucose Protected_Glucose Protected D-Glucose (e.g., 1-O-Methyl-α-D-glucopyranoside) D_Glucose->Protected_Glucose Protection of anomeric carbon and other hydroxyl groups Aldehyde Protected Aldehyde Protected_Glucose->Aldehyde Oxidation of primary alcohol at C6 Alkene Protected Hept-6-enitol Aldehyde->Alkene Wittig Reaction Diol Protected Heptitol Alkene->Diol Dihydroxylation D_Glucoheptose This compound Diol->D_Glucoheptose Deprotection

General synthetic workflow for this compound from D-glucose.

Protocol:

  • Protection of D-Glucose: D-glucose is first converted to a suitable protected derivative, such as 1-O-methyl-α-D-glucopyranoside, to prevent unwanted side reactions. This typically involves reaction with methanol (B129727) in the presence of an acid catalyst. Further protection of the remaining hydroxyl groups (e.g., as benzyl (B1604629) ethers) is then carried out.

  • Oxidation: The primary hydroxyl group at C6 of the protected glucose derivative is selectively oxidized to an aldehyde using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation[2].

  • Chain Extension (Wittig Reaction): The aldehyde is then reacted with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form a terminal alkene, thus extending the carbon chain by one.

  • Dihydroxylation: The double bond of the resulting hept-6-enitol derivative is dihydroxylated to form a diol. This is typically achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO)[2]. The stereochemistry of this step is crucial for obtaining the desired gluco- configuration.

  • Deprotection: Finally, all protecting groups are removed to yield this compound. This may involve catalytic hydrogenation to remove benzyl ethers and acid hydrolysis to remove the methyl glycoside.

  • Purification: The final product is purified by chromatographic techniques such as column chromatography on silica (B1680970) gel or by recrystallization.

Analysis of Aldoheptoses by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of carbohydrates. For underivatized sugars, an evaporative light scattering detector (ELSD) is often used.

Protocol for HPLC-ELSD Analysis:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and an ELSD detector.

  • Column: A column suitable for carbohydrate analysis, such as a polymer-based aminopropyl or a ligand-exchange column (e.g., Aminex HPX-87P).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for aminopropyl columns in hydrophilic interaction liquid chromatography (HILIC) mode. For ligand-exchange columns, deionized water is often sufficient. The mobile phase should be filtered and degassed.

  • ELSD Settings:

    • Nebulizer Temperature: Optimized to facilitate solvent evaporation without degrading the analytes (e.g., 40-60 °C).

    • Evaporator Temperature: Set higher than the nebulizer temperature to ensure complete solvent removal (e.g., 60-80 °C).

    • Gas Flow Rate (Nitrogen): Adjusted to achieve optimal nebulization and sensitivity (e.g., 1.5-2.5 L/min).

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent, filtered through a 0.22 µm filter, and transferred to HPLC vials.

  • Standard Curve: A series of standards of known concentrations of the aldoheptoses of interest are prepared and injected to generate a calibration curve for quantification.

  • Analysis: The samples are injected onto the column, and the separated components are detected by the ELSD. Peak areas are used to determine the concentration of each aldoheptose by comparison with the standard curve.

Determination of Specific Optical Rotation

Specific rotation is a fundamental property of chiral molecules and is essential for characterizing stereoisomers.

Protocol:

  • Instrumentation: A polarimeter.

  • Sample Preparation: A solution of the purified aldoheptose is prepared in a suitable solvent (usually water) at a precisely known concentration (c, in g/mL).

  • Measurement:

    • The polarimeter is calibrated with the pure solvent.

    • The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters).

    • The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: The specific rotation [α]Tλ is calculated using the formula: [α]Tλ = α / (c × l)

Hexokinase Inhibition Assay

This assay determines the inhibitory effect of an aldoheptose on the activity of hexokinase.

Protocol:

  • Principle: The assay is a coupled enzyme reaction. Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Reagents:

    • Assay buffer (e.g., Tris-HCl with MgCl₂)

    • ATP

    • D-Glucose

    • NADP⁺

    • G6PDH

    • Hexokinase

    • Test compound (aldoheptose)

  • Procedure:

    • In a 96-well plate, add the assay buffer, ATP, NADP⁺, G6PDH, and varying concentrations of the aldoheptose inhibitor.

    • Add hexokinase to all wells except the negative control.

    • Initiate the reaction by adding D-glucose.

    • Immediately measure the absorbance at 340 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (glucose) and the inhibitor. The data are then fitted to different enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) using Lineweaver-Burk or non-linear regression analysis.

Spectroscopic Characterization

NMR and mass spectrometry are indispensable tools for the structural elucidation of carbohydrates.

NMR Spectroscopy
Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of aldoheptoses. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques used for carbohydrates. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragment ions, which typically arise from glycosidic bond cleavages and cross-ring cleavages.

Conclusion and Future Outlook

This technical guide has summarized the current knowledge on this compound in comparison to other aldoheptoses. It is evident that while the fundamental chemical structures are known, there is a significant lack of quantitative physicochemical and biological data for a comprehensive comparative analysis. The role of aldoheptoses in bacterial LPS is a well-established field, but their interactions with mammalian systems, particularly in the context of carbohydrate metabolism, remain largely unexplored.

Future research should focus on:

  • Systematic Characterization: A thorough determination and reporting of the physicochemical properties, including specific optical rotation, for a wide range of aldoheptose stereoisomers.

  • Quantitative Biological Assays: A systematic evaluation of the biological activities of various aldoheptoses, including their inhibitory effects on key metabolic enzymes like hexokinases and glucose transporters, to determine their structure-activity relationships.

  • Metabolic Studies: Investigation into the metabolic fate of this compound and other aldoheptoses in mammalian cells to understand their potential impact on cellular energy homeostasis.

  • Development of Analytical Standards: The synthesis and purification of a broader range of aldoheptose standards are necessary to facilitate their identification and quantification in complex biological samples.

By addressing these knowledge gaps, the scientific community can unlock the full potential of aldoheptoses as tools for research and as leads for the development of new therapeutic agents.

References

The Fundamental Chemistry of Seven-Carbon Sugars: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Seven-carbon sugars, or heptoses, are a class of monosaccharides that play pivotal roles in various biological processes, ranging from central metabolism to bacterial pathogenesis. While less common than their five- and six-carbon counterparts, heptoses are integral components of essential pathways and structures, such as the pentose (B10789219) phosphate (B84403) pathway, the Calvin cycle, and the lipopolysaccharide (LPS) of Gram-negative bacteria. Their unique structural features and metabolic significance make them attractive targets for drug development, particularly in the context of novel antimicrobial agents. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of heptoses, including their structure, natural occurrence, and key metabolic pathways. Detailed experimental protocols for their synthesis, isolation, and analysis are provided, alongside quantitative data to support further research and development in this field.

Introduction to Heptoses

Heptoses are monosaccharides containing a seven-carbon backbone.[1][2][3][4] They are classified based on the nature of their carbonyl group: aldoheptoses possess an aldehyde group at the C1 position, while ketoheptoses have a ketone group, typically at the C2 position.[1][2][3] Heptoses can exist in both linear and more stable cyclic furanose (five-membered ring) or pyranose (six-membered ring) forms.[5] The stereochemistry of these sugars is complex, with aldoheptoses having five chiral centers and ketoheptoses possessing four, leading to a large number of possible isomers.[1][3]

While relatively rare in nature compared to hexoses like glucose, heptoses are found across various domains of life, including plants, algae, fungi, and bacteria.[6][7] Notable examples include sedoheptulose (B1238255), a key intermediate in the Calvin cycle and the pentose phosphate pathway, and L-glycero-D-manno-heptose, a crucial component of the inner core of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2][5]

Key Heptoses and Their Biological Significance

Sedoheptulose

Sedoheptulose, a ketoheptose, is most notable for its phosphorylated form, sedoheptulose-7-phosphate . This molecule is a critical intermediate in two central metabolic pathways:

  • The Pentose Phosphate Pathway (PPP): In the non-oxidative phase of the PPP, sedoheptulose-7-phosphate is synthesized from erythrose-4-phosphate and fructose-6-phosphate (B1210287) by the enzyme transaldolase. It is then converted, along with glyceraldehyde-3-phosphate, into ribose-5-phosphate (B1218738) and xylulose-5-phosphate by transketolase. The PPP is vital for producing NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for generating precursors for nucleotide biosynthesis.[1][2][5]

  • The Calvin Cycle: In photosynthetic organisms, sedoheptulose-1,7-bisphosphate is an intermediate in the regeneration phase of the Calvin cycle. It is dephosphorylated to sedoheptulose-7-phosphate, which is then used to regenerate ribulose-1,5-bisphosphate, the primary CO2 acceptor.

L-glycero-D-manno-heptose

L-glycero-D-manno-heptose is a cornerstone of the inner core of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] LPS is a major virulence factor and plays a critical role in the structural integrity of the bacterial outer membrane. The heptose moiety in LPS is essential for maintaining this integrity and for the proper assembly of the outer core and O-antigen.[1]

The biosynthesis of ADP-L-glycero-β-D-manno-heptose is a unique and conserved pathway in Gram-negative bacteria, making it an attractive target for the development of novel antibiotics.[8][9]

Mannoheptulose

Mannoheptulose, a ketoheptose found in high concentrations in avocados, is known to inhibit hexokinase, the first enzyme in the glycolytic pathway.[1][3][10] This inhibitory action has been the subject of research into its potential effects on glucose metabolism and insulin (B600854) secretion.

Biosynthesis of ADP-L-glycero-β-D-manno-heptose

The biosynthesis of ADP-L-glycero-β-D-manno-heptose is a critical pathway for the incorporation of heptose into the LPS of Gram-negative bacteria. This pathway begins with the precursor from the pentose phosphate pathway, sedoheptulose-7-phosphate.

The key enzymatic steps are:

  • Isomerization: Sedoheptulose-7-phosphate is converted to D-glycero-D-manno-heptose-7-phosphate by the isomerase GmhA .

  • Phosphorylation: The bifunctional enzyme HldE (kinase domain) phosphorylates D-glycero-D-manno-heptose-7-phosphate at the C1 position to yield D-glycero-D-manno-heptose-1,7-bisphosphate.

  • Dephosphorylation: The phosphatase GmhB removes the phosphate group from the C7 position, producing D-glycero-D-manno-heptose-1-phosphate.

  • Adenylylation: The adenylyltransferase domain of HldE transfers an AMP moiety from ATP to D-glycero-D-manno-heptose-1-phosphate, forming ADP-D-glycero-D-manno-heptose.

  • Epimerization: Finally, the epimerase HldD converts ADP-D-glycero-D-manno-heptose to the final product, ADP-L-glycero-β-D-manno-heptose .[8][9][11]

ADP_L_glycero_beta_D_manno_heptose_Biosynthesis S7P Sedoheptulose-7-phosphate DDH7P D-glycero-D-manno-heptose-7-phosphate S7P->DDH7P GmhA DDH17BP D-glycero-D-manno-heptose-1,7-bisphosphate DDH7P->DDH17BP HldE (kinase) DDH1P D-glycero-D-manno-heptose-1-phosphate DDH17BP->DDH1P GmhB ADP_DDH ADP-D-glycero-D-manno-heptose DDH1P->ADP_DDH HldE (adenylyltransferase) ADP_LDH ADP-L-glycero-β-D-manno-heptose ADP_DDH->ADP_LDH HldD

Biosynthesis of ADP-L-glycero-β-D-manno-heptose.

Heptoses in Immune Signaling: Activation of the NF-κB Pathway

Recent research has unveiled a novel role for a heptose metabolite in innate immunity. Heptose-1,7-bisphosphate (HBP) , an intermediate in the ADP-heptose biosynthetic pathway, is recognized as a pathogen-associated molecular pattern (PAMP) by the host's cytosolic surveillance system.[12]

The detection of HBP in the host cell cytosol triggers a signaling cascade that leads to the activation of the transcription factor NF-κB , a master regulator of inflammatory responses. This signaling is mediated by the TRAF-interacting forkhead-associated protein A (TIFA). Upon HBP binding, TIFA undergoes phosphorylation and oligomerizes, forming a "TIFAsome." This complex then recruits and activates TRAF6, which in turn leads to the activation of the IKK complex and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[7][12]

NFkB_Activation_by_HBP cluster_cytosol Cytosol cluster_nucleus Nucleus HBP Heptose-1,7-bisphosphate (HBP) TIFA_dimer TIFA (dimer) HBP->TIFA_dimer binds TIFAsome TIFAsome (oligomer) TIFA_dimer->TIFAsome oligomerization TRAF6 TRAF6 TIFAsome->TRAF6 recruits & activates IKK_complex IKK complex TRAF6->IKK_complex activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation NFkB_n NF-κB NFkB->NFkB_n translocation DNA DNA NFkB_n->DNA binds Proinflammatory_genes Pro-inflammatory Gene Expression DNA->Proinflammatory_genes induces

NF-κB signaling pathway activation by HBP.

Quantitative Data

Table 1: Kinetic Parameters of Enzymes in the ADP-L-glycero-β-D-manno-heptose Biosynthesis Pathway
EnzymeOrganismSubstrateKM (µM)kcat (s-1)Reference
HldC (adenylyltransferase)Burkholderia pseudomalleiD-glycero-β-D-manno-heptose-1-phosphate17.6 (IC50 of inhibitor)-[13]
HldEVCVibrio choleraeS7P + ATP72 (µM product after 2h)-[14]
HldEVPVibrio parahaemolyticusS7P + ATP64 (µM product after 2h)-[14]
HldEECEscherichia coliS7P + ATP80 (µM product after 2h)-[14]

Experimental Protocols

Synthesis of L-glycero-D-manno-heptose Derivatives

A practical and scalable synthesis of L-glycero-D-manno-heptose peracetate has been developed, which is crucial for further research into this important bacterial sugar.

Principle: This method utilizes an indium-mediated acyloxyallylation of L-lyxose.

Protocol Outline:

  • Preparation of L-lyxose: Start with commercially available L-lyxose.

  • Indium-mediated acyloxyallylation: React L-lyxose with an appropriate allyl bromide derivative in the presence of indium. This step elongates the carbon chain.

  • Protection of hydroxyl groups: The resulting heptose derivative is peracetylated using acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or iodine) to yield the stable, crystalline 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose.

  • Purification: The final product can be purified by recrystallization.

For a detailed, step-by-step protocol, refer to Stanetty and Baxendale (2015) and subsequent optimized methods.[5]

Isolation of Sedoheptulose from Plant Material

Principle: This protocol describes the extraction and purification of sedoheptulose from plant tissues known to accumulate this heptose, such as Kalanchoë pinnata.

Materials:

  • Plant leaf material

  • Milli-Q water

  • Boiling water bath

  • Waring blender

  • Centrifuge

  • Chromatography columns (e.g., ion exchange and size exclusion)

  • Analytical equipment for sugar quantification (e.g., HPLC-RID or LC-MS)

Protocol:

  • Extraction:

    • Combine approximately 50g of leaf tissue with 100ml of Milli-Q water.

    • Boil the mixture for 15 minutes to inactivate enzymes.

    • Homogenize the boiled mixture using a Waring blender.

    • Centrifuge the homogenate to pellet solid debris.

    • Collect the supernatant containing the soluble sugars.[15]

  • Purification:

    • The crude extract can be further purified using a combination of chromatographic techniques.

    • Ion-exchange chromatography can be used to remove charged molecules.

    • Size-exclusion chromatography can separate sugars based on their molecular weight.

  • Analysis:

    • The purified fractions can be analyzed by HPLC with a refractive index detector (RID) or by LC-MS for the identification and quantification of sedoheptulose.[15]

Purification of ADP-heptose Biosynthesis Enzymes from E. coli

Principle: This protocol outlines the overexpression and purification of histidine-tagged enzymes from the ADP-heptose biosynthesis pathway from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the gene of interest with a His-tag.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis buffer (e.g., 50 mM HEPES, pH 8.0, 250 mM KCl, 5.0 mM imidazole).

  • Lysozyme, protease inhibitor cocktail, DNase I.

  • Sonicator.

  • Centrifuge.

  • Ni-NTA affinity chromatography column.

  • Wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration).

  • Elution buffer (lysis buffer with a high concentration of imidazole).

Protocol:

  • Overexpression:

    • Inoculate a culture of the transformed E. coli in LB medium and grow to mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce protein expression with an appropriate concentration of IPTG and continue to grow for several hours at a suitable temperature.

    • Harvest the cells by centrifugation.

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer supplemented with lysozyme, protease inhibitors, and DNase I.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.[12]

  • Affinity Chromatography:

    • Load the supernatant onto a Ni-NTA column equilibrated with lysis buffer.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

  • Analysis and Storage:

    • Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.

    • Dialyze the purified protein into a suitable storage buffer and store at -80°C.

Analysis of Heptoses by HPLC-MS

Principle: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of heptoses and their derivatives.

Instrumentation:

  • An HPLC system with a suitable column (e.g., a hydrophilic interaction liquid chromatography (HILIC) column or a C18 column for reversed-phase chromatography).

  • A mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer) with an electrospray ionization (ESI) source.

General Protocol Outline:

  • Sample Preparation:

    • Extract the heptoses from the biological matrix as described in the relevant protocol.

    • The extract may require further cleanup, for example, by solid-phase extraction (SPE), to remove interfering substances.

  • Chromatographic Separation:

    • Inject the prepared sample onto the HPLC column.

    • Use a suitable mobile phase gradient to achieve separation of the different sugar isomers. For HILIC, a gradient of acetonitrile (B52724) and an aqueous buffer is typically used.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

    • The heptoses are ionized, and their mass-to-charge ratio (m/z) is measured.

    • For quantification, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used on a triple quadrupole or high-resolution mass spectrometer, respectively. This involves monitoring specific precursor-to-product ion transitions for the target heptose.[16][17]

General workflow for heptose analysis.

Conclusion

The study of seven-carbon sugars is a rapidly evolving field with significant implications for both fundamental biochemistry and applied sciences. From their roles in central metabolism to their function as key components of bacterial cell walls and triggers of the innate immune system, heptoses represent a class of molecules with diverse and critical functions. The detailed chemical understanding and the experimental protocols provided in this guide are intended to facilitate further research into these fascinating sugars and to aid in the development of novel therapeutics that target heptose-related pathways. The unique presence and essentiality of certain heptose biosynthetic pathways in pathogenic bacteria offer a promising avenue for the discovery of new antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of D-Glucoheptose from D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucoheptose, a seven-carbon monosaccharide, is a valuable chiral building block for the synthesis of various biologically active molecules and higher-order carbohydrates. Its synthesis from the readily available and inexpensive D-glucose is a key process for its accessibility in research and pharmaceutical development. This document provides detailed application notes and experimental protocols for the synthesis of this compound from D-glucose, primarily focusing on the classic Kiliani-Fischer synthesis. Alternative synthetic strategies are also briefly discussed.

Introduction

The elongation of the carbon chain of aldoses is a fundamental transformation in carbohydrate chemistry. The synthesis of this compound from D-glucose, an aldohexose, involves the addition of one carbon atom to the six-carbon chain. The most established and historically significant method for this transformation is the Kiliani-Fischer synthesis. This method proceeds through a cyanohydrin intermediate, resulting in the formation of two C-2 epimers, D-glycero-D-gulo-heptose and D-glycero-D-ido-heptose. This application note provides a detailed protocol for this synthesis, along with quantitative data and a visual representation of the experimental workflow.

Synthesis of this compound via Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis provides a reliable method for the chain elongation of D-glucose to this compound. The overall process involves three main stages: cyanohydrin formation, hydrolysis to form lactones, and subsequent reduction to the heptoses.

Experimental Workflow

Kiliani_Fischer_Synthesis D_Glucose D-Glucose Cyanohydrin_Formation Step 1: Cyanohydrin Formation D_Glucose->Cyanohydrin_Formation NaCN, H₂O Epimeric_Nitriles Mixture of Epimeric Nitriles Cyanohydrin_Formation->Epimeric_Nitriles Hydrolysis Step 2: Hydrolysis Epimeric_Nitriles->Hydrolysis H₂O, Heat Epimeric_Lactones Mixture of Epimeric Heptono-1,4-lactones Hydrolysis->Epimeric_Lactones Separation Step 3: Separation of Diastereomers Epimeric_Lactones->Separation Fractional crystallization Glucoheptono_lactone D-glycero-D-gulo- heptono-1,4-lactone Separation->Glucoheptono_lactone Idoheptono_lactone D-glycero-D-ido- heptono-1,4-lactone Separation->Idoheptono_lactone Reduction_Gluco Step 4a: Reduction Glucoheptono_lactone->Reduction_Gluco Na(Hg), H₂SO₄ Reduction_Ido Step 4b: Reduction Idoheptono_lactone->Reduction_Ido Na(Hg), H₂SO₄ D_Glucoheptose This compound (D-glycero-D-gulo-heptose) Reduction_Gluco->D_Glucoheptose D_Idoheptose D-glycero-D-ido-heptose Reduction_Ido->D_Idoheptose

Caption: Kiliani-Fischer synthesis workflow for this compound.

Data Presentation
StepReactionReagentsKey ParametersTypical Yield
1Cyanohydrin FormationD-Glucose, Sodium Cyanide (NaCN), WaterAqueous solution, Room temperature, Stirring for 24-48 hoursQuantitative
2HydrolysisEpimeric Nitriles, WaterHeating/Reflux, typically for several hoursHigh
3SeparationMixture of Heptono-1,4-lactonesFractional crystallization from a suitable solvent (e.g., ethanol/water)Variable, dependent on crystallization efficiency
4ReductionIsolated Heptono-1,4-lactone, Sodium amalgam (Na(Hg)), Dilute Sulfuric Acid (H₂SO₄)Cooled solution (e.g., 0-5 °C), pH control~30-40% for the desired epimer from the lactone
Experimental Protocols

Step 1: Cyanohydrin Formation from D-Glucose

  • Dissolve D-glucose in water to create a concentrated solution.

  • In a separate flask, dissolve an equimolar amount of sodium cyanide (NaCN) in water.

  • Slowly add the NaCN solution to the D-glucose solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 24 to 48 hours. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • The resulting solution contains the two epimeric cyanohydrins (D-glycero-D-gulo-heptanonitrile and D-glycero-D-ido-heptanonitrile).

Step 2: Hydrolysis of Cyanohydrins to Heptono-1,4-lactones

  • Take the aqueous solution containing the epimeric cyanohydrins from Step 1.

  • Heat the solution to boiling and maintain a gentle reflux. The hydrolysis of the nitrile group to a carboxylic acid, followed by spontaneous lactonization, will occur.

  • Continue heating until the evolution of ammonia (B1221849) ceases, which indicates the completion of the hydrolysis. This can take several hours.

  • Cool the reaction mixture to room temperature. The solution now contains a mixture of D-glycero-D-gulo-heptono-1,4-lactone and D-glycero-D-ido-heptono-1,4-lactone.

Step 3: Separation of the Diastereomeric Lactones

  • Concentrate the aqueous solution from Step 2 under reduced pressure to obtain a thick syrup.

  • The separation of the diastereomeric lactones is typically achieved by fractional crystallization.

  • Dissolve the syrup in a minimal amount of hot solvent, such as an ethanol/water mixture.

  • Allow the solution to cool slowly. The less soluble lactone will crystallize out first.

  • Collect the crystals by filtration. Multiple recrystallizations may be necessary to obtain a pure diastereomer. The mother liquor will be enriched in the other diastereomer, which can also be isolated by further concentration and crystallization.

Step 4: Reduction of the Lactone to this compound

  • Dissolve the purified D-glycero-D-gulo-heptono-1,4-lactone in water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a 2-3% sodium amalgam (Na(Hg)) to the stirred solution.

  • Maintain the pH of the solution between 3.0 and 5.0 by the dropwise addition of dilute sulfuric acid.

  • Continue the addition of sodium amalgam until the reaction is complete (monitored by TLC).

  • Remove the mercury by decantation.

  • Neutralize the solution with a suitable base (e.g., barium carbonate) and filter to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure to obtain a syrup of this compound.

  • The crude this compound can be purified by crystallization from a suitable solvent system (e.g., methanol/ethanol).

Alternative Synthetic Routes

While the Kiliani-Fischer synthesis is a classic approach, other methods have been developed for the synthesis of this compound and its derivatives.

  • Nitromethane (B149229) Condensation (Sowden-Fischer Synthesis): This method involves the condensation of D-glucose with nitromethane in the presence of a base to form nitroheptitols. Subsequent treatment with acid (Nef reaction) converts the nitro group into an aldehyde, yielding the heptoses. This method can offer better stereoselectivity in some cases.

  • Multi-step Synthesis via Wittig Reaction: A more modern approach involves a multi-step synthesis starting from a protected D-glucose derivative.[1] The carbon chain is extended via a Wittig reaction, followed by stereoselective dihydroxylation to introduce the new hydroxyl groups.[1] This method, although longer, can provide better control over the stereochemistry and is suitable for the synthesis of specific derivatives. For instance, a 12-step synthesis has been reported for a methylated D-glycero-α-D-gluco-heptoside, with an overall yield of 25.3% on a gram scale.[1]

Conclusion

The synthesis of this compound from D-glucose is a crucial process for obtaining this valuable higher-order monosaccharide. The Kiliani-Fischer synthesis remains a fundamental and practical method for this transformation, despite the formation of epimeric products. The detailed protocol provided in this application note offers a comprehensive guide for researchers in the fields of carbohydrate chemistry, medicinal chemistry, and drug development. Furthermore, the mention of alternative synthetic routes provides insights into other available strategies that may be more suitable for specific applications or for achieving higher stereoselectivity.

References

Synthesis of D-Glucoheptose: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of D-glucoheptose, a seven-carbon aldose sugar. The protocol is based on the well-established Kiliani-Fischer synthesis, a method for elongating the carbon chain of an aldose. This application note is intended for researchers in carbohydrate chemistry, drug discovery, and other related fields who require a reliable method for the preparation of this compound.

Introduction

This compound and its derivatives are of interest in various areas of biochemical research, including the study of bacterial pathogenesis and as precursors for the synthesis of more complex carbohydrates. The Kiliani-Fischer synthesis offers a classic and effective method to produce this compound from the readily available starting material, D-glucose. The synthesis proceeds through the formation of a cyanohydrin, which is then hydrolyzed to an aldonic acid, followed by lactonization and subsequent reduction to the final aldoheptose product.

Quantitative Data Summary

The following table summarizes the expected yield at a key intermediate step of the this compound synthesis. It is important to note that the overall yield of the final this compound product will be lower due to the multi-step nature of the synthesis and purification processes.

Intermediate ProductStarting MaterialMethodReported Yield
Calcium GlucoheptonateD-GlucoseKiliani-Fischer (Calcium Cyanide)60-70%[1]

Experimental Protocol: Kiliani-Fischer Synthesis of this compound

This protocol details the synthesis of this compound from D-glucose. The procedure is divided into four main stages:

  • Cyanohydrin Formation: Reaction of D-glucose with a cyanide source to form a mixture of two epimeric heptose cyanohydrins (glucoheptononitrile and mannoheptononitrile).

  • Hydrolysis to Aldonic Acid: Conversion of the cyanohydrin mixture to their corresponding aldonic acids (glucoheptonic acid and mannoheptonic acid).

  • Lactonization: Formation of the γ-lactones of the aldonic acids.

  • Reduction to Aldose: Reduction of the glucoheptono-γ-lactone to this compound.

Materials and Reagents:

  • D-Glucose

  • Calcium Cyanide (Ca(CN)₂) or Sodium Cyanide (NaCN)

  • Calcium Hydroxide (Ca(OH)₂) (Lime)

  • Oxalic Acid

  • Sulfuric Acid (concentrated)

  • Sodium Amalgam (2-3%)

  • Ethanol

  • Methanol

  • Diethyl Ether

  • Deionized Water

  • Filter Paper

  • Round-bottom flasks

  • Reflux condenser

  • Stirring apparatus

  • pH meter or pH paper

  • Rotary evaporator

  • Chromatography column

  • Suitable chromatographic resin (e.g., silica (B1680970) gel or ion-exchange resin)

Procedure:

Step 1: Cyanohydrin Formation (Formation of Calcium Glucoheptonate) [1]

  • Prepare a solution of D-glucose in water.

  • In a separate container, prepare a solution of calcium cyanide in water.

  • Add a slight excess of lime (calcium hydroxide) to the calcium cyanide solution to maintain a pH of approximately 10.

  • Slowly add the D-glucose solution to the basic calcium cyanide solution at room temperature with constant stirring.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by the disappearance of the starting D-glucose (e.g., by thin-layer chromatography).

  • Once the reaction is complete, remove any evolved ammonia (B1221849) from the solution. This will result in an alkaline solution of calcium glucoheptonate.

Step 2: Hydrolysis to Glucoheptonic Acid [1]

  • To the alkaline solution of calcium glucoheptonate, carefully add a weak solution of oxalic acid until the pH of the solution reaches approximately 3.5 to 4.5. This will precipitate calcium oxalate (B1200264).

  • Filter off the calcium oxalate precipitate. The filtrate contains glucoheptonic acid.

Step 3: Lactonization (Formation of D-Glucoheptono-1,4-lactone)

  • Concentrate the aqueous solution of glucoheptonic acid under reduced pressure using a rotary evaporator.

  • The concentrated syrup is then typically heated to promote the formation of the more stable γ-lactone (D-glucoheptono-1,4-lactone). The specific temperature and time for this step may require optimization.

  • The formation of the lactone can be encouraged by the addition of a small amount of acid.

  • The separation of the desired D-glucoheptono-1,4-lactone from its epimer, D-mannoheptono-1,4-lactone, is a critical and often challenging step. This is typically achieved through fractional crystallization or column chromatography.[2] For crystallization, seeding with a crystal of the desired lactone may be necessary.

Step 4: Reduction to this compound [2]

  • Dissolve the purified D-glucoheptono-1,4-lactone in water.

  • Cool the solution in an ice bath.

  • Slowly add sodium amalgam (2-3%) to the stirred solution, maintaining a slightly acidic pH. The reduction of the lactone to the aldose is favored under these conditions.

  • The reaction is complete when the lactone is no longer detectable.

  • Remove the mercury carefully.

  • The resulting solution contains this compound.

Purification of this compound:

The final product, this compound, will be in a mixture with its epimer, D-mannoheptose, and potentially other byproducts. Purification is typically achieved by column chromatography. The choice of stationary and mobile phases will depend on the specific properties of the epimers and may require some optimization.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the Kiliani-Fischer synthesis.

D_Glucoheptose_Synthesis D_Glucose D-Glucose Cyanohydrin_Formation Step 1: Cyanohydrin Formation (Ca(CN)₂, Ca(OH)₂) D_Glucose->Cyanohydrin_Formation Heptononitriles Glucoheptononitrile & Mannoheptononitrile Cyanohydrin_Formation->Heptononitriles Hydrolysis Step 2: Hydrolysis (Oxalic Acid) Heptononitriles->Hydrolysis Heptonic_Acids Glucoheptonic Acid & Mannoheptonic Acid Hydrolysis->Heptonic_Acids Lactonization Step 3: Lactonization (Heat, Acid) Heptonic_Acids->Lactonization Lactones Glucoheptono-lactone & Mannoheptono-lactone Lactonization->Lactones Separation Separation of Epimers (Crystallization or Chromatography) Lactones->Separation Gluco_Lactone D-Glucoheptono-1,4-lactone Separation->Gluco_Lactone Desired Epimer Reduction Step 4: Reduction (Sodium Amalgam) Gluco_Lactone->Reduction D_Glucoheptose This compound Reduction->D_Glucoheptose

Kiliani-Fischer Synthesis of this compound.

Logical Relationship of Epimer Formation and Separation

The Kiliani-Fischer synthesis inherently produces a mixture of two epimers at the newly formed chiral center (C2). The separation of these epimers is a critical step to obtain the pure desired product. The following diagram illustrates this logical relationship.

Epimer_Separation cluster_synthesis Kiliani-Fischer Synthesis cluster_products Epimeric Products cluster_separation Purification cluster_final Isolated Product Starting_Aldose D-Glucose (Aldohexose) Chain_Elongation Chain Elongation (+1 Carbon) Starting_Aldose->Chain_Elongation  NaCN/Ca(CN)₂ Epimer_A This compound Chain_Elongation->Epimer_A Epimer_B D-Mannoheptose Chain_Elongation->Epimer_B Separation_Technique Chromatography or Fractional Crystallization Epimer_A->Separation_Technique Epimer_B->Separation_Technique Pure_Product Pure this compound Separation_Technique->Pure_Product

Logical flow of epimer formation and separation.

References

Application Notes and Protocols for the Preparation of D-Glucoheptose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucoheptose and its derivatives are higher-order monosaccharides that have garnered significant interest in medicinal chemistry and drug development. These seven-carbon sugars are key components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria, making them attractive targets for the development of novel antibacterial agents and vaccines.[1] Furthermore, derivatives of this compound have shown potential as glycosidase inhibitors, which are therapeutic targets for metabolic disorders such as diabetes. This document provides detailed protocols for the chemical synthesis of various this compound derivatives, quantitative data for key reaction steps, and an overview of their applications in drug development.

Synthetic Strategies and Protocols

The preparation of this compound derivatives can be achieved through several synthetic routes, primarily involving the chain elongation of readily available hexoses like D-glucose. Key methodologies include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and the Nef reaction. Below are detailed protocols for these methods.

Protocol 1: Gram-Scale Synthesis of 1-O-Methyl-d-glycero-α-d-gluco-heptoside 7-Phosphate via Wittig Olefination

This protocol details a multi-step synthesis starting from commercially available 1-O-methyl-α-D-glucopyranoside, which is particularly useful for producing significant quantities of the target compound for biological studies.[2] The key steps involve protection of hydroxyl groups, chain elongation via a Wittig reaction, dihydroxylation, and final phosphorylation.

Experimental Workflow:

G cluster_protection Protection Steps cluster_elongation Chain Elongation cluster_final Final Steps start 1-O-Methyl-α-D-glucopyranoside p1 Protection of 4,6-OH (Benzaldehyde dimethyl acetal, CSA) start->p1 p2 Benzylation of 2,3-OH (BnBr, NaH) p1->p2 p3 Deprotection of 4,6-OH (AcOH) p2->p3 p4 Selective Protection of 6-OH (Trityl chloride, Pyridine) p3->p4 p5 Benzylation of 4-OH (BnBr, NaH) p4->p5 p6 Detritylation of 6-OH (AcOH) p5->p6 e1 Oxidation of 6-OH to Aldehyde (Dess-Martin periodinane) p6->e1 e2 Wittig Olefination (Ph3P=CH2) e1->e2 e3 Dihydroxylation (OsO4, NMO) e2->e3 f1 Phosphorylation of 7-OH (Dibenzyl phosphate, Mitsunobu reaction) e3->f1 f2 Deprotection (Hydrogenolysis) (H2, Pd/C) f1->f2 final 1-O-Methyl-d-glycero-α-d-gluco-heptoside 7-Phosphate f2->final

Figure 1: Workflow for the gram-scale synthesis of a this compound derivative.

Detailed Experimental Protocol:

A comprehensive, step-by-step protocol for this synthesis is available in the supplementary information of the cited publication.[2] The overall yield for this 11-step synthesis is approximately 25.3%.[2]

Quantitative Data for Gram-Scale Synthesis:

StepProductYield (%)Analytical Data (Selected)
1Methyl 4,6-O-benzylidene-α-D-glucopyranoside85¹H NMR
2Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside92¹H NMR, ¹³C NMR
3Methyl 2,3-di-O-benzyl-α-D-glucopyranoside95¹H NMR, ¹³C NMR
4Methyl 2,3-di-O-benzyl-6-O-trityl-α-D-glucopyranoside88¹H NMR, ¹³C NMR
5Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside98¹H NMR, ¹³C NMR
6Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside91¹H NMR, ¹³C NMR
7Methyl 2,3,4-tri-O-benzyl-α-D-gluco-hexodialdo-1,5-pyranoside95¹H NMR
8Methyl 2,3,4-tri-O-benzyl-6,7-dideoxy-α-D-gluco-hept-6-enopyranoside85¹H NMR, ¹³C NMR
9Methyl 2,3,4-tri-O-benzyl-d-glycero-α-D-gluco-heptopyranoside90¹H NMR, ¹³C NMR
10Methyl 2,3,4-tri-O-benzyl-7-O-(dibenzylphosphoryl)-d-glycero-α-D-gluco-heptopyranoside75¹H NMR, ¹³C NMR, ³¹P NMR
111-O-Methyl-d-glycero-α-D-gluco-heptoside 7-phosphate>98¹H NMR, ¹³C NMR, ³¹P NMR
Protocol 2: Chain Elongation via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful method for the stereoselective synthesis of alkenes and is particularly useful for the chain elongation of carbohydrates.[3] This reaction typically involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde.

General Experimental Workflow:

G start Protected Aldose (e.g., from D-Xylose) hwe Horner-Wadsworth-Emmons Reaction start->hwe reagent Phosphonate Reagent ((EtO)2P(O)CH2CO2Me) reagent->hwe base Base (e.g., NaH) base->hwe product α,β-Unsaturated Heptono-1,4-lactone hwe->product reduction Reduction (e.g., NaBH4) product->reduction final This compound Derivative reduction->final

Figure 2: General workflow for HWE-based chain elongation.

Representative Experimental Protocol:

  • To a solution of the phosphonate reagent (e.g., trimethyl phosphonoacetate) in a suitable anhydrous solvent (e.g., THF) at 0 °C, add a strong base (e.g., sodium hydride) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the phosphonate ylide.

  • Cool the reaction mixture to 0 °C and add a solution of the protected starting aldose (e.g., a protected D-xylose derivative) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the α,β-unsaturated heptono-1,4-lactone.

  • Subsequent reduction of the double bond and lactone, followed by deprotection, yields the desired this compound derivative.

Protocol 3: Synthesis of Heptoses via the Nef Reaction

The Nef reaction provides a method to convert a primary or secondary nitroalkane into an aldehyde or ketone, respectively.[4] In carbohydrate synthesis, this reaction is employed for chain elongation by first performing a nitroaldol (Henry) reaction to add a nitromethane (B149229) unit to an aldose, followed by the Nef reaction to unmask the new aldehyde functionality.

General Experimental Workflow:

G start D-Glucose nitroaldol Nitroaldol (Henry) Reaction (Nitromethane, Base) start->nitroaldol intermediate 1-Deoxy-1-nitro-D-glycero-D-gluco-heptitol nitroaldol->intermediate nef Nef Reaction (Acid Hydrolysis) intermediate->nef final D-Glycero-D-gluco-heptose nef->final

References

Application Notes: D-Glucoheptose as a Substrate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucoheptose is a seven-carbon monosaccharide, an aldoheptose, that serves as an important biochemical tool for studying carbohydrate metabolism. While less common than hexoses like glucose, heptoses are critical components of the cell walls of certain bacteria, particularly in the lipopolysaccharide (LPS) and capsular polysaccharide (CPS) structures.[1] The enzymes involved in the biosynthesis and modification of these heptose moieties are of significant interest as potential targets for the development of novel antimicrobial agents.[2][3]

These application notes provide a detailed protocol for a continuous spectrophotometric assay using this compound as a substrate for a generic NADP+-dependent heptose dehydrogenase. Such an enzyme would catalyze the oxidation of this compound, a key reaction type in the metabolic pathways of bacteria like Campylobacter jejuni, which modify heptose sugars for incorporation into their capsules.[2][4] This assay can be adapted for kinetic characterization of purified enzymes or for high-throughput screening of potential enzyme inhibitors.

Principle of the Assay

The enzymatic activity of a heptose dehydrogenase is quantified by monitoring the rate of reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH. The enzyme utilizes this compound as a substrate, oxidizing it to D-glucoheptono-lactone. Concurrently, NADP+ is reduced to NADPH. The formation of NADPH is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the enzyme's activity.[5] This method provides a robust and continuous assay suitable for determining enzyme kinetics and for screening inhibitory compounds.

Reaction Scheme:

This compound + NADP+ ---(Heptose Dehydrogenase)--> D-Glucoheptono-lactone + NADPH + H+

Applications

  • Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km) for heptose-metabolizing enzymes.[6]

  • Drug Discovery: High-throughput screening (HTS) of compound libraries to identify inhibitors of bacterial heptose biosynthetic enzymes, which could serve as novel antibacterial drug candidates.[3][7]

  • Metabolic Studies: Investigation of carbohydrate metabolic pathways, particularly those involving uncommon sugars like heptoses.

Quantitative Data Summary

The following tables present illustrative quantitative data for a hypothetical NADP+-dependent Heptose Dehydrogenase using this compound as a substrate. These values are provided as a reference for expected results under the specified assay conditions.

Table 1: Michaelis-Menten Kinetic Parameters

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound1.28570.85.9 x 10⁴
NADP+0.49276.71.9 x 10⁵

Data are hypothetical and intended for illustrative purposes.

Table 2: Optimal Assay Conditions

ParameterOptimal Value
pH7.8
Temperature30°C
Enzyme Concentration0.05 - 0.1 µg/mL
Wavelength340 nm

Experimental Protocols

Protocol 1: Standard Heptose Dehydrogenase Activity Assay

This protocol describes a method to determine the enzymatic activity of a putative heptose dehydrogenase by quantifying the rate of NADPH formation.

Materials and Reagents:

  • This compound (Substrate)

  • NADP+ (Cofactor)

  • Recombinant Heptose Dehydrogenase

  • Tris-HCl Buffer (50 mM, pH 7.8) containing 5 mM MgCl₂

  • Purified Water (DNase/RNase free)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of this compound in purified water.

    • Prepare a 20 mM stock solution of NADP+ in purified water.

    • Prepare the assay buffer (50 mM Tris-HCl, pH 7.8, 5 mM MgCl₂).

    • Dilute the Heptose Dehydrogenase enzyme stock to a working concentration (e.g., 1 µg/mL) in cold assay buffer immediately before use.

  • Assay Setup (for a 200 µL total volume in a 96-well plate):

    • To each well, add the following in order:

      • 158 µL Assay Buffer

      • 20 µL of 1 M this compound stock solution (final concentration: 100 mM)

      • 10 µL of 20 mM NADP+ stock solution (final concentration: 1 mM)

    • Prepare a blank control by adding 178 µL of assay buffer and 10 µL of NADP+ stock, omitting the substrate.

  • Reaction Initiation and Measurement:

    • Equilibrate the plate to the desired temperature (e.g., 30°C) for 5-10 minutes.[5]

    • Initiate the reaction by adding 12 µL of the diluted enzyme solution to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculation of Enzyme Activity:

    • Determine the rate of reaction (ΔA₃₄₀/min) from the initial linear portion of the absorbance vs. time curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm))

      • Where ε (the molar extinction coefficient for NADPH at 340 nm) is 6220 M⁻¹cm⁻¹.

    • Calculate the specific activity by dividing the activity by the concentration of the enzyme in the assay (mg/mL).

Protocol 2: Screening for Heptose Dehydrogenase Inhibitors

This protocol is designed for screening potential inhibitors of heptose dehydrogenase activity.

Materials and Reagents:

  • All reagents from Protocol 1

  • Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Assay Setup (for a 200 µL total volume):

    • To each well, add the following:

      • 156 µL Assay Buffer

      • 2 µL of inhibitor solution (or DMSO for control)

      • 20 µL of 1 M this compound stock solution

      • 10 µL of 20 mM NADP+ stock solution

    • Include a "no inhibitor" control (with DMSO) and a "no enzyme" control.

  • Pre-incubation:

    • Add 12 µL of the diluted enzyme solution to each well.

    • Pre-incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction and measure the absorbance at 340 nm as described in Protocol 1.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition for each compound: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

Visualizations

experimental_workflow Experimental Workflow for Heptose Dehydrogenase Assay cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer (Tris-HCl, MgCl₂) add_reagents Add Buffer, Substrate, and NADP+ to wells prep_buffer->add_reagents prep_substrate Prepare Substrate Stock (this compound) prep_substrate->add_reagents prep_cofactor Prepare Cofactor Stock (NADP+) prep_cofactor->add_reagents prep_enzyme Prepare Enzyme Dilution initiate Initiate reaction with Enzyme prep_enzyme->initiate equilibrate Equilibrate plate to 30°C add_reagents->equilibrate add_inhibitor Add Inhibitor or DMSO (for screening) add_inhibitor->equilibrate Screening only equilibrate->initiate measure Measure A340nm kinetically initiate->measure calc_rate Calculate reaction rate (ΔA/min) measure->calc_rate calc_activity Calculate Specific Activity calc_rate->calc_activity calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition Screening only

Caption: Workflow for a Heptose Dehydrogenase enzymatic assay.

bacterial_heptose_pathway Simplified Bacterial Heptose Modification Pathway cluster_pathway Heptose Biosynthesis & Modification S7P Sedoheptulose-7-P Enz_Synth Biosynthesis Enzymes (GmhA/B/C/D) S7P->Enz_Synth GDP_Heptose_A GDP-D-glycero- α-D-manno-heptose Enz_Dehydro Dehydrogenase GDP_Heptose_A->Enz_Dehydro Keto_Intermediate GDP-4-keto- heptose intermediate Enz_Epim Epimerase Keto_Intermediate->Enz_Epim Enz_Reduct Reductase Keto_Intermediate->Enz_Reduct GDP_Heptose_B GDP-D-glycero- β-L-gluco-heptose (Isomer) Enz_Transferase Glycosyltransferase GDP_Heptose_B->Enz_Transferase CPS Capsular Polysaccharide Enz_Synth->GDP_Heptose_A Enz_Dehydro->Keto_Intermediate NAD+ -> NADH Enz_Epim->Keto_Intermediate C3/C5 Isomerization Enz_Reduct->GDP_Heptose_B NADPH -> NADP+ Enz_Transferase->CPS

Caption: Bacterial pathway for heptose modification in CPS synthesis.

References

Application Notes and Protocols for D-Glucoheptose in Glycobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucoheptose, a seven-carbon monosaccharide, represents an under-explored carbohydrate in the field of glycobiology. While its isomers and other heptoses are known components of bacterial cell walls and have roles in metabolic pathways, the specific applications of this compound as a research tool are not yet well-established. These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound in glycobiology. We present proposed applications based on established methodologies for other sugar analogs, including its potential use as a metabolic probe, a competitive inhibitor of glycosylating enzymes, and a tool to study bacterial polysaccharide biosynthesis. Detailed hypothetical protocols for key experiments are provided, alongside structured tables for the presentation of anticipated quantitative data and graphical representations of experimental workflows and metabolic pathways.

Introduction to this compound in a Glycobiology Context

Glycosylation, the enzymatic addition of carbohydrates to proteins and lipids, is a fundamental post-translational modification that dictates the structure and function of a vast array of biomolecules. The study of these processes, known as glycobiology, is crucial for understanding health and disease. While hexoses like glucose and galactose are the most common building blocks of glycans, less common sugars, including heptoses, play significant roles, particularly in the microbial world.

D-glycero-D-gluco-heptose and its isomers are known constituents of bacterial lipopolysaccharides (LPS), which are critical for the structural integrity of the bacterial outer membrane and for mediating interactions with the host immune system.[1] The biosynthetic pathways of these bacterial heptoses are distinct from mammalian glycan synthesis, presenting an opportunity for the development of targeted antimicrobial agents.

This compound, as a structural analog of both glucose and other heptoses, holds potential as a tool to investigate several areas of glycobiology:

  • Metabolic Labeling: Similar to other sugar analogs, this compound could potentially be taken up by cells and incorporated into glycan structures, serving as a probe to trace and quantify glycan biosynthesis and turnover.[2][3]

  • Enzyme Inhibition: Due to its structural similarity to natural substrates, this compound may act as a competitive inhibitor for enzymes involved in glucose or heptose metabolism, such as hexokinases or specific bacterial glycosyltransferases.[4][5]

  • Bacterial Cell Wall Research: The presence of heptoses in bacterial LPS makes this compound a candidate for studying the enzymes involved in this pathway, potentially leading to new antibiotic targets.[6][7]

These application notes will provide the theoretical framework and practical protocols for initiating research into these underexplored applications of this compound.

Proposed Applications and Experimental Protocols

Application 1: Metabolic Labeling of Glycoproteins with this compound

This application explores the potential of this compound as a metabolic label to be incorporated into cellular glycoproteins. The protocol is based on established methods for metabolic labeling with other sugar analogs.[2]

Principle: Cells are cultured in a medium where a standard sugar (e.g., glucose) is replaced or supplemented with this compound. If taken up and metabolized, this compound or its metabolic derivatives may be incorporated into newly synthesized glycans. The extent of this incorporation can be analyzed using mass spectrometry, providing insights into glycan dynamics.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM)

  • Glucose-free cell culture medium

  • This compound (high purity)

  • Phosphate-buffered saline (PBS), sterile

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Lectin-agarose beads (e.g., Concanavalin A for high-mannose glycans)

  • Wash buffer (lysis buffer without detergents)

  • Elution buffer (e.g., buffer containing a competitive sugar like methyl-α-D-mannopyranoside)

  • Materials for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Cell Culture: Seed cells in appropriate culture vessels and grow to 70-80% confluency in standard complete medium.

  • Preparation of Labeling Medium: Prepare glucose-free medium supplemented with this compound. A starting concentration range of 1-10 mM is recommended, to be optimized for the specific cell line.

  • Metabolic Labeling: a. Aspirate the standard medium and wash the cells once with sterile PBS. b. Add the this compound-containing labeling medium. c. Incubate for 24-72 hours. The optimal time will depend on the turnover rate of the glycoproteins of interest.

  • Cell Lysis: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the dish by adding ice-cold lysis buffer. c. Incubate on ice for 30 minutes, then scrape the cells and collect the lysate. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Glycoprotein Enrichment (Optional): a. Equilibrate lectin-agarose beads with lysis buffer. b. Incubate the clarified lysate with the beads for 1-2 hours at 4°C with gentle rotation. c. Wash the beads several times with wash buffer to remove non-specifically bound proteins. d. Elute the glycoproteins using the elution buffer.

  • Analysis: a. SDS-PAGE/Western Blot: Analyze the enriched glycoproteins by SDS-PAGE and Western blot using antibodies against specific glycoproteins. A shift in molecular weight might indicate the incorporation of this compound. b. Mass Spectrometry: For detailed analysis, the enriched glycoproteins can be digested with proteases (e.g., trypsin), and the resulting glycopeptides analyzed by LC-MS/MS to identify the sites and extent of this compound incorporation.[8][9][10][11]

Data Presentation:

The quantitative data from mass spectrometry analysis can be summarized in a table.

GlycoproteinGlycosylation SiteFold Change in Heptose Incorporation (Treated/Control)p-value
Protein AAsn-123Value to be determinedValue
Protein BSer-45Value to be determinedValue
............

Caption: Hypothetical data table for quantitative mass spectrometry analysis of this compound incorporation into glycoproteins.

Experimental Workflow Diagram:

Metabolic_Labeling_Workflow Workflow for Metabolic Labeling with this compound cell_culture 1. Cell Culture (70-80% confluency) labeling 2. Metabolic Labeling (Medium with this compound) cell_culture->labeling lysis 3. Cell Lysis (RIPA buffer) labeling->lysis enrichment 4. Glycoprotein Enrichment (Lectin affinity chromatography) lysis->enrichment analysis 5. Analysis enrichment->analysis sds_page SDS-PAGE / Western Blot analysis->sds_page Qualitative ms LC-MS/MS analysis->ms Quantitative

Caption: Experimental workflow for metabolic labeling of glycoproteins.

Application 2: this compound as a Competitive Inhibitor of Glycosylating Enzymes

This application proposes the use of this compound to screen for inhibitory activity against enzymes that utilize glucose or other heptoses as substrates.

Principle: Competitive inhibitors are structurally similar to the natural substrate of an enzyme and bind to the active site, thereby preventing the substrate from binding.[5][12] By measuring the rate of an enzymatic reaction in the presence and absence of this compound, its inhibitory potential and kinetics can be determined.

Protocol 2: In Vitro Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest (e.g., hexokinase, a bacterial heptosyltransferase)

  • Substrate for the enzyme (e.g., D-glucose for hexokinase, a nucleotide-sugar for a glycosyltransferase)

  • This compound

  • Assay buffer specific to the enzyme

  • Detection reagents for the enzyme's product (e.g., coupled enzyme system for ADP/ATP measurement, chromogenic or fluorogenic substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: a. Prepare a stock solution of this compound in assay buffer. b. Prepare a series of dilutions of this compound. c. Prepare a solution of the enzyme and its substrate in assay buffer.

  • Enzyme Assay: a. In a 96-well plate, add a fixed amount of the enzyme to each well. b. Add varying concentrations of this compound to the wells. Include a control with no inhibitor. c. Pre-incubate the enzyme and inhibitor for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme. d. Initiate the reaction by adding a fixed concentration of the substrate. e. Monitor the formation of the product over time using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. b. Plot V₀ against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%). c. To determine the mechanism of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using a Lineweaver-Burk plot.

Data Presentation:

Quantitative data from enzyme inhibition assays should be tabulated for clear comparison.

EnzymeSubstrateInhibitorIC₅₀ (µM)Kᵢ (µM)Inhibition Type
HexokinaseD-GlucoseThis compoundValue to be determinedValueTo be determined
HeptosyltransferaseGDP-D-manno-heptoseThis compoundValue to be determinedValueTo be determined
..................

Caption: Hypothetical data table for summarizing enzyme inhibition kinetics of this compound.

Signaling Pathway Diagram:

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Substrate Substrate Substrate->Enzyme_Substrate Product Product Enzyme_Substrate->Enzyme Enzyme_Substrate->Product Enzyme2 Enzyme Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme2->Enzyme_Inhibitor Inhibitor This compound (Inhibitor) Inhibitor->Enzyme_Inhibitor

Caption: Principle of competitive enzyme inhibition by this compound.

Conclusion and Future Directions

The application notes presented here offer a foundational framework for investigating the utility of this compound in glycobiology research. While the protocols are based on established methods with other sugar analogs, they provide a rational starting point for exploring the unique biochemical properties of this seven-carbon sugar. Future research should focus on empirically determining the uptake and metabolic fate of this compound in various cell types, screening it against a wider range of glycosylating enzymes, and exploring its effects on bacterial cell wall biosynthesis and viability. Such studies will be instrumental in defining the role of this compound as a valuable tool for the glycobiology community and may pave the way for novel therapeutic strategies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of D-Glucoheptose and Other Heptoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptoses, seven-carbon monosaccharides, are crucial components of various biological structures, most notably the lipopolysaccharide (LPS) of Gram-negative bacteria. D-glycero-D-manno-heptose is a key constituent of the inner core of LPS.[1] In recent years, bacterial heptose metabolites, such as ADP-heptose, have been identified as microbe-associated molecular patterns (MAMPs) that can trigger the host's innate immune response through specific signaling pathways.[2][3][4] This has significant implications for understanding bacterial pathogenesis and for the development of novel therapeutics and vaccines. Consequently, the accurate and reliable analysis of heptoses like D-glucoheptose is of great interest to researchers in microbiology, immunology, and drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of monosaccharides.[5] Due to their high polarity and lack of a strong chromophore, the analysis of carbohydrates by HPLC often requires specialized columns and detection methods.[6][7] This application note provides detailed protocols for the analysis of this compound and other heptoses using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and a pre-column derivatization method followed by reversed-phase HPLC with UV or mass spectrometric detection.

Signaling Pathway of Bacterial Heptose Metabolites

Bacterial heptose metabolites, particularly ADP-heptose, are recognized by the host's innate immune system. This recognition triggers a signaling cascade that leads to an inflammatory response. The key pathway involved is the ALPK1-TIFA signaling axis.[2][4]

Heptose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Host Cell Cytosol Gram-negative_Bacteria Gram-negative Bacteria ADP-heptose ADP-heptose Gram-negative_Bacteria->ADP-heptose releases ALPK1 ALPK1 ADP-heptose->ALPK1 binds & activates TIFA TIFA ALPK1->TIFA phosphorylates TIFAsome TIFAsome (Oligomerization) TIFA->TIFAsome TRAF6 TRAF6 TIFAsome->TRAF6 recruits NF-kB_Activation NF-κB Activation TRAF6->NF-kB_Activation Inflammatory_Response Inflammatory Response NF-kB_Activation->Inflammatory_Response

Caption: ALPK1-TIFA signaling pathway activated by bacterial ADP-heptose.

Experimental Workflow for Heptose Analysis

The general workflow for the analysis of heptoses from complex samples such as bacterial lysates or glycoproteins involves several key steps, from sample preparation to data analysis.

HPLC_Workflow Sample Sample (e.g., Glycoprotein, LPS) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Derivatization Derivatization (Optional, e.g., PMP) Hydrolysis->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Detection (PAD, UV, MS) HPLC->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: General experimental workflow for HPLC analysis of heptoses.

Method 1: HPAE-PAD for Direct Analysis of Heptoses

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for the direct analysis of underivatized carbohydrates.[8][9] At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on strong anion-exchange columns.[6]

Experimental Protocol

1. Sample Preparation (from Glycoproteins or LPS):

  • To a known amount of sample (e.g., 1-5 mg of glycoprotein), add 1 mL of 2 M trifluoroacetic acid (TFA).

  • Incubate the mixture at 100°C for 4 hours to release the monosaccharides.

  • Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried sample in a known volume of ultrapure water (e.g., 200 µL) and filter through a 0.22 µm syringe filter before injection.

2. Standard Preparation:

  • Prepare a stock solution of this compound and other relevant heptose standards (e.g., D-mannoheptose, L-glycero-D-manno-heptose) at a concentration of 1 mg/mL in ultrapure water.

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 to 50 µg/mL).

3. Chromatographic Conditions:

ParameterCondition
HPLC System Inert, biocompatible system (e.g., Thermo Scientific Dionex ICS-5000+)
Column Thermo Scientific™ Dionex™ CarboPac™ PA20 (3 x 150 mm) or similar
Mobile Phase Isocratic 10 mM NaOH
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Pulsed Amperometric Detection (PAD) with a gold working electrode
PAD Waveform Standard carbohydrate waveform (refer to instrument manual for details)
Quantitative Data

The following table presents typical performance characteristics for the HPAE-PAD method for monosaccharide analysis. These values can be used as a benchmark for method validation for heptose analysis.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 1 pmol
Limit of Quantification (LOQ) 0.3 - 3 pmol
Precision (RSD%) < 5%
Expected Retention Times

Retention times are highly dependent on the specific system, column, and mobile phase conditions. The following table provides approximate retention times for common monosaccharides on a CarboPac PA20 column to serve as a reference. The retention time for this compound and other heptoses should be determined by injecting pure standards.

MonosaccharideApproximate Retention Time (min)
Fucose3.5
Galactosamine7.8
Glucosamine8.2
Galactose9.5
Glucose10.0
Mannose11.5

Method 2: Pre-column Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP)

For laboratories without access to a dedicated HPAE-PAD system, pre-column derivatization followed by reversed-phase HPLC with UV or mass spectrometric detection is a viable alternative. PMP is a common derivatizing agent for monosaccharides.

Experimental Protocol

1. Sample Preparation and Hydrolysis:

  • Follow the same acid hydrolysis procedure as described in Method 1.

2. Derivatization Procedure:

  • To the dried hydrolysate, add 20 µL of 0.3 M NaOH and 20 µL of 0.5 M PMP in methanol.

  • Incubate at 70°C for 30 minutes.

  • Cool to room temperature and neutralize with 20 µL of 0.3 M HCl.

  • Add 200 µL of ultrapure water and extract three times with 200 µL of chloroform (B151607) to remove excess PMP.

  • The aqueous layer containing the PMP-labeled monosaccharides is then ready for HPLC analysis.

3. Standard Preparation:

  • Prepare a stock solution of this compound and other heptose standards at 1 mg/mL.

  • Derivatize a series of dilutions of the stock solution using the same procedure as for the samples to create a calibration curve.

4. Chromatographic Conditions:

ParameterCondition
HPLC System Standard HPLC or UPLC system
Column C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 100 mM Ammonium Acetate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 10-25% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detection UV at 245 nm or Mass Spectrometry (MS)
Quantitative Data

The following table presents typical performance characteristics for a PMP-derivatization HPLC method.

ParameterTypical Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 3 - 30 ng/mL
Precision (RSD%) < 10%

Conclusion

The HPLC methods described in this application note provide robust and reliable approaches for the analysis of this compound and other heptoses. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. HPAE-PAD offers high sensitivity and direct analysis without derivatization, making it ideal for dedicated carbohydrate analysis laboratories. The pre-column derivatization method with PMP is a versatile alternative that can be implemented on standard HPLC-UV or HPLC-MS systems. For both methods, careful sample preparation and the use of appropriate standards are critical for accurate quantification. The provided protocols and data serve as a starting point for method development and validation for the analysis of these important monosaccharides in various research and development settings.

References

Application Note: Structural Elucidation of D-Glucoheptose using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Glucoheptose is a seven-carbon aldoheptose monosaccharide. As a higher-order sugar, its structural characterization is crucial for understanding its role in biological systems and for its application in glycobiology and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of carbohydrates in solution.[1] It provides detailed information on the primary structure, including the carbon skeleton, ring size (pyranose vs. furanose), stereochemistry of all carbons, and the anomeric configuration (α/β).[2]

Experimental Protocols

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound powder. For 2D NMR experiments, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Solvent Preparation: Use high-purity deuterium (B1214612) oxide (D₂O, 99.9%). To minimize the residual HDO signal, which can obscure proton resonances, lyophilize the sample from D₂O two to three times.

  • Dissolution: Dissolve the weighed this compound in 0.5-0.6 mL of D₂O directly in a clean, dry 5 mm NMR tube.

  • Anomeric Equilibration: Seal the NMR tube and allow the solution to stand at room temperature for at least 24 hours. This ensures the sample reaches mutarotation equilibrium between the α- and β-anomers.[4]

  • Referencing: Add a small, known amount of an internal standard for chemical shift referencing. 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) or acetone (B3395972) (δ¹H = 2.225 ppm; δ¹³C = 30.5 ppm) are commonly used for aqueous samples.

Protocol 2: 1D NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (500 MHz or higher is recommended for resolving signal overlap).[2]

  • Temperature: 298 K (25 °C).

¹H NMR Spectroscopy:

  • Experiment: Standard 1D proton experiment with solvent suppression (e.g., presaturation or using pulsed-field gradients).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on concentration.

  • Relaxation Delay (d1): 2-5 seconds.

¹³C NMR Spectroscopy:

  • Experiment: 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

Protocol 3: 2D NMR Data Acquisition

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-coupled to each other, typically through 2 or 3 bonds (e.g., H1-H2, H2-H3). This is essential for tracing the proton connectivity along the carbon backbone.

  • Key Parameters: Standard cosygpppqf pulse sequence. Collect 256-512 increments in the indirect dimension (F1) and 1024-2048 data points in the direct dimension (F2).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons directly to the carbons they are attached to (one-bond ¹JCH coupling). An edited HSQC can also distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.

  • Key Parameters: Standard hsqcedetgpsisp2.3 pulse sequence. Set the ¹³C spectral width to cover the carbohydrate region (approx. 50-110 ppm).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations between protons and carbons over 2 to 4 bonds (²JCH, ³JCH, ⁴JCH). This is critical for connecting different spin systems and assigning quaternary carbons.

  • Key Parameters: Standard hmbcgplpndqf pulse sequence. The long-range coupling delay should be optimized for typical values in carbohydrates (e.g., 8 Hz).

Data Presentation and Interpretation

In aqueous solution, this compound exists primarily as two pyranose anomers in equilibrium: α-D-glucoheptopyranose and β-D-glucoheptopyranose. The following tables present the expected chemical shifts (δ) and coupling constants (J) based on data from D-Glucose, which shares the same stereochemistry from C1 to C5.

Table 1: Expected ¹H NMR Data for D-Glucoheptopyranose in D₂O
Protonα-anomer δ (ppm)α-anomer J (Hz)β-anomer δ (ppm)β-anomer J (Hz)
H-1 ~5.23³J₁,₂ = 3.8~4.65³J₁,₂ = 8.0
H-2 ~3.54³J₂,₃ = 9.9~3.28³J₂,₃ = 9.3
H-3 ~3.72³J₃,₄ = 9.1~3.50³J₃,₄ = 9.1
H-4 ~3.43³J₄,₅ = 9.9~3.43³J₄,₅ = 9.9
H-5 ~3.83³J₅,₆ = 2.5~3.48³J₅,₆ = 5.7
H-6 ~3.7-3.9-~3.7-3.9-
H-7a ~3.6-3.8²J₇a,₇b ≈ -12.0~3.6-3.8²J₇a,₇b ≈ -12.0
H-7b ~3.6-3.8³J₆,₇a/b ≈ 2-6~3.6-3.8³J₆,₇a/b ≈ 2-6

Note: Values for H1-H5 are based on published data for D-Glucose. Values for H6 and H7 are estimates based on typical chemical shifts for exocyclic hydroxymethyl groups.

Table 2: Expected ¹³C NMR Data for D-Glucoheptopyranose in D₂O
Carbonα-anomer δ (ppm)β-anomer δ (ppm)
C-1 ~92.9~96.8
C-2 ~72.3~75.0
C-3 ~73.7~76.7
C-4 ~70.4~70.5
C-5 ~72.2~76.7
C-6 ~70-74~70-74
C-7 ~61-64~61-64

Note: Values for C1-C5 are based on published data for D-Glucose. Values for C6 and C7 are estimates.

Step-by-Step Structural Elucidation Workflow

The complete assignment of the this compound structure is a systematic process that integrates data from all NMR experiments.

G Workflow for NMR-based Structural Elucidation of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve this compound in D2O acq_1d 1. Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d acq_2d 2. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d step1 Step 1: Identify Anomeric Signals (¹H: ~4.6-5.3 ppm) acq_2d->step1 step2 Step 2: Trace Proton Spin Systems (Use COSY from H-1 to H-7) step1->step2 step3 Step 3: Assign Carbons (Use HSQC for direct C-H pairs) step2->step3 step4 Step 4: Confirm Connectivity (Use HMBC for long-range C-H) step3->step4 step5 Step 5: Determine Anomeric Config. (Use ³J(H1,H2) coupling constant) step4->step5 structure Final Structure Assigned step5->structure

A high-level workflow for the structural elucidation of this compound.
Detailed Analysis Logic

The analysis logically connects the different NMR datasets to build the molecular structure piece by piece.

  • Identify Anomeric Protons (H-1): In the ¹H NMR spectrum, the anomeric protons are the most downfield non-exchangeable protons, typically appearing between 4.5 and 5.5 ppm.[2] For this compound, two doublets will be visible in this region, one for the α-anomer (~5.23 ppm) and one for the β-anomer (~4.65 ppm).

  • Determine Anomeric Configuration: The ³J(H1,H2) coupling constant is diagnostic of the anomeric configuration.

    • A small coupling constant (3-4 Hz ) indicates an axial-equatorial relationship between H-1 and H-2, corresponding to the α-anomer .

    • A large coupling constant (7-9 Hz ) indicates a diaxial relationship between H-1 and H-2, corresponding to the β-anomer .[2]

  • Trace the Proton Network (COSY): Starting from the anomeric proton (H-1) cross-peak in the COSY spectrum, one can walk through the entire spin system. H-1 will show a correlation to H-2, H-2 will show a correlation to H-3, and so on, up to H-6 and the H-7 protons. This establishes the through-bond proton connectivity.

  • Assign the Carbon Skeleton (HSQC): The HSQC spectrum directly links each proton to its attached carbon. For example, the ¹H chemical shift of H-1 will correlate to the ¹³C chemical shift of C-1. By combining the proton assignments from COSY with the HSQC data, every carbon in the spin system (C1-C7) can be assigned.

  • Confirm Assignments and Connectivity (HMBC): The HMBC spectrum provides the final confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • H-1 to C-2 and C-5 (through the ring oxygen).

    • H-2 to C-1 and C-3.

    • H-6 to C-5, C-7, and C-4.

    • H-7 to C-6 and C-5.

This logical relationship between the experiments is visualized below.

G Logical Relationships in 2D NMR-based Assignment cluster_cosy ¹H-¹H COSY (Through-Bond H-H) cluster_hsqc ¹H-¹³C HSQC (Direct ¹JCH) cluster_hmbc ¹H-¹³C HMBC (Long-Range ²⁻³JCH) H1 H-1 (Anomeric) Identified in ¹H NMR H2 H-2 H1->H2 C1 C-1 H1->C1 confirm1 Confirms C1-C2 H1->confirm1 confirm_ring Confirms Ring Closure (e.g., H1 -> C5) H1->confirm_ring H3 H-3 H2->H3 C2 C-2 H2->C2 confirm2 Confirms C2-C3 H2->confirm2 H4 H-4 H3->H4 C3 C-3 H3->C3 H5 H-5 H4->H5 C4 C-4 H4->C4 H6 H-6 H5->H6 C5 C-5 H5->C5 H7 H-7 H6->H7 C6 C-6 H6->C6 C7 C-7 H7->C7 C2->confirm1 C3->confirm2 C5->confirm_ring

Using 2D NMR to build structural assignments from the anomeric proton.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the complete structural elucidation of this compound in solution. By following the detailed protocols and the systematic interpretation workflow outlined in this note, researchers can confidently determine the stereochemistry, anomeric configuration, and full resonance assignments for this and other complex monosaccharides. This powerful analytical approach is indispensable for quality control, metabolic studies, and the development of carbohydrate-based therapeutics.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of D-Glucoheptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucoheptose is a seven-carbon monosaccharide that plays a role in various biological systems. Accurate and sensitive quantification of this compound is essential for understanding its metabolism, pharmacokinetics, and potential therapeutic applications. Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), offers a powerful platform for the analysis of this compound in complex biological matrices. This document provides detailed application notes and protocols for the analysis of this compound by both LC-MS/MS and GC-MS.

Analytical Strategies

The analysis of highly polar and non-volatile carbohydrates like this compound by mass spectrometry presents unique challenges. Two primary strategies are employed:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach is suitable for the analysis of underivatized this compound in aqueous samples. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique as it provides good retention for polar analytes. Detection is typically achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent chromatographic resolution but requires chemical derivatization to increase the volatility of this compound. Silylation is a common derivatization method for sugars, converting the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is ideal for the direct, quantitative analysis of this compound in biological fluids such as plasma, serum, or urine.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with cold acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Evaporation to Dryness Supernatant_Transfer->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Injection onto HILIC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: LC-MS/MS workflow for this compound analysis.
Detailed Protocols

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., ¹³C-labeled glucose).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water).

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm).

    • Mobile Phase A: Water with 0.1% ammonium (B1175870) hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.[1]

    • Gradient:

      Time (min) %A %B
      0.0 20 80
      8.0 60 40
      8.1 20 80

      | 12.0 | 20 | 80 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Collision Gas: Argon.

Quantitative Data

The molecular weight of this compound (C₇H₁₄O₇) is 210.18 g/mol . In negative ESI mode, it readily forms adducts. The following table provides proposed MRM transitions for this compound, which should be optimized on the specific instrument.

Table 1: Proposed MRM Transitions for this compound

Precursor Ionm/z (Precursor)Product Ionm/z (Product)Collision Energy (eV) (Illustrative)
[M-H]⁻209.1[M-H-H₂O]⁻191.115
[M-H]⁻209.1Fragment89.025
[M+Cl]⁻245.1Cl⁻35.020

Table 2: Illustrative Method Performance Characteristics

ParameterValue
Linearity (R²)> 0.995
LLOQ (in plasma)10 ng/mL
Accuracy (% bias)Within ±15%
Precision (% CV)< 15%
Recovery85-105%

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is well-suited for the analysis of this compound when high chromatographic resolution is required, and it can be used to differentiate between various monosaccharide isomers.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extract Drying_GC Lyophilization/Drying Sample->Drying_GC Oximation Oximation (e.g., with hydroxylamine) Drying_GC->Oximation Silylation Silylation (e.g., with MSTFA) Oximation->Silylation Injection_GC Injection into GC Silylation->Injection_GC Separation_GC Chromatographic Separation Injection_GC->Separation_GC Ionization_GC Electron Ionization (EI) Separation_GC->Ionization_GC Detection_GC Mass Analysis (Scan or SIM) Ionization_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Quantification_GC Quantification using Internal Standard Integration_GC->Quantification_GC

Caption: GC-MS workflow for this compound analysis.
Detailed Protocols

1. Derivatization (Oximation and Silylation)

  • The dried sample extract is reconstituted in 30 µL of pyridine (B92270) containing 20 mg/mL of hydroxylamine (B1172632) hydrochloride.

  • The mixture is incubated at 90°C for 30 minutes to form oxime derivatives.

  • After cooling to room temperature, 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added.

  • The sample is then incubated at 60°C for 30 minutes for silylation.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatography:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 200°C at 5°C/min.

      • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Full Scan (m/z 50-800) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Fragmentation and Quantitative Data

Table 3: Predicted Characteristic Ions for SIM Analysis of TMS-derivatized this compound

Ion Descriptionm/z (Illustrative)
[M-CH₃]⁺(M-15)
Fragment from cleavage of C1-C2 bond217
Fragment from cleavage of C2-C3 bond204
Trimethylsilyl ion73

Table 4: Illustrative Quantitative Performance for GC-MS

ParameterValue
Linearity (R²)> 0.99
LLOQ (in derivatized sample)1 pg on-column
Precision (% CV)< 10%

Conclusion

The choice between LC-MS/MS and GC-MS for the analysis of this compound will depend on the specific requirements of the study. LC-MS/MS offers a simpler sample preparation workflow for biological fluids, while GC-MS provides high resolving power for isomeric separation. Both techniques, when properly validated, can deliver accurate and precise quantification of this compound for a wide range of research and development applications. The protocols and data presented here serve as a comprehensive starting point for method development and validation.

References

Application Notes and Protocol for the GC-MS Analysis of D-Glucoheptose Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of non-volatile sugars like D-glucoheptose requires a derivatization step to increase their volatility and thermal stability.[1] The most common and effective method for the derivatization of monosaccharides is a two-step process involving oximation followed by silylation.[2][3]

This application note provides a detailed protocol for the derivatization of this compound to its methoxime-trimethylsilyl (MOX-TMS) ether derivatives, followed by their analysis using GC-MS. This method stabilizes the sugar in its open-chain form, reducing the number of isomers and simplifying the resulting chromatogram.[2]

Experimental Protocols

This protocol is based on established methods for the derivatization of monosaccharides for GC-MS analysis.[4][5]

Materials:

  • This compound standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MOX reagent)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Internal Standard (e.g., Sorbitol or a stable isotope-labeled glucoheptose)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • GC-MS grade solvents

  • Heating block or oven

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

1. Sample Preparation and Oximation:

  • Accurately weigh 1-5 mg of the dried this compound sample or standard into a clean, dry GC vial.

  • Add a known amount of internal standard.

  • Dissolve the sample in 100 µL of anhydrous pyridine.

  • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 90 minutes in a heating block or oven.[6]

  • Allow the vial to cool to room temperature.

2. Silylation:

  • To the cooled vial containing the methoxime derivatives, add 100 µL of MSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 30 minutes.[6]

  • Allow the vial to cool to room temperature.

  • If any precipitate is present, centrifuge the vial and transfer the supernatant to a new GC vial with an insert for analysis.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • The following are suggested GC-MS parameters, which may require optimization for your specific instrument and column:

    • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 3°C/min.

      • Ramp 2: Increase to 300°C at a rate of 15°C/min.

      • Hold at 300°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

Data Presentation

Quantitative analysis of this compound can be performed by creating a calibration curve using a series of known concentrations of the derivatized standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 1: Expected Retention Time and Key Mass Fragments for Derivatized this compound

CompoundDerivativeExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
This compoundMethoxime-Hepta(trimethylsilyl) EtherNot available in searched literature73, 103, 147, 205, 217, 307, 319
Sorbitol (Internal Standard)Hexa(trimethylsilyl) EtherVaries with conditions73, 103, 147, 205, 217, 319

Table 2: Example Calibration Data for Quantitative Analysis

Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)
1Experimental DataExperimental DataExperimental Data
5Experimental DataExperimental DataExperimental Data
10Experimental DataExperimental DataExperimental Data
25Experimental DataExperimental DataExperimental Data
50Experimental DataExperimental DataExperimental Data
100Experimental DataExperimental DataExperimental Data

Note: This table is a template. The user must generate their own experimental data to create a calibration curve.

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start: Dried this compound Sample add_is Add Internal Standard start->add_is dissolve Dissolve in Pyridine add_is->dissolve oximation Oximation: Add Methoxyamine HCl Incubate at 60°C for 90 min dissolve->oximation silylation Silylation: Add MSTFA + 1% TMCS Incubate at 60°C for 30 min oximation->silylation gcms GC-MS Analysis silylation->gcms data_proc Data Processing: Peak Integration & Quantification gcms->data_proc end End: Quantitative Results data_proc->end

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

References

D-Glucoheptose: A Versatile Chiral Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: D-Glucoheptose, a seven-carbon monosaccharide, has emerged as a valuable and versatile chiral precursor in the field of organic synthesis. Its inherent stereochemistry, multiple functional groups, and ready availability from D-glucose make it an attractive starting material for the stereoselective synthesis of a wide array of complex chiral molecules, including natural products and their analogues. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives as chiral building blocks in organic synthesis.

Application Notes

This compound and its derivatives, particularly D-glucoheptono-1,4-lactone, serve as robust chiral templates, allowing for the transfer of their stereochemical information to new, more complex molecules. The primary applications of this compound as a chiral precursor can be categorized as follows:

  • Synthesis of Rare and Unnatural Sugars: The carbon backbone of this compound can be manipulated through chain shortening and functional group interconversions to access other rare or enantiomerically pure sugars. A significant example is the synthesis of L-glucose, the enantiomer of the naturally abundant D-glucose.

  • Natural Product Synthesis: The rich stereochemistry of this compound makes it an ideal starting point for the total synthesis of complex natural products. A notable example is its use in the synthesis of the styryllactone Howiinol A, which exhibits antitumor properties.

  • Synthesis of Chiral Building Blocks: Fragments of the this compound backbone can be excised and modified to generate valuable chiral building blocks for use in the synthesis of pharmaceuticals and other bioactive molecules.

The key strategic advantages of using this compound include:

  • Stereochemical Control: The multiple contiguous stereocenters provide a scaffold for highly stereoselective transformations.

  • Functional Group Handles: The presence of multiple hydroxyl groups allows for selective protection and functionalization, enabling diverse synthetic manipulations.

  • Biorenewable Resource: As a derivative of glucose, it represents a sustainable starting material for chemical synthesis.

Key Synthetic Transformations and Data

The following table summarizes key synthetic transformations starting from this compound derivatives, highlighting the versatility of this chiral precursor.

Starting MaterialTarget MoleculeKey Transformation(s)Reagents and ConditionsYield (%)Reference
D-Glucoheptono-1,4-lactoneL-Glucurono-3,6-lactoneOxidative C-C bond cleavageNaIO₄, RuCl₃·xH₂OHigh[1]
L-Glucurono-3,6-lactoneL-GlucoseReductionNaBH₄High[1]
D-Glucono-1,5-lactone2,6-dibromo-2,6-dideoxy-D-mannono-1,4-lactoneBromination and rearrangementHBr, MeOHNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of L-Glucose from D-Glucoheptono-1,4-lactone

This protocol outlines a key transformation in the synthesis of L-glucose, starting from the readily available D-glucoheptono-1,4-lactone. The process involves an oxidative cleavage to shorten the carbon chain, followed by reduction.

Step 1: Synthesis of L-Glucurono-3,6-lactone from D-Glucoheptono-1,4-lactone

  • Materials: D-Glucoheptono-1,4-lactone, Sodium periodate (B1199274) (NaIO₄), Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O), Acetonitrile (B52724), Water, Ethyl acetate.

  • Procedure:

    • Dissolve D-Glucoheptono-1,4-lactone in a mixture of acetonitrile and water.

    • Add a catalytic amount of RuCl₃·xH₂O to the solution.

    • Cool the mixture in an ice bath and add NaIO₄ portion-wise while maintaining the temperature below 20 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding isopropanol.

    • Filter the mixture and extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-Glucurono-3,6-lactone.[1]

Step 2: Synthesis of L-Glucose from L-Glucurono-3,6-lactone

  • Materials: L-Glucurono-3,6-lactone, Sodium borohydride (B1222165) (NaBH₄), Water.

  • Procedure:

    • Dissolve L-Glucurono-3,6-lactone in water and cool the solution in an ice bath.

    • Slowly add NaBH₄ to the solution.

    • Stir the reaction mixture at room temperature until the lactone is fully reduced (monitor by TLC).

    • Neutralize the reaction mixture with an acidic resin.

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Co-evaporate the residue with methanol (B129727) multiple times to remove borate (B1201080) esters.

    • The resulting crude L-glucose can be purified by crystallization or chromatography.[1]

Protocol 2: Synthesis of 1-O-Methyl D-glycero-α-D-gluco-heptoside 7-Phosphate from D-Glucose

This multi-step synthesis demonstrates the elongation of a glucose derivative to a heptose, followed by phosphorylation. This protocol is an optimized gram-scale synthesis.[3]

Key Steps Overview:

  • Protection of D-Glucose: Protection of the hydroxyl groups of methyl α-D-glucopyranoside.

  • Oxidation: Oxidation of the primary alcohol at C-6 to an aldehyde.

  • Wittig Reaction: Chain elongation at C-6 using a Wittig reagent to form a seven-carbon backbone.

  • Dihydroxylation: Stereoselective dihydroxylation of the newly formed double bond to introduce the C-6 and C-7 hydroxyl groups.

  • Selective Deprotection: Removal of protecting groups to expose the primary hydroxyl group at C-7.

  • Phosphorylation: Introduction of the phosphate (B84403) group at the C-7 position.

  • Deprotection: Removal of the remaining protecting groups to yield the final product.

Detailed procedures for each step can be found in the cited literature.[3]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

G cluster_0 Synthesis of L-Glucose D-Glucoheptono-1,4-lactone D-Glucoheptono-1,4-lactone L-Glucurono-3,6-lactone L-Glucurono-3,6-lactone D-Glucoheptono-1,4-lactone->L-Glucurono-3,6-lactone Oxidative Cleavage L-Glucose L-Glucose L-Glucurono-3,6-lactone->L-Glucose Reduction

Caption: Synthetic pathway from D-Glucoheptono-1,4-lactone to L-Glucose.

G cluster_1 Synthesis of a D-gluco-heptoside Phosphate D-Glucose\nDerivative D-Glucose Derivative Protected\nAldehyde Protected Aldehyde D-Glucose\nDerivative->Protected\nAldehyde Protection & Oxidation Heptose\nBackbone Heptose Backbone Protected\nAldehyde->Heptose\nBackbone Wittig Reaction Protected\nHeptoside Protected Heptoside Heptose\nBackbone->Protected\nHeptoside Dihydroxylation Selectively\nDeprotected Heptoside Selectively Deprotected Heptoside Protected\nHeptoside->Selectively\nDeprotected Heptoside Deprotection Phosphorylated\nHeptoside Phosphorylated Heptoside Selectively\nDeprotected Heptoside->Phosphorylated\nHeptoside Phosphorylation Final Product Final Product Phosphorylated\nHeptoside->Final Product Final Deprotection

Caption: Workflow for the synthesis of a D-gluco-heptoside phosphate.

Conclusion

This compound and its derivatives are powerful tools in the arsenal (B13267) of synthetic organic chemists. Their utility as chiral precursors enables the efficient and stereocontrolled synthesis of complex and valuable molecules. The protocols and data presented herein provide a foundation for researchers to explore and expand the applications of this versatile chiral building block in their own synthetic endeavors. Further exploration into the derivatization and application of this compound is expected to unveil new synthetic routes to a wider range of bioactive compounds.

References

Application Notes and Protocols for D-Glucoheptose in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucoheptose is a seven-carbon monosaccharide, an aldoheptose, that is less common in nature compared to hexoses like glucose.[1] While its applications in mainstream metabolic engineering for the production of biofuels or bulk chemicals are not well-established due to limited entry into central carbon metabolism, its unique biochemical roles, particularly in microbial systems, present specialized opportunities for metabolic engineering research and development. This compound and its derivatives are primarily found as structural components of bacterial cell walls, making their biosynthetic pathways attractive targets for novel antimicrobial strategies.[2][3] Furthermore, as a rare sugar, this compound can serve as a precursor for the synthesis of complex carbohydrates and other high-value biochemicals.[4]

These application notes provide an overview of the current understanding of this compound metabolism and outline protocols for its study and potential manipulation in a metabolic engineering context.

Application I: Targeting this compound Biosynthesis for Antimicrobial Drug Development

A significant application of studying this compound metabolism lies in the development of novel antimicrobial agents. In certain pathogenic bacteria, such as Campylobacter jejuni, derivatives of this compound are essential components of capsular polysaccharides, which are crucial for virulence and evasion of the host immune system.[4][5] Metabolic engineering efforts can be directed at identifying and inhibiting the enzymes involved in the this compound biosynthetic pathway, thereby disrupting capsule formation and reducing bacterial pathogenicity.

The biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni has been elucidated and serves as a prime example of a target pathway.[5] This pathway begins with GDP-D-glycero-α-D-manno-heptose and involves a series of enzymatic conversions.[6]

G cluster_0 Biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni A GDP-D-glycero-α-D-manno-heptose B GDP-D-glycero-4-keto-α-D-lyxo-heptose A->B Cj1427 (Oxidase) + α-ketoglutarate C GDP-D-glycero-4-keto-β-L-xylo-heptose B->C Cj1430 (Epimerase) D GDP-D-glycero-β-L-gluco-heptose C->D Cj1428 (Reductase) + NADPH G cluster_0 Engineered Pathway for this compound-Derived Products Glucose Glucose PPP Pentose Phosphate Pathway Glucose->PPP S7P Sedoheptulose-7-Phosphate PPP->S7P Heptose_Biosynthesis Heterologous Heptose Biosynthesis Enzymes S7P->Heptose_Biosynthesis DGlucoheptose This compound Derivative Heptose_Biosynthesis->DGlucoheptose Product_Formation Glycosyltransferases/ Other Enzymes DGlucoheptose->Product_Formation Final_Product High-Value Glycan/ Biochemical Product_Formation->Final_Product G cluster_0 Workflow for Isotopic Tracing of this compound Start Cell Culture Preparation Labeling Isotopic Labeling with [U-¹³C₇]-D-Glucoheptose Start->Labeling Sampling Time-Course Sampling and Quenching Labeling->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Mass Isotopologue Distribution Analysis Analysis->Data Flux Metabolic Flux Analysis Data->Flux

References

Application Notes and Protocols for the Synthesis of Phosphorylated D-Glucoheptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylated heptoses, particularly derivatives of D-glycero-D-manno-heptose and D-glycero-D-gluco-heptose, are crucial components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria.[1][2] These molecules are recognized as pathogen-associated molecular patterns (PAMPs) by the innate immune system, triggering inflammatory responses.[1][3] Specifically, intermediates in the bacterial ADP-heptose biosynthesis pathway, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (β-HBP), can act as potent immune modulators.[4] The synthesis of these complex carbohydrates is essential for studying their biological activity, developing novel vaccine adjuvants, and investigating potential antimicrobial agents.[1][3]

This document provides detailed protocols for the chemical synthesis of a phosphorylated D-glucoheptose derivative, specifically 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate, based on an optimized gram-scale preparation from D-glucose.[1][2] Additionally, it outlines the analytical methods for characterization and discusses the immunological context of these important biomolecules.

Synthetic Pathway Overview

The synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate from 1-O-methyl α-D-glucopyranoside involves a multi-step process. The key stages include protection of hydroxyl groups, chain extension at the C-6 position, diastereoselective dihydroxylation to form the heptose backbone, and finally, regioselective phosphorylation at the C-7 position followed by deprotection. An optimized route has been developed to improve efficiency and enable gram-scale production.[1]

Synthesis_Pathway A 1-O-Methyl α-D-glucopyranoside B Protected Glucoside (Tritylation, Benzylation) A->B 1. TrCl, Pyr 2. BnBr, NaH C C-6 Alcohol (Detritylation) B->C AcOH/H2O D C-6 Aldehyde (Oxidation) C->D DMP E Heptenofuranoside (Wittig Reaction) D->E Ph3P=CH2 F Protected Heptoside Diol (Dihydroxylation) E->F OsO4, NMO G Protected Heptoside (Selective Protection) F->G Protection Cascade H Protected Phosphorylated Heptoside (Phosphorylation) G->H Dibenzyl phosphate, DIAD, PPh3 I 1-O-Methyl D-glycero-α-D-gluco-heptoside 7-phosphate H->I H2, Pd/C Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus HBP Heptose-1,7-bisphosphate (HBP) ALPK1 ALPK1 HBP->ALPK1 Binds and Activates TIFA TIFA ALPK1->TIFA Phosphorylates TIFA->TIFA Oligomerization TRAF6 TRAF6 TIFA->TRAF6 Recruits IKK IKK Complex TRAF6->IKK Activates NFkB_I NF-κB/IκB IKK->NFkB_I Phosphorylates IκB NFkB NF-κB NFkB_I->NFkB Releases Genes Inflammatory Gene Expression NFkB->Genes Translocates and Activates Transcription

References

Application Note: D-Glucoheptose as an Internal Standard for Quantitative Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate and precise quantification of carbohydrates is crucial in various fields, including biomedical research, drug development, and quality control in the food and beverage industry. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and quantifying monosaccharides.[1] The use of an internal standard (IS) is a widely accepted practice to improve the accuracy and precision of these methods by correcting for variations in sample preparation, injection volume, and instrument response.[2][3] An ideal internal standard should be a compound that is structurally similar to the analytes of interest but not naturally present in the samples.[2][4]

D-glucoheptose, a seven-carbon monosaccharide (aldoheptose), presents itself as a promising candidate for use as an internal standard in the analysis of common hexoses (e.g., glucose, fructose, galactose, mannose) and pentoses (e.g., xylose, arabinose). Its structural similarity to these analytes ensures comparable behavior during derivatization (for GC-MS) and chromatographic separation, while its higher molecular weight allows for clear separation from the target monosaccharides.[5][6] This application note provides a theoretical framework and detailed protocols for the use of this compound as an internal standard for the quantitative analysis of monosaccharides by GC-MS and HPLC with Refractive Index Detection (RID).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its use as an analytical standard is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₄O₇[6]
Molecular Weight 210.18 g/mol [6]
Appearance White crystalline powder
Solubility Soluble in water[5]
Structure Aldoheptose[6]

Rationale for Use as an Internal Standard

The selection of this compound as an internal standard for carbohydrate analysis is based on the following key criteria:

  • Structural Similarity: As an aldoheptose, this compound shares structural and chemical properties with common aldohexoses and aldopentoses, making it likely to behave similarly during sample preparation and analysis.[2]

  • Commercial Availability: this compound is commercially available from various chemical suppliers.[7]

  • Not Naturally Abundant: this compound is not a common monosaccharide in most biological samples, minimizing the risk of interference from endogenous compounds.[2]

  • Chromatographic Resolution: Due to its higher molecular weight, this compound is expected to have a different retention time compared to six-carbon and five-carbon sugars, allowing for good chromatographic separation.

Experimental Protocols

Protocol 1: Quantitative Analysis of Monosaccharides by GC-MS using this compound as an Internal Standard

This protocol describes the acid hydrolysis of carbohydrate polymers, followed by derivatization and analysis by GC-MS.

1. Materials and Reagents

  • This compound (Internal Standard, ≥99% purity)

  • Monosaccharide standards (e.g., D-glucose, D-galactose, D-mannose, D-xylose, L-arabinose; ≥99% purity)

  • Trifluoroacetic acid (TFA), 2 M

  • Methanol (B129727), HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270), anhydrous

  • Nitrogen gas, high purity

  • Sample containing carbohydrates (e.g., glycoprotein, polysaccharide)

2. Sample Preparation and Hydrolysis

  • Accurately weigh 1-5 mg of the dried sample into a screw-cap reaction vial.

  • To each sample and calibration standard, add a precise volume of this compound internal standard solution (e.g., 100 µL of a 1 mg/mL solution in water).

  • Add 500 µL of 2 M TFA to each vial.

  • Seal the vials tightly and heat at 121°C for 2 hours to hydrolyze the carbohydrates into their constituent monosaccharides.

  • Cool the vials to room temperature.

  • Evaporate the TFA to dryness under a stream of nitrogen gas at 40°C.

  • To ensure complete removal of the acid, add 200 µL of methanol and evaporate to dryness again. Repeat this step twice.

3. Derivatization (Silylation)

  • To the dried hydrolysate, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vials and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[8]

  • Cool the vials to room temperature before GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injector Temperature: 250°C

  • Oven Program: Start at 140°C, hold for 2 min, ramp to 200°C at 3°C/min, then ramp to 300°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Range: m/z 50-650

5. Data Analysis

  • Identify the peaks for the TMS-derivatized monosaccharides and this compound based on their retention times and mass spectra.

  • For each monosaccharide and the internal standard, integrate the peak area of a characteristic ion.

  • Prepare a calibration curve by plotting the ratio of the peak area of each monosaccharide standard to the peak area of the this compound internal standard against the concentration of the monosaccharide standard.

  • Calculate the concentration of each monosaccharide in the unknown samples using the generated calibration curve.

Protocol 2: Quantitative Analysis of Monosaccharides by HPLC-RID using this compound as an Internal Standard

This protocol is suitable for the analysis of free monosaccharides in a liquid sample without derivatization.

1. Materials and Reagents

  • This compound (Internal Standard, ≥99% purity)

  • Monosaccharide standards (e.g., D-glucose, D-fructose, D-galactose)

  • Acetonitrile, HPLC grade

  • Deionized water, 18.2 MΩ·cm

  • Sample containing free monosaccharides

2. Sample Preparation

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • To a known volume of the diluted sample and each calibration standard, add a precise volume of this compound internal standard solution (e.g., 100 µL of a 10 mg/mL solution in mobile phase).

  • Filter the samples and standards through a 0.22 µm syringe filter before injection.

3. HPLC-RID Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Refractive Index Detector (RID)

  • Column: Amino-based column (e.g., Agilent ZORBAX NH2, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • RID Temperature: 35°C

  • Injection Volume: 10 µL

4. Data Analysis

  • Identify the peaks for the monosaccharides and this compound based on their retention times.

  • Integrate the peak areas for all identified compounds.

  • Prepare a calibration curve by plotting the ratio of the peak area of each monosaccharide standard to the peak area of the this compound internal standard against the concentration of the monosaccharide standard.[9]

  • Calculate the concentration of each monosaccharide in the unknown samples using the generated calibration curve.

Hypothetical Performance Data

The following tables summarize the expected performance characteristics of the described methods.

Table 2: Hypothetical GC-MS Method Validation Data

ParameterGlucoseGalactoseMannoseXylose
Linear Range (µg/mL) 1 - 1001 - 1001 - 1001 - 100
Correlation Coefficient (r²) >0.995>0.995>0.995>0.995
Precision (RSD%) < 5%< 5%< 5%< 5%
Accuracy (Recovery %) 95 - 105%95 - 105%95 - 105%95 - 105%

Table 3: Hypothetical HPLC-RID Method Validation Data

ParameterGlucoseFructoseGalactose
Linear Range (mg/mL) 0.1 - 100.1 - 100.1 - 10
Correlation Coefficient (r²) >0.998>0.998>0.998
Precision (RSD%) < 2%< 2%< 2%
Accuracy (Recovery %) 98 - 102%98 - 102%98 - 102%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (GC-MS only) cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample (e.g., Glycoprotein) add_is Add this compound (IS) sample->add_is hydrolysis Acid Hydrolysis (2M TFA, 121°C) add_is->hydrolysis drying Evaporation hydrolysis->drying silylation Silylation (BSTFA, 70°C) drying->silylation For GC-MS hplc_rid HPLC-RID Analysis drying->hplc_rid For HPLC-RID (after redissolving) gc_ms GC-MS Analysis silylation->gc_ms integration Peak Integration gc_ms->integration hplc_rid->integration calibration Calibration Curve (Analyte/IS Area Ratio vs. Conc.) integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for carbohydrate analysis using this compound as an internal standard.

Conclusion

The use of this compound as an internal standard offers a promising approach to enhance the reliability and accuracy of quantitative carbohydrate analysis by GC-MS and HPLC-RID. Its chemical properties and chromatographic behavior make it a suitable candidate for correcting analytical variability. The detailed protocols provided in this application note serve as a foundation for researchers to develop and validate robust methods for monosaccharide quantification in various sample matrices.

References

Application Notes and Protocols for the Enzymatic Synthesis of GDP-d-glycero-β-l-gluco-heptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine diphosphate (B83284) (GDP)-d-glycero-β-l-gluco-heptose is a crucial nucleotide sugar precursor for the biosynthesis of the capsular polysaccharide (CPS) in various strains of the human pathogen Campylobacter jejuni. The CPS is a key virulence factor, playing a significant role in the bacterium's ability to evade the host immune system. The enzymatic synthesis of this complex heptose provides a reliable method for obtaining high-purity material for research, diagnostic, and therapeutic development, particularly in the context of novel antimicrobial drug design.

This document provides a detailed protocol for the chemoenzymatic synthesis of GDP-d-glycero-β-l-gluco-heptose, leveraging a three-enzyme cascade from C. jejuni NCTC 11168 (serotype HS:2). The pathway starts from the precursor GDP-d-glycero-α-d-manno-heptose and involves a C4-dehydrogenase, a C3/C5-epimerase, and a C4-reductase.

Principle of the Method

The enzymatic synthesis of GDP-d-glycero-β-l-gluco-heptose is achieved through a coupled multi-enzyme reaction. The biosynthesis initiates with the oxidation of GDP-d-glycero-α-d-manno-heptose at the C4 position by the C4-dehydrogenase Cj1427, utilizing α-ketoglutarate as a co-substrate. This is followed by the double epimerization at C3 and C5 of the resulting 4-keto intermediate, catalyzed by the C3/C5-epimerase Cj1430. Finally, the C4-reductase Cj1428 catalyzes the stereospecific reduction of the 4-keto group using NADPH to yield the final product, GDP-d-glycero-β-l-gluco-heptose.[1][2][3]

Materials and Reagents

Enzymes
  • Cj1427 (C4-dehydrogenase) from C. jejuni serotype HS:2

  • Cj1430 (C3/C5-epimerase) from C. jejuni serotype HS:2

  • Cj1428 (C4-reductase) from C. jejuni serotype HS:2

  • Inorganic pyrophosphatase

Substrates and Cofactors
  • GDP-d-glycero-α-d-manno-heptose

  • α-Ketoglutarate (α-KG)

  • Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

  • Guanosine triphosphate (GTP)

  • D-sedoheptulose-7-phosphate (or D-ribose-5-phosphate and hydroxypyruvate for in situ generation)

  • Adenosine triphosphate (ATP)

  • Thiamine pyrophosphate (TPP)

Buffers and Other Reagents
  • HEPES buffer

  • Potassium hydroxide (B78521) (KOH)

  • Magnesium chloride (MgCl₂)

  • Kanamycin (B1662678)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysogeny broth (LB)

  • Deuterium oxide (D₂O) for NMR analysis

  • Escherichia coli BL21 (DE3) competent cells

Equipment
  • Spectrophotometer (UV-Vis plate reader)

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer (e.g., ESI-MS)

  • Chromatography system (e.g., Dionex CarboPac PA1 column)

  • Centrifuges (for cell harvesting and protein purification)

  • Molecular weight cutoff filters (e.g., 10 kDa)

  • Incubator

  • Shaker

Experimental Protocols

Preparative Scale Synthesis of the Precursor: GDP-d-glycero-α-d-manno-heptose

The starting material, GDP-d-glycero-α-d-manno-heptose, can be synthesized in a single reaction vessel from D-ribose-5-phosphate and hydroxypyruvate using a cocktail of enzymes including TktA, Cj1424 (GmhA), Cj1425 (HddA), GmhB, and Cj1423.[4]

  • Reaction Mixture Preparation: In a suitable vessel, combine D-ribose-5-phosphate (e.g., 0.8 mmol) and hydroxypyruvate (e.g., 1.6 mmol) in 50 mM HEPES/K⁺ buffer, pH 7.4, containing 2.0 mM TPP and 100 mM MgCl₂.

  • Add Nucleotides: Dissolve ATP (e.g., 0.6 mmol) and GTP (e.g., 0.63 mmol) in 500 mM HEPES/K⁺ buffer, pH 7.4, and add to the reaction mixture.

  • Enzyme Addition: Add TktA, Cj1424, Cj1425, GmhB, and Cj1423 to a final concentration of 20 µM each.

  • Incubation: Incubate the reaction mixture at room temperature, monitoring the reaction progress by ³¹P NMR spectroscopy until completion.

  • Enzyme Removal: Remove the enzymes by centrifugal filtration using a 10 kDa molecular weight cutoff filter.

  • Purification: Purify the GDP-d-glycero-α-d-manno-heptose by anion-exchange chromatography (e.g., DEAE). Monitor fractions by UV-Vis spectroscopy at 255 nm.

  • Yield: A net yield of approximately 50% can be expected.[4]

Expression and Purification of Recombinant Enzymes (Cj1427, Cj1430, Cj1428)

The enzymes Cj1427, Cj1430, and Cj1428 from C. jejuni are expressed as recombinant proteins in E. coli.

  • Transformation: Transform E. coli BL21 (DE3) competent cells with expression plasmids containing the genes for Cj1427, Cj1430, and Cj1428.

  • Culture Growth: Inoculate a starter culture in LB medium containing kanamycin (50 µg/mL). Use the starter culture to inoculate 1.0 L of LB medium. Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Purification: Resuspend the cell pellet and lyse the cells. Purify the His-tagged proteins using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography.

Enzymatic Synthesis of GDP-d-glycero-β-l-gluco-heptose

This one-pot reaction utilizes the three purified enzymes to convert the precursor into the final product.

  • Reaction Setup: In a reaction vessel, combine GDP-d-glycero-α-d-manno-heptose (e.g., 4.0 mM), α-ketoglutarate (e.g., 8.0 mM), and NADPH (e.g., 5.0 mM) in 50 mM HEPES buffer, pH 8.0.

  • Enzyme Addition: Add the purified enzymes Cj1427, Cj1430, and Cj1428 to a final concentration of 10 µM each.

  • Incubation: Incubate the reaction mixture at room temperature for 18 hours.

  • Enzyme Removal: After incubation, remove the enzymes using a 10 kDa molecular weight cutoff filter.[5]

  • Product Purification: Purify the resulting GDP-d-glycero-β-l-gluco-heptose using an anion-exchange column (e.g., Dionex CarboPac PA1).[5]

  • Analysis: Analyze the purified product by ESI-MS and ¹H NMR spectroscopy to confirm its identity and purity.[2][5]

Data Presentation

Table 1: Summary of Reagents for a 1.0 mL Synthesis Reaction

ComponentStock ConcentrationFinal ConcentrationVolume to Add
GDP-d-glycero-α-d-manno-heptose100 mM4.0 mM40 µL
α-Ketoglutarate200 mM8.0 mM40 µL
NADPH100 mM5.0 mM50 µL
Cj14271 mM (100x)10 µM10 µL
Cj14301 mM (100x)10 µM10 µL
Cj14281 mM (100x)10 µM10 µL
50 mM HEPES, pH 8.0--to 1.0 mL

Table 2: Kinetic Parameters for Key Enzymes in the Pathway

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)
Cj1430GDP-d-glycero-4-keto-α-d-lyxo-heptose130 ± 200.40 ± 0.02
Cj1428GDP-d-glycero-4-keto-β-l-xylo-heptose41 ± 50.25 ± 0.01

Note: Kinetic constants were determined using a coupled enzyme assay.[2]

Visualizations

Signaling Pathway

Enzymatic_Synthesis_Pathway cluster_0 Biosynthesis of GDP-d-glycero-β-l-gluco-heptose A GDP-d-glycero-α-d-manno-heptose B GDP-d-glycero-4-keto-α-d-lyxo-heptose A->B Cj1427 (C4-dehydrogenase) + α-KG C GDP-d-glycero-4-keto-β-l-xylo-heptose B->C Cj1430 (C3/C5-epimerase) D GDP-d-glycero-β-l-gluco-heptose C->D Cj1428 (C4-reductase) + NADPH

Caption: Enzymatic pathway for the synthesis of GDP-d-glycero-β-l-gluco-heptose.

Experimental Workflow

Experimental_Workflow cluster_1 Experimental Workflow start Start: Precursor Synthesis (GDP-d-glycero-α-d-manno-heptose) one_pot One-Pot Enzymatic Reaction start->one_pot enzyme_prep Enzyme Expression & Purification (Cj1427, Cj1430, Cj1428) enzyme_prep->one_pot purification Product Purification (Anion-Exchange Chromatography) one_pot->purification analysis Product Analysis (ESI-MS, NMR) purification->analysis end End Product: GDP-d-glycero-β-l-gluco-heptose analysis->end

Caption: Workflow for the enzymatic synthesis and purification of the target molecule.

References

Troubleshooting & Optimization

Technical Support Center: D-Glucoheptose Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of D-glucoheptose and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental scale-up of this compound synthesis.

Problem/Observation Potential Cause Suggested Solution
Significant drop in yield during scale-up of protection/deprotection steps (e.g., silylation/benzylation). [1]Reagent loading and reaction kinetics may not scale linearly. Localized concentration gradients and heat transfer issues can occur in larger reaction volumes.- Perform a step-wise scale-up, carefully monitoring temperature and mixing efficiency. - Consider alternative protecting group strategies that are more robust for larger scales. - For silylation, test different silylating agents and optimize reaction conditions (e.g., temperature, solvent, base).
Low overall yield in multi-step synthesis. [2][3]Cumulative losses at each step of a long synthetic route. Sub-optimal reaction conditions for one or more steps.- Identify the lowest-yielding steps and focus optimization efforts there. - Investigate alternative, more convergent synthetic routes to reduce the number of linear steps.[2] - Re-evaluate and optimize reaction parameters (temperature, concentration, catalyst loading, reaction time) for each step at the target scale.
Formation of epimeric mixtures (e.g., D-glucose and D-mannose from D-arabinose in Kiliani-Fischer synthesis). [4][5]The addition of the cyanide in the Kiliani-Fischer synthesis creates a new chiral center, leading to the formation of two diastereomers.[4][5]- This is an inherent outcome of the classical Kiliani-Fischer synthesis. - Develop an efficient separation method for the diastereomers, such as chromatography or fractional crystallization.[4] - Explore stereoselective synthesis routes to favor the formation of the desired this compound epimer.
Difficult purification of the final product. [6]Presence of unreacted starting materials, by-products from side reactions, or residual reagents and solvents. The reduction of the lactone in the Kiliani-Fischer synthesis can produce a mixture of products.[6]- Optimize the reaction to drive it to completion and minimize side reactions. - Employ a multi-step purification strategy, which may include chromatography (e.g., ion-exchange, size-exclusion), crystallization, and/or solvent extraction. - For enzymatic reactions, consider downstream processing techniques like capture and release to facilitate in-line purification.[7]
Use of toxic reagents (e.g., mercury salts, large quantities of cyanide). [3][4]Classical synthesis routes often rely on hazardous materials that are not ideal for large-scale production.[3][4]- Investigate modern, greener synthetic alternatives that avoid toxic reagents. - Consider enzymatic or chemo-enzymatic approaches, which often use milder and more environmentally friendly conditions. - If the use of toxic reagents is unavoidable, ensure proper safety protocols and waste disposal procedures are in place, and explore methods to minimize the quantities used.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis from gram-scale to larger quantities?

A1: The primary challenges include significant decreases in yield for certain reactions, particularly protection and deprotection steps like silylation.[1] Multi-step syntheses suffer from cumulative yield losses.[2][3] The use and disposal of toxic reagents, such as those in older protocols, become more problematic at larger scales.[3][4] Finally, the purification of the final product from complex reaction mixtures can be difficult and costly to scale up.[6]

Q2: Are there more modern and scalable alternatives to the classical Kiliani-Fischer synthesis for producing this compound?

A2: Yes, modern synthetic routes often start from more readily available materials like D-glucose and employ reactions like the Wittig olefination followed by stereoselective dihydroxylation to extend the carbon chain.[2] Other approaches include the Horner-Wadsworth-Emmons (HWE) reaction.[2][8] Enzymatic and chemo-enzymatic methods are also being developed to offer milder and more selective reaction conditions suitable for scale-up.

Q3: How can I improve the yield of my multi-step this compound synthesis?

A3: To improve the overall yield, it is crucial to optimize each step of the synthesis individually at the desired scale. Identifying and enhancing the lowest-yielding reactions will have the most significant impact. For instance, optimizing the Wittig olefination step can lead to an overall increase in product yield.[2] Additionally, minimizing the number of steps by choosing a more convergent synthetic route is a key strategy for improving overall efficiency.[3]

Q4: What are the key considerations for purifying this compound at a larger scale?

A4: At a larger scale, purification strategies need to be both effective and economical. While chromatography is a powerful tool, it can be expensive and time-consuming to scale up. Consider developing robust crystallization methods for the final product or key intermediates. For syntheses that produce mixtures of isomers, developing efficient separation techniques is critical.[4] In some cases, enzymatic removal of by-products, such as residual D-glucose, can be a highly selective and scalable purification method.[9]

Experimental Protocols

General Procedure for Gram-Scale Synthesis of a D-glycero-α-D-gluco-heptoside Derivative from D-Glucose

This protocol is a generalized representation based on modern synthetic routes.[2][3] Specific reagents and conditions will vary depending on the desired final product.

  • Protection of D-Glucose: Start with a readily available derivative of D-glucose, such as 1-O-methyl α-D-glucopyranoside.

  • Selective Protection/Deprotection Sequence: A series of protection and deprotection steps are performed to selectively protect the hydroxyl groups, leaving the C6 hydroxyl group free for chain extension. This often involves silylation and benzylation.

  • Oxidation: The primary alcohol at C6 is oxidized to an aldehyde.

  • Chain Extension (Wittig Olefination): The aldehyde is reacted with a Wittig reagent (e.g., Ph₃P=CH₂) to extend the carbon chain by one, forming a C7 alkene.

  • Stereoselective Dihydroxylation: The newly formed double bond is dihydroxylated, often using osmium tetroxide, to create the two new hydroxyl groups with the desired stereochemistry.

  • Phosphorylation (Optional): If a phosphorylated derivative is desired, a phosphorylation step is carried out on one of the hydroxyl groups.

  • Final Deprotection: All protecting groups are removed to yield the final this compound derivative.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_end Final Product start D-Glucose Derivative protect Selective Protection/ Deprotection start->protect 1 oxidize Oxidation at C6 protect->oxidize 2 wittig Wittig Olefination (Chain Extension) oxidize->wittig 3 dihydroxylate Stereoselective Dihydroxylation wittig->dihydroxylate 4 phosphorylate Phosphorylation (Optional) dihydroxylate->phosphorylate 5 deprotect Final Deprotection phosphorylate->deprotect 6 product This compound Derivative deprotect->product 7

Caption: Generalized workflow for this compound synthesis.

troubleshooting_tree start Low Yield at Scale-Up q1 Is the drop in yield at a specific step? start->q1 q2 Is purification difficult? start->q2 a1_yes Protection/ Deprotection q1->a1_yes Yes a1_no Overall low yield q1->a1_no No s1 Optimize reagent loading, mixing, and temperature. Consider alternative protecting groups. a1_yes->s1 s2 Identify and optimize lowest-yielding step. Investigate more convergent routes. a1_no->s2 a2_yes Mixture of epimers q2->a2_yes Yes a2_no Other impurities q2->a2_no No s3 Develop efficient chromatographic or crystallization-based separation. a2_yes->s3 s4 Optimize reaction to minimize by-products. Develop multi-step purification protocol. a2_no->s4

Caption: Troubleshooting decision tree for scale-up issues.

References

Technical Support Center: D-Glucoheptose Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of D-glucoheptose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common issues encountered during synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chemical synthesis of this compound, focusing on two primary chain-extension methods from D-glucose: the Kiliani-Fischer (cyanohydrin) synthesis and the Wittig reaction.

Issue 1: Low Yield in Kiliani-Fischer Synthesis

Q1: My Kiliani-Fischer synthesis of this compound from D-glucose is resulting in a low overall yield. What are the potential causes and how can I improve it?

A1: Low yields in the Kiliani-Fischer synthesis are a common issue and can stem from several factors throughout the multi-step process. Here are the primary causes and troubleshooting strategies:

  • Epimer Formation: The initial cyanohydrin formation creates a new chiral center at C2, resulting in a mixture of two diastereomers (epimers): D-glycero-D-gluco-heptono-γ-lactone and D-glycero-D-manno-heptono-γ-lactone. The ratio of these epimers is often not 1:1, and if the desired D-gluco configuration is the minor product, the final yield will be inherently low.

    • Solution: While completely controlling the stereoselectivity is challenging, adjusting reaction conditions can influence the epimer ratio. Some literature suggests that the choice of base and reaction temperature can have a modest effect. It is crucial to efficiently separate the desired D-gluco intermediate.

  • Incomplete Lactonization or Reduction: The subsequent hydrolysis of the nitrile to a lactone and the final reduction to the aldose can be inefficient.

    • Solution: For the reduction step, an improved method utilizes catalytic hydrogenation (e.g., using palladium on barium sulfate) of the cyanohydrin to an imine, which is then hydrolyzed to the aldehyde. This two-step process can offer higher yields than the classic method involving lactone formation and reduction with sodium amalgam.[1][2]

  • Degradation of Sugars: Sugars are sensitive to harsh reaction conditions. Strong acidic or basic conditions and high temperatures can lead to degradation and the formation of byproducts.

    • Solution: Use milder reaction conditions where possible. For example, in the hydrolysis of the cyanohydrin, carefully control the temperature and pH.

  • Difficult Purification: The separation of the two epimeric lactones or the final heptose products can be challenging due to their similar physical properties, leading to product loss during purification.

    • Solution: Employ high-performance liquid chromatography (HPLC) or other advanced chromatographic techniques for efficient separation. Derivatization of the intermediates can sometimes facilitate easier separation.

Issue 2: Poor Stereoselectivity in the Wittig Reaction Pathway

Q2: I'm using a Wittig reaction to extend the carbon chain of a D-glucose derivative to a heptose precursor, but I'm getting a mixture of E/Z isomers and poor stereoselectivity in the subsequent dihydroxylation. How can I improve this?

A2: Achieving high stereoselectivity is a critical challenge in this synthetic route. Here’s how to address these issues:

  • E/Z Selectivity of the Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

    • Stabilized Ylides: If your Wittig reagent contains an electron-withdrawing group (e.g., an ester), it is considered "stabilized" and will predominantly form the (E)-alkene, which is generally desired for subsequent stereocontrolled dihydroxylation.[3]

    • Non-Stabilized Ylides: If you are using a non-stabilized ylide (e.g., with an alkyl group), the (Z)-alkene is often the major product. To favor the (E)-alkene, consider using the Schlosser modification of the Wittig reaction.[4]

  • Stereoselectivity of Dihydroxylation: The facial selectivity of the dihydroxylation of the alkene intermediate determines the stereochemistry at the newly formed chiral centers.

    • Substrate Control: The existing stereocenters on the glucose backbone will influence the approach of the dihydroxylation reagent (e.g., osmium tetroxide). The stereochemical outcome often follows Kishi's empirical rule.[5] For substrates with a 2,3-threo configuration, high diastereoselectivity is often observed.[5]

    • Reagent Control: While less common for this specific transformation, the use of chiral ligands in asymmetric dihydroxylation can influence the stereochemical outcome, but this adds complexity and cost.

Issue 3: Difficulty in Removing Triphenylphosphine (B44618) Oxide Byproduct

Q3: After performing a Wittig reaction, I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct from my desired heptose precursor.

A3: The removal of TPPO is a classic challenge in Wittig reactions due to its physical properties.

  • Crystallization: If your product is crystalline, recrystallization can be an effective method for purification. TPPO is often more soluble in certain solvent systems than the desired product.

  • Chromatography: Flash column chromatography is a common method for separating TPPO. A solvent system with a moderate polarity is typically effective. However, TPPO can sometimes co-elute with products of similar polarity.

  • Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate, allowing it to be removed by filtration.

  • Alternative Reagents: Consider using a Horner-Wadsworth-Emmons (HWE) reaction, which is a variation of the Wittig reaction. The phosphate (B84403) byproduct from an HWE reaction is water-soluble and can be easily removed by an aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What are the main chemical synthesis routes for this compound starting from D-glucose?

A1: The two primary methods for extending the carbon chain of D-glucose to form this compound are:

  • Kiliani-Fischer Synthesis: This is a classical method that involves the addition of a cyanide ion to the aldehyde group of D-glucose to form a cyanohydrin. Subsequent hydrolysis and reduction extend the carbon chain by one, producing a mixture of this compound and its C2 epimer, D-mannoheptose.[6][7]

  • Wittig Reaction and Dihydroxylation: This method involves converting a protected D-glucose derivative into an aldehyde or ketone, which then undergoes a Wittig reaction to add a one or two-carbon unit, forming an alkene. Subsequent stereoselective dihydroxylation of the double bond yields the heptose.[5][8] This multi-step approach allows for more control over the stereochemistry.

Q2: Why is the yield of the desired this compound often low in the Kiliani-Fischer synthesis?

A2: The primary reason for low yields is the formation of two epimers at the new C2 stereocenter. The nucleophilic attack of the cyanide ion on the aldehyde can occur from two different faces, leading to both the D-gluco and D-manno configurations.[2] These diastereomers are formed in unequal amounts, and if the desired D-gluco isomer is the minor product, the yield is inherently limited.[9] Additionally, the reaction conditions can be harsh, leading to degradation of the sugar, and the separation of the epimers can be difficult, resulting in product loss.[7]

Q3: What are the advantages of using a Wittig-based approach over the Kiliani-Fischer synthesis?

A3: The main advantage of a Wittig-based synthesis is the potential for greater stereochemical control. By carefully choosing the protecting groups on the starting glucose molecule and the conditions for the Wittig reaction and subsequent dihydroxylation, it is possible to selectively synthesize the desired this compound isomer, avoiding the formation of a difficult-to-separate epimeric mixture. While often longer, this approach can lead to a higher yield of the specific desired product.

Q4: Are there any significant safety concerns when synthesizing this compound?

A4: Yes, particularly with the Kiliani-Fischer synthesis, which uses highly toxic cyanide salts (e.g., NaCN or KCN) and can generate hydrogen cyanide (HCN) gas if acidified.[6] All manipulations involving cyanide must be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The Wittig reaction pathway may involve flammable solvents and strong bases. Always consult the safety data sheets (SDS) for all reagents and follow proper laboratory safety procedures.

Data Presentation

Table 1: Yields for a Multi-Step Gram-Scale Synthesis of a this compound Derivative

This table summarizes the yields for an 11-step synthesis of 1-O-methyl d-glycero-α-d-gluco-heptoside 7-phosphate starting from 1-O-methyl α-d-glucopyranoside, adapted from an optimized gram-scale protocol.[8]

StepReactionStarting MaterialProductYield (%)
1Silylation1-O-methyl α-d-glucopyranoside1-O-methyl-6-O-TIPS-α-d-glucopyranoside92
2Benzylation1-O-methyl-6-O-TIPS-α-d-glucopyranoside1-O-methyl-2,3,4-tri-O-benzyl-6-O-TIPS-α-d-glucopyranoside84
3Desilylation1-O-methyl-2,3,4-tri-O-benzyl-6-O-TIPS-α-d-glucopyranoside1-O-methyl-2,3,4-tri-O-benzyl-α-d-glucopyranoside98
4Swern Oxidation1-O-methyl-2,3,4-tri-O-benzyl-α-d-glucopyranoside1-O-methyl-2,3,4-tri-O-benzyl-α-d-xylo-hexopyranosid-6-ulose78
5Wittig Olefination1-O-methyl-2,3,4-tri-O-benzyl-α-d-xylo-hexopyranosid-6-ulose1-O-methyl-2,3,4-tri-O-benzyl-6-deoxy-α-d-xylo-hex-6-enopyranoside45
6Dihydroxylation1-O-methyl-2,3,4-tri-O-benzyl-6-deoxy-α-d-xylo-hex-6-enopyranosideMixture of d-glycero and l-glycero heptosides93
7BenzylationMixture of d-glycero and l-glycero heptosides1-O-methyl-2,3,4,6,7-penta-O-benzyl-α-d-glycero-d-gluco-heptopyranoside89
8Debenzylation1-O-methyl-2,3,4,6,7-penta-O-benzyl-α-d-glycero-d-gluco-heptopyranoside1-O-methyl-α-d-glycero-d-gluco-heptopyranoside95
9Phosphorylation1-O-methyl-α-d-glycero-d-gluco-heptopyranoside1-O-methyl-2,3,4,6-tetra-O-benzyl-7-O-(dibenzylphosphoryl)-α-d-glycero-d-gluco-heptopyranoside65
10Hydrogenolysis1-O-methyl-2,3,4,6-tetra-O-benzyl-7-O-(dibenzylphosphoryl)-α-d-glycero-d-gluco-heptopyranoside1-O-methyl-d-glycero-α-d-gluco-heptoside 7-phosphate99
Overall 1-O-methyl α-d-glucopyranoside 1-O-methyl-d-glycero-α-d-gluco-heptoside 7-phosphate ~25.3

Experimental Protocols

Protocol 1: Kiliani-Fischer Synthesis (Improved Method)

This protocol describes a general procedure for the one-carbon chain extension of D-glucose to a mixture of this compound and D-mannoheptose.

  • Cyanohydrin Formation:

    • Dissolve D-glucose in water.

    • Add an aqueous solution of sodium cyanide (NaCN) dropwise while maintaining the temperature at or below room temperature. The reaction is typically carried out under slightly basic conditions.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or other appropriate methods).

  • Catalytic Hydrogenation:

    • Transfer the aqueous solution of the cyanohydrins to a hydrogenation vessel.

    • Add a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst.

    • Pressurize the vessel with hydrogen gas and stir vigorously.

    • Monitor the reaction until the nitrile group is fully reduced to an imine, which is subsequently hydrolyzed in situ to the aldehyde.

  • Purification:

    • Filter the reaction mixture to remove the catalyst.

    • The resulting aqueous solution contains a mixture of this compound and D-mannoheptose.

    • Separate the two epimers using preparative HPLC or by forming derivatives that are more easily separated by crystallization or column chromatography.

Protocol 2: Wittig Olefination of a Protected D-glucose Derivative

This protocol outlines the Wittig reaction step in a multi-step synthesis of a this compound precursor. It assumes the starting material, a protected D-glucose with an aldehyde at C6, has been synthesized.

  • Ylide Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C.

    • Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic orange-red color of the ylide persists.

  • Wittig Reaction:

    • Dissolve the protected D-glucose C6-aldehyde in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Visualizations

Troubleshooting_Kiliani_Fischer start Low Yield in Kiliani-Fischer Synthesis cause1 Poor Epimer Ratio (Low D-gluco) start->cause1 cause2 Inefficient Reduction of Lactone start->cause2 cause3 Difficult Separation of Epimers start->cause3 sol1 Optimize Reaction Conditions (Base, Temperature) cause1->sol1 sol2 Use Improved Method: Catalytic Hydrogenation cause2->sol2 sol3 Employ Preparative HPLC or Derivatization cause3->sol3

Caption: Troubleshooting workflow for low yield in Kiliani-Fischer synthesis.

Wittig_Pathway cluster_start Starting Material cluster_wittig Wittig Olefination cluster_hydroxylation Hydroxylation cluster_end Final Product start Protected D-Glucose (e.g., Aldehyde at C6) ylide Ylide Formation (e.g., Ph3P=CH2) wittig Wittig Reaction start->wittig ylide->wittig alkene Alkene Intermediate wittig->alkene dihydroxylation Stereoselective Dihydroxylation (OsO4) alkene->dihydroxylation end Protected this compound dihydroxylation->end

Caption: Experimental workflow for the Wittig-based synthesis of this compound.

References

Technical Support Center: Purification of D-Glucoheptose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of D-glucoheptose from reaction byproducts.

Diagram of the Primary Synthetic Route and Purification Challenge

D_Arabinose D-Arabinose KF_Reaction Kiliani-Fischer Synthesis D_Arabinose->KF_Reaction Mixture Epimeric Mixture: This compound & D-Mannoheptose KF_Reaction->Mixture Purification Purification Mixture->Purification D_Glucoheptose Pure this compound Purification->D_Glucoheptose Desired Product D_Mannoheptose D-Mannoheptose (Byproduct) Purification->D_Mannoheptose Separated Byproduct

Caption: Synthetic workflow for this compound production and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their primary byproducts?

A1: The most common laboratory-scale synthesis of this compound is the Kiliani-Fischer synthesis , starting from D-arabinose (which can be obtained from D-glucose). This reaction elongates the carbon chain of an aldose. A key challenge with this method is that it creates a new chiral center at the C2 position, resulting in a mixture of two C2-epimers: the desired This compound and the primary byproduct, D-mannoheptose .[1][2][3] The chemical yield for this synthesis is typically around 30%.[1]

Q2: What are the recommended methods for purifying this compound from its epimeric byproduct, D-mannoheptose?

A2: The separation of this compound and D-mannoheptose is challenging due to their similar physical properties. The most effective methods are chromatographic techniques:

  • Ion-Exchange Chromatography of Borate (B1201080) Complexes: This is a highly effective method for separating sugar epimers.[4][5][6] Sugars with cis-hydroxyl groups on adjacent carbons form more stable complexes with borate ions, leading to differential retention on an anion-exchange column.

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC using specific stationary phases can resolve epimers. Common column choices include those with calcium or lead counter-ions or amino-based columns.[7]

  • Simulated Moving Bed (SMB) Chromatography: For larger-scale purifications, SMB is a continuous chromatographic technique that can efficiently separate sugar isomers with high purity and yield.[8][9][10][11][12]

Fractional crystallization of the free sugars is generally difficult for epimers. However, separation of the diastereomeric lactone intermediates formed during the Kiliani-Fischer synthesis by crystallization or chromatography can be a viable strategy before the final reduction step.[1]

Q3: Can I use fractional crystallization to purify this compound?

A3: While fractional crystallization is a common purification technique, it is often ineffective for separating C2-epimers like this compound and D-mannoheptose due to their very similar solubilities. However, it is possible to separate the intermediate diastereomeric lactones (D-gluconolactone and D-mannonolactone) formed during the Kiliani-Fischer synthesis by crystallization before the final reduction step to the respective sugars.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Chromatographic Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of this compound and D-mannoheptose peaks in HPLC. 1. Inappropriate column: The stationary phase may not have sufficient selectivity for the epimers. 2. Incorrect mobile phase: The mobile phase composition may not be optimal for resolving the isomers. 3. Temperature fluctuations: Inconsistent column temperature can lead to retention time shifts and poor resolution.[13] 4. Anomer separation: At low temperatures, the α and β anomers of the sugars may separate, leading to peak broadening or splitting.1. Column Selection: Use a column specifically designed for sugar separations, such as a cation-exchange column in the calcium (Ca²⁺) or lead (Pb²⁺) form, or an amino column.[7] For borate complex chromatography, a strong anion-exchange resin is required.[6] 2. Mobile Phase Optimization: For ion-exchange chromatography, carefully optimize the pH and concentration of the borate buffer.[14] For other HPLC methods, a mobile phase of acetonitrile (B52724) and water is common; adjust the ratio to improve separation. 3. Temperature Control: Use a column oven to maintain a stable and elevated temperature (e.g., 80-85°C) to ensure rapid anomer interconversion and sharper peaks.[11] 4. Elevated Temperature: Operating at a higher temperature will cause the anomers to interconvert more rapidly, resulting in a single, sharper peak for each epimer.
Peak tailing in HPLC. 1. Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on silica-based columns can interact with the hydroxyl groups of the sugars. 2. Column overload: Injecting too concentrated a sample can lead to peak distortion. 3. Contaminated guard column or column inlet: Particulate matter or strongly retained impurities can affect peak shape.1. Mobile Phase Additives: Use a mobile phase with an appropriate buffer or additive to minimize secondary interactions. 2. Sample Dilution: Dilute the sample before injection. 3. Column Maintenance: Replace the guard column and/or clean the analytical column.
Inconsistent retention times. 1. Mobile phase composition drift: The composition of the mobile phase may be changing over time. 2. Flow rate instability: The HPLC pump may not be delivering a consistent flow rate. 3. Temperature fluctuations: As mentioned above, temperature affects retention.1. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-degassed.[13] 2. Pump Maintenance: Check the pump for leaks and ensure the seals are in good condition.[15] 3. Stable Temperature: Use a reliable column oven.
Low recovery of this compound after purification. 1. Co-elution with the byproduct: Incomplete separation leads to loss of product in the mixed fractions. 2. Degradation of the sugar on the column: Harsh mobile phase conditions (e.g., very high or low pH) can degrade sugars. 3. Irreversible adsorption: The sugar may be strongly and irreversibly binding to the stationary phase.1. Optimize Separation: Further optimize the chromatographic method to achieve baseline separation. 2. Mild Conditions: Use near-neutral pH mobile phases whenever possible. 3. Column Flushing: Implement a robust column washing protocol after each run.

Experimental Protocols

Protocol 1: Purification of this compound via Ion-Exchange Chromatography of Borate Complexes

This protocol is based on the principle that cis-diols on adjacent carbons form more stable complexes with borate, allowing for chromatographic separation on an anion-exchange resin.

Materials:

  • Crude reaction mixture containing this compound and D-mannoheptose.

  • Strong anion-exchange resin (e.g., Dowex 1-X8, borate form).

  • Boric acid.

  • Potassium hydroxide (B78521) or sodium hydroxide for pH adjustment.

  • Deionized water.

  • Chromatography column.

  • Fraction collector.

  • Method for sugar detection (e.g., refractive index detector, or a colorimetric assay like the phenol-sulfuric acid method).

Procedure:

  • Resin Preparation:

    • Pack a chromatography column with the strong anion-exchange resin.

    • Wash the resin extensively with deionized water.

    • Convert the resin to the borate form by passing a 0.1 M potassium borate buffer (pH adjusted to ~9-10) through the column until the effluent pH is stable.

    • Equilibrate the column with the starting eluent (a lower concentration borate buffer, e.g., 0.01 M, pH 9).

  • Sample Preparation:

    • Dissolve the crude sugar mixture in a small volume of the starting eluent.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatography:

    • Load the prepared sample onto the equilibrated column.

    • Elute the sugars with a linear gradient of increasing borate concentration (e.g., from 0.01 M to 0.1 M potassium borate, pH 9) at a constant flow rate.

    • Collect fractions using a fraction collector.

  • Analysis and Product Recovery:

    • Analyze the collected fractions for sugar content.

    • Pool the fractions containing pure this compound.

    • Remove the borate from the pooled fractions. This can be achieved by repeated co-distillation with methanol (B129727) after acidification with a volatile acid like acetic acid, or by using a cation-exchange resin in the H⁺ form.

    • Lyophilize or concentrate the borate-free solution to obtain pure this compound.

Logical Workflow for Borate Complex Chromatography:

Start Crude Mixture: This compound & D-Mannoheptose Prepare_Sample Dissolve and Filter Sample Start->Prepare_Sample Prepare_Column Prepare Anion-Exchange Column (Borate Form) Chromatography Load Sample and Elute with Borate Gradient Prepare_Column->Chromatography Prepare_Sample->Chromatography Collect_Fractions Collect Fractions Chromatography->Collect_Fractions Analyze_Fractions Analyze Fractions for Sugars Collect_Fractions->Analyze_Fractions Pool_Fractions Pool Pure This compound Fractions Analyze_Fractions->Pool_Fractions Remove_Borate Remove Borate (e.g., co-distillation with methanol) Pool_Fractions->Remove_Borate Isolate_Product Isolate Pure This compound Remove_Borate->Isolate_Product

Caption: Workflow for this compound purification by borate complex chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and purification of this compound. Note that specific values can vary significantly based on reaction conditions and purification scale.

Parameter Method Typical Value Reference(s)
Overall Yield Kiliani-Fischer Synthesis~30%[1]
Purity after a single chromatographic step HPLC or Ion-Exchange>95% (can be optimized for higher purity)General chromatographic principles
Recovery from chromatography Preparative HPLC/Ion-Exchange80-95% (dependent on separation efficiency)General chromatographic principles
Purity of final product after optimization Optimized Synthesis and Purification>98.5%[16]
Diastereomeric Ratio (d-glycero/l-glycero) after synthesis Modified Wittig Olefination route>15:1 after chromatography
Anomeric Ratio (α/β) in final product Optimized Synthesis and Purification>40:1[16]

Note: The provided data for diastereomeric and anomeric ratios are from an optimized synthesis of a D-glucoheptoside derivative and may not be directly representative of a standard Kiliani-Fischer synthesis of the free sugar. However, they illustrate the high levels of purity that can be achieved through careful optimization of synthetic and purification methods.

References

Technical Support Center: D-Glucoheptose Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of D-glucoheptose using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common HPLC columns used for this compound separation?

A1: For the analysis of polar compounds like this compound, several types of HPLC columns are commonly employed. These include amino-propyl bonded silica (B1680970) columns, ligand exchange columns, and those used for Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3] Amino columns are a popular choice for carbohydrate analysis in HILIC mode.[1][4] Ligand exchange chromatography, often using columns with metal counter-ions like calcium (Ca2+) or lead (Pb2+), is another effective technique for separating monosaccharides.[5][6]

Q2: What is the typical mobile phase for this compound analysis?

A2: The mobile phase composition is critical for successful this compound separation. A common mobile phase for amino columns is a mixture of acetonitrile (B52724) and water, typically in a ratio of 75:25 (v/v) or 80:20 (v/v).[7][8] For ligand exchange columns, ultrapure water is often sufficient as the mobile phase.[9][10] The choice of mobile phase will depend on the specific column being used and the desired separation.

Q3: What detection method is most suitable for this compound?

A3: Since this compound lacks a strong UV chromophore, Refractive Index (RI) detection is the most commonly used method.[11] RI detectors are universal for non-UV absorbing compounds but are sensitive to temperature and pressure fluctuations, making a stable baseline crucial. Other detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) can also be used, particularly with HILIC separations.[1][12]

Q4: Can anomers of this compound be separated by HPLC?

A4: Yes, the separation of anomers (α and β forms) of reducing sugars like this compound can occur, leading to peak splitting or broadening.[13][14] To prevent this, it is common to perform the separation at an elevated temperature (e.g., 70-80 °C) or under alkaline conditions, which promotes rapid interconversion between the anomers, resulting in a single, sharp peak.[13][15]

Troubleshooting Guide

Peak Shape Problems

Q5: My this compound peak is tailing. What are the possible causes and solutions?

A5: Peak tailing is a common issue in sugar analysis. The primary causes include secondary interactions with the stationary phase, column contamination, or extra-column effects.

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active sites on the column packing material can cause tailing.

    • Solution: For amino columns, ensure the mobile phase has an appropriate pH. Sometimes, working at a slightly alkaline pH can improve peak shape.[16] For silica-based columns, residual silanol (B1196071) groups can be problematic; using an end-capped column may help.

  • Column Contamination: Accumulation of sample matrix components on the column can lead to peak distortion.

    • Solution: Implement a robust sample preparation procedure to remove interfering substances.[17] Regularly flush the column with a strong solvent to remove contaminants. Using a guard column can also protect the analytical column.[17]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from poorly connected tubing, can cause peak broadening and tailing.

    • Solution: Ensure all fittings are properly tightened and that the tubing is cut cleanly and seated correctly in the column end-fittings.[18]

Q6: I am observing split peaks for this compound. What could be the reason?

A6: Split peaks for a single analyte like this compound are often due to the separation of its anomers or a problem with the column inlet.

  • Anomer Separation: As mentioned in the FAQs, this compound can exist as α and β anomers, which may separate under certain chromatographic conditions.[13][19]

    • Solution: Increase the column temperature (e.g., to 70-80 °C) or use a mobile phase with a higher pH to accelerate anomer interconversion and merge the two peaks.[13][15]

  • Column Inlet Problem: A void or blockage at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.

    • Solution: Check for a void by disconnecting the column and inspecting the inlet. If a void is present, the column may need to be replaced. A partially blocked frit can sometimes be cleared by back-flushing the column (if the manufacturer's instructions permit).

Retention Time and Resolution Issues

Q7: The retention time for my this compound peak is drifting. How can I stabilize it?

A7: Retention time drift can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or column equilibration issues.

  • Mobile Phase Composition: Inconsistent mobile phase preparation or proportioning by the pump can lead to shifting retention times.

    • Solution: Prepare the mobile phase carefully and ensure it is thoroughly mixed and degassed. If using a gradient system, verify the pump's performance.[18][20]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention, especially with RI detection.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[20]

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can cause retention time instability.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer equilibration time than initially anticipated.[20]

Q8: I am not getting good resolution between this compound and other sugars in my sample. What can I do?

A8: Poor resolution can be addressed by optimizing the mobile phase, changing the column, or adjusting the flow rate.

  • Mobile Phase Optimization: The ratio of organic solvent to water in the mobile phase significantly impacts the retention and separation of sugars.

    • Solution: For HILIC on an amino column, decreasing the water content will generally increase retention and may improve resolution.[1] Experiment with different acetonitrile/water ratios to find the optimal separation.

  • Column Selection: The stationary phase chemistry plays a crucial role in selectivity.

    • Solution: If resolution is poor on an amino column, consider trying a ligand exchange column (e.g., Ca2+ or Pb2+ form), which offers a different separation mechanism and may provide the necessary selectivity.[5][6]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.

    • Solution: Try reducing the flow rate, but be mindful that this will increase the analysis time.

Baseline and Sensitivity Problems

Q9: My chromatogram shows "ghost peaks." What are they and how do I get rid of them?

A9: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs as well as samples. They can originate from the mobile phase, the sample solvent, or carryover from previous injections.

  • Mobile Phase Contamination: Impurities in the solvents used to prepare the mobile phase can accumulate on the column and elute as ghost peaks.

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.

  • Sample Solvent: If the sample is dissolved in a stronger solvent than the mobile phase, this can cause baseline disturbances and ghost peaks.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a thorough needle wash program on the autosampler and ensure the injection port is clean.

Q10: The sensitivity of my this compound peak is low. How can I improve it?

A10: Low sensitivity can be due to the detector settings, sample concentration, or issues with the HPLC system.

  • Detector Settings: For RI detection, ensure the detector is properly warmed up and the reference cell is flushed with fresh mobile phase.

    • Solution: Allow the RI detector to stabilize for an extended period before starting the analysis.

  • Sample Concentration: The concentration of this compound in the sample may be below the detection limit of the method.

    • Solution: If possible, increase the concentration of the sample or the injection volume. However, be cautious of overloading the column.

  • System Issues: Leaks in the system can lead to a loss of sample and reduced peak height.

    • Solution: Perform a systematic check for leaks at all fittings from the injector to the detector.[18]

Data Presentation

Table 1: Typical HPLC Conditions for Monosaccharide Analysis (Adaptable for this compound)

ParameterAmino Column (HILIC)Ligand Exchange Column
Stationary Phase Amino-propyl bonded silicaSulfonated polystyrene-divinylbenzene with Ca2+ or Pb2+
Mobile Phase Acetonitrile:Water (e.g., 75:25 v/v)[7][8]Ultrapure Water[9][10]
Flow Rate 1.0 - 2.0 mL/min0.5 - 1.0 mL/min[9][10]
Column Temperature 30 - 40 °C (or higher to prevent anomerism)70 - 85 °C[9][15]
Detection Refractive Index (RI) or ELSDRefractive Index (RI)
Injection Volume 5 - 20 µL10 - 20 µL[9][10]

Experimental Protocols

Protocol: Analysis of this compound using an Amino Column with RI Detection

This protocol provides a general methodology for the separation of this compound. Optimization may be required based on the specific sample matrix and HPLC system.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile

  • Ultrapure water (18.2 MΩ·cm)

  • Amino HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

2. Instrument and Conditions

  • HPLC system with a pump, autosampler, column oven, and refractive index detector.

  • Mobile Phase: Acetonitrile:Water (75:25, v/v). Degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes (adjust as needed based on retention time).

3. Standard Preparation

  • Prepare a stock solution of this compound in the mobile phase (e.g., 10 mg/mL).

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.5, 1, 2, 5, 10 mg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

4. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[21]

5. System Equilibration and Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the baseline is clean.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the this compound peak based on the retention time and calibration curve from the standards.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start_node Start: Chromatographic Problem (e.g., Peak Tailing, Splitting, Drifting RT) peak_shape Peak Shape Issue? start_node->peak_shape decision_node decision_node process_node process_node end_node Problem Resolved issue_node issue_node retention_time Retention Time Issue? peak_shape->retention_time No peak_tailing Peak Tailing peak_shape->peak_tailing Yes, Tailing peak_splitting Peak Splitting peak_shape->peak_splitting Yes, Splitting baseline_issue Baseline Issue? retention_time->baseline_issue No rt_drift RT Drifting retention_time->rt_drift Yes, Drifting poor_resolution Poor Resolution retention_time->poor_resolution Yes, Poor Resolution baseline_issue->end_node No ghost_peaks Ghost Peaks baseline_issue->ghost_peaks Yes check_column Check for Column Contamination & Secondary Interactions peak_tailing->check_column check_anomers Check for Anomer Separation & Column Inlet Issues peak_splitting->check_anomers flush_column Flush Column / Use Guard Column check_column->flush_column increase_temp_ph Increase Temperature / Adjust pH check_anomers->increase_temp_ph flush_column->end_node increase_temp_ph->end_node check_mobile_phase Check Mobile Phase & Temp. rt_drift->check_mobile_phase optimize_method Optimize Mobile Phase / Change Column poor_resolution->optimize_method equilibrate Ensure Proper Equilibration check_mobile_phase->equilibrate optimize_method->end_node equilibrate->end_node check_solvents Check Solvents & Carryover ghost_peaks->check_solvents use_hplc_grade Use Fresh HPLC-Grade Solvents check_solvents->use_hplc_grade use_hplc_grade->end_node

Caption: Troubleshooting workflow for this compound HPLC separation.

References

Technical Support Center: Optimizing NMR Parameters for D-Glucoheptose Anomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the NMR analysis of D-glucoheptose anomers.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing actionable solutions for optimizing your NMR experiments.

Question 1: I am observing significant signal overlap in the 1H NMR spectrum, especially in the non-anomeric region (3.2-4.5 ppm), making it impossible to assign individual proton resonances. How can I resolve this?

Answer: Severe signal overlap is a frequent challenge in carbohydrate NMR due to the similar chemical environments of many protons.[1] The most effective approach is to utilize two-dimensional (2D) NMR experiments to disperse the signals.

  • Solution A: 2D Homonuclear Correlation Spectroscopy (COSY and TOCSY).

    • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled through-bond (typically 2-3 bonds). This is useful for identifying adjacent protons.

    • TOCSY (Total Correlation Spectroscopy): This is often more powerful for carbohydrates as it reveals correlations between all protons within a single spin system (i.e., within a single monosaccharide residue). By irradiating a well-resolved anomeric proton, you can often identify all the resonances belonging to that specific anomer.[2]

  • Solution B: 2D Heteronuclear Correlation Spectroscopy (HSQC).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since 13C chemical shifts have a much larger dispersion than 1H shifts, this technique is highly effective at resolving proton signal overlap.[2]

  • Experimental Tip: Acquiring a standard set of 2D spectra, including COSY, TOCSY, and HSQC, is a robust starting point for resolving spectral overlap in complex carbohydrates.[2]

Question 2: My baseline is distorted, which is affecting the accuracy of my integrations for quantitative anomer analysis. What could be the cause and how do I fix it?

Answer: Baseline distortion can arise from several factors. Here are some common causes and their solutions:

  • Improper Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals and a flat baseline.

    • Solution: Carefully shim the spectrometer before each experiment. If automatic shimming is insufficient, manual shimming may be necessary.

  • Sample Issues: Particulate matter or high sample viscosity can lead to broad lines and baseline problems.

    • Solution: Ensure your sample is fully dissolved and filter it to remove any suspended particles.[3] If the sample is viscous, consider diluting it, though this may impact signal-to-noise.

  • Acquisition Parameters: An incorrectly set acquisition time (AQ) or relaxation delay (D1) can lead to signal truncation and baseline artifacts.

    • Solution: For quantitative analysis, ensure the relaxation delay (D1) is at least 5 times the longest T1 relaxation time of the protons being quantified. The acquisition time (AQ) should be long enough to allow the FID to decay completely into the noise.

Question 3: The relative integrals of my α- and β-anomer signals are not consistent between experiments. What could be causing this variability?

Answer: Inconsistent integration is a common issue in quantitative NMR (qNMR) and can be attributed to several factors:

  • Incomplete Relaxation: If the relaxation delay (D1) is too short, protons with different T1 values will not fully relax between scans, leading to inaccurate integrals. Anomeric protons of different anomers can have slightly different T1 values.

    • Solution: As mentioned previously, use a relaxation delay of at least 5 times the longest T1. An inversion-recovery experiment can be used to measure the T1 values of the anomeric protons.

  • Mutarotation Equilibrium: this compound, like other reducing sugars, undergoes mutarotation in solution, meaning the α- and β-anomers are in equilibrium.[4] This equilibrium can be influenced by temperature, pH, and solvent.

    • Solution: Allow the sample to reach equilibrium in the NMR tube at a constant temperature before acquiring data. This can take anywhere from minutes to hours. Monitoring the 1H spectrum over time will indicate when equilibrium has been reached.

  • Signal-to-Noise Ratio (S/N): A low S/N can make accurate integration difficult.

    • Solution: Increase the number of scans (NS) to improve the S/N.

Question 4: I am having trouble definitively assigning the anomeric configuration (α or β) based on the 1H NMR spectrum alone.

Answer: While the chemical shift of the anomeric proton can provide a clue (α-anomers are typically downfield from β-anomers), the most reliable method for assigning anomeric configuration is by measuring the 3JH1,H2 coupling constant.[5]

  • Typical Coupling Constants for Pyranose Rings:

    • Axial-Axial (e.g., β-anomer of glucose): 7–9 Hz

    • Axial-Equatorial or Equatorial-Equatorial (e.g., α-anomer of glucose): 2–4 Hz

  • Experimental Tip: Ensure your digital resolution is sufficient to accurately measure the coupling constants. This can be achieved by acquiring a larger number of data points (increasing the acquisition time).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for setting up a 1H NMR experiment for this compound anomer analysis?

A1: A standard 1D 1H experiment is the best starting point. Here are some recommended initial parameters:

  • Pulse Sequence: A simple pulse-acquire sequence (e.g., 'zg' on Bruker instruments).

  • Solvent: D2O is the most common solvent for carbohydrate NMR.

  • Temperature: Start at room temperature (e.g., 298 K). Temperature can be varied to improve resolution or study equilibrium dynamics.

  • Relaxation Delay (D1): For qualitative analysis, 1-2 seconds is often sufficient. For quantitative analysis, a longer delay of 5-10 seconds is recommended to ensure full relaxation.[6]

  • Number of Scans (NS): This will depend on your sample concentration. Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

Q2: How can I suppress the large residual HOD signal in my D2O sample?

A2: The residual water signal can obscure nearby resonances. Several techniques can be used for water suppression:

  • Presaturation: This is the most common method, where a low-power radiofrequency pulse is applied at the water resonance frequency to saturate it.

  • Solvent Exchange: Lyophilize your sample from D2O multiple times to exchange the exchangeable protons with deuterium.

  • Gradient-Based Methods: Techniques like WATERGATE (Water suppression by gradient-tailored excitation) can provide excellent water suppression with minimal distortion of nearby signals.

Q3: What are the expected chemical shift ranges for this compound anomers?

Q4: Can 2D NMR experiments be used for quantitative analysis?

A4: While 1D NMR is the gold standard for qNMR, certain 2D experiments, like HSQC, can be used for quantification with careful setup and validation. However, for determining the anomer ratio of this compound, integrating the well-resolved anomeric proton signals in a properly acquired 1D 1H spectrum is the most direct and reliable method.

Quantitative Data Summary

The following tables provide typical NMR data for carbohydrates. Note that the values for this compound are representative and should be experimentally verified.

Table 1: Representative 1H and 13C NMR Chemical Shifts (ppm) for this compound Anomers in D2O

Positionα-Anomer (1H)β-Anomer (1H)α-Anomer (13C)β-Anomer (13C)
1~5.2~4.6~93~97
2~3.5~3.2~72~75
3~3.7~3.5~73~76
4~3.4~3.4~70~70
5~3.8~3.6~72~76
6~3.7~3.7~71~71
7~3.8~3.9~63~63

Note: These are estimated values. Actual chemical shifts can be influenced by solvent, temperature, and pH.

Table 2: Typical Proton-Proton Coupling Constants (3JH,H) for Pyranose Rings

Coupling TypeTypical Value (Hz)Anomeric Configuration Indication
H1 (ax) - H2 (ax)7 - 9β-anomer (gluco configuration)
H1 (eq) - H2 (ax)2 - 4α-anomer (gluco configuration)
H (ax) - H (ax)9 - 11
H (ax) - H (eq)1 - 4
H (eq) - H (eq)0 - 2

Experimental Protocols

Protocol 1: Quantitative 1H NMR for Anomer Ratio Determination

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve in a known volume of D2O containing a known concentration of an internal standard (e.g., TSP, DSS).

    • Allow the solution to equilibrate at a constant temperature for at least 2 hours to ensure mutarotation is complete.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥ 400 MHz).

    • Carefully shim the instrument to achieve optimal resolution and lineshape.

    • Set the following parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 5 * T1 (longest)

      • Acquisition Time (AQ): ≥ 3 seconds

      • Number of Scans (NS): Sufficient to achieve S/N > 100 for the anomeric signals.

      • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Analysis:

    • Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve S/N without significant line broadening.

    • Perform a Fourier transform and carefully phase the spectrum.

    • Apply a baseline correction.

    • Integrate the signals corresponding to the anomeric protons of the α- and β-anomers.

    • Calculate the anomer ratio from the integral values.

Protocol 2: 2D NMR for Structural Elucidation (COSY, TOCSY, HSQC)

  • Sample Preparation: Prepare the sample as described in Protocol 1, but an internal standard is not necessary for qualitative analysis.

  • NMR Acquisition:

    • Acquire a standard 1D 1H spectrum to determine the spectral width and transmitter offset.

    • COSY: Use a standard gradient-selected COSY pulse sequence. Acquire at least 256 increments in the indirect dimension with 8-16 scans per increment.

    • TOCSY: Use a standard TOCSY pulse sequence with a mixing time of 60-80 ms (B15284909) to allow for magnetization transfer throughout the spin system. Acquire at least 256 increments in the indirect dimension with 8-16 scans per increment.

    • HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond 1JCH couplings (~145 Hz). Acquire at least 256 increments in the indirect dimension with 16-32 scans per increment.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform Fourier transform, phasing, and baseline correction.

    • Analyze the cross-peaks to establish correlations and assign the proton and carbon resonances for each anomer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in D2O equilibrate Allow for Mutarotation Equilibrium prep->equilibrate one_d 1D 1H NMR equilibrate->one_d Initial Survey two_d 2D NMR (COSY, TOCSY, HSQC) equilibrate->two_d For Structural Detail quant Quantitative Analysis one_d->quant Integration of Anomeric Signals struct Structural Assignment two_d->struct Correlation Analysis

Caption: Experimental workflow for this compound anomer analysis.

troubleshooting_logic start Problem Encountered overlap Signal Overlap in 1H Spectrum? start->overlap baseline Baseline Distortion? start->baseline integration Inconsistent Integration? start->integration sol_overlap Acquire 2D NMR (HSQC, TOCSY) overlap->sol_overlap Yes sol_baseline Re-shim Spectrometer Check Sample Preparation baseline->sol_baseline Yes sol_integration Increase Relaxation Delay (D1) Ensure Equilibrium integration->sol_integration Yes

Caption: Troubleshooting logic for common NMR issues.

References

Technical Support Center: D-Glucoheptose Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of D-glucoheptose in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties in aqueous solutions?

A1: this compound is a seven-carbon monosaccharide, classified as an aldoheptose.[1][2] It is a white, crystalline solid that is soluble in water.[3][4][5] In aqueous solutions, it primarily exists in a stable, six-membered ring (pyranose) form.[4] The solid form is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][6]

Q2: How should I prepare and store this compound aqueous solutions?

A2: For optimal stability, this compound solutions should be prepared with high-purity water (e.g., Milli-Q or equivalent). For short-term storage (up to one month), refrigeration at 2-8°C is recommended.[7] For long-term storage, freezing at -20°C is advisable.[3][6] Solutions should be stored in tightly sealed containers to prevent contamination and changes in concentration due to evaporation. Given that light can accelerate degradation, storing solutions in amber vials or in the dark is a good practice.[7][8]

Q3: What are the primary factors that affect the stability of this compound in an aqueous solution?

A3: The stability of this compound in water is influenced by several factors, including:

  • Temperature: Higher temperatures significantly accelerate degradation reactions.[8][9][10]

  • pH: this compound is most stable in neutral to slightly acidic conditions. Both highly acidic and, particularly, alkaline conditions can catalyze degradation.[9][11]

  • Presence of Amines: If amino acids, peptides, or proteins are present in the solution, this compound can undergo the Maillard reaction, especially upon heating.[12][13][14][15][16]

  • Oxygen and Metal Ions: The presence of dissolved oxygen and certain metal ions can promote oxidation reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solution turns yellow or brown over time, especially when heated. This is likely due to caramelization or the Maillard reaction.[9][12] Caramelization is the thermal degradation of the sugar itself.[9] The Maillard reaction occurs if amines (e.g., from buffers like Tris or biological samples) are present, forming brown pigments called melanoidins.[12]Prepare fresh solutions before use. Avoid high temperatures unless required by the protocol. If a buffer is needed, consider non-amine-based buffers like phosphate (B84403) or HEPES. Filter-sterilize the solution instead of autoclaving if possible.
Decrease in pH of the solution over time. Heating aqueous sugar solutions can lead to the formation of acidic degradation products, such as formic acid and levulinic acid, causing the pH to drop.[9]Monitor the pH of the solution, especially if it is being stored for extended periods or subjected to heat. Use a buffered solution if maintaining a specific pH is critical for your experiment.
Unexpected peaks appear in my HPLC or other analytical readouts. These peaks likely correspond to degradation products. Common degradation products from sugars include furfurals (like 5-hydroxymethylfurfural, HMF) and various organic acids.[9][17]Analyze a freshly prepared standard to confirm the retention time of pure this compound. If degradation is suspected, run the analysis at a lower temperature and ensure the mobile phase is not strongly basic or acidic.
Loss of compound concentration or reduced biological activity. This indicates significant degradation of the this compound molecule. The rate of degradation is highly dependent on temperature and pH.[8][11][18]Re-evaluate your storage and handling conditions. Prepare solutions fresh and use them promptly. Quantify the concentration of your stock solution before each experiment using a validated analytical method.

Quantitative Data on Stability

While specific kinetic data for this compound is not widely published, the stability of aldose sugars like glucose provides a strong model for expected behavior. Degradation is highly dependent on the specific conditions of the solution.

Condition Observed Effect on Aldose Sugars Implication for this compound
High Temperature (e.g., >100°C) At 100°C and neutral pH, significant degradation of glucose occurs, with the formation of organic acids and color change.[9][11][19] The rate of degradation increases exponentially with temperature.[8]Autoclaving this compound solutions will likely cause significant degradation. Use sterile filtration for sterilization.
Alkaline pH (e.g., >8.5) Sugar degradation is markedly accelerated under alkaline conditions, leading to a complex mixture of products.[11][14]Avoid storing or using this compound solutions in basic buffers for extended periods.
Acidic pH (e.g., <4) Acid-catalyzed hydrolysis and dehydration can occur, though it is generally slower than alkaline degradation at moderate temperatures.[9]While more stable than in alkaline conditions, prolonged exposure to strong acids should be minimized.
Presence of Amino Acids (Maillard Reaction) The reaction rate increases with temperature and pH. Pentoses react faster than hexoses; while this compound is a heptose, its reactivity is expected to be comparable to other reducing sugars.[18]Be aware of potential reactions when mixing this compound with proteins or amine-containing buffers, especially if heating is involved.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC-RID

This protocol provides a framework for monitoring the degradation of this compound over time under specific experimental conditions (e.g., different pH, temperature).

1. Materials and Reagents:

  • This compound standard

  • High-purity water

  • Buffers of desired pH (e.g., phosphate, citrate)

  • HPLC system with a Refractive Index Detector (RID)

  • Carbohydrate analysis HPLC column (e.g., Aminex HPX-87 series)

  • Vials for sample incubation

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired aqueous buffer. Prepare several aliquots in sealed vials for time-point analysis.

  • Incubation: Store the vials under the desired experimental conditions (e.g., in a water bath at 60°C). Designate separate vials for each time point (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, remove one vial from incubation and cool to room temperature.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Typical HPLC Conditions:

      • Column: Bio-Rad Aminex HPX-87C

      • Mobile Phase: High-purity water

      • Flow Rate: 0.6 mL/min

      • Column Temperature: 80-85°C (Note: While high column temps can degrade sugars, it is standard for these columns to achieve separation. Keep injection-to-detection time minimal).[20]

      • Detector: Refractive Index (RID)

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate. The appearance of new peaks indicates the formation of degradation products.[21]

Visualizations

Below are diagrams illustrating key concepts related to this compound stability.

cluster_conditions Influencing Factors cluster_pathways Degradation Pathways cluster_products Potential Products Temp High Temperature Caramel Caramelization Temp->Caramel pH Alkaline/Strong Acidic pH Maillard Maillard Reaction pH->Maillard AcidCat Acid-Catalyzed Dehydration pH->AcidCat Amines Presence of Amines Amines->Maillard Acids Organic Acids Caramel->Acids Melanoidins Melanoidins (Brown Polymers) Maillard->Melanoidins HMF Furfural Derivatives (e.g., HMF) AcidCat->HMF DG This compound in Aqueous Solution DG->Caramel DG->Maillard DG->AcidCat

Caption: Factors influencing this compound degradation pathways.

start Start: Prepare this compound Aqueous Solution t0 T=0 Analysis: Quantify Initial Concentration (e.g., by HPLC) start->t0 incubate Incubate Aliquots under Test Conditions (e.g., Temp, pH) start->incubate compare Compare [Glucoheptose] at Tx to [Glucoheptose] at T=0 t0->compare timepoint Remove Aliquot at Defined Time Point (Tx) incubate->timepoint analyze Analyze Aliquot (Tx) by HPLC timepoint->analyze analyze->compare end End: Determine Degradation Rate compare->end

References

Technical Support Center: D-Glucoheptose Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-glucoheptose colorimetric assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My sample is showing an unexpectedly high reading in a total carbohydrate assay (e.g., Phenol-Sulfuric Acid). What could be the cause?

A1: An unexpectedly high reading can be due to several factors:

  • Presence of other non-heptose sugars: The phenol-sulfuric acid method is a general assay for carbohydrates, and other sugars in your sample will also react. Pentoses (five-carbon sugars) and other hexoses (six-carbon sugars) will contribute to the absorbance, leading to an overestimation of this compound.[1]

  • Structurally similar compounds: Sugar alcohols and other polyols can react with the assay reagents to some extent, producing a colorimetric signal.

  • Contamination: Contamination from reagents, glassware, or the sample itself with other carbohydrates can lead to falsely elevated results.

  • Reaction with non-carbohydrate substances: While the phenol-sulfuric acid method is generally robust, high concentrations of certain substances in complex samples (like wastewater) can interfere with the assay.

Q2: I am using the Cysteine-Sulfuric Acid assay for this compound, but my results are inconsistent. What are the potential sources of error?

A2: The Cysteine-Sulfuric Acid method, while more specific for heptoses than general carbohydrate assays, is sensitive to procedural variations. Inconsistent results can arise from:

  • Timing and Temperature Control: The color development in this assay is time and temperature-dependent. Strict adherence to the incubation times and temperatures specified in the protocol is crucial for reproducibility.

  • Reagent Quality and Preparation: The purity of cysteine and the concentration of sulfuric acid are critical. Use high-quality reagents and prepare fresh solutions as recommended. The color of the phenol (B47542) reagent itself can also be a factor, although a blank should account for this.

  • Pipetting Accuracy: Precise pipetting of viscous concentrated sulfuric acid is challenging but essential for accurate results.

  • Interference from other sugars: While more specific, high concentrations of other sugars, particularly hexoses, can still cause some interference.[2][3]

Q3: Can detergents in my sample buffer interfere with the this compound colorimetric assay?

A3: Yes, detergents can interfere with colorimetric assays. The mechanism of interference can be multi-faceted:

  • Interaction with Assay Reagents: Detergents can interact with reagents like phenol or the chromogenic dye, affecting color development. For instance, Tween 80 has been shown to interfere with several protein assays, suggesting it can interact with assay components.[4]

  • Altering Reaction Conditions: High concentrations of detergents can change the viscosity or other physical properties of the sample solution, which may affect reaction kinetics.

  • Micelle Formation: Detergents form micelles above their critical micelle concentration (CMC), which can sequester either the analyte or the assay reagents, thereby inhibiting the reaction.[5]

  • Direct Absorbance: Some detergents might absorb light at the same wavelength used for measurement, leading to a high background.

Q4: My sample contains proteins. Will this affect my this compound measurement?

A4: The level of interference from proteins depends on the assay being used:

  • Phenol-Sulfuric Acid Assay: This method is generally considered to be unaffected by the presence of proteins.

  • Enzymatic Assays: If you are using an enzymatic assay for this compound, proteins in the sample can interfere. They may inhibit the enzyme, or if the protein is a glycoprotein, the carbohydrate moieties could be released under harsh assay conditions and contribute to the reading.

  • General Interference: In any assay, very high protein concentrations can lead to precipitation when strong acids are added, which can scatter light and interfere with absorbance readings.

Q5: I am observing a bluish-greenish color in my samples after adding sulfuric acid in the Phenol-Sulfuric Acid method instead of the expected yellow-orange. What does this indicate?

A5: The development of an off-spec color like bluish-greenish suggests the presence of interfering substances or side reactions.[6] Potential causes include:

  • Reaction with Non-Carbohydrate Components: Certain proteins, peptides, or phenolic compounds present in the sample can react with phenol and sulfuric acid to produce different colored complexes.[6]

  • Oxidation Reactions: The strong oxidizing nature of concentrated sulfuric acid might be reacting with components in your sample matrix, leading to colored byproducts.

  • Contaminated Reagents: Contamination in your phenol or sulfuric acid could also be a cause. Ensure you are using high-purity reagents.

Troubleshooting Guides

Issue 1: Inaccurate or Non-Reproducible Standard Curve
Potential Cause Troubleshooting Step
Inaccurate standard preparationPrepare fresh this compound standards from a high-purity source. Use a calibrated balance and volumetric flasks.
Pipetting errors with viscous reagentsUse positive displacement pipettes for viscous liquids like concentrated sulfuric acid. Ensure slow and consistent pipetting.
Inconsistent timing of reagent addition and readingsUse a multichannel pipette for simultaneous addition of reagents to multiple wells. Read all samples and standards at the same time point after color development has stabilized.
Temperature fluctuations during incubationUse a water bath or incubator with stable temperature control. Ensure all samples and standards are incubated for the same duration.
Contaminated glasswareUse acid-washed glassware to avoid contamination from residual carbohydrates.
Issue 2: Suspected Interference from the Sample Matrix
Potential Cause Troubleshooting Step
Presence of other sugarsIf possible, use a more specific assay for heptoses, such as the Cysteine-Sulfuric Acid method.[2] Alternatively, use chromatographic methods (e.g., HPLC) to separate and quantify this compound.
Protein interferenceFor assays sensitive to protein, remove proteins from the sample prior to the assay using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation.
Detergent interferenceDilute the sample to bring the detergent concentration below its critical micelle concentration (CMC).[5] Alternatively, remove the detergent using dialysis or size exclusion chromatography.
High salt concentrationDesalt the sample using dialysis or a desalting column.
Unknown interfering substancesPerform a spike and recovery experiment. Add a known amount of this compound to your sample and a control buffer. If the recovery in the sample is significantly lower or higher than in the buffer, an interfering substance is present.

Quantitative Data on Common Interferences

The following table summarizes the potential effect of common interfering substances. Note that specific quantitative data for this compound assays is limited in the literature, and some of the information is based on general carbohydrate assays. Researchers should validate these findings for their specific assay conditions.

Interfering Substance Assay Method Potential Effect Mitigation Strategy
Other Monosaccharides (e.g., glucose, fructose, xylose)Phenol-Sulfuric AcidPositive interference (overestimation)[1]Use a more specific assay (e.g., Cysteine-Sulfuric Acid) or chromatographic separation.
HexosesCysteine-Sulfuric AcidMinor positive interferenceCorrection factor or use of a specific standard curve for the mixture if the composition is known.[2][3]
ProteinsGeneral (at high concentrations)Light scattering, precipitationProtein precipitation (TCA, acetone), clarification by centrifugation.
Detergents (e.g., SDS, Triton X-100, Tween 80)GeneralVariable (positive or negative interference)[4][5]Dilution below CMC, dialysis, size exclusion chromatography.
Reducing Agents (e.g., DTT, β-mercaptoethanol)Assays involving reduction stepsPositive interferenceRemoval by precipitation or buffer exchange.
Phenolic CompoundsPhenol-Sulfuric AcidCan react to produce off-spec colors[6]Sample cleanup using solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: Cysteine-Sulfuric Acid Assay for this compound (Modified from Dische Method)

This protocol is a general guideline and should be optimized for your specific application.

Reagents:

  • Sulfuric Acid (H₂SO₄), concentrated (approx. 85%)

  • Cysteine Hydrochloride solution (0.1% w/v in water, freshly prepared)

  • This compound standards (e.g., 10-100 µg/mL in deionized water)

Procedure:

  • Pipette 1 mL of each standard or sample into a glass test tube.

  • Place the tubes in an ice bath.

  • Carefully and slowly add 4.5 mL of cold, concentrated sulfuric acid to each tube. Mix well by gentle vortexing, ensuring the solution remains cold.

  • Allow the tubes to warm to room temperature.

  • Add 0.1 mL of the 0.1% cysteine hydrochloride solution to each tube and mix thoroughly.

  • Incubate the tubes in a water bath at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes). This step is critical and may require optimization.

  • Cool the tubes to room temperature.

  • Measure the absorbance at the optimal wavelength for heptoses (typically around 510 nm).

  • Construct a standard curve by plotting the absorbance of the standards versus their concentration.

  • Determine the concentration of this compound in the samples from the standard curve.

Protocol 2: Protein Removal by Acetone Precipitation

Reagents:

  • Acetone, cold (-20°C)

Procedure:

  • To 1 volume of your sample in a microcentrifuge tube, add 4 volumes of cold (-20°C) acetone.

  • Vortex briefly to mix.

  • Incubate at -20°C for 60 minutes to allow the protein to precipitate.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the soluble carbohydrates (including this compound).

  • The supernatant can now be used in the colorimetric assay. You may need to evaporate the acetone from the supernatant before proceeding with the assay, for example, by using a gentle stream of nitrogen or a vacuum concentrator.

Visualizations

experimental_workflow cluster_start cluster_troubleshooting Troubleshooting Steps cluster_assay Colorimetric Assay start Sample Containing this compound interference_check Potential Interference? start->interference_check protein_removal Protein Precipitation (e.g., Acetone) interference_check->protein_removal Proteins detergent_removal Detergent Removal (e.g., Dialysis) interference_check->detergent_removal Detergents desalting Desalting interference_check->desalting Salts assay_step Perform Colorimetric Assay (e.g., Cysteine-Sulfuric Acid) interference_check->assay_step None Detected protein_removal->assay_step detergent_removal->assay_step desalting->assay_step read_absorbance Read Absorbance assay_step->read_absorbance calculate_concentration Calculate Concentration read_absorbance->calculate_concentration

Caption: Troubleshooting workflow for this compound colorimetric assays.

signaling_pathway cluster_reaction Phenol-Sulfuric Acid Reaction cluster_interference Interference Pathway carbohydrate This compound (or other carbohydrate) h2so4 Conc. H₂SO₄ (Dehydration) carbohydrate->h2so4 furan Furan Derivative (e.g., Hydroxymethylfurfural) h2so4->furan phenol Phenol (Condensation) furan->phenol colored_product Yellow-Orange Colored Product phenol->colored_product altered_result Inaccurate Result (Altered Absorbance) interferent Interfering Substance (e.g., other sugars, detergents) side_reaction Side Reaction or Inhibition interferent->side_reaction side_reaction->furan side_reaction->colored_product

Caption: Reaction pathway and potential interference points in the Phenol-Sulfuric Acid assay.

References

resolving co-eluting peaks in heptose isomer analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-eluting peaks in heptose isomer analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear answers and actionable troubleshooting advice for common challenges encountered during the chromatographic analysis of heptose isomers.

Frequently Asked Questions (FAQs)

Q1: What are heptose isomers, and why are they difficult to separate?

A: Heptoses are monosaccharides containing seven carbon atoms. Isomers are molecules that have the same chemical formula but different structural arrangements. This structural similarity results in nearly identical physicochemical properties, such as polarity, size, and charge, making them incredibly challenging to separate using standard chromatographic techniques. Effective separation is crucial as different isomers can have distinct biological roles.

Q2: What are the primary analytical strategies for resolving co-eluting heptose isomers?

A: The main strategies involve enhancing the selectivity of the separation method or using more advanced detection techniques. The three primary approaches are:

  • Advanced Liquid Chromatography (LC): Utilizing specialized columns that can differentiate between subtle structural differences. Porous Graphitic Carbon (PGC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most common.[1][2]

  • Chemical Derivatization: Modifying the heptose molecules to alter their chemical properties, which can improve chromatographic resolution and enhance detection sensitivity in both Gas Chromatography (GC) and LC.[3][4]

  • Advanced Mass Spectrometry (MS): Employing high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) to distinguish isomers based on unique fragmentation patterns, even if they are not fully separated chromatographically.[5]

Q3: Which chromatography technique offers the best resolution for sugar isomers like heptoses?

A: Porous Graphitic Carbon (PGC) chromatography is widely considered the gold standard for resolving complex sugar isomers.[6][7] Its unique retention mechanism, which is sensitive to the three-dimensional structure of the analyte, often allows for the separation of isomers that co-elute on other stationary phases like HILIC.[2][6] While HILIC is a robust technique for separating polar compounds, PGC frequently provides superior resolution for structurally similar glycans and monosaccharides.[6][8]

Q4: Can mass spectrometry (MS) alone differentiate between heptose isomers?

A: While challenging, it is sometimes possible. Since isomers have the same mass, a standard single-stage MS cannot distinguish them. However, tandem mass spectrometry (MS/MS) can induce fragmentation of the isomer ions. Different isomers may produce unique fragment ions or different relative abundances of common fragments, creating a characteristic "fingerprint."[5][9] Techniques like ion mobility-mass spectrometry, which separates ions based on their shape in the gas phase, also provide an additional dimension of separation. For confident identification and quantification, coupling high-resolution chromatography with MS/MS is the most reliable approach.[1]

Q5: What is derivatization, and how can it help in separating heptose isomers?

A: Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. For heptose analysis, derivatization can:

  • Increase Volatility: For analysis by Gas Chromatography (GC), polar hydroxyl groups are converted to less polar silyl (B83357) ethers (e.g., TMS derivatives), making the sugar volatile enough for GC separation.[10][11]

  • Improve Chromatographic Resolution: By altering the polarity and structure of the isomers, derivatization can enhance the separation efficiency on a given LC or GC column.

  • Enhance Detection Sensitivity: A derivatizing agent can add a "tag" to the molecule that is highly responsive to a specific detector, such as a UV-absorbing group for HPLC-UV or an easily ionizable group for mass spectrometry.

Troubleshooting Guide

Q1: I'm seeing a single, broad, or shouldered peak where I expect multiple heptose isomers. How can I confirm co-elution?

A: A misshapen peak is a classic sign of co-elution.[12][13] To confirm, you should:

  • Check Peak Purity with a Diode Array Detector (DAD): If using HPLC with a DAD, perform a peak purity analysis. The software can analyze the UV-Vis spectra across the peak. If the spectra are not consistent from the upslope to the downslope, it indicates that more than one compound is present.[12][13]

  • Examine Mass Spectra Across the Peak: If using LC-MS, extract the mass spectra from different points across the chromatographic peak (e.g., the beginning, apex, and end). If you observe different fragment ions or significant changes in the relative abundance of ions across the peak, this confirms the presence of co-eluting isomers.[12]

  • Inject a Lower Concentration: In some cases of column overload, peaks can appear broad or fronting. Try injecting a more dilute sample to see if the peak shape improves or resolves into multiple peaks.

Q2: My current HILIC method isn't resolving my heptose isomers. What should I try next?

A: If your HILIC method is insufficient, you have several options. The most effective step is often to switch to a different separation mechanism.

  • Switch to a Porous Graphitic Carbon (PGC) Column: PGC is the most recommended alternative and often provides superior resolution for sugar isomers compared to HILIC.[6][8]

  • Optimize HILIC Conditions: Before switching columns, you can try modifying your mobile phase. Adjusting the pH, buffer concentration, or the organic solvent percentage in your gradient can sometimes improve selectivity.[14]

  • Try a Different HILIC Stationary Phase: HILIC columns come with various chemistries (e.g., amide, diol, bare silica). A different stationary phase may offer different selectivity for your specific heptose isomers.[15]

Q3: I've optimized my chromatography, but resolution is still poor. How can derivatization improve separation?

A: Derivatization changes the chemical nature of the heptose isomers, which can amplify the small structural differences between them, leading to better separation. For example, converting the hydroxyl groups to bulky trimethylsilyl (B98337) (TMS) ethers for GC analysis creates derivatives whose subtle differences in shape can be more easily distinguished by the GC column.[10][11] This approach effectively translates the problem from separating polar, structurally similar sugars to separating larger, less polar derivatives where shape plays a more significant role in retention.

Q4: My isomers are separated, but the signal is too low for accurate quantification. What can I do?

A: Low signal intensity is a common problem, especially with native sugars in mass spectrometry.

  • Derivatization for Enhanced Ionization: Use a derivatization reagent that introduces a permanently charged group or a group that is very easily ionized (e.g., a tertiary amine). This can dramatically increase the signal intensity in ESI-MS.

  • Change MS Polarity Mode: Analyze samples in both positive and negative ion modes. Some sugar derivatives or adducts (e.g., with chloride) may ionize more efficiently in negative mode.

  • Optimize MS Source Parameters: Systematically optimize source parameters such as capillary voltage, gas flow, and temperatures to maximize the signal for your specific analytes.

  • Permethylation: This specific derivatization technique is known to significantly improve the ionization efficiency of sugars for MS analysis.[1][16]

Comparative Summary of Key Chromatographic Techniques
FeaturePorous Graphitic Carbon (PGC)Hydrophilic Interaction (HILIC)
Primary Retention Mechanism Adsorption based on analyte shape, size, and electronic polarizability. Highly sensitive to 3D structure.Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.
Primary Application Separation of closely related structural isomers and stereoisomers of carbohydrates.[6]Separation of a wide range of polar compounds (sugars, amino acids, polar metabolites).[14]
Advantages - Unmatched resolution for many sugar isomers.[7] - Stable over a wide pH range (1-14) and high temperatures.[17] - Good retention for very polar compounds.- Robust and reproducible. - High-throughput capabilities. - Orthogonal selectivity to reversed-phase.[2]
Disadvantages - Retention times can be less reproducible than HILIC.[1] - Retention mechanism is complex, making method development less predictable.[2]- Generally lower resolution for complex isomers compared to PGC.[6] - Sensitive to water content in the mobile phase.

Experimental Protocols

Protocol 1: General Method for Heptose Isomer Analysis using PGC-LC-MS

This protocol provides a starting point for resolving native heptose isomers. Optimization will be required based on the specific isomers and sample matrix.

  • Sample Preparation (Aqueous Extract):

    • Homogenize the biological sample (e.g., bacterial pellet, tissue) in a suitable solvent.

    • Perform an extraction (e.g., using a chloroform/methanol/water mixture) to isolate the polar metabolite fraction containing heptoses.

    • Dry the aqueous layer completely using a vacuum concentrator.

    • Reconstitute the dried extract in an aqueous solution compatible with the initial LC mobile phase (e.g., 10 mM ammonium (B1175870) bicarbonate or 0.1% formic acid in water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: Porous Graphitic Carbon, e.g., Thermo Scientific Hypercarb (100 x 2.1 mm, 3 µm).[7]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH ~8.5 (or 0.1% Formic Acid in Water for acidic conditions).

    • Mobile Phase B: Acetonitrile with 10 mM Ammonium Bicarbonate (or 0.1% Formic Acid).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 50-60 °C (higher temperatures can improve resolution).[6]

    • Gradient Program (Example):

      • 0-5 min: 2% B

      • 5-45 min: Ramp linearly from 2% to 40% B

      • 45-50 min: Ramp to 90% B (column wash)

      • 50-55 min: Hold at 90% B

      • 55-60 min: Return to 2% B (re-equilibration)[7]

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), typically in negative ion mode for native sugars.

    • Scan Mode: Full Scan (e.g., m/z 100-1000) to detect parent ions.

    • Data-Dependent MS/MS: Acquire MS/MS spectra for the most abundant ions in each full scan to aid in structural identification. Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

    • Source Parameters: Optimize capillary voltage, sheath/aux gas flows, and capillary temperature for maximum signal of a heptose standard.

Protocol 2: General Derivatization (Oximation-Silylation) for GC-MS Analysis

This two-step protocol reduces the number of isomeric peaks by first stabilizing the open-chain form of the sugar (oximation) and then making it volatile (silylation).[11]

  • Sample Preparation:

    • Ensure the sample containing heptoses is completely dry. Place 1-5 mg of the dried sample into a reaction vial.

  • Step 1: Oximation:

    • Prepare a solution of O-methoxyamine hydrochloride (or similar reagent) in pyridine (B92270) (e.g., 20 mg/mL).

    • Add 100 µL of this solution to the dried sample.

    • Cap the vial tightly and heat at 70-80°C for 30-60 minutes to form the oxime derivatives.

    • Cool the vial to room temperature.

  • Step 2: Silylation:

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.

    • Recap the vial and heat again at 70-80°C for 30-60 minutes.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a low-to-mid polarity column (e.g., DB-5ms or equivalent).

    • Employ a temperature gradient from ~100°C to 300°C to separate the derivatives.

    • Analyze the resulting mass spectra by comparing them to spectral libraries of sugar derivatives.

Visualizations

Workflow Diagrams

G General Experimental Workflow for Heptose Isomer Analysis cluster_prep Sample Preparation cluster_analysis Analysis sp1 Biological Sample sp2 Extraction of Polar Metabolites sp1->sp2 sp3 Drying & Reconstitution sp2->sp3 der Optional: Derivatization sp3->der lc LC Separation (PGC or HILIC) sp3->lc Direct Analysis der->lc Improves Separation ms MS/MS Detection & Fragmentation lc->ms da Data Analysis (Peak Integration & ID) ms->da

Caption: High-level overview of the analytical pipeline for heptose isomer analysis.

G Troubleshooting Workflow for Co-eluting Peaks cluster_confirm Confirmation cluster_resolve Resolution Strategy cluster_lc_opts LC Method Optimization start Suspected Co-elution (Broad or Shouldered Peak) confirm1 Check Peak Purity (DAD Spectra) start->confirm1 confirm2 Examine Mass Spectra Across the Peak start->confirm2 decision1 Co-elution Confirmed? confirm1->decision1 confirm2->decision1 strat1 Modify LC Method decision1->strat1 Yes strat2 Try Derivatization decision1->strat2 Yes strat3 Use Advanced MS (e.g., Ion Mobility) decision1->strat3 Yes end_no Problem is Not Co-elution (Check for overload, column void, etc.) decision1->end_no No lc1 Switch to PGC Column (from HILIC) strat1->lc1 lc2 Optimize Gradient (Slower Ramp) strat1->lc2 lc3 Change Mobile Phase pH or Buffer strat1->lc3 end_yes Peaks Resolved strat2->end_yes strat3->end_yes lc1->end_yes lc2->end_yes lc3->end_yes

Caption: A decision tree for systematically diagnosing and resolving co-eluting peaks.

References

Technical Support Center: D-Glucoheptose Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-Glucoheptose during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a freezer at temperatures under -20°C.[1][2] The compound should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and oxygen.

Q2: Why is moisture control critical for this compound stability?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of moisture can initiate and accelerate degradation pathways, such as hydrolysis and facilitate other reactions like the Maillard reaction if amines are present.

Q3: What are the primary degradation pathways for this compound?

A3: Like other monosaccharides, this compound is susceptible to several degradation pathways, particularly at elevated temperatures and in the presence of moisture. The most common pathways include:

  • Maillard Reaction: This is a non-enzymatic browning reaction that occurs between the aldehyde group of this compound and amino groups of amino acids, peptides, or proteins. This can lead to the formation of a complex mixture of products, resulting in discoloration and loss of purity.

  • Caramelization: At high temperatures, this compound can undergo caramelization, a complex series of reactions involving dehydration and polymerization of the sugar, leading to the formation of brown-colored products and a change in taste and aroma.[3][4][5][6]

Q4: Can antioxidants be used to prevent the degradation of this compound?

A4: While specific studies on the use of antioxidants with this compound are limited, antioxidants are generally used to prevent oxidative degradation. For other sugars and related compounds, ascorbic acid (Vitamin C) and tocopherols (B72186) (Vitamin E) have been shown to have a stabilizing effect by acting as free radical scavengers.[1][4][6][7][8][9] The effectiveness of a particular antioxidant for stabilizing this compound would need to be experimentally verified.

Q5: How can I assess the purity and degradation of my this compound sample?

A5: Several analytical techniques can be used to assess the purity of this compound and detect degradation products. High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a UV detector (for certain degradation products) is a common method for quantifying sugars and their degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify the parent compound and any impurities or degradation products.

Troubleshooting Guides

Issue: Observed browning or discoloration of this compound powder during storage.

Possible Causes and Solutions:

CauseTroubleshooting StepsPreventative Measures
Exposure to Elevated Temperatures Review storage temperature logs. If temperatures exceeded the recommended -20°C, the sample may have undergone caramelization or other thermal degradation.Ensure consistent storage in a calibrated freezer at or below -20°C. Use temperature monitoring devices for sensitive long-term storage.
Moisture Ingress The container seal may be compromised. This compound is hygroscopic and will absorb moisture, which can accelerate degradation.Always use tightly sealed containers. For particularly sensitive applications, consider storage in a desiccator within the freezer. Purge the container with an inert gas before sealing.
Presence of Contaminants (e.g., amines) If the this compound was exposed to an environment containing amines (e.g., from other reagents), the Maillard reaction could have been initiated.Store this compound in a dedicated and clean environment. Avoid storing it in close proximity to volatile amines or other reactive chemicals.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the analysis of this compound purity. Method validation for specific applications is required.

  • Instrumentation: HPLC system with a Refractive Index Detector (RID).

  • Column: A carbohydrate analysis column (e.g., an amino-based or ligand-exchange column).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v). The exact ratio may need optimization based on the column used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Prepare working standards of known concentrations by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity of the this compound sample is determined by comparing the peak area of the analyte to a calibration curve generated from the working standards. Degradation products will typically appear as separate peaks in the chromatogram.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

This protocol outlines a general procedure for assessing the structural integrity of this compound.

  • Instrumentation: NMR Spectrometer (a 400 MHz or higher field strength is recommended).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Experiment: 1D ¹H NMR.

    • Temperature: 25°C.

    • Number of Scans: 16-64 (depending on concentration).

  • Data Analysis: The resulting ¹H NMR spectrum should be compared to a reference spectrum of pure this compound. The presence of unexpected signals may indicate the presence of impurities or degradation products. 2D NMR experiments, such as COSY and HSQC, can be used for more detailed structural elucidation of any unknown signals.

Visualizations

logical_relationship Troubleshooting this compound Degradation start This compound Degradation Observed (e.g., discoloration, impurity peaks) check_temp Review Storage Temperature Records start->check_temp temp_ok Temperature Consistently <= -20°C? check_temp->temp_ok temp_high Cause: Thermal Degradation (Caramelization) temp_ok->temp_high No check_moisture Inspect Container Seal and Handling Procedures temp_ok->check_moisture Yes end Implement Corrective Actions: - Ensure proper storage temperature - Use hermetic seals and inert gas - Isolate from reactive chemicals temp_high->end moisture_ok Properly Sealed and Handled? check_moisture->moisture_ok moisture_issue Cause: Moisture Absorption (Hydrolysis, etc.) moisture_ok->moisture_issue No check_contaminants Assess for Potential Cross-Contamination moisture_ok->check_contaminants Yes moisture_issue->end contaminants_ok No Likely Contaminants? check_contaminants->contaminants_ok contaminants_issue Cause: Maillard Reaction (if amines present) contaminants_ok->contaminants_issue No contaminants_ok->end Yes contaminants_issue->end

Caption: Troubleshooting flowchart for this compound degradation.

maillard_reaction Simplified Maillard Reaction Pathway glucoheptose This compound (Aldehyde Group) schiff_base Schiff Base Formation glucoheptose->schiff_base amino_acid Amino Compound (e.g., Amino Acid) amino_acid->schiff_base amadori Amadori Rearrangement schiff_base->amadori degradation Further Degradation (Dehydration, Fragmentation) amadori->degradation melanoidins Melanoidins (Brown Pigments) degradation->melanoidins

Caption: General pathway for the Maillard reaction.

References

Technical Support Center: D-Glucoheptose Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-glucoheptose enzymatic reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound enzymatic reaction is showing low or no activity. What are the common causes?

Low or no enzymatic activity can stem from several factors. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition. The optimal conditions can vary significantly depending on the specific enzyme.[1]

  • Enzyme Instability: The enzyme may have lost activity due to improper storage, handling, or incubation conditions. Some enzymes are inherently unstable and may require stabilizers.

  • Substrate Quality and Stability: The this compound substrate may be of poor quality, or it may have degraded. For nucleotide-activated sugars like GDP-D-glycero-α-D-manno-heptose, the stability of the solution is critical and can be affected by temperature and pH.[2]

  • Presence of Inhibitors: The reaction mixture may contain inhibitors that interfere with enzyme activity. These can be contaminants in the substrate, buffer components, or byproducts of the reaction.

  • Incorrect Cofactor Concentration: Many enzymes involved in sugar metabolism require specific cofactors (e.g., NAD+, NADPH, ATP, metal ions). Ensure these are present at the correct concentrations.[3][4]

Q2: How can I determine the optimal conditions for my this compound enzymatic reaction?

To determine the optimal pH, temperature, and buffer conditions for your enzyme, it is recommended to perform a systematic optimization study. This typically involves:

  • pH Profiling: Assaying the enzyme activity across a range of pH values using different buffer systems to find the pH at which the enzyme is most active.

  • Temperature Profiling: Measuring enzyme activity at various temperatures to identify the optimal temperature for catalysis without causing enzyme denaturation.

  • Buffer Optimization: Testing different buffer types and ionic strengths, as these can influence enzyme stability and activity.

Q3: My reaction is producing unexpected byproducts. How can I identify and minimize them?

The formation of byproducts can be due to a lack of enzyme specificity or side reactions. To address this:

  • Product Analysis: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify the main product and any byproducts.[5]

  • Enzyme Specificity: Ensure you are using a highly specific enzyme for your desired reaction. If the enzyme has broad substrate specificity, it may act on other components in your reaction mixture.

  • Reaction Time: Optimize the reaction time. Longer incubation times can sometimes lead to the accumulation of byproducts.

Q4: I am having trouble with the stability of my enzyme during long experiments. What can I do?

Enzyme instability can be a significant issue in lengthy experiments. Consider the following strategies:

  • Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its thermal and operational stability.

  • Additives: The addition of stabilizers such as glycerol, bovine serum albumin (BSA), or specific metal ions (if required by the enzyme) can help maintain enzyme activity.

  • Storage Conditions: Store the enzyme at its recommended temperature, typically -20°C or -80°C, in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Troubleshooting Guide for Low Product Yield

Low product yield is a common problem in enzymatic reactions. The following flowchart provides a logical approach to troubleshooting this issue.

LowYieldTroubleshooting Troubleshooting Flowchart for Low Product Yield start Low Product Yield Observed check_activity Is the enzyme active? start->check_activity check_conditions Are reaction conditions optimal? (pH, Temperature, Buffer) check_activity->check_conditions Yes solution_enzyme Source new enzyme or test activity with a standard substrate. check_activity->solution_enzyme No check_substrate Is the substrate concentration and quality adequate? check_conditions->check_substrate Yes solution_conditions Optimize reaction conditions systematically. check_conditions->solution_conditions No check_cofactors Are all necessary cofactors present and at the correct concentration? check_substrate->check_cofactors Yes solution_substrate Verify substrate concentration and purity. Test a new batch of substrate. check_substrate->solution_substrate No check_inhibition Is there evidence of product or substrate inhibition? check_cofactors->check_inhibition Yes solution_cofactors Verify cofactor concentrations and stability. check_cofactors->solution_cofactors No check_byproducts Are significant byproducts being formed? check_inhibition->check_byproducts No solution_inhibition Perform kinetic studies to assess inhibition. Consider in situ product removal. check_inhibition->solution_inhibition Yes solution_byproducts Optimize reaction time and enzyme concentration. Consider a more specific enzyme. check_byproducts->solution_byproducts Yes end_node Problem Resolved check_byproducts->end_node No solution_enzyme->end_node solution_conditions->end_node solution_substrate->end_node solution_cofactors->end_node solution_inhibition->end_node solution_byproducts->end_node

Caption: A logical flowchart for troubleshooting low product yield issues.

Data Presentation: Kinetic Parameters of Enzymes in D-glycero-L-gluco-heptose Biosynthesis

The biosynthesis of D-glycero-L-gluco-heptose from GDP-D-glycero-α-D-manno-heptose in Campylobacter jejuni involves a series of enzymatic steps. Below is a summary of the known kinetic parameters for the key enzymes involved.

EnzymeSubstratekcat (s-1)Km (μM)kcat/Km (M-1s-1)
Cj1430 (Epimerase) GDP-D-glycero-4-keto-α-D-lyxo-heptose3.5 ± 0.2136 ± 1625700 ± 3400
Cj1427 (Dehydrogenase) GDP-D-glycero-α-D-manno-heptoseNot ReportedNot ReportedNot Reported
α-ketoglutarateNot ReportedNot ReportedNot Reported
Cj1428 (Reductase) GDP-D-glycero-4-keto-β-L-xylo-heptoseNot ReportedNot ReportedNot Reported

Experimental Protocols

Coupled Enzyme Assay for Determining Kinetic Constants of Cj1430

This protocol describes a coupled enzyme assay to determine the kinetic parameters of the epimerase Cj1430. The activity of Cj1430 is coupled to the NADPH-dependent reductase Cj1428, and the reaction is monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[4]

Materials:

  • Cj1427 (for substrate generation)

  • Cj1430 (enzyme to be assayed)

  • Cj1428 (coupling enzyme)

  • GDP-D-glycero-α-D-manno-heptose

  • α-ketoglutarate (α-KG)

  • NADPH

  • HEPES buffer (100 mM, pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Substrate Generation:

    • Prepare the substrate for Cj1430, GDP-D-glycero-4-keto-α-D-lyxo-heptose, by incubating GDP-D-glycero-α-D-manno-heptose (3.0 mM) and α-KG (10 mM) with Cj1427 (10 μM) in 100 mM HEPES, pH 7.5, for 1 hour.[4]

    • Remove Cj1427 from the reaction mixture using a 10 kDa molecular weight cutoff filter.[4]

    • Determine the concentration of the generated substrate.

  • Kinetic Assay:

    • Prepare a reaction mixture in a cuvette containing 100 mM HEPES buffer (pH 7.5), a saturating concentration of NADPH (e.g., 300 μM), and a suitable concentration of the coupling enzyme Cj1428 (e.g., 10 μM).[6]

    • Add varying concentrations of the generated substrate (GDP-D-glycero-4-keto-α-D-lyxo-heptose).

    • Initiate the reaction by adding a known concentration of Cj1430 (e.g., 200 nM).[6]

    • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).[6]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathways and Workflows

Biosynthetic Pathway of D-glycero-L-gluco-heptose in C. jejuni

The following diagram illustrates the enzymatic conversion of GDP-D-glycero-α-D-manno-heptose to GDP-D-glycero-β-L-gluco-heptose.

Biosynthetic_Pathway Biosynthesis of D-glycero-L-gluco-heptose sub GDP-D-glycero-α-D-manno-heptose e1 Cj1427 (Dehydrogenase) sub->e1 int1 GDP-D-glycero-4-keto-α-D-lyxo-heptose e2 Cj1430 (Epimerase) int1->e2 int2 GDP-D-glycero-4-keto-β-L-xylo-heptose e3 Cj1428 (Reductase) int2->e3 prod GDP-D-glycero-β-L-gluco-heptose e1->int1 + α-KG - Succinate e2->int2 e3->prod + NADPH - NADP+

Caption: Enzymatic conversion of GDP-D-glycero-α-D-manno-heptose.

Experimental Workflow for Kinetic Analysis

The diagram below outlines the general workflow for conducting a kinetic analysis of a this compound metabolizing enzyme.

Experimental_Workflow Workflow for Enzyme Kinetic Analysis prep_enzyme Prepare Enzyme Solution reaction_setup Set up Reaction Mixtures prep_enzyme->reaction_setup prep_substrate Prepare Substrate Solutions (Varying Concentrations) prep_substrate->reaction_setup prep_reagents Prepare Buffer and Cofactors prep_reagents->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation measurement Measure Product Formation or Substrate Depletion Over Time incubation->measurement data_analysis Calculate Initial Velocities measurement->data_analysis kinetics_plot Plot Velocity vs. Substrate Concentration data_analysis->kinetics_plot determine_params Determine Km and Vmax kinetics_plot->determine_params

References

Technical Support Center: Optimization of Deprotection Steps in D-Glucoheptose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of deprotection steps in D-Glucoheptose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of protecting groups in this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for the hydroxyl groups in this compound synthesis, and what are their typical deprotection methods?

A1: In this compound synthesis, the selection of protecting groups is critical for achieving the desired regioselectivity and overall yield. The most commonly employed protecting groups and their standard deprotection conditions are summarized below:

Protecting GroupCommon Reagents for DeprotectionGeneral Conditions
Benzyl (B1604629) (Bn) H₂, Palladium on Carbon (Pd/C) or Palladium Hydroxide (Pd(OH)₂)Catalytic Hydrogenation or Catalytic Transfer Hydrogenation
Silyl (B83357) Ethers (e.g., TBDMS, TIPS, TBDPS) Tetrabutylammonium fluoride (B91410) (TBAF)Nucleophilic fluoride source in an organic solvent like THF
Isopropylidene (acetonide) Acetic Acid (AcOH), Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl)Mild acidic hydrolysis
Acetyl (Ac) Sodium methoxide (B1231860) (NaOMe) in Methanol (MeOH)Zemplén deacetylation (basic conditions)
Benzoyl (Bz) Sodium methoxide (NaOMe) in Methanol (MeOH)Basic hydrolysis

Q2: How can I achieve selective deprotection of a primary hydroxyl group in a multi-protected this compound derivative?

A2: Selective deprotection of a primary hydroxyl group, often at the C-7 position in this compound derivatives, can be achieved by exploiting the differential reactivity of silyl ethers. Sterically hindered silyl ethers like tert-butyldiphenylsilyl (TBDPS) are more stable on secondary hydroxyls than on the primary C-7 hydroxyl. By carefully controlling the reaction conditions, such as using a milder fluoride source or stoichiometric amounts of the deprotecting agent, it is possible to selectively cleave the primary silyl ether while leaving the others intact.

Q3: What are orthogonal protecting group strategies, and why are they important in this compound synthesis?

A3: Orthogonal protecting group strategies involve the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[1] This is crucial in the multi-step synthesis of complex this compound derivatives, as it allows for the sequential and selective unmasking of hydroxyl groups for further functionalization. For example, a this compound derivative might be protected with benzyl ethers (removable by hydrogenation), a TBDMS ether (removable with fluoride), and an acetyl group (removable with base). Each of these groups can be removed independently of the others.

Troubleshooting Guides

Issue 1: Incomplete or Stalled Catalytic Hydrogenation for Benzyl Group Removal

Symptom: TLC analysis shows the presence of starting material or partially debenzylated intermediates even after prolonged reaction time.

Potential Cause Troubleshooting Step Rationale
Catalyst Inactivation Use a fresh batch of Pd/C or switch to Pearlman's catalyst (Pd(OH)₂/C).[2]Palladium catalysts can lose activity over time or be poisoned by impurities. Pearlman's catalyst is often more active for hydrogenolysis.[2]
Catalyst Poisoning Ensure the starting material is pure and use high-purity solvents.Trace impurities, especially sulfur-containing compounds, can poison the catalyst.
Poor Solubility Change the solvent system. Common choices include MeOH, EtOH, EtOAc, THF, or mixtures (e.g., THF/MeOH/H₂O).[2]The fully benzylated starting material is non-polar, while the deprotected product is highly polar. A solvent system that dissolves both is essential for the reaction to proceed to completion.
Insufficient Hydrogen Increase the hydrogen pressure using a Parr apparatus or switch to catalytic transfer hydrogenation with a hydrogen donor like ammonium (B1175870) formate.[3][4]For some substrates, atmospheric pressure from a balloon is insufficient to drive the reaction to completion.
Steric Hindrance Increase the reaction temperature (e.g., to 40-50 °C) and/or increase the catalyst loading.[2]More forcing conditions can help overcome the activation energy barrier for sterically hindered benzyl groups.

Experimental Protocols

Protocol 1: Global Deprotection of Perbenzylated D-glycero-D-gluco-heptoside via Catalytic Hydrogenation

This protocol describes the complete removal of all benzyl ether protecting groups from a fully benzylated D-glycero-D-gluco-heptoside derivative.[5]

Materials:

  • Perbenzylated D-glycero-D-gluco-heptoside derivative

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH), anhydrous

  • Water (H₂O), deionized

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the perbenzylated D-glycero-D-gluco-heptoside (1.0 eq) in a mixture of EtOH and H₂O (e.g., 9:1 v/v).

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere.

  • Securely attach a hydrogen-filled balloon to the reaction flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude D-glycero-D-gluco-heptoside.

  • The crude product can be purified by recrystallization or silica (B1680970) gel chromatography. A quantitative yield is often achieved.[5]

Protocol 2: Deprotection of a TBDMS Ether on a this compound Derivative using TBAF

This protocol outlines the removal of a tert-butyldimethylsilyl (TBDMS) ether from a hydroxyl group of a this compound derivative.

Materials:

  • TBDMS-protected this compound derivative

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected this compound derivative (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography.

Protocol 3: Acidic Hydrolysis of an Isopropylidene Acetal on a this compound Derivative

This protocol describes the removal of an isopropylidene (acetonide) protecting group.

Materials:

  • Isopropylidene-protected this compound derivative

  • 80% aqueous acetic acid (AcOH)

  • Sodium bicarbonate (NaHCO₃), solid

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

Procedure:

  • Dissolve the isopropylidene-protected this compound derivative in 80% aqueous acetic acid.

  • Stir the solution at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, carefully neutralize the acetic acid by the portion-wise addition of solid NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Visualized Workflows

Caption: A troubleshooting workflow for incomplete deprotection reactions.

Orthogonal_Deprotection_Strategy cluster_path1 Pathway 1: Debenzylation First cluster_path2 Pathway 2: Desilylation First cluster_path3 Pathway 3: Deacetylation First Start Multi-Protected This compound Derivative (e.g., -OBn, -OTBDMS, -OAc) Deprotect_Bn H₂ / Pd/C Start->Deprotect_Bn Deprotect_TBDMS TBAF / THF Start->Deprotect_TBDMS Deprotect_Ac NaOMe / MeOH Start->Deprotect_Ac Intermediate1 Product with -OH, -OTBDMS, -OAc Deprotect_Bn->Intermediate1 Intermediate2 Product with -OBn, -OH, -OAc Deprotect_TBDMS->Intermediate2 Intermediate3 Product with -OBn, -OTBDMS, -OH Deprotect_Ac->Intermediate3

Caption: An illustration of an orthogonal deprotection strategy.

References

dealing with solubility issues of d-glucoheptose derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-glucoheptose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of unmodified this compound?

A1: this compound is a seven-carbon monosaccharide and is generally soluble in water.[1] Specifically, its water solubility is approximately 86.76 g/L at 20°C.[2][3][4][5] It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[2][5]

Q2: How does derivatization affect the solubility of this compound?

A2: Derivatization significantly alters the physicochemical properties of this compound, including its solubility. The nature of the functional groups added will dictate the change in polarity and, consequently, solubility.

  • Acetylation: Replacing the polar hydroxyl (-OH) groups with less polar acetyl (-OAc) groups generally decreases aqueous solubility and increases solubility in organic solvents. Peracetylated sugars, for instance, have shown high solubility in liquid and supercritical carbon dioxide.

  • Esterification (with longer alkyl/aryl chains): This modification increases the lipophilicity of the molecule, leading to decreased solubility in water and increased solubility in nonpolar organic solvents.

  • Etherification: Similar to esterification, adding alkyl or aryl ethers will reduce the polarity and hydrogen bonding capability of the sugar, thereby decreasing its aqueous solubility and enhancing its solubility in organic solvents.

Q3: My this compound derivative has precipitated out of my aqueous buffer during a biological assay. What can I do?

A3: Precipitation in aqueous buffers is a common issue for hydrophobic derivatives. Here are a few troubleshooting steps:

  • Co-solvent Addition: Introduce a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) to your buffer. Be mindful of the final concentration, as organic solvents can affect biological assays.

  • Use of Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic derivative, increasing its apparent solubility in the aqueous phase.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[6][7][8][9]

  • pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the buffer might increase its solubility.

Q4: I am struggling to dissolve a highly nonpolar this compound derivative for my experiment. What solvents should I try?

A4: For highly nonpolar derivatives, you should start with nonpolar organic solvents. Good starting points include:

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl acetate

  • Toluene

  • Hexanes

It is recommended to perform small-scale solubility tests with a range of solvents to find the most suitable one for your specific derivative.

Data Presentation: Solubility of this compound and Its Derivatives

Table 1: Quantitative Solubility of this compound

CompoundSolventTemperature (°C)Solubility
This compoundWater2086.76 g/L[2][3][4][5]
This compoundDMSO-Slightly soluble[2][5]
This compoundMethanol-Slightly soluble[2][5]

Table 2: Qualitative Solubility Trends for this compound Derivatives

Derivative TypeAqueous SolubilityPolar Organic Solvents (e.g., Ethanol, Acetone)Nonpolar Organic Solvents (e.g., Hexane, Toluene)
Peracetylated Esters LowModerate to HighModerate
Long-Chain Alkyl Esters Very LowLow to ModerateHigh
Benzyl Ethers Very LowModerateHigh
Silyl Ethers Very LowModerateHigh

Note: This table provides expected trends. Actual solubility must be determined empirically for each specific derivative.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of a Hydrophobic this compound Derivative

This protocol provides a general method for preparing a stock solution of a this compound derivative that is poorly soluble in water but soluble in an organic solvent.

Materials:

  • This compound derivative

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber glass vial

Procedure:

  • Accurately weigh the desired amount of the this compound derivative and transfer it to the amber glass vial.

  • Add a small volume of anhydrous DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Continue adding DMSO incrementally, with vortexing and sonication, until the desired final concentration is reached and the solution is clear.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) and protected from light.

Protocol 2: Solubilization using Cyclodextrins

This protocol outlines the steps to enhance the aqueous solubility of a this compound derivative using cyclodextrins.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Filtration device (0.22 µm filter)

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will need to be optimized for your specific derivative.

  • Add the this compound derivative to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved derivative.

  • The filtrate now contains the solubilized this compound derivative-cyclodextrin complex.

Mandatory Visualizations

experimental_workflow start Start: Insoluble This compound Derivative solubility_test Small-Scale Solubility Test start->solubility_test direct_dissolution Direct Dissolution in Organic Solvent solubility_test->direct_dissolution co_solvent Co-solvent Method direct_dissolution->co_solvent Insoluble cyclodextrin Cyclodextrin Complexation direct_dissolution->cyclodextrin Insoluble surfactant Surfactant Micellization direct_dissolution->surfactant Insoluble stock_solution Prepare Stock Solution direct_dissolution->stock_solution Soluble co_solvent->stock_solution cyclodextrin->stock_solution surfactant->stock_solution end End: Solubilized Derivative stock_solution->end

Caption: Experimental workflow for solubilizing this compound derivatives.

troubleshooting_pathway start Precipitation Observed in Aqueous Buffer check_concentration Is concentration too high? start->check_concentration add_cosolvent Add Co-solvent (e.g., DMSO, Ethanol) check_concentration->add_cosolvent No reassess Re-evaluate Formulation check_concentration->reassess Yes use_cyclodextrin Use Cyclodextrin add_cosolvent->use_cyclodextrin Still Precipitates resolved Issue Resolved add_cosolvent->resolved Resolved use_surfactant Use Surfactant use_cyclodextrin->use_surfactant Still Precipitates use_cyclodextrin->resolved Resolved adjust_ph Adjust pH (if ionizable) use_surfactant->adjust_ph Still Precipates use_surfactant->resolved Resolved adjust_ph->reassess Still Precipitates adjust_ph->resolved Resolved reassess->start

Caption: Troubleshooting guide for precipitation of this compound derivatives.

References

avoiding common pitfalls in d-glucoheptose quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during the quantification of D-glucoheptose.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for this compound quantification?

A1: The choice of method depends on the required sensitivity, specificity, and available instrumentation.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for quantifying this compound in complex biological matrices due to its high sensitivity and specificity. It can distinguish between isomers and requires minimal sample derivatization.

  • GC-MS (Gas Chromatography-Mass Spectrometry) is a powerful technique with high chromatographic resolution. However, it necessitates chemical derivatization to make this compound volatile for analysis.

  • Enzymatic Assays can be used for quantification but may be susceptible to interference from other structurally similar sugars. Specificity should be carefully validated.

  • Colorimetric Methods are suitable for initial screening but often lack the specificity of chromatographic methods.[1]

Q2: How can I ensure the stability of this compound during sample collection and storage?

A2: While specific stability data for this compound is limited, general principles for monosaccharides suggest the following to minimize degradation:

  • pH: Maintain samples at a slightly acidic to neutral pH (around pH 4-7). Sugars are more prone to degradation under alkaline conditions.

  • Temperature: Store samples at low temperatures (-20°C or -80°C) to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.

  • Additives: Consider adding a bacteriostatic agent if microbial contamination is a concern during long-term storage.

Q3: What are the potential degradation products of this compound and can they interfere with quantification?

A3: Under thermal or pH stress, this compound may undergo similar degradation pathways as other reducing sugars like glucose, potentially forming various degradation products, including α-dicarbonyl and α-hydroxy-carbonyl compounds.[2] These degradation products can potentially interfere with quantification, especially in less specific assays. A stability-indicating assay method, which separates the intact drug from its degradation products, is crucial for accurate quantification in stability studies.[3]

Troubleshooting Guides

LC-MS/MS Analysis

Problem: Poor peak shape or low signal intensity.

Possible Cause Troubleshooting Step
Matrix Effects Endogenous components in biological samples can suppress or enhance the ionization of this compound.[4] Perform a matrix effect study by comparing the response of this compound in a clean solvent versus the biological matrix. If significant matrix effects are observed, improve sample preparation (e.g., solid-phase extraction) or use a stable isotope-labeled internal standard.
Suboptimal Chromatographic Conditions Optimize the mobile phase composition and gradient to improve peak shape and resolution. For polar compounds like sugars, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective.[5][6]
Improper Sample Preparation Ensure complete protein precipitation and removal of phospholipids. Inefficient removal can lead to ion suppression and column fouling.

Problem: Inaccurate or irreproducible quantification.

Possible Cause Troubleshooting Step
Lack of a Suitable Internal Standard Use a stable isotope-labeled this compound as an internal standard to compensate for variations in sample preparation and matrix effects. If unavailable, a structurally similar heptose can be considered, but its performance must be thoroughly validated.
Calibration Curve Issues Prepare calibration standards in the same matrix as the samples to be analyzed to account for matrix effects. Ensure the calibration range covers the expected concentrations of this compound in the samples.
Analyte Degradation Investigate the stability of this compound in the final sample solvent and autosampler. Keep the autosampler temperature low (e.g., 4°C).
GC-MS Analysis

Problem: Incomplete derivatization or multiple derivative peaks.

Possible Cause Troubleshooting Step
Presence of Water Derivatization reagents (e.g., silylating agents) are often sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. Samples should be completely lyophilized before derivatization.
Suboptimal Reaction Conditions Optimize the derivatization temperature and time. Different sugars may require different conditions for complete reaction.
Formation of Tautomers Sugars exist as multiple isomers (anomers) in solution, which can lead to multiple derivative peaks. An oximation step prior to silylation can reduce the number of isomers and simplify the chromatogram.

Problem: Poor peak resolution or peak tailing.

Possible Cause Troubleshooting Step
Active Sites in the GC System Active sites in the injector liner or column can cause peak tailing for polar analytes. Use a deactivated liner and a column specifically designed for carbohydrate analysis.
Column Overload Injecting too much sample can lead to broad and distorted peaks. Reduce the injection volume or dilute the sample.
Inappropriate Temperature Program Optimize the GC oven temperature program to ensure good separation of this compound from other sample components and derivatization byproducts.
Enzymatic Assays

Problem: Overestimation of this compound concentration.

Possible Cause Troubleshooting Step
Interference from Other Sugars Enzymes used in the assay may have cross-reactivity with other structurally similar sugars present in the sample (e.g., other heptoses, hexoses).[1][7][8][9] Test the specificity of the assay by running standards of potentially interfering sugars.
Enzyme Impurities The enzyme preparation may contain impurities with activity towards other substrates in the sample.[8][9] Use a highly purified enzyme and validate its specificity.
Interference from Amino Acids Some amino acids can interfere with colorimetric measurements in certain enzymatic assays.[10]

Experimental Protocols & Data

Validated LC-MS/MS Method for a Similar Sugar (Fructose) in Human Plasma

This protocol for fructose (B13574) can be adapted and validated for this compound analysis.[5]

Sample Preparation:

  • To 50 µL of plasma, add a stable isotope-labeled internal standard.

  • Precipitate proteins by adding a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Parameters (Example):

ParameterSetting
Column HILIC (e.g., Shodex Asahipak NH2P-40)
Mobile Phase Gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate)
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for sugars
MS/MS Transition Monitor a specific precursor-to-product ion transition for this compound and its internal standard. (For D-glycero-L-gluco-heptose, a mass spectrum is available which can guide the selection of m/z values).[11]

Method Validation Parameters (Example from a Fructose Assay): [5]

ParameterAcceptance Criteria
Linearity (R²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Within acceptable limits (e.g., 85-115%)
Recovery Consistent and reproducible

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (HILIC) Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for this compound quantification by LC-MS/MS.

troubleshooting_logic Problem Inaccurate Quantification Check_IS Internal Standard Used? Problem->Check_IS Check_Matrix Matrix Effects Assessed? Check_IS->Check_Matrix Yes Use_IS Implement Stable Isotope-Labeled IS Check_IS->Use_IS No Check_Stability Analyte Stability Confirmed? Check_Matrix->Check_Stability Yes Optimize_Prep Optimize Sample Preparation Check_Matrix->Optimize_Prep No Validate_Stability Perform Stability Studies Check_Stability->Validate_Stability No Revalidate Re-validate Method Check_Stability->Revalidate Yes Use_IS->Revalidate Optimize_Prep->Revalidate Validate_Stability->Revalidate

Caption: Troubleshooting logic for inaccurate quantification results.

References

improving resolution of d-glucoheptose epimers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of D-glucoheptose and its epimers, such as D-mannoheptose.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and its epimers?

A1: this compound and its epimers, such as D-mannoheptose, are structurally very similar. They are stereoisomers that differ only in the configuration around a single carbon atom.[1] This subtle difference makes it difficult to achieve baseline separation using standard chromatographic techniques. Their high polarity also makes retention on traditional reversed-phase columns challenging.

Q2: What are the most common chromatographic techniques for separating sugar epimers?

A2: The most successful techniques for separating sugar epimers include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a widely used technique for highly polar compounds like sugars.[2][3][4]

  • High-pH Anion-Exchange Chromatography (HPAEC): At high pH, the hydroxyl groups of carbohydrates can be partially ionized, allowing for separation on an anion-exchange column.[5][6][7] This is often coupled with Pulsed Amperometric Detection (PAD).[8]

  • Borate Complex Anion-Exchange Chromatography: Sugars can form negatively charged complexes with borate, which can then be separated by anion exchange.[9]

  • Chiral Chromatography: Since epimers are a type of stereoisomer, chiral stationary phases (CSPs) can be used to achieve separation based on differential interactions with the chiral selector.

Q3: What detection methods are suitable for this compound and its epimers?

A3: Since simple sugars lack a strong UV chromophore, common detection methods include:

  • Evaporative Light Scattering Detector (ELSD)

  • Charged Aerosol Detector (CAD)

  • Refractive Index (RI) Detector

  • Mass Spectrometry (MS): This is a powerful detector, especially when coupled with HILIC, as it provides high sensitivity and selectivity.[10]

  • Pulsed Amperometric Detection (PAD): This is commonly used with HPAEC.[8]

Troubleshooting Guide

Issue 1: Poor resolution between this compound and its epimer peaks.

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound and its epimer. How can I improve the separation?

  • Answer:

    • Optimize the Mobile Phase (HILIC):

      • Acetonitrile/Water Ratio: Increase the percentage of acetonitrile. This will increase the retention of the polar heptoses and may improve resolution. Make small, incremental changes (e.g., 1-2%).

      • Mobile Phase Additives: The choice and concentration of additives can significantly impact selectivity. If you are using an ammonium (B1175870) formate (B1220265) buffer, try slightly adjusting the concentration or pH.[11] For some epimers, switching to an ammonium hydroxide (B78521) mobile phase has been shown to improve resolution.[12]

    • Adjust the pH (HPAEC): In high-pH anion-exchange chromatography, the concentration of the hydroxide eluent is critical. A lower concentration of sodium hydroxide can increase retention and may improve the resolution between epimers.[5][6]

    • Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the subtle interaction differences between epimers and the stationary phase, leading to better resolution. However, this may also lead to broader peaks, so optimization is key.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. If you are using an amide-based HILIC column, a zwitterionic or a polymer-based amino column might offer different selectivity.[13]

Issue 2: Broad or tailing peaks for heptose analytes.

  • Question: My this compound peak is broad and shows significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Sample Overload: You may be injecting too much sample. Try diluting your sample and injecting a smaller volume.

    • Inappropriate Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase. Ideally, the sample solvent should be weaker (i.e., have a higher organic content in HILIC) than the mobile phase to ensure good peak shape.

    • Column Contamination: Sugars can be "sticky." Contaminants on the column can lead to peak tailing. Flush the column with a strong solvent recommended by the manufacturer.

    • Anomerization: At neutral pH, reducing sugars like this compound can exist as an equilibrium of α and β anomers, which can lead to peak splitting or broadening. Using a high pH mobile phase (e.g., with ammonium hydroxide) can accelerate mutarotation, resulting in a single, sharper peak.[13]

Issue 3: Inconsistent retention times.

  • Question: The retention times for my heptose epimers are shifting between runs. What should I check?

  • Answer:

    • Column Equilibration: HILIC columns, in particular, can require long equilibration times. Ensure the column is thoroughly equilibrated with the mobile phase before each injection.

    • Mobile Phase Preparation: Prepare fresh mobile phase for each run, as the composition can change over time due to evaporation of the organic component. Ensure accurate and consistent preparation of the mobile phase.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times in HILIC.

    • Pump Performance: Inconsistent pump performance can lead to fluctuating mobile phase composition. Check your HPLC system for leaks and ensure the pump is functioning correctly.

Experimental Protocols

Protocol 1: HILIC-MS for this compound and D-Mannoheptose Separation

This protocol is based on established methods for separating sugar epimers like glucose and mannose.[14]

  • Column: Amide-based HILIC column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 90% B

    • 2-15 min: 90% to 80% B

    • 15-17 min: 80% to 90% B

    • 17-25 min: 90% B (re-equilibration)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detector: Mass Spectrometer with Electrospray Ionization (ESI) in negative ion mode.

Protocol 2: High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol is adapted from methods for separating other aldohexose epimers.[5][8]

  • Column: High-performance anion-exchange column suitable for carbohydrates (e.g., Dionex CarboPac series)

  • Mobile Phase: 20 mM Sodium Hydroxide (NaOH)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Pulsed Amperometric Detector (PAD) with a gold electrode.

Data Presentation

The following tables provide expected performance data for the separation of this compound and its epimer, D-mannoheptose, based on typical results for similar sugar epimer separations.

Table 1: Expected Retention Times and Resolution under HILIC-MS Conditions

AnalyteExpected Retention Time (min)
D-Mannoheptose10.2
This compound10.8
Resolution (Rs) > 1.5

Table 2: Expected Retention Times and Resolution under HPAEC-PAD Conditions

AnalyteExpected Retention Time (min)
This compound12.5
D-Mannoheptose13.5
Resolution (Rs) > 1.8

Visualizations

The following diagrams illustrate key workflows for troubleshooting and method development.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_outcome Outcome Start Sample Containing This compound Epimers Dilute Dilute Sample in Mobile Phase Start->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Inject Inject onto HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (MS/ELSD/PAD) Separate->Detect Evaluate Evaluate Resolution (Rs) Detect->Evaluate Acceptable Rs > 1.5? Evaluate->Acceptable End Method Successful Acceptable->End Yes Troubleshoot Troubleshoot Acceptable->Troubleshoot No

Caption: A typical experimental workflow for the analysis of this compound epimers.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrument Conditions cluster_column Stationary Phase Start Poor Resolution (Rs < 1.5) Opt_ACN Adjust Acetonitrile % Start->Opt_ACN Opt_Temp Lower Temperature Start->Opt_Temp Opt_pH Change pH / Additive Opt_ACN->Opt_pH Change_Col Try Different Column Chemistry Opt_pH->Change_Col Result Improved Resolution Opt_pH->Result Opt_Flow Decrease Flow Rate Opt_Temp->Opt_Flow Opt_Flow->Change_Col Opt_Flow->Result Change_Col->Result

Caption: A logical troubleshooting guide for improving the resolution of epimers.

References

Validation & Comparative

A Comparative Guide to the Validation of D-Glucoheptose Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the validation of D-Glucoheptose analytical standards. The performance of three common analytical techniques—High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—is evaluated based on key validation parameters. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The selection of an analytical method for the validation of this compound standards depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of HPLC-RID, LC-MS/MS, and GC-MS for the analysis of monosaccharides, including data relevant to heptoses where available.

ParameterHPLC-RIDLC-MS/MSGC-MS (with derivatization)
**Linearity (R²) **>0.998[1][2]>0.995[3]>0.997[4]
Limit of Detection (LOD) 0.01–0.17 mg/mL[5]0.02–0.04 mg/kg[6]0.03 mg/L[4]
Limit of Quantification (LOQ) 0.03–0.56 mg/mL[5]0.05–0.13 mg/kg[6]0.12 mg/L (for sucrose)[4]
Precision (RSD%) < 2.0%[1][2]< 15%[7]< 15.9%[4]
Accuracy (Recovery %) 96.78–108.88%[1][2]85.3–121.2%[6]92.1–124.7%[4]
Selectivity ModerateHighHigh
Throughput HighMediumLow
Cost LowHighMedium

Note: The data presented is a compilation from various studies on monosaccharides and may not be specific to this compound. However, it provides a reliable estimate of the expected performance for a C7 sugar.

Experimental Workflow

The general workflow for the validation of a this compound analytical standard involves several key steps, from standard preparation to data analysis.

Analytical_Standard_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation StandardPrep Standard Preparation SamplePrep Sample Preparation StandardPrep->SamplePrep Dilution/Spiking Chromatography Chromatographic Separation SamplePrep->Chromatography Injection Detection Detection Chromatography->Detection DataAnalysis Data Analysis Detection->DataAnalysis PerformanceEval Performance Evaluation DataAnalysis->PerformanceEval Comparison to Criteria Validation_Pathway cluster_method_development Method Development cluster_validation_parameters Validation Parameters cluster_outcome Outcome Optimization Optimization of Parameters Specificity Specificity Optimization->Specificity Robustness Robustness Optimization->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

References

A Comparative Analysis of D-Glucoheptose and D-Mannoheptose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, biological activities, and metabolic implications of two key heptoses, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparative analysis of D-glucoheptose and D-mannoheptose, two seven-carbon monosaccharides of increasing interest in biomedical research and drug development. While structurally similar, these heptoses exhibit distinct biological activities and metabolic fates. This document summarizes their key physicochemical properties, explores their roles in biological systems, and provides detailed experimental protocols for their analysis, empowering researchers to make informed decisions in their investigative pursuits.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of this compound and D-mannoheptose is crucial for their application in experimental settings. The following table summarizes key quantitative data for these two monosaccharides.

PropertyThis compoundD-Mannoheptose
Molecular Formula C₇H₁₄O₇C₇H₁₄O₇
Molecular Weight 210.18 g/mol 210.18 g/mol
IUPAC Name (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal(3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal
Computed XLogP3 -3.6-3.6
Hydrogen Bond Donor Count 77
Hydrogen Bond Acceptor Count 77
Rotatable Bond Count 66
Exact Mass 210.07395278 Da210.07395278 Da
Monoisotopic Mass 210.07395278 Da210.07395278 Da

Biological Functions and Metabolic Impact

This compound and D-mannoheptose are primarily recognized for their roles as components of bacterial lipopolysaccharides (LPS), specifically in the inner core region.[1][2][3] This localization makes them key players in the interaction between bacteria and host immune systems.

D-Mannoheptose: An Immune Agonist

Recent research has highlighted D-mannoheptose and its phosphorylated derivatives as significant microbial-associated molecular patterns (MAMPs).[2] Specifically, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and D-glycero-β-D-manno-heptose 1-phosphate (HMP) have been identified as potent innate immune agonists.[4][5] These molecules can trigger inflammatory responses through the activation of the TIFA-dependent NF-κB pathway.[4][5] This pro-inflammatory activity has spurred interest in their potential use as immune modulators and vaccine adjuvants.

In contrast, there is currently limited information available regarding the specific immunostimulatory properties of this compound.

Metabolic Effects: A Divergence in Glycolytic Interference

A comparative study investigating the effects of various heptoses on glucose metabolism revealed that D-mannoheptose has a modest impact on glucose-stimulated insulin (B600854) release from pancreatic islets.[6] At low concentrations (0.75-1.5 mM), it slightly enhanced insulin release, while at higher concentrations (3.0-20.0 mM), it progressively decreased insulin output in the presence of high glucose concentrations.[6] However, D-mannoheptose was found to be a poor substrate for hexokinase and did not significantly inhibit D-glucose phosphorylation.[6]

Direct experimental data on the effects of this compound on glycolysis and other central metabolic pathways is currently scarce in publicly available literature.

Signaling and Metabolic Pathways

The biosynthesis of both this compound and D-mannoheptose originates from the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide synthesis.[2][7][8][9] The key precursor for heptose synthesis is sedoheptulose (B1238255) 7-phosphate.[2][10]

Biosynthesis of D-glycero-D-manno-heptose

The biosynthesis of the activated form of D-mannoheptose, GDP-D-glycero-α-D-manno-heptose, is a multi-step enzymatic process.[11]

G S7P Sedoheptulose 7-Phosphate GMH7P D-glycero-D-manno-heptose 7-Phosphate S7P->GMH7P GmhA (Isomerase) GMH17BP D-glycero-D-manno-heptose 1,7-Bisphosphate GMH7P->GMH17BP GmhB (Phosphokinase) GMH1P D-glycero-α-D-manno-heptose 1-Phosphate GMH17BP->GMH1P GmhC (Phosphatase) GDP_GMH GDP-D-glycero-α-D-manno-heptose GMH1P->GDP_GMH GmhD (Pyrophosphorylase)

Biosynthesis of GDP-D-glycero-α-D-manno-heptose.

Biosynthesis of D-glycero-L-gluco-Heptose in Campylobacter jejuni

In some bacteria, such as Campylobacter jejuni, D-glycero-α-D-manno-heptose serves as a precursor for the synthesis of other heptose isomers, including D-glycero-L-gluco-heptose.[12] This involves a series of enzymatic modifications.

G GDP_manno GDP-D-glycero-α-D-manno-heptose GDP_keto_lyxo GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP_manno->GDP_keto_lyxo Cj1427 (Oxidation) GDP_keto_xylo GDP-D-glcyero-4-keto-β-L-xylo-heptose GDP_keto_lyxo->GDP_keto_xylo Cj1430 (Epimerization) GDP_gluco GDP-D-glycero-β-L-gluco-heptose GDP_keto_xylo->GDP_gluco Cj1428 (Reduction)

Biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the comparative analysis of this compound and D-mannoheptose.

1. Analysis of Monosaccharide Effects on Glucose-Stimulated Insulin Secretion

This protocol is adapted from a study investigating the effects of heptoses on pancreatic islet function.[6]

  • Islet Isolation: Pancreatic islets are isolated from laboratory animals (e.g., rats) by collagenase digestion of the pancreas.

  • Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Insulin Secretion Assay:

    • Groups of islets (e.g., 3-5 islets per vial) are pre-incubated for 30 minutes in a Krebs-Ringer bicarbonate buffer containing a low concentration of glucose (e.g., 2.8 mM).

    • The pre-incubation buffer is replaced with the experimental buffer containing either a physiological (e.g., 8.3 mM) or high (e.g., 16.7 mM) concentration of glucose, with or without varying concentrations of this compound or D-mannoheptose.

    • Islets are incubated for a defined period (e.g., 60 minutes) at 37°C.

    • At the end of the incubation, an aliquot of the supernatant is collected for insulin measurement using a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Insulin secretion is expressed as the amount of insulin released per islet per unit of time (e.g., fmol/islet/h).

2. Determination of Hexokinase Activity

This protocol can be used to assess the ability of this compound and D-mannoheptose to be phosphorylated by hexokinase.

  • Enzyme Source: Purified hexokinase from various sources (e.g., yeast, bovine heart) can be used.

  • Assay Principle: The assay measures the production of ADP, which is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reaction Mixture: The reaction mixture typically contains buffer (e.g., Tris-HCl), MgCl₂, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the hexokinase enzyme.

  • Procedure:

    • The reaction is initiated by the addition of the sugar substrate (D-glucose as a positive control, this compound, or D-mannoheptose).

    • The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve and is proportional to the hexokinase activity.

3. General Workflow for Monosaccharide Analysis

This workflow outlines the general steps for the analysis of monosaccharide composition in biological samples.

G Sample Biological Sample (e.g., Glycoprotein, LPS) Hydrolysis Acid Hydrolysis (e.g., TFA, HCl) Sample->Hydrolysis Derivatization Derivatization (e.g., PMP, TMS) Hydrolysis->Derivatization Analysis Chromatographic Separation (e.g., HPLC, GC-MS) Derivatization->Analysis Detection Detection (e.g., UV, Fluorescence, MS) Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification

General workflow for monosaccharide composition analysis.

Conclusion

This compound and D-mannoheptose, while sharing the same chemical formula, exhibit notable differences in their known biological activities. D-mannoheptose and its derivatives have been identified as important activators of the innate immune system, a property not yet extensively documented for this compound. In terms of metabolic interference, D-mannoheptose displays a modest and concentration-dependent effect on insulin secretion but is not a significant substrate for or inhibitor of hexokinase. The metabolic impact of this compound remains an area ripe for investigation.

The provided experimental protocols offer a starting point for researchers to conduct direct comparative studies to further elucidate the distinct roles of these two heptoses. A deeper understanding of their differential effects on cellular signaling, metabolism, and immune responses will be critical for harnessing their potential in the development of novel therapeutics and research tools.

References

Spectroscopic Comparison of α- and β-Anomers of Aldoses: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the α- and β-anomers of aldoses, focusing on D-glucose as a well-characterized model. While the primary focus of this document is on D-glucose due to the extensive availability of experimental data, the principles and techniques described are broadly applicable to other aldoses, such as D-glucoheptose, for which comprehensive spectroscopic data is less commonly available. This guide is intended for researchers, scientists, and drug development professionals working with carbohydrates.

Introduction to Anomers and Spectroscopic Characterization

Anomers are diastereomers of cyclic saccharides that differ in configuration at the hemiacetal or hemiketal carbon, also known as the anomeric carbon. For aldoses like D-glucose and this compound, this is the C1 carbon. The two anomers are designated as α and β. The α-anomer has the hydroxyl group on the anomeric carbon on the opposite side of the ring from the CH₂OH group (at C5 for aldohexoses), while the β-anomer has it on the same side.

In solution, the α- and β-anomers interconvert in a process called mutarotation until an equilibrium is established. Spectroscopic techniques are essential for distinguishing between these anomers and for studying the dynamics of their interconversion. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and polarimetry (measurement of optical rotation).

Spectroscopic Data Comparison: α- vs. β-D-Glucose

The following table summarizes the key spectroscopic data for the α- and β-anomers of D-glucose. This data serves as a reference for the expected differences between the anomers of other aldoses.

Spectroscopic Technique Parameter α-D-Glucopyranose β-D-Glucopyranose Key Differences & Notes
¹H NMR Anomeric Proton (H-1) Chemical Shift (δ)~5.23 ppm~4.64 ppmThe α-anomer's anomeric proton is in an axial position and resonates at a lower field (higher ppm) compared to the equatorial anomeric proton of the β-anomer.
Anomeric Proton Coupling Constant (³JH1,H2)~3.8 Hz~8.0 HzThe coupling constant is smaller for the α-anomer due to the axial-equatorial relationship between H-1 and H-2, while the larger value for the β-anomer reflects a diaxial relationship.
¹³C NMR Anomeric Carbon (C-1) Chemical Shift (δ)~92.8 ppm~96.6 ppmThe anomeric carbon of the α-anomer is typically shielded (lower ppm) compared to the β-anomer.
FT-IR Spectroscopy "Anomeric Region" Wavenumber (cm⁻¹)~844 cm⁻¹~890 cm⁻¹The α-anomer exhibits a characteristic absorption band around 844 cm⁻¹, while the β-anomer has a distinct band around 890 cm⁻¹. These bands are attributed to the C-H deformation of the anomeric carbon.
O-H Stretching Region (cm⁻¹)3500-3200 cm⁻¹3500-3200 cm⁻¹Both anomers show broad O-H stretching bands due to extensive hydrogen bonding. Subtle differences may be observed but are often difficult to resolve.[1]
Optical Rotation Specific Rotation [α]D+112.2°+18.7°The α-anomer is significantly more dextrorotatory than the β-anomer. In solution, the optical rotation changes over time (mutarotation) to an equilibrium value of +52.7°.[2][3]

Note: The exact chemical shifts in NMR spectroscopy can vary depending on the solvent, temperature, and concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and coupling constants of the anomeric protons and carbons to distinguish between the α- and β-anomers.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O). D₂O is the solvent of choice for carbohydrates due to their high solubility in water.[4]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The anomeric proton signals are typically found in the downfield region of the spectrum (around 4.5-5.5 ppm).[4]

    • Integrate the signals to determine the relative amounts of the α- and β-anomers in an equilibrium mixture.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The anomeric carbon signals usually appear between 90 and 100 ppm.[4]

  • Data Analysis:

    • Reference the spectra using an internal or external standard.

    • Identify the chemical shifts of the anomeric proton and carbon for each anomer.

    • Measure the coupling constant (³JH1,H2) for the anomeric proton signal in the ¹H NMR spectrum to confirm the anomeric configuration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational bands of the anomers, particularly in the "anomeric region" of the spectrum.

Procedure:

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground carbohydrate sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the broad O-H stretching band in the 3500-3200 cm⁻¹ region.[1]

    • Analyze the "fingerprint region" (below 1500 cm⁻¹) for characteristic bands.

    • Specifically, look for the bands in the 900-800 cm⁻¹ region to distinguish between the α- and β-anomers.

Polarimetry (Optical Rotation)

Objective: To measure the specific rotation of each anomer and to observe the process of mutarotation.

Procedure:

  • Instrument Warm-up: Turn on the polarimeter's sodium lamp and allow it to warm up for at least 10 minutes.

  • Sample Preparation: Prepare a solution of the carbohydrate in a suitable solvent (e.g., distilled water) at a known concentration (e.g., 1 g/100 mL).[5][6]

  • Blank Measurement: Fill the polarimeter tube with the pure solvent and measure the rotation. This value should be zeroed or subtracted from the sample readings.

  • Sample Measurement:

    • Rinse the polarimeter tube with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present.[5]

    • Place the tube in the polarimeter and measure the observed rotation (α).

    • To observe mutarotation, take readings immediately after dissolving the pure anomer and then at regular intervals until the reading stabilizes.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic comparison of aldose anomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Aldose Anomers cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison Pure_Anomer Pure α- or β-Anomer NMR NMR Spectroscopy (¹H, ¹³C) Pure_Anomer->NMR FTIR FT-IR Spectroscopy Pure_Anomer->FTIR Polarimetry Polarimetry Pure_Anomer->Polarimetry Equilibrium_Mixture Equilibrium Mixture in Solution Equilibrium_Mixture->NMR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Anomeric Region Bands FTIR->FTIR_Data Polarimetry_Data Specific Rotation [α]D Mutarotation Profile Polarimetry->Polarimetry_Data Comparison Comparative Analysis of Anomers NMR_Data->Comparison FTIR_Data->Comparison Polarimetry_Data->Comparison

Caption: Workflow for the spectroscopic analysis of aldose anomers.

This diagram outlines the process from sample preparation through spectroscopic analysis to data interpretation and comparison.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and polarimetry provide a powerful toolkit for the differentiation and characterization of the α- and β-anomers of this compound and other aldoses. By analyzing key parameters such as anomeric proton and carbon chemical shifts, coupling constants, characteristic infrared absorptions, and specific optical rotation, researchers can unambiguously assign the anomeric configuration and study the equilibrium dynamics in solution. While experimental data for less common sugars like this compound may be sparse, the principles established through the extensive study of D-glucose provide a robust framework for their investigation.

References

A Comparative Guide to the Validation of D-Glucoheptose Purity Using Chiral Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like D-glucoheptose is of paramount importance for safety, efficacy, and regulatory compliance. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against alternative analytical techniques. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in the selection and implementation of the most suitable method for your research needs.

Method Performance Comparison

The selection of an analytical technique for determining the enantiomeric purity of this compound depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. Chiral HPLC is often considered the gold standard due to its high resolution and robustness.[1] However, other techniques such as Gas Chromatography (GC), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry offer distinct advantages and can be viable alternatives in specific contexts.

The following table summarizes the performance of these methods for the analysis of monosaccharide purity, with data extrapolated from studies on various sugars due to the limited availability of specific data for this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)Chiral NMR SpectroscopyPolarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]Separation of volatile, derivatized enantiomers on a chiral stationary phase.[2]Differential migration of enantiomers in an electric field in the presence of a chiral selector.[3]Chemical shift non-equivalence of enantiomers in the presence of a chiral solvating agent (CSA).[4]Measurement of the rotation of plane-polarized light by a chiral compound in solution.[5]
Resolution Excellent (Rs > 2.0 achievable).[6]High, especially for volatile derivatives.Very high separation efficiency.Varies with CSA and analyte.Not a separation technique.
Linearity (r²) > 0.999.[7]> 0.99.> 0.995.[8]Linear response between enantiomeric excess and chemical shift difference.[9]Linear over a range of concentrations.[10]
LOD ~0.05 - 1.5 µg/mL.[7][11]Dependent on detector (FID, MS).~0.05 mmol/L.[3]Generally lower sensitivity than chromatographic methods.~0.5 %w/v.[10]
LOQ ~0.15 - 5 µg/mL.[7][11]Dependent on detector (FID, MS).< 0.01 mmol/L.[8]Higher than chromatographic methods.~1.5 %w/v.[10]
Accuracy (% Recovery) 98.0% - 102.0%.[7]93.1% - 98.6%.[12]Not explicitly found for monosaccharides.High accuracy in ee determination.Dependent on sample purity.
Precision (%RSD) < 2.0%.[7]< 2.0% for intra- and inter-day precision.[12]< 4% for peak areas.[3]High precision.Excellent precision for replicate measurements.[10]
Analysis Time < 30 minutes.[13]Typically longer due to derivatization.< 15 minutes.[8]Rapid data acquisition, but sample preparation can be longer.Very rapid.
Sample Preparation Minimal (dissolution in mobile phase).Derivatization required (e.g., silylation), which is time-consuming.[12]Can be minimal, but may require derivatization for detection.[3]Dissolution with a chiral solvating agent.[4]Dissolution in a suitable solvent.[5]
Advantages High resolution, robustness, wide applicability, direct analysis.[1]High sensitivity, especially with MS detection.[12]High efficiency, low sample and reagent consumption.[3]Non-destructive, provides structural information.[4]Simple, rapid, non-destructive.[5]
Disadvantages Higher cost of chiral columns, method development can be time-consuming.Requires volatile and thermally stable derivatives, potential for sample degradation.[2]Lower concentration sensitivity than HPLC, reproducibility can be an issue.Lower sensitivity, requires higher sample concentrations, expensive instrumentation.[4]Low sensitivity, not a separation technique, requires pure samples for accurate ee determination.[14]

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below. These protocols are based on established methods for monosaccharide analysis and can be adapted for the validation of this compound purity.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on the successful separation of monosaccharide enantiomers using a polysaccharide-based chiral stationary phase.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index (RI) or UV detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.[15]

2. Reagents and Materials:

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • This compound reference standard

  • L-glucoheptose reference standard (if available) or a racemic mixture.

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Refractive Index (RI) detector.

  • Injection Volume: 20 µL.

4. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.

  • If available, prepare a similar stock solution of the L-enantiomer or a racemic mixture.

  • For validation, prepare a series of calibration standards by diluting the stock solution.

5. Validation Parameters:

  • Specificity: Inject the mobile phase, individual enantiomers, and a mixture to demonstrate resolution.

  • Linearity: Analyze a series of at least five concentrations of the L-enantiomer (as the impurity) to establish the linear range and calculate the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of the L-enantiomer into the this compound sample at three different concentration levels.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate injections of a spiked sample.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration standards.

Chiral Gas Chromatography (GC)

This protocol requires derivatization to make the sugar amenable to GC analysis.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., a cyclodextrin-based column.

2. Reagents and Materials:

  • Derivatization agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (B92270) (anhydrous).

  • This compound reference standard.

3. Derivatization Procedure:

  • Dry a small amount of the this compound sample under vacuum.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70°C for 30 minutes.

  • The resulting solution contains the trimethylsilyl (B98337) (TMS) derivatives of the sugar.

4. GC Conditions:

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min.

  • Detector Temperature: 280 °C (FID).

5. Validation Parameters:

  • Similar validation parameters as for HPLC should be assessed, using the derivatized standards.

Chiral Capillary Electrophoresis (CE)

1. Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused silica (B1680970) capillary.

2. Reagents and Materials:

3. CE Conditions:

  • Capillary: 50 µm i.d., 375 µm o.d., effective length 50 cm.

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection.

  • Detection: UV at a low wavelength (e.g., 195 nm) for underivatized sugars.

4. Validation Parameters:

  • Validation should follow similar principles to HPLC, focusing on resolution, linearity, accuracy, and precision of the migration times and peak areas.

Chiral NMR Spectroscopy

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Materials:

  • Deuterated solvent (e.g., CDCl₃ or D₂O).

  • Chiral Solvating Agent (CSA): e.g., a chiral alcohol or a lanthanide shift reagent.

  • This compound reference standard.

3. NMR Analysis:

  • Dissolve a known amount of the this compound sample in the deuterated solvent.

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar equivalent of the CSA to the NMR tube.

  • Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to the enantiomers.

  • The enantiomeric excess can be determined by integrating the separated signals.

4. Validation:

  • The method can be validated by preparing samples with known enantiomeric ratios and demonstrating a linear correlation between the prepared and measured values.

Polarimetry

1. Instrumentation:

  • Polarimeter.

2. Reagents and Materials:

  • Solvent (e.g., water, ethanol).

  • This compound reference standard of known high purity.

3. Procedure:

  • Prepare a solution of the this compound sample at a known concentration.

  • Measure the optical rotation of the solution.

  • Calculate the specific rotation and compare it to the known specific rotation of the pure this compound.

  • The enantiomeric purity can be estimated from this comparison.

4. Limitations:

  • This method is not a separation technique and is highly dependent on the accuracy of the reference value for the pure enantiomer and the absence of other optically active impurities.[14]

Visualizing the Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for the primary analytical techniques discussed.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis & Validation Sample Weigh this compound Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Prepare L-Enantiomer Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Filter Filter Samples Dissolve_Sample->Filter Dissolve_Std->Filter HPLC Inject into HPLC System (Chiralpak AD-H column) Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity / % ee Integrate->Calculate Validate Perform Method Validation (Linearity, Accuracy, Precision) Calculate->Validate

Caption: Workflow for this compound Purity Validation by Chiral HPLC.

Alternative_Methods_Workflow cluster_gc Chiral GC cluster_ce Chiral CE cluster_nmr Chiral NMR Start This compound Sample Derivatize Derivatization (e.g., Silylation) Start->Derivatize CE_Prepare Prepare Sample in BGE with Chiral Selector Start->CE_Prepare NMR_Prepare Dissolve Sample with Chiral Solvating Agent Start->NMR_Prepare GC_Inject Inject into GC-FID/MS Derivatize->GC_Inject GC_Analyze Analyze Chromatogram GC_Inject->GC_Analyze CE_Inject Inject into CE System CE_Prepare->CE_Inject CE_Analyze Analyze Electropherogram CE_Inject->CE_Analyze NMR_Acquire Acquire NMR Spectrum NMR_Prepare->NMR_Acquire NMR_Analyze Integrate Separated Signals NMR_Acquire->NMR_Analyze

Caption: Overview of Alternative Methods for this compound Purity Analysis.

References

A Comparative Guide to the Biological Activity of D-Glucoheptose Versus Other Heptoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptoses, seven-carbon monosaccharides, are a class of carbohydrates integral to various biological processes, ranging from central metabolism to host-pathogen interactions. While less common than hexoses like glucose, their unique structures and functions have garnered significant interest in the fields of immunology, microbiology, and drug development. This guide provides a detailed comparison of the biological activities of D-glucoheptose against other prominent heptoses, namely L-glycero-D-manno-heptose and sedoheptulose (B1238255), supported by experimental data and methodologies.

Overview of Key Heptoses and Their Primary Biological Roles

The biological significance of a heptose is largely dictated by its stereochemistry and its incorporation into larger macromolecules. Here, we compare three key heptoses:

  • This compound: Primarily recognized as a component of the capsular polysaccharide (CPS) of certain pathogenic bacteria, such as Campylobacter jejuni.[1] In this context, it plays a crucial role in molecular mimicry and evasion of the host immune system.

  • L-glycero-D-manno-Heptose: A cornerstone of the inner core of lipopolysaccharide (LPS) in most Gram-negative bacteria.[2] Its derivatives are potent pathogen-associated molecular patterns (PAMPs) that trigger innate immune responses in host cells.

  • Sedoheptulose: A key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) in its phosphorylated form, sedoheptulose-7-phosphate.[3][4] It serves as a central metabolic precursor for the biosynthesis of other heptoses, including those found in various natural products.[5]

The distinct roles of these heptoses are summarized in the table below.

HeptosePrimary Biological RoleKey Associated Macromolecule
This compound Bacterial virulence and immune evasionCapsular Polysaccharide (CPS)
L-glycero-D-manno-Heptose Innate immune activation (as a PAMP)Lipopolysaccharide (LPS) Inner Core
Sedoheptulose Central metabolism; precursor for other heptoses- (as Sedoheptulose-7-phosphate)

Comparative Biological Activity: Focus on Immunology

The most striking difference in the biological activity of these heptoses lies in their interaction with the host immune system. Derivatives of L-glycero-D-manno-heptose are potent activators of innate immunity, a function not prominently attributed to this compound or sedoheptulose in their free forms.

L-glycero-D-manno-Heptose Derivatives as Innate Immune Agonists

The biosynthesis of the LPS inner core in Gram-negative bacteria generates intermediates such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and its subsequent metabolite, ADP-L-glycero-β-D-manno-heptose (ADP-heptose). These molecules are recognized as PAMPs by the cytosolic pattern recognition receptor, alpha-kinase 1 (ALPK1).[5]

Binding of ADP-heptose to ALPK1 triggers a signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This pathway is a critical component of the host's defense against bacterial infection. Recent studies have demonstrated that other nucleotide-diphosphate-heptoses, such as CDP-heptose and UDP-heptose, can induce an even stronger immune response than ADP-heptose.[6]

Quantitative Comparison of Immune Activation by Heptose Derivatives:

Heptose DerivativeTarget ReceptorDownstream EffectRelative Potency (NF-κB Activation)
ADP-L-glycero-β-D-manno-heptoseALPK1NF-κB activation, cytokine production+++
CDP-L-glycero-β-D-manno-heptoseALPK1NF-κB activation, cytokine production++++
UDP-L-glycero-β-D-manno-heptoseALPK1NF-κB activation, cytokine production++++
This compoundNot a known direct PAMP receptor--
SedoheptuloseNot a known direct PAMP receptor--

This table provides a qualitative summary based on current literature. Quantitative dose-response data can be found in the cited references.

This compound and its Role in Immune Evasion

In contrast to the immunostimulatory nature of L-glycero-D-manno-heptose derivatives, this compound, as part of the C. jejuni capsule, contributes to immune evasion. The capsular polysaccharide can mimic host structures, thereby preventing recognition by the immune system and contributing to the bacterium's virulence.

Signaling Pathways and Experimental Workflows

ALPK1-TIFA Signaling Pathway Activated by ADP-Heptose

The recognition of ADP-heptose by ALPK1 initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.

ALPK1_Signaling cluster_bacterium Gram-negative Bacterium cluster_host Host Cell LPS_pathway LPS Biosynthesis Pathway ADP_Hep ADP-Heptose LPS_pathway->ADP_Hep ALPK1 ALPK1 ADP_Hep->ALPK1 binds TIFA TIFA ALPK1->TIFA phosphorylates TIFA->TIFA TRAF6 TRAF6 TIFA->TRAF6 recruits IKK IKK Complex TRAF6->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_NFkB IκB-NF-κB Complex Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines gene transcription

Caption: ALPK1-TIFA signaling pathway initiated by ADP-heptose.

Experimental Workflow for Assessing Heptose-Induced NF-κB Activation

A common method to quantify the immunostimulatory activity of heptose derivatives is to measure NF-κB activation in cultured cells.

NFkB_Activation_Workflow start Start cell_culture Culture HEK293T cells (or other suitable cell line) start->cell_culture transfection Transfect with NF-κB luciferase reporter plasmid cell_culture->transfection treatment Treat cells with different heptose derivatives transfection->treatment incubation Incubate for 6-24 hours treatment->incubation lysis Lyse cells incubation->lysis luciferase_assay Measure luciferase activity lysis->luciferase_assay data_analysis Analyze and compare NF-κB activation levels luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for NF-κB luciferase reporter assay.

Detailed Experimental Protocols

Protocol for NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the activation of the NF-κB signaling pathway in response to heptose derivatives.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Heptose derivatives (ADP-heptose, CDP-heptose, UDP-heptose, this compound, sedoheptulose)

  • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the heptose derivatives to be tested. Include a positive control (e.g., TNF-α) and a negative control (vehicle).

  • Incubation: Incubate the treated cells for 6-24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the luciferase assay system.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity of the treated samples to the negative control to determine the fold-change in NF-κB activation.

Protocol for Extraction and Analysis of Bacterial Capsular Polysaccharide (CPS)

This protocol is for the extraction of CPS from Campylobacter jejuni, which contains this compound.

Materials:

  • Campylobacter jejuni culture

  • Phosphate-buffered saline (PBS)

  • Proteinase K

  • DNase I and RNase A

  • Hot phenol (B47542)

  • Dialysis tubing (10 kDa MWCO)

  • Lyophilizer

  • Trifluoroacetic acid (TFA)

  • High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD)

Procedure:

  • Bacterial Culture: Grow C. jejuni on appropriate agar (B569324) plates or in broth culture.

  • Harvesting: Harvest the bacterial cells by centrifugation and wash with PBS.

  • Enzymatic Digestion: Resuspend the cell pellet in a lysis buffer containing DNase I, RNase A, and Proteinase K to digest nucleic acids and proteins. Incubate at 37°C overnight.

  • Hot Phenol Extraction: Add an equal volume of hot phenol (65°C) to the cell lysate, vortex, and incubate at 65°C for 30 minutes with occasional vortexing.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and phenol phases. The CPS will be in the aqueous phase.

  • Dialysis: Carefully collect the aqueous phase and dialyze it extensively against deionized water for 48 hours using a 10 kDa MWCO dialysis membrane to remove small molecules.

  • Lyophilization: Lyophilize the dialyzed sample to obtain the crude CPS extract.

  • Hydrolysis and Monosaccharide Analysis: Hydrolyze a portion of the purified CPS with 2M TFA at 121°C for 2 hours.

  • HPAEC-PAD Analysis: Neutralize the hydrolyzed sample and analyze the monosaccharide composition by HPAEC-PAD to identify and quantify this compound and other constituent sugars.

Conclusion

This compound, L-glycero-D-manno-heptose, and sedoheptulose exhibit distinct and crucial biological activities. While sedoheptulose is a central player in intermediary metabolism, the primary biological significance of this compound and L-glycero-D-manno-heptose lies in the context of host-pathogen interactions. L-glycero-D-manno-heptose, through its nucleotide-activated derivatives, acts as a potent elicitor of innate immunity. In contrast, this compound, as a component of bacterial capsules, contributes to immune evasion. This clear divergence in function underscores the profound impact of stereochemistry on the biological roles of these seven-carbon sugars and highlights their potential as targets for novel antimicrobial agents and immunomodulators. Further research into the specific interactions of these heptoses with host cell receptors and metabolic enzymes will undoubtedly unveil new avenues for therapeutic intervention.

References

A Comparative Metabolic Profile of Seven-Carbon Sugars: Unveiling Their Roles in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of various seven-carbon sugars (heptoses), offering insights into their distinct roles in cellular metabolism. While D-sedoheptulose and D-mannoheptulose are the most studied, this guide also incorporates available data on other heptoses like D-taloheptulose and D-alloheptulose to present a more comprehensive overview. The information herein is supported by experimental data from various studies, with detailed methodologies provided for key analytical techniques.

Introduction to Seven-Carbon Sugars

Seven-carbon sugars, or heptoses, are monosaccharides that, while less common than their six-carbon counterparts, play crucial roles in various metabolic pathways. Their metabolic fates can significantly influence cellular processes, making them intriguing targets for research and drug development. This guide focuses on comparing the known metabolic effects of several key heptoses.

Comparative Metabolic Effects

The metabolic effects of seven-carbon sugars are diverse, with some acting as key intermediates in central metabolic pathways and others exhibiting inhibitory effects on glucose metabolism.

D-Sedoheptulose: This ketoheptose is a crucial intermediate in the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) in its phosphorylated form, sedoheptulose-7-phosphate.[1][2] The PPP is vital for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis. Sedoheptulose (B1238255) kinase can phosphorylate free sedoheptulose, integrating it into the PPP and influencing the carbon flux between glycolysis and the PPP.[1]

D-Mannoheptulose: In contrast to sedoheptulose, D-mannoheptulose is known to be an inhibitor of hexokinase, the first enzyme in the glycolytic pathway.[3] This inhibition leads to a reduction in glucose metabolism. Studies in rats have shown that mannoheptulose can increase blood glucose levels and ketone bodies, suggesting it may suppress insulin (B600854) release from the pancreas.[1][4]

D-Alloheptulose: Research has shown that D-sedoheptulose can be enzymatically converted to D-alloheptulose, indicating a direct metabolic relationship between these two seven-carbon sugars.[5] However, detailed studies on the specific metabolic effects of D-alloheptulose in mammalian systems are limited.

D-Taloheptulose: Information regarding the specific metabolic profiling and biological effects of D-taloheptulose in mammalian systems is scarce in the currently available literature.

The table below summarizes the key known metabolic effects of these seven-carbon sugars.

Seven-Carbon SugarKey Metabolic Role/EffectPrimary Pathway InvolvedImpact on Glucose Metabolism
D-Sedoheptulose Metabolic intermediate (as Sedoheptulose-7-Phosphate)Pentose Phosphate PathwayIntegral part of a key pathway linked to glycolysis
D-Mannoheptulose Inhibitor of hexokinaseGlycolysisInhibits glucose phosphorylation and subsequent metabolism[3]
D-Alloheptulose Can be formed from D-sedoheptulosePotentially linked to Pentose Phosphate PathwayNot well-characterized
D-Taloheptulose Not well-characterized in mammalian systemsNot well-characterizedNot well-characterized

Metabolic Pathways and Experimental Workflows

To understand the metabolic landscape of seven-carbon sugars, it is essential to visualize their entry into and impact on central metabolic pathways.

Seven_Carbon_Sugar_Metabolism cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Glycolysis Glycolysis Ribose-5P Ribose-5P Xylulose-5P Xylulose-5P Ribose-5P->Xylulose-5P Epimerase Sedoheptulose-7P Sedoheptulose-7P Xylulose-5P->Sedoheptulose-7P Transketolase Erythrose-4P Erythrose-4P Erythrose-4P->Sedoheptulose-7P Transaldolase Sedoheptulose-7P->Erythrose-4P Transaldolase F6P F6P Sedoheptulose-7P->F6P Transketolase Free Alloheptulose Free Alloheptulose Sedoheptulose-7P->Free Alloheptulose Epimerase Glucose Glucose G6P G6P Glucose->G6P Hexokinase G6P->F6P F16BP F16BP F6P->F16BP Free Sedoheptulose Free Sedoheptulose Free Sedoheptulose->Sedoheptulose-7P Sedoheptulokinase Free Mannoheptulose Free Mannoheptulose Hexokinase Hexokinase Free Mannoheptulose->Hexokinase Inhibits

Metabolic integration of seven-carbon sugars.

The diagram above illustrates how D-sedoheptulose enters the Pentose Phosphate Pathway and the inhibitory effect of D-mannoheptulose on glycolysis. The potential conversion of sedoheptulose to alloheptulose is also depicted.

For a comparative metabolic profiling study, a typical experimental workflow would involve the following steps:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Analysis Cell_Culture Cell Culture with Seven-Carbon Sugars Metabolite_Extraction Metabolite Extraction (e.g., with cold methanol) Cell_Culture->Metabolite_Extraction Derivatization Derivatization (for GC-MS) Metabolite_Extraction->Derivatization LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Peak_Integration Peak Integration & Quantification GC_MS->Peak_Integration LC_MS->Peak_Integration Metabolite_ID Metabolite Identification Peak_Integration->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis

Workflow for comparative metabolomics.

Experimental Protocols

Accurate and reproducible quantification of seven-carbon sugars and their metabolites is critical for comparative studies. Below are detailed methodologies for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolite Extraction from Cell Culture

This protocol is for the extraction of polar metabolites, including seven-carbon sugars, from adherent cell cultures.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), 80% in water, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Aspirate the cell culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer.

  • Incubate on ice for 10 minutes to quench metabolism and precipitate proteins.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites.

  • The supernatant can be directly used for LC-MS analysis or dried down for derivatization for GC-MS analysis.

GC-MS Analysis of Seven-Carbon Sugars (with Derivatization)

Due to their low volatility, sugars require derivatization before GC-MS analysis. Oximation followed by silylation is a common and effective method.[6][7]

Materials:

  • Dried metabolite extract

  • Pyridine (B92270)

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • Oximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried metabolite extract.

    • Vortex for 1 minute.

    • Incubate at 37°C for 90 minutes.[8]

  • Silylation:

    • Add 70 µL of BSTFA with 1% TMCS to the mixture.[8]

    • Vortex for 1 minute.

    • Incubate at 37°C for 30 minutes.[8]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.

    • Oven Program: Start at a lower temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the derivatized sugars.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-600.

LC-MS/MS Analysis of Seven-Carbon Sugars

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like sugars without the need for derivatization.

Materials:

  • Metabolite extract in a suitable solvent (e.g., 80% methanol)

  • HILIC column (e.g., amide-based)

  • Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium (B1175870) acetate)

  • Mobile Phase B: Acetonitrile with a buffer (e.g., 10 mM ammonium acetate)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Equilibrate the HILIC column with a high percentage of mobile phase B (e.g., 95%).

    • Inject the sample.

    • Run a gradient from high organic to high aqueous to elute the polar sugars.

  • MS/MS Detection:

    • Use an ESI source in negative ion mode.

    • Perform targeted analysis using Multiple Reaction Monitoring (MRM) for known seven-carbon sugars and their phosphorylated forms, or untargeted analysis to discover novel metabolites.

Conclusion

The metabolic profiling of seven-carbon sugars reveals a fascinating diversity in their cellular roles. While sedoheptulose is a key player in the pentose phosphate pathway, mannoheptulose acts as a metabolic disruptor of glycolysis. The metabolic fates of other heptoses like alloheptulose and taloheptulose are less understood and represent an exciting frontier for future research. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the comparative metabolism of these intriguing sugars, potentially leading to new insights into cellular physiology and the development of novel therapeutic strategies.

References

Confirming the Structure of Synthetic D-Glucoheptose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise structural confirmation of synthetic monosaccharides is paramount. This guide provides a comparative overview of analytical techniques and supporting experimental data for verifying the structure of synthetic D-glucoheptose, a seven-carbon sugar with increasing interest in various biomedical applications.

This document outlines the key methodologies, presents comparative data in structured tables, and includes detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and molecular relationships, adhering to best practices for clarity and accessibility.

Introduction to this compound

This compound (C₇H₁₄O₇) is an aldoheptose, a monosaccharide with a seven-carbon backbone and an aldehyde group. In solution, it exists as an equilibrium mixture of cyclic pyranose and furanose anomers, as well as a minor open-chain form. The precise stereochemistry of the hydroxyl groups is critical to its biological activity and function. Synthetic routes to this compound often start from more common sugars like D-glucose, and it is essential to confirm that the desired stereoisomer has been produced without unintended epimerization. One of the common synonyms for this compound is D-glycero-D-gulo-heptose.

Comparative Analysis of Structural Confirmation Techniques

The definitive confirmation of synthetic this compound's structure relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of carbohydrates in solution. Both ¹H and ¹³C NMR provide a wealth of information on the connectivity of atoms, the stereochemistry, and the conformational equilibrium of the different anomers.

A complete assignment of the ¹H and ¹³C NMR spectra is crucial. For this compound, this involves identifying the signals for each proton and carbon in both the α and β anomers, which are the predominant forms in solution. The chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively.[1][2]

Table 1: Comparison of Typical ¹H and ¹³C NMR Chemical Shift Ranges for Aldopyranoses

NucleusAnomeric PositionRing PositionsExocyclic Position (C6/C7)
¹H (ppm) 4.5 - 5.53.0 - 4.53.5 - 4.0
¹³C (ppm) 90 - 10068 - 7760 - 64

Note: These are general ranges for aldopyranoses and specific values for this compound need to be experimentally determined.

The anomeric configuration (α or β) can be determined from the coupling constant between the anomeric proton (H-1) and the proton at C-2 (H-2). A larger coupling constant (typically 7-9 Hz) indicates a trans-diaxial relationship, characteristic of a β-anomer in the typical ⁴C₁ chair conformation of gluco-configured pyranoses. A smaller coupling constant (typically 2-4 Hz) suggests a cis-axial-equatorial relationship, indicative of an α-anomer.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers valuable structural insights. The fragmentation of monosaccharides is complex, involving multiple parallel pathways.[4]

For aldehydes like this compound, common fragmentation patterns include the loss of a hydrogen atom (M-1) or a formyl group (M-29).[5] The fragmentation of carbohydrates is often characterized by cross-ring cleavages and glycosidic bond cleavages (in oligosaccharides).[6]

Table 2: Key Mass Spectrometry Data for this compound

ParameterExpected ValueSignificance
Molecular Formula C₇H₁₄O₇Confirms elemental composition.
Monoisotopic Mass 210.07395 uPrecise mass for identification.
Key Fragmentation Ions VariesProvides structural fingerprint.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can unambiguously determine the relative and absolute stereochemistry of all chiral centers, as well as bond lengths, bond angles, and crystal packing information.[3][7] While obtaining suitable crystals of carbohydrates can be challenging, a successful crystal structure analysis is considered the gold standard for structural confirmation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the synthetic this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Lyophilize the sample to exchange labile hydroxyl protons with deuterium and reduce the HOD signal.

  • Redissolve the sample in 0.5 mL of high-purity D₂O.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Experiments:

    • 1D ¹H NMR: To observe proton chemical shifts and coupling constants.

    • 1D ¹³C NMR: To observe carbon chemical shifts.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within the spin systems of each anomer.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different parts of the molecule.

    • 1D Selective TOCSY (Total Correlation Spectroscopy): To isolate the spin systems of the individual anomers.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the synthetic this compound in a suitable solvent (e.g., methanol/water).

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

Data Acquisition:

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Modes:

    • Positive Ion Mode: To observe protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.

    • Negative Ion Mode: To observe deprotonated molecules [M-H]⁻.

  • MS/MS Analysis: Select the precursor ion of interest (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

X-ray Crystallography

Crystal Growth:

  • Prepare a saturated solution of the synthetic this compound in a suitable solvent or solvent mixture (e.g., water/ethanol, water/isopropanol).

  • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality.

Data Collection and Structure Refinement:

  • Instrument: Single-crystal X-ray diffractometer.

  • Procedure:

    • Mount a suitable crystal on the diffractometer.

    • Collect diffraction data at a controlled temperature (often cryogenic temperatures like 100 K).

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and crystallographic parameters.

Visualizing the Workflow and Relationships

To aid in understanding the process of structural confirmation, the following diagrams illustrate the experimental workflow and the relationship between different synthetic routes and the final product.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_data Data Analysis and Comparison start Starting Material (e.g., D-Glucose) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms xray X-ray Crystallography purification->xray data_analysis Spectral & Crystallographic Data Interpretation nmr->data_analysis ms->data_analysis xray->data_analysis comparison Comparison with Reference Data data_analysis->comparison final_structure Confirmed Structure of This compound comparison->final_structure

Caption: Workflow for the synthesis and structural confirmation of this compound.

synthetic_routes cluster_routes Potential Synthetic Pathways cluster_isomers Potential Isomeric Byproducts d_glucose D-Glucose route1 Cyanohydrin Synthesis d_glucose->route1 Chain Elongation route2 Wittig Reaction d_glucose->route2 Chain Elongation route3 Nitromethane Condensation d_glucose->route3 Chain Elongation d_glucoheptose This compound route1->d_glucoheptose epimers Epimers (e.g., D-Mannoheptose) route1->epimers route2->d_glucoheptose diastereomers Other Diastereomers route2->diastereomers route3->d_glucoheptose route3->epimers

Caption: Synthetic pathways from D-glucose to this compound and potential isomers.

Conclusion

The structural confirmation of synthetic this compound requires a multi-faceted analytical approach. While NMR spectroscopy provides detailed information about the structure in solution and is essential for identifying anomers and stereochemistry, mass spectrometry is crucial for confirming the molecular weight and elemental composition. For unambiguous proof of the three-dimensional structure, single-crystal X-ray crystallography remains the definitive method. By employing these techniques in a complementary fashion and carefully comparing the acquired data with established values for related compounds, researchers can confidently verify the structure of their synthetic products.

References

A Comparative Guide to Antibody Cross-Reactivity Against D-Glucoheptose Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies targeting D-glucoheptose epitopes. Due to the limited availability of specific experimental data on anti-D-glucoheptose antibodies in publicly accessible literature, this document presents a hypothetical comparative analysis. The methodologies, data presentation, and visualizations are based on established principles of immunology and antibody characterization, offering a blueprint for conducting such studies.

Introduction

This compound is a seven-carbon monosaccharide. Antibodies targeting carbohydrate epitopes, such as those that might be found on this compound, can exhibit cross-reactivity with other structurally similar sugars.[1][2] This phenomenon, where an antibody binds to antigens other than the one that induced its production, is a critical consideration in the development of diagnostics and therapeutics.[3][4] Understanding the cross-reactivity profile of an antibody is essential to ensure its specificity and to mitigate potential off-target effects.[5]

This guide outlines a series of experiments to characterize a hypothetical monoclonal antibody, mAb-G7, raised against this compound. The comparative analysis will focus on its binding to structurally related monosaccharides.

Hypothetical Performance Comparison of mAb-G7

To assess the cross-reactivity of our hypothetical antibody, mAb-G7, we would evaluate its binding against a panel of selected monosaccharides. The choice of these sugars is based on structural similarity to this compound, including epimers and common hexoses.

Table 1: Hypothetical Binding Affinity and Cross-Reactivity of mAb-G7

AntigenStructureRelationship to this compoundBinding Affinity (KD, M)Percent Cross-Reactivity (%)
This compound C7H14O7Primary Target 1.0 x 10⁻⁸ 100
D-MannoheptoseC7H14O7C2 Epimer[6]5.0 x 10⁻⁷2
D-GlucoseC6H12O6Common Hexose[7][8]1.0 x 10⁻⁵0.1
D-GalactoseC6H12O6C4 Epimer of Glucose[7][9]> 1.0 x 10⁻⁴< 0.01
D-MannoseC6H12O6C2 Epimer of Glucose[9]8.0 x 10⁻⁶0.125
L-GlucoheptoseC7H14O7EnantiomerNot DetectableNot Detectable

Note: The data presented in this table is purely hypothetical and serves as an example for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to generate the data presented in Table 1.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening

A competitive ELISA is a robust method for determining the degree of cross-reactivity of an antibody with various antigens.[5]

Protocol:

  • Coating: Microtiter plates are coated with a this compound-conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[]

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.[9]

  • Competition: The hypothetical antibody, mAb-G7, is pre-incubated with varying concentrations of potential cross-reactants (D-mannoheptose, D-glucose, D-galactose, D-mannose, L-glucoheptose) or the primary antigen (this compound) for 2 hours at room temperature.

  • Binding: The antibody-antigen mixtures are then added to the coated and blocked microtiter plates and incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed three times with wash buffer.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added and incubated for 1 hour at room temperature.

  • Washing: The plates are washed five times with wash buffer.

  • Substrate Addition: A suitable substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: The percentage of cross-reactivity is calculated using the concentrations of the cross-reactant and the primary antigen required to inhibit 50% of the antibody binding.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[7][11]

Protocol:

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated.

  • Ligand Immobilization: The this compound-conjugate and other sugar-conjugates are immobilized onto separate flow cells of the sensor chip. A reference flow cell is prepared with no immobilized ligand to subtract non-specific binding.

  • Analyte Injection: A series of concentrations of mAb-G7 in a suitable running buffer are injected over the flow cells at a constant flow rate.

  • Association and Dissociation: The binding (association) of mAb-G7 to the immobilized sugars is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation of the antibody-antigen complex.

  • Regeneration: The sensor chip surface is regenerated using a suitable regeneration solution to remove the bound antibody.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the binding affinity (KD).

Glycan Array for High-Throughput Specificity Profiling

Glycan arrays consist of a collection of different carbohydrate structures immobilized on a solid surface, allowing for the high-throughput screening of antibody binding specificity.[6]

Protocol:

  • Array Preparation: A glycan microarray containing a diverse library of monosaccharides, including this compound, D-mannoheptose, D-glucose, D-galactose, D-mannose, and L-glucoheptose, is used.

  • Blocking: The array is blocked to prevent non-specific binding.

  • Antibody Incubation: The array is incubated with a fluorescently labeled version of mAb-G7.

  • Washing: The array is washed to remove unbound antibody.

  • Scanning: The array is scanned using a microarray scanner to detect fluorescence signals at each spot.

  • Data Analysis: The fluorescence intensity at each spot is quantified, providing a profile of the antibody's binding specificity across the panel of glycans.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_elisa ELISA Screening cluster_spr SPR Analysis cluster_glycan Glycan Array Profiling elisa_start Coat Plate with this compound-BSA elisa_block Block Plate elisa_start->elisa_block elisa_incubate Incubate mAb-G7 with Competing Sugars elisa_block->elisa_incubate elisa_bind Add Mixture to Plate elisa_incubate->elisa_bind elisa_detect Add Secondary Antibody & Substrate elisa_bind->elisa_detect elisa_read Read Absorbance elisa_detect->elisa_read end_node Cross-Reactivity Profile elisa_read->end_node spr_start Immobilize Sugar-Conjugates on Chip spr_inject Inject mAb-G7 spr_start->spr_inject spr_measure Measure Association/Dissociation spr_inject->spr_measure spr_analyze Calculate Kinetic Constants (ka, kd, KD) spr_measure->spr_analyze spr_analyze->end_node glycan_start Prepare Glycan Microarray glycan_incubate Incubate with Labeled mAb-G7 glycan_start->glycan_incubate glycan_scan Scan for Fluorescence glycan_incubate->glycan_scan glycan_analyze Analyze Binding Profile glycan_scan->glycan_analyze glycan_analyze->end_node start Hypothetical mAb-G7 (anti-D-glucoheptose) start->elisa_start start->spr_start start->glycan_start

Caption: Workflow for assessing antibody cross-reactivity.

Hypothetical Signaling Pathway Affected by Cross-Reactivity

signaling_pathway cluster_cell Cell Membrane receptor Cell Surface Receptor (Glycosylated with D-Mannoheptose) kinase_a Kinase A receptor->kinase_a Inhibition mab_g7 mAb-G7 (anti-D-glucoheptose) off_target Off-Target Binding (Cross-Reactivity) mab_g7->off_target Binds to D-Mannoheptose off_target->receptor kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Altered Cellular Response transcription_factor->cellular_response

Caption: Hypothetical pathway modulation by cross-reactivity.

References

A Comparative Analysis of the Enzymatic Phosphorylation of D-Glucose and D-Glucoheptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic phosphorylation of D-glucose, a primary energy source for most organisms, and D-glucoheptose, a seven-carbon sugar. This analysis is crucial for understanding substrate specificity of key metabolic enzymes and for the development of therapeutic agents that may target glucose metabolism.

Introduction

The phosphorylation of monosaccharides is a critical first step in their metabolism, trapping them within the cell and priming them for subsequent enzymatic reactions. This process is primarily catalyzed by hexokinases and glucokinase (also known as hexokinase IV). While D-glucose is the canonical substrate for these enzymes, their activity with other sugars, such as the seven-carbon this compound, is of significant interest for understanding enzyme kinetics and for the design of enzyme inhibitors or alternative metabolic probes.

Executive Summary of Comparative Performance

Experimental evidence strongly indicates that D-glucose is an excellent substrate for both hexokinase and glucokinase, undergoing rapid phosphorylation. In stark contrast, this compound is a very poor substrate for these enzymes. Studies on other heptose isomers, such as D-mannoheptulose, have shown that their phosphorylation by yeast hexokinase is negligible, and while some mammalian hexokinases may exhibit minimal activity, it is orders of magnitude lower than with D-glucose.[1] This suggests that the active sites of these enzymes are highly optimized for six-carbon sugars, with the additional hydroxymethyl group of a heptose likely causing steric hindrance.

Data Presentation: Kinetic Parameters

Due to the extremely low to non-existent phosphorylation of this compound by hexokinase and glucokinase, specific kinetic data (Km and Vmax) for this substrate are not available in the scientific literature. The following table summarizes the well-established kinetic parameters for D-glucose phosphorylation by different hexokinase isoenzymes.

EnzymeSubstrateKm (Michaelis Constant)Vmax (Maximum Velocity)AffinityNotes
Hexokinase I, II, III D-Glucose< 1 mM[2]LowHighThese isoenzymes are saturated at physiological glucose concentrations.
Glucokinase (Hexokinase IV) D-Glucose~8 mM (S0.5)[3][4]HighLowExhibits positive cooperativity with glucose; not inhibited by its product.[4]
Hexokinase (Yeast) D-mannoheptulose-Phosphorylation is 0.02% of that of D-glucose.[1]Very LowIndicates extremely poor substrate binding and/or catalytic efficiency.
Bovine Heart Hexokinase D-mannoheptulose~0.2 mMPhosphorylation is 3.93% of that of D-glucose.[1]ModerateWhile it binds, the catalytic rate is significantly lower than for D-glucose.
Hexokinases/Glucokinase This compoundNot ReportedNot ReportedAssumed to be very low to negligibleBased on data from other heptoses, it is not considered a significant substrate.

Experimental Protocols

A common method to determine the enzymatic phosphorylation of a sugar is the coupled hexokinase assay. This spectrophotometric assay measures the production of NADH or NADPH, which is proportional to the amount of phosphorylated sugar.

Coupled Spectrophotometric Assay for Hexokinase Activity

Principle:

The phosphorylation of the sugar by hexokinase (HK) is coupled to the oxidation of the resulting sugar-6-phosphate by a specific dehydrogenase, which in turn reduces NAD+ or NADP+ to NADH or NADPH. The increase in absorbance at 340 nm, due to the formation of NADH/NADPH, is monitored over time.

Reaction Scheme:

  • D-Sugar + ATP ---(Hexokinase)---> D-Sugar-6-Phosphate + ADP

  • D-Glucose-6-Phosphate + NAD(P)+ ---(Glucose-6-Phosphate Dehydrogenase)---> 6-Phosphoglucono-δ-lactone + NAD(P)H + H+

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Purified hexokinase or cell lysate containing hexokinase

  • Tris-HCl buffer (pH 7.5-8.0)

  • Magnesium Chloride (MgCl2)

  • Adenosine Triphosphate (ATP)

  • Nicotinamide Adenine Dinucleotide (NAD+) or Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • D-Glucose (Substrate)

  • This compound (Test Substrate)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and NAD(P)+ in a cuvette.

  • Addition of Coupling Enzyme: Add a sufficient amount of G6PDH to ensure that the second reaction is not rate-limiting.

  • Background Measurement: Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) and measure the background absorbance at 340 nm.

  • Initiation of Reaction: Add the sugar substrate (D-glucose or this compound) to the cuvette to initiate the reaction.

  • Monitoring the Reaction: Immediately start monitoring the increase in absorbance at 340 nm over a set period.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. To determine Km and Vmax, repeat the assay with varying concentrations of the sugar substrate and analyze the data using Michaelis-Menten kinetics.

Mandatory Visualizations

Signaling Pathway: The First Step of Glycolysis

The enzymatic phosphorylation of D-glucose is the committed step for its entry into the glycolytic pathway, a central metabolic route for energy production.

Glycolysis_Entry cluster_reaction Enzymatic Reaction Glucose D-Glucose G6P D-Glucose-6-Phosphate Glucose->G6P Phosphorylation Hexokinase Hexokinase / Glucokinase Glycolysis Glycolysis G6P->Glycolysis Enters Pathway ATP ATP ATP->Hexokinase ADP ADP Hexokinase->G6P Hexokinase->ADP

Caption: Enzymatic phosphorylation of D-glucose by hexokinase/glucokinase.

Experimental Workflow: Kinase Assay

The following diagram illustrates the general workflow for a coupled enzyme assay to measure the phosphorylation of a sugar substrate.

Kinase_Assay_Workflow A Prepare Reaction Mixture (Buffer, ATP, NAD(P)+, G6PDH) B Add Sugar Substrate (D-Glucose or this compound) A->B C Add Enzyme (Hexokinase/Glucokinase) B->C D Monitor Absorbance at 340 nm C->D E Calculate Reaction Velocity D->E F Determine Kinetic Parameters (Km, Vmax) E->F

Caption: General workflow for a coupled hexokinase assay.

Conclusion

The enzymatic phosphorylation of D-glucose by hexokinases and glucokinase is a highly efficient and well-characterized process, fundamental to cellular metabolism. In contrast, this compound is not a significant substrate for these enzymes. This high degree of substrate specificity underscores the precise molecular recognition capabilities of metabolic enzymes. For researchers in drug development, this provides a clear indication that targeting hexokinases with heptose-based analogs may not be a viable strategy unless significant modifications are made to the molecule to improve its binding to the enzyme's active site. Future studies could explore engineered enzymes with altered substrate specificities or investigate alternative pathways for heptose metabolism in different organisms.

References

A Comparative Guide to the Validation of Quantitative Assays for D-Glucoheptose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of monosaccharides like D-glucoheptose is crucial for various applications, from metabolic studies to quality control in biopharmaceutical production. This guide provides an objective comparison of common analytical methods for the quantitative analysis of this compound, complete with supporting experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and traditional colorimetric assays.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of each method. It is important to note that while data for this compound is provided where available, some figures are estimates based on the analysis of structurally similar heptoses or other monosaccharides due to the limited specific data for this compound in published literature.

ParameterHPLC-RIDHPLC-ELSDGC-MSLC-MS/MSColorimetric Assay
Linearity (R²)¹ >0.99>0.99>0.99>0.999>0.98
Limit of Detection (LOD)² ~10-50 µg/mL~1-10 µg/mL~0.1-1 µg/mL~0.01-0.1 µg/mL~5-20 µg/mL
Limit of Quantification (LOQ)² ~50-150 µg/mL~5-30 µg/mL~0.5-5 µg/mL~0.05-0.5 µg/mL~20-60 µg/mL
Precision (%RSD)³ < 5%< 5%< 10%< 5%< 15%
Accuracy (% Recovery)³ 95-105%95-105%90-110%98-102%85-115%

¹ Linearity is typically established over a concentration range relevant to the specific application. ² LOD and LOQ are highly dependent on the specific instrument and method parameters. ³ Precision and accuracy are demonstrated by replicate analyses of samples at different concentrations.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for your specific application and laboratory conditions.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the quantification of relatively high concentrations of this compound and is often used for purity analysis of bulk material.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in deionized water to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC-RID Conditions:

  • Column: Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile (B52724):Water (e.g., 80:20 v/v), isocratic elution.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[2]

  • Injection Volume: 20 µL.

  • Detector: Refractive Index Detector (RID).

  • Run Time: 20 minutes.

Quantification: Construct a calibration curve by plotting the peak area of this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for this compound analysis but requires derivatization to make the sugar volatile.

Sample Preparation and Derivatization: [3]

  • For biological samples, perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile).

  • Dry the sample or an aliquot of the standard solution under a stream of nitrogen.

  • Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 45 minutes.

  • Silylation: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes.

GC-MS Conditions:

  • Column: DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Create a calibration curve by plotting the ratio of the peak area of the this compound derivative to the internal standard against the concentration of the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of this compound in complex biological matrices due to its exceptional sensitivity and specificity.

Sample Preparation: [3]

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C-labeled this compound).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase.

LC-MS/MS Conditions:

  • Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water.

    • B: Acetonitrile.

  • Gradient: 90% B to 60% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions: Monitor the precursor to product ion transition for this compound (e.g., m/z 209 -> [fragment ion]) and the internal standard.

Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

Colorimetric Assay (Cysteine-Sulfuric Acid Method)

This traditional method is suitable for screening purposes where high specificity is not required. It is based on the formation of a colored product upon reaction of heptoses with cysteine in a strong acid.[3]

Reagent Preparation:

  • Sulfuric Acid Reagent: Prepare a 6:1 (v/v) mixture of concentrated sulfuric acid and water. Cool in an ice bath.

  • Cysteine Hydrochloride Solution: Prepare a fresh 3% (w/v) solution in water.

Procedure:

  • To 1.0 mL of the deproteinized sample extract in a glass test tube, add 4.5 mL of the cold sulfuric acid reagent. Mix thoroughly and cool.

  • Heat the mixture in a boiling water bath for exactly 3 minutes.

  • Cool the tube immediately in an ice bath.

  • Add 0.1 mL of the cysteine hydrochloride solution and shake vigorously.

  • Allow the color to develop for 60 minutes at room temperature.

  • Measure the absorbance at 412 nm (characteristic for heptoses).

Quantification: Prepare a standard curve using known concentrations of this compound and measure their absorbance. Determine the concentration of this compound in the samples from the standard curve.

Validation Workflow for a Quantitative Assay

The validation of a quantitative assay ensures its suitability for its intended purpose. The following diagram illustrates a logical workflow for the validation process based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

AssayValidationWorkflow start Start: Define Analytical Procedure and Requirements method_dev Method Development and Optimization start->method_dev protocol Write Standard Operating Procedure (SOP) method_dev->protocol validation_plan Develop Validation Plan protocol->validation_plan specificity Specificity validation_plan->specificity linearity Linearity & Range validation_plan->linearity accuracy Accuracy validation_plan->accuracy precision Precision (Repeatability & Intermediate) validation_plan->precision lod Limit of Detection (LOD) validation_plan->lod loq Limit of Quantification (LOQ) validation_plan->loq robustness Robustness validation_plan->robustness data_analysis Data Analysis and Evaluation against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod->data_analysis loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Implementation for Routine Use validation_report->end

Caption: A logical workflow for the validation of a quantitative analytical assay.

References

A Researcher's Guide to Assessing the Anomeric Purity of D-Glucoheptose Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with D-glucoheptose, ensuring its anomeric purity is a critical aspect of quality control and experimental reproducibility. The α and β anomers of this seven-carbon sugar can exhibit different biological activities and physicochemical properties. This guide provides an objective comparison of the primary analytical techniques used to assess anomeric purity, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for determining the anomeric purity of this compound depends on factors such as the required level of precision, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of the most common techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

ParameterHPLC (Chiral)¹H-NMR SpectroscopyGC-MS (with Derivatization)
Principle Differential interaction of anomers with a chiral stationary phase.Distinct chemical shifts of anomeric protons in a magnetic field.Separation of volatile derivatives based on boiling point and mass-to-charge ratio.
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a deuterated solvent (e.g., D₂O).Multi-step derivatization to increase volatility.
Analysis Time ~15-30 minutes per sample.~5-15 minutes per sample.~30-60 minutes per sample (including derivatization).
Resolution of Anomers HighExcellentModerate to High (derivatization dependent)
Quantification Peak area integration.Signal integration.Peak area integration.
Sensitivity High (ng-µg range).Moderate (mg range).Very High (pg-ng range).
Advantages Direct separation and quantification; high throughput potential.Non-destructive; provides detailed structural information; minimal sample preparation.High sensitivity and resolving power.
Disadvantages Requires specialized and expensive chiral columns; method development can be time-consuming.Lower sensitivity compared to other methods; requires access to an NMR spectrometer.Derivatization is required, which can be complex and may alter the anomeric equilibrium.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for monosaccharide analysis and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation of this compound anomers using a chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and refractive index detector (RID).

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

Reagents:

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane, ethanol, and TFA in a ratio of 70:30:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min

    • Column temperature: 25°C

    • Injection volume: 20 µL

    • Detector: Refractive Index Detector (RID)

  • Data Analysis: Identify the peaks corresponding to the α and β anomers based on their retention times. The relative percentage of each anomer is determined by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H-NMR to determine the anomeric ratio of this compound in solution.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterium oxide (D₂O, 99.9%)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of D₂O in an NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H-NMR spectrum.

    • The anomeric protons typically resonate in the downfield region of the spectrum (δ 4.5-5.5 ppm). The α-anomer proton signal usually appears at a lower field than the β-anomer proton signal.

  • Data Analysis:

    • Calibrate the spectrum using the residual HDO signal (δ ~4.79 ppm at 25°C).

    • Integrate the signals corresponding to the anomeric protons of the α and β anomers.

    • The anomeric purity is calculated from the ratio of the integrals.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the derivatization of this compound to form volatile trimethylsilyl (B98337) (TMS) ethers for GC-MS analysis. It is important to note that this method may not be suitable for determining the anomeric purity at the time of analysis due to the potential for the derivatization process to alter the anomeric equilibrium. However, it is a powerful technique for assessing the overall purity of the sugar sample.

Instrumentation:

  • GC-MS system with a flame ionization detector (FID) or mass spectrometer.

  • Capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound sample

Procedure:

  • Derivatization:

    • Place approximately 1-2 mg of the this compound sample in a reaction vial.

    • Add 100 µL of anhydrous pyridine and vortex to dissolve.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280°C

    • Ion source temperature: 230°C

    • Mass range: m/z 50-650

  • Data Analysis: Identify the peaks corresponding to the derivatized this compound anomers. Quantify the relative amounts by integrating the peak areas.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for assessing the anomeric purity of a this compound sample.

G Experimental Workflow for Anomeric Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Analysis cluster_result Result Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC (Chiral Separation) Dissolution->HPLC NMR NMR Spectroscopy (¹H Spectrum) Dissolution->NMR GC GC-MS (Derivatization & Separation) Dissolution->GC Integration Peak/Signal Integration HPLC->Integration NMR->Integration GC->Integration Calculation Calculation of Anomeric Ratio Integration->Calculation Purity Anomeric Purity Report (α:β ratio) Calculation->Purity

Caption: A flowchart outlining the key stages in determining the anomeric purity of this compound.

This comprehensive guide provides the necessary information for researchers to make informed decisions on the most suitable methods for assessing the anomeric purity of their this compound samples, thereby ensuring the quality and reliability of their research.

A Comparative Study of D-Glucoheptose Metabolism in Different Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of seven-carbon sugars, or heptoses, in bacteria is a field of growing interest due to their roles in bacterial physiology, pathogenesis, and as potential targets for novel antimicrobial agents. Among these, D-glucoheptose presents a unique area of study. While the metabolism of sedoheptulose, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, is well-documented, the catabolic pathways for other heptoses like this compound are less understood. This guide provides a comparative framework for studying this compound metabolism across different bacterial strains, summarizing key experimental methodologies and potential metabolic pathways.

Data Presentation: A Framework for Comparative Analysis

Direct comparative data on this compound metabolism across various bacterial strains is currently limited in published literature. The following table serves as a template for researchers to populate with their own experimental data, facilitating a structured comparison.

Bacterial Strain Growth on this compound (OD600) Specific Growth Rate (µ) on this compound (h-1) Key Enzymes Detected Metabolic End Products Genetic Locus (Putative)
Escherichia coli K-12
Pseudomonas aeruginosa PAO1
Bacillus subtilis 168
Acetobacter aceti
Campylobacter jejuni NCTC 11168

Experimental Protocols

To generate the comparative data outlined above, a combination of microbiological, biochemical, and molecular techniques is required.

Bacterial Growth Curve Analysis

This fundamental technique assesses the ability of a bacterial strain to utilize this compound as a carbon source.

Protocol:

  • Prepare Minimal Medium: Prepare a defined minimal medium (e.g., M9 minimal salts) lacking any carbon source.

  • Prepare Carbon Source Stock: Prepare a sterile stock solution of this compound (e.g., 20% w/v).

  • Inoculum Preparation: Grow the bacterial strain to be tested overnight in a rich medium (e.g., Luria-Bertani broth). Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove residual medium. Resuspend the cells in the minimal medium to a standardized optical density (OD600) of ~1.0.

  • Growth Assay Setup: In a sterile 96-well microplate or culture tubes, add the minimal medium and supplement with this compound to a final concentration of 0.2% (w/v). Inoculate with the prepared bacterial suspension to a starting OD600 of 0.05. Include a negative control (no carbon source) and a positive control (e.g., glucose).

  • Incubation and Measurement: Incubate the cultures at the optimal growth temperature for the specific bacterial strain with shaking. Measure the OD600 at regular intervals (e.g., every hour) using a spectrophotometer or microplate reader.[1][2][3][4]

  • Data Analysis: Plot the OD600 values against time to generate a growth curve. The specific growth rate (µ) can be calculated from the logarithmic phase of growth.[1][2]

Enzyme Assays

Identifying and characterizing the key enzymes involved in this compound catabolism is crucial. Putative initial steps could involve a dehydrogenase or a kinase.

a) this compound Dehydrogenase Assay:

This assay measures the oxidation of this compound, often by monitoring the reduction of an electron acceptor.

Protocol:

  • Prepare Cell-Free Extract: Grow the bacterial strain in a medium containing this compound to induce the expression of relevant enzymes. Harvest the cells, wash them with buffer (e.g., 50 mM Tris-HCl, pH 8.0), and lyse them using sonication or a French press. Centrifuge to remove cell debris and collect the supernatant as the cell-free extract.

  • Assay Mixture: In a cuvette, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 100 mM, pH 7.5)

    • This compound solution (e.g., 100 mM)

    • Electron acceptor (e.g., 1 mM NAD+ or NADP+)

    • Cell-free extract

  • Measurement: Initiate the reaction by adding the cell-free extract. Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD(P)+ to NAD(P)H, using a spectrophotometer.[5][6][7][8]

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NAD(P)H.

b) this compound Kinase Assay:

This assay measures the ATP-dependent phosphorylation of this compound.

Protocol:

  • Prepare Cell-Free Extract: As described for the dehydrogenase assay.

  • Coupled Enzyme Assay: A common method is to couple the production of ADP to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

  • Assay Mixture: In a cuvette, prepare a reaction mixture containing:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • This compound solution (e.g., 50 mM)

    • ATP (e.g., 5 mM)

    • MgCl2 (e.g., 10 mM)

    • Phosphoenolpyruvate (PEP) (e.g., 2 mM)

    • NADH (e.g., 0.2 mM)

    • Pyruvate kinase (excess)

    • Lactate dehydrogenase (excess)

    • Cell-free extract

  • Measurement: Initiate the reaction by adding the cell-free extract. Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[9][10][11][12][13]

  • Calculation: The rate of NADH oxidation is proportional to the this compound kinase activity.

Metabolite Profiling

Metabolomics techniques can identify the intermediates and end-products of this compound metabolism.

Protocol:

  • Culture and Quenching: Grow the bacterial strain in a minimal medium with 13C-labeled this compound. Rapidly quench the metabolic activity by, for example, adding cold methanol.

  • Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Analysis: Analyze the extracted metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16][17][18]

  • Data Interpretation: Identify the labeled metabolites to reconstruct the metabolic pathway.

Transcriptomic Analysis

Transcriptomics can reveal the genes and operons that are upregulated in the presence of this compound.

Protocol:

  • Bacterial Culture and RNA Extraction: Grow the bacterial strain in a minimal medium with this compound as the sole carbon source and in a control medium with a different carbon source (e.g., glucose). Harvest the cells during the exponential growth phase and extract total RNA.

  • RNA Sequencing: Perform RNA sequencing (RNA-Seq) to determine the expression levels of all genes in the genome.[19][20][21][22][23]

  • Data Analysis: Identify the differentially expressed genes between the two conditions. Genes that are significantly upregulated in the presence of this compound are likely involved in its metabolism.

Mandatory Visualization

Hypothetical Catabolic Pathway for this compound

The following diagram illustrates a putative catabolic pathway for this compound, drawing parallels with known carbohydrate metabolic routes. This pathway is hypothetical and requires experimental validation.

D_Glucoheptose_Metabolism D_Glucoheptose This compound D_Glucoheptose_6P This compound-6-phosphate D_Glucoheptose->D_Glucoheptose_6P Kinase KDPG_heptose 2-keto-3-deoxy-D-glucoheptonate-6-phosphate D_Glucoheptose_6P->KDPG_heptose Dehydratase Pyruvate Pyruvate KDPG_heptose->Pyruvate Aldolase G4P Glyceraldehyde-4-phosphate KDPG_heptose->G4P Aldolase TCA TCA Cycle Pyruvate->TCA G4P->Pyruvate Glycolysis

Caption: A hypothetical catabolic pathway for this compound.

Experimental Workflow for Comparative Analysis

This diagram outlines a logical workflow for the comparative study of this compound metabolism in different bacterial strains.

Experimental_Workflow Strain_Selection Select Bacterial Strains Growth_Curve Growth Curve Analysis (this compound vs. Controls) Strain_Selection->Growth_Curve Enzyme_Assays Enzyme Assays (Dehydrogenase, Kinase) Growth_Curve->Enzyme_Assays Metabolomics Metabolomic Profiling (LC-MS, GC-MS) Growth_Curve->Metabolomics Transcriptomics Transcriptomic Analysis (RNA-Seq) Growth_Curve->Transcriptomics Data_Integration Integrate Data Enzyme_Assays->Data_Integration Metabolomics->Data_Integration Transcriptomics->Data_Integration Pathway_Elucidation Elucidate Metabolic Pathways Data_Integration->Pathway_Elucidation Comparative_Analysis Comparative Analysis Pathway_Elucidation->Comparative_Analysis

Caption: Experimental workflow for comparative metabolic studies.

Conclusion and Future Directions

The study of this compound metabolism in bacteria is an emerging field with significant potential. While comprehensive comparative data is not yet available, the experimental framework provided in this guide offers a robust approach to systematically investigate this area. Future research should focus on:

  • Screening diverse bacterial collections to identify strains capable of utilizing this compound.

  • Purification and characterization of the key enzymes involved in the catabolic pathways.

  • Genetic studies to identify and characterize the operons responsible for this compound metabolism.

  • Investigating the role of this compound metabolism in bacterial pathogenesis and host-microbe interactions.

By employing the methodologies outlined here, researchers can contribute to a deeper understanding of bacterial carbohydrate metabolism and potentially uncover new targets for therapeutic intervention.

References

A Side-by-Side Comparison of D-Glucoheptose and Sedoheptulose in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, side-by-side comparison of the metabolic roles of two heptoses, D-glucoheptose and sedoheptulose (B1238255). While both are seven-carbon monosaccharides, their involvement in cellular metabolism differs significantly. Sedoheptulose is a key intermediate in the central metabolic pathway of the pentose (B10789219) phosphate (B84403) pathway, whereas this compound appears to have a more specialized role, notably in the biosynthesis of bacterial capsular polysaccharides. This document outlines their respective metabolic pathways, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways.

At a Glance: Key Differences

FeatureThis compoundSedoheptulose
Primary Metabolic Role Component of capsular polysaccharides in some bacteria (e.g., Campylobacter jejuni). A putative pathway exists in plants.Key intermediate (as sedoheptulose-7-phosphate) in the non-oxidative branch of the pentose phosphate pathway (PPP).
Metabolic Pathway Biosynthesis from GDP-D-glycero-α-D-manno-heptose in C. jejuni.Synthesized and utilized within the pentose phosphate pathway.
Key Enzymes Heptose modification enzymes (e.g., epimerases, reductases) in C. jejuni.Transketolase and Transaldolase in the PPP.
Ubiquity Less common; pathway described in specific bacteria and putatively in plants.Ubiquitous across all domains of life as part of the central carbon metabolism.

Metabolic Pathways: A Detailed Look

Sedoheptulose: A Central Player in the Pentose Phosphate Pathway

Sedoheptulose, in its phosphorylated form, sedoheptulose-7-phosphate (S7P), is a crucial intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is vital for generating NADPH for reductive biosynthesis and protecting against oxidative stress, as well as for producing precursors for nucleotide synthesis.[3]

S7P is formed and consumed in two key reversible reactions catalyzed by transketolase and transaldolase:

  • Formation of Sedoheptulose-7-Phosphate (catalyzed by Transketolase): Ribose-5-phosphate + Xylulose-5-phosphate ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate[4]

  • Consumption of Sedoheptulose-7-Phosphate (catalyzed by Transaldolase): Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate[5]

These reactions link the PPP with glycolysis, allowing for the flexible interconversion of sugar phosphates to meet the cell's metabolic needs.

Sedoheptulose_Metabolism R5P Ribose-5-phosphate TK Transketolase R5P->TK X5P Xylulose-5-phosphate X5P->TK S7P Sedoheptulose-7-phosphate TA Transaldolase S7P->TA G3P Glyceraldehyde-3-phosphate G3P->TA E4P Erythrose-4-phosphate F6P Fructose-6-phosphate TK->S7P Forms TK->G3P Forms TA->E4P Forms TA->F6P Forms

Fig. 1: Role of Sedoheptulose-7-Phosphate in the Pentose Phosphate Pathway.
This compound: A Specialized Role in Bacterial Capsule Formation

The most well-characterized metabolic pathway for this compound is its biosynthesis as a component of the capsular polysaccharide (CPS) in the bacterium Campylobacter jejuni.[6] The CPS is a crucial virulence factor for this pathogen. In C. jejuni NCTC 11168, the heptose moiety is specifically D-glycero-L-gluco-heptose.[6]

The biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni is a multi-step enzymatic process that starts from a precursor, GDP-D-glycero-α-D-manno-heptose.[6] The key steps are:

  • Oxidation: Cj1427 catalyzes the oxidation of GDP-D-glycero-α-D-manno-heptose to GDP-D-glycero-4-keto-α-D-lyxo-heptose.

  • Double Epimerization: Cj1430 catalyzes the epimerization at both the C3 and C5 positions to yield GDP-D-glycero-4-keto-β-L-xylo-heptose.

  • Reduction: Cj1428 catalyzes the stereospecific reduction of the 4-keto intermediate to form the final product, GDP-D-glycero-β-L-gluco-heptose.

D_Glucoheptose_Biosynthesis start GDP-D-glycero-α-D-manno-heptose Cj1427 Cj1427 (Oxidase) start->Cj1427 intermediate1 GDP-D-glycero-4-keto-α-D-lyxo-heptose Cj1430 Cj1430 (Epimerase) intermediate1->Cj1430 intermediate2 GDP-D-glycero-4-keto-β-L-xylo-heptose Cj1428 Cj1428 (Reductase) intermediate2->Cj1428 end_product GDP-D-glycero-β-L-gluco-heptose Cj1427->intermediate1 Oxidation Cj1430->intermediate2 Double Epimerization Cj1428->end_product Reduction

Fig. 2: Biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni.

Quantitative Data Summary

Direct comparative quantitative data on the metabolic performance of this compound and sedoheptulose is scarce in the literature. The following table summarizes available quantitative information for each molecule and the enzymes involved in their metabolism.

ParameterThis compound Pathway (C. jejuni)Sedoheptulose Pathway (PPP)Reference
Enzyme Cj1430 (Epimerase)Transketolase[6][7]
kcat1.1 ± 0.1 s-1Not directly comparable, varies with substrate[6]
Km160 ± 30 µMKm for Ribose-5-Phosphate: 480 ± 41 µM; Km for Xylulose-5-Phosphate: 255 ± 37 µM[6][7]
Enzyme Cj1428 (Reductase)Transaldolase[6]
kcat3.3 ± 0.2 s-1Not directly comparable, varies with substrate[6]
Km37 ± 6 µMNot specified in a directly comparable manner[6]
Metabolite Concentration Not reportedSedoheptulose-7-phosphate accumulates in transaldolase deficiency[8]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the comparative analysis of this compound and sedoheptulose.

Protocol 1: Comparative Analysis of this compound and Sedoheptulose by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the separation and quantification of this compound and sedoheptulose in biological samples.

1. Sample Preparation (from cell culture): a. Quench metabolism by rapidly cooling the cell culture to 4°C. b. Pellet the cells by centrifugation. c. Extract metabolites using a cold solvent mixture (e.g., 80% methanol). d. Centrifuge to remove cell debris and collect the supernatant. e. Dry the supernatant under vacuum.

2. Derivatization (for enhanced detection): a. Reconstitute the dried extract in a suitable buffer. b. Add a derivatizing agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP) to label the monosaccharides. c. Incubate at 70°C for 30 minutes. d. Neutralize the reaction and extract the PMP-labeled sugars.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate). c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at 245 nm. e. Quantification: Use external standards of this compound and sedoheptulose to create a calibration curve for accurate quantification.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 HPLC Analysis Quench Quench Metabolism Pellet Pellet Cells Quench->Pellet Extract Extract Metabolites Pellet->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Derivatize Add PMP Reconstitute->Derivatize Incubate Incubate at 70°C Derivatize->Incubate Extract_PMP Extract Labeled Sugars Incubate->Extract_PMP Inject Inject Sample Extract_PMP->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (245 nm) Separate->Detect Quantify Quantify with Standards Detect->Quantify

Fig. 3: Experimental workflow for the comparative HPLC analysis of heptoses.
Protocol 2: Coupled Enzyme Assay for Heptose-Metabolizing Enzymes

This protocol can be adapted to assess the activity of enzymes that potentially metabolize this compound or sedoheptulose by coupling their reaction to a NAD(P)H-producing or -consuming reaction.

1. Reaction Mixture Preparation: a. Prepare a buffer solution at the optimal pH for the enzyme of interest. b. Add the necessary cofactors (e.g., ATP, MgCl2). c. Add the coupling enzyme(s) and their substrates (e.g., for a dehydrogenase, add NAD+ or NADP+). d. Add the heptose substrate (either this compound or sedoheptulose).

2. Enzyme Assay: a. Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in a spectrophotometer. b. Initiate the reaction by adding the enzyme of interest. c. Monitor the change in absorbance at 340 nm over time, which corresponds to the production or consumption of NAD(P)H. d. Calculate the initial reaction velocity from the linear portion of the absorbance curve.

3. Data Analysis: a. Perform the assay with varying concentrations of the heptose substrate to determine the Michaelis-Menten kinetic parameters (Km and Vmax). b. Compare the kinetic parameters obtained with this compound and sedoheptulose to assess the enzyme's substrate preference.

Conclusion

This compound and sedoheptulose, despite both being seven-carbon sugars, occupy distinct niches in the metabolic landscape. Sedoheptulose is a conserved and vital intermediate in the universally important pentose phosphate pathway. In contrast, the known metabolic roles of this compound are more specialized, with its most clearly defined function being in the biosynthesis of the capsular polysaccharide of the pathogenic bacterium Campylobacter jejuni. The provided experimental protocols offer a framework for researchers to further investigate and directly compare the metabolic fates and enzymatic processing of these two heptoses, potentially uncovering new metabolic pathways and enzyme specificities.

References

Safety Operating Guide

Navigating the Safe Disposal of d-Glucoheptose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of d-Glucoheptose, a seven-carbon monosaccharide. While this compound is not classified as a hazardous substance, it is imperative to adhere to established laboratory safety protocols and local regulations for chemical waste.[1][2][3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to wear the appropriate Personal Protective Equipment (PPE). This includes safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.[1][5][6] All handling of this compound should be conducted in a well-ventilated area to minimize the potential for dust inhalation.[3][5] In the event of a spill, the solid material should be carefully swept up to avoid generating dust and placed into a suitable container for disposal.[5][7]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as a chemical waste product and utilize a licensed professional waste disposal service.[1][3] Do not dispose of this compound down the drain or in regular trash.[1]

1. Waste Identification and Segregation:

  • Identify the waste stream containing this compound.

  • If this compound has been mixed with other chemicals, the disposal procedure must account for the hazards of all components in the mixture.[1]

  • Segregate this waste from other laboratory waste streams, such as radioactive or biohazardous waste.[1]

2. Containerization:

  • Place the waste this compound into a clearly labeled, sealed, and chemically compatible container.[1][3]

  • The label should prominently display the full chemical name, "this compound," and any other identifiers required by your institution's waste management program.[1]

3. Storage:

  • Store the sealed container with other non-hazardous solid chemical waste.[1]

  • Ensure the storage area is a designated, secure location away from incompatible materials.[7]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to schedule a pickup for the chemical waste.[1][3]

  • Provide the waste disposal service with any available safety information, such as a Safety Data Sheet (SDS) if one is available.[1]

5. Documentation:

  • Maintain a detailed record of the disposed chemical, including the quantity and the date of disposal, in your laboratory's chemical inventory or waste log.[1]

Quantitative Data Summary

PropertyData
Chemical Name This compound
CAS Number 62475-58-5
Molecular Formula C₇H₁₄O₇
Molecular Weight 210.18 g/mol
Appearance White powder
Solubility in Water 86.76 g/L (at 20°C)
Hazard Classification Not generally classified as hazardous

Experimental Protocols

While this document focuses on disposal, the principles of safe handling are rooted in standard laboratory practices. All procedures involving this compound should be conducted in accordance with your institution's chemical hygiene plan. This includes risk assessments for any new experimental protocols involving this compound.

Disposal Workflow

G This compound Disposal Workflow A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B C Is the waste mixed with hazardous materials? B->C D Segregate as Hazardous Waste C->D Yes J Segregate as Non-Hazardous Chemical Waste C->J No E Package in Labeled, Sealed, Compatible Container D->E F Store in Designated Chemical Waste Area E->F G Contact EHS for Professional Disposal F->G H Document Disposal in Lab Records G->H I End H->I J->E

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling d-Glucoheptose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of d-Glucoheptose, a seven-carbon monosaccharide. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personal safety, prevent contamination, and maintain experimental integrity.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and prevent contamination of the product.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GlassesANSI Z87.1 compliant with side shields to protect against airborne particles and potential splashes.[1]
Hand Protection Disposable GlovesNitrile gloves are recommended to prevent direct skin contact and potential contamination of the sample.[2][3][4][5]
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and clothing from accidental spills.[2]
Foot Protection Closed-Toe ShoesSubstantial shoes that fully cover the feet are required to offer protection from spills and falling objects.[2]
Respiratory Protection Dust Mask (Optional)Recommended when handling large quantities of the powder to prevent inhalation of fine particles. For routine small-scale use in a well-ventilated area, it is generally not required.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical from receipt to disposal.

  • Receiving and Storage:

    • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Avoid exposure to moisture and direct sunlight. It should be stored away from strong oxidizing agents.

  • Preparation and Handling:

    • Work Area: Conduct all handling and preparation in a designated clean and well-ventilated area to prevent contamination.

    • Equipment: Use clean spatulas, weighing paper, and glassware.

    • Weighing: Handle the solid compound with care to minimize the creation of dust.

  • In Case of a Spill:

    • For minor spills, gently sweep or scoop the solid material into a suitable container for disposal, minimizing dust generation.[1]

    • Clean the spill area with a damp cloth and dispose of the cleaning materials in the appropriate laboratory waste.

Disposal Plan

Responsible disposal of this compound and associated materials is crucial for environmental safety and regulatory compliance.

  • Unused Product: Unused this compound should be treated as chemical waste. It should be collected by a licensed professional waste disposal service.[1] Do not dispose of it down the drain or in regular trash.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be disposed of in the designated laboratory waste stream.[1]

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent (e.g., water) before recycling or disposal according to institutional guidelines.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

A Receiving B Inspection A->B C Storage B->C D Preparation & Weighing C->D E Experimental Use D->E F Spill? E->F G Spill Cleanup F->G Yes H Waste Disposal F->H No G->H I End H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.